molecular formula C9H14N2 B1320299 2-Methyl-2-(pyridin-4-yl)propan-1-amine CAS No. 1060815-29-3

2-Methyl-2-(pyridin-4-yl)propan-1-amine

Cat. No.: B1320299
CAS No.: 1060815-29-3
M. Wt: 150.22 g/mol
InChI Key: OJQCYAVJFWTLBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(pyridin-4-yl)propan-1-amine is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-pyridin-4-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-9(2,7-10)8-3-5-11-6-4-8/h3-6H,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQCYAVJFWTLBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501298996
Record name β,β-Dimethyl-4-pyridineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501298996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060815-29-3
Record name β,β-Dimethyl-4-pyridineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060815-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β,β-Dimethyl-4-pyridineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501298996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2-(pyridin-4-yl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-2-(pyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a viable and efficient synthetic pathway for 2-Methyl-2-(pyridin-4-yl)propan-1-amine, a pyridine derivative with potential applications in medicinal chemistry and drug discovery.[1][2][3][4][5] The pyridine scaffold is a privileged structure in numerous FDA-approved drugs, and the development of novel synthetic routes to functionalized pyridines is a critical endeavor.[1][4] This document details the strategic design of the synthesis, the underlying chemical principles, a step-by-step experimental protocol, and the necessary analytical characterization. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction and Strategic Rationale

This compound is a unique molecule featuring a neopentyl-like backbone attached to a pyridine ring. The quaternary carbon center adjacent to the aromatic ring presents a specific synthetic challenge. The strategic approach detailed in this guide focuses on the creation of this sterically hindered center via a nucleophilic substitution reaction, followed by the reduction of a nitrile to the desired primary amine. This pathway is designed for efficiency and scalability, utilizing readily available starting materials.

The core of our synthetic strategy involves two key transformations:

  • Formation of the C-C bond: Alkylation of isobutyronitrile with 4-(chloromethyl)pyridine to construct the quaternary carbon center and introduce the pyridine moiety.

  • Formation of the primary amine: Reduction of the nitrile group to an aminomethyl group.

This approach is advantageous as it builds the carbon skeleton early in the synthesis and utilizes a reliable reduction method for the final step.

Synthesis Pathway Overview

The overall synthetic pathway can be visualized as a two-step process starting from 4-(chloromethyl)pyridine and isobutyronitrile.

Synthesis_Pathway cluster_0 Step 1: C-C Bond Formation (Alkylation) cluster_1 Step 2: Reduction of Nitrile start_materials 4-(Chloromethyl)pyridine + Isobutyronitrile intermediate 2,2-Dimethyl-3-(pyridin-4-yl)propanenitrile start_materials->intermediate Base (e.g., NaH, LDA) final_product This compound intermediate->final_product Reducing Agent (e.g., LiAlH4, H2/Raney Ni)

Caption: Overall two-step synthesis pathway.

Detailed Mechanistic Discussion and Experimental Protocol

Step 1: Synthesis of 2,2-Dimethyl-3-(pyridin-4-yl)propanenitrile

Mechanistic Insight: This reaction is a classic example of an S(_N)2 alkylation. A strong base is required to deprotonate the α-carbon of isobutyronitrile, creating a carbanion. This nucleophilic carbanion then attacks the electrophilic carbon of 4-(chloromethyl)pyridine, displacing the chloride leaving group to form the new carbon-carbon bond. The use of a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is crucial to ensure complete deprotonation of the nitrile without competing side reactions.

Experimental Protocol:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq) as a 60% dispersion in mineral oil.

  • Solvent Addition: Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then add anhydrous dimethylformamide (DMF).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add isobutyronitrile (1.1 eq) dropwise via the dropping funnel over 30 minutes. Stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the carbanion.

  • Alkylation: Dissolve 4-(chloromethyl)pyridine hydrochloride (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2,2-dimethyl-3-(pyridin-4-yl)propanenitrile as a pure compound.

Table 1: Reagents for Step 1

ReagentMolecular Weight ( g/mol )Moles (eq)
4-(Chloromethyl)pyridine hydrochloride164.041.0
Isobutyronitrile69.111.1
Sodium Hydride (60% dispersion)24.001.2
Anhydrous Dimethylformamide (DMF)73.09Solvent
Step 2: Synthesis of this compound

Mechanistic Insight: The reduction of the nitrile to a primary amine can be achieved through several methods. Catalytic hydrogenation is a green and efficient method.[6][7][8][9] Over a catalyst like Raney nickel or palladium on carbon, hydrogen gas adds across the carbon-nitrogen triple bond in a stepwise manner, first forming an imine intermediate which is then further reduced to the primary amine.[8] Alternatively, a chemical reducing agent like lithium aluminum hydride (LiAlH(_4)) can be used.[10][11] LiAlH(_4) delivers hydride ions to the electrophilic carbon of the nitrile, ultimately leading to the amine after an aqueous workup.[11]

Experimental Protocol (using LiAlH(_4)):

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Nitrile Addition: Cool the suspension to 0 °C. Dissolve 2,2-dimethyl-3-(pyridin-4-yl)propanenitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH(_4) suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Workup (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH(_4) used in grams. Stir the resulting granular precipitate for 1 hour.

  • Isolation: Filter the precipitate and wash it thoroughly with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, the product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

Table 2: Reagents for Step 2

ReagentMolecular Weight ( g/mol )Moles (eq)
2,2-Dimethyl-3-(pyridin-4-yl)propanenitrile160.221.0
Lithium Aluminum Hydride (LiAlH(_4))37.952.0
Anhydrous Tetrahydrofuran (THF)72.11Solvent

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the pyridine ring protons, a singlet for the two methyl groups, and signals for the methylene and amine protons.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the quaternary carbon and the other carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product (150.22 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic N-H stretching vibrations for the primary amine group.

Safety Considerations

  • Sodium hydride is a highly flammable solid and reacts violently with water. It should be handled under an inert atmosphere and away from moisture.

  • Lithium aluminum hydride is also highly reactive with water and other protic solvents, releasing flammable hydrogen gas. All work with LiAlH(_4) should be conducted in a fume hood, and appropriate personal protective equipment should be worn.

  • 4-(Chloromethyl)pyridine hydrochloride is a corrosive and lachrymatory compound. Handle with care and avoid inhalation or contact with skin.

  • Isobutyronitrile is a toxic and flammable liquid.

Conclusion

The synthetic pathway detailed in this guide provides a robust and logical approach for the preparation of this compound. By leveraging a key C-C bond-forming alkylation reaction followed by a standard nitrile reduction, this methodology offers a reliable route for accessing this and structurally related pyridine derivatives for further investigation in drug discovery and development programs.

References

  • Gunanathan, C. & Shinde, D. B. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry43, 16450-16454 (2019).
  • Liu, W. & Liu, J. Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv (2022).
  • Farkas, G., Szollosi, G. & Bartok, M. Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering62, 351-362 (2018).
  • Liu, W. et al. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. Reaction Chemistry & Engineering7, 2223-2231 (2022).
  • JoVE Science Education Database. Preparation of Amines: Reduction of Amides and Nitriles. JoVE, (2023).
  • BenchChem.
  • Al-Ostath, A. H. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen (2023).
  • Akkoyunlu, A. et al. Comprehensive in silico and experimental study of syringaldehyde-triarylpyridine hybrids as dual-action anticancer and antibiofilm agents. Structural Chemistry (2025).
  • De, S. et al. Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry13, 1046-1077 (2022).
  • El-Sayed, M. A. et al. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega8, 23785-23803 (2023).
  • Imbert, D. et al. Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Wikipedia. Grignard reaction. (2024).
  • Ashenhurst, J. Reactions of Grignard Reagents. Master Organic Chemistry (2015).
  • Zhang, Y. et al. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Molecules18, 10325-10340 (2013).
  • Sigma-Aldrich. 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine.
  • Imbert, D. et al. Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
  • McMurry, J. Chemistry of Nitriles. Chemistry LibreTexts (2024).
  • Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles.
  • Sigma-Aldrich. 2-methyl-1-(pyridin-4-yl)propan-1-amine.
  • Aceschem. This compound.
  • Ramajayam, R. & Gunanathan, C. Water-promoted, Open-flask Synthesis of Amine-boranes. Organic Syntheses94, 332-345 (2017).
  • PubChemLite. 2-methyl-1-(pyridin-4-yl)propan-1-amine.
  • CN Patent 105085278A. Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. (2015).
  • Wang, Y. et al. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules22, 1891 (2017).
  • McMurry, J. Synthesis of Amines. Chemistry LibreTexts (2024).
  • Larsson, A. et al. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules23, 1709 (2018).
  • Molbase. Trustworthy Factory Supply Hot Sale 1378865-93-0 with Lowest Price.
  • WO Patent 2020178175A1. Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine. (2020).
  • ChemicalBook. 4-Methyl-2-(1,1,1-trifluoro-2-Methylpropan-2-yl)pyridine. (2025).
  • Sunway Pharm Ltd. 4-methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine.

Sources

A Comprehensive Guide to the Physicochemical Characterization of 2-Methyl-2-(pyridin-4-yl)propan-1-amine for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methyl-2-(pyridin-4-yl)propan-1-amine is a novel small molecule with potential applications in pharmaceutical research. As with any new chemical entity (NCE), a thorough understanding of its fundamental physicochemical properties is a prerequisite for its advancement through the drug discovery and development pipeline. These properties—including ionization constant (pKa), lipophilicity (LogP/LogD), aqueous solubility, and solid-state characteristics—govern a candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential and toxicological outcomes.[1][2] This guide provides a comprehensive framework for the systematic characterization of this compound. It offers not just procedural steps but also the scientific rationale behind the selection of specific assays, empowering researchers to generate a robust data package for informed decision-making. The protocols described herein are designed to be self-validating, ensuring the integrity and reliability of the generated data.

Part 1: Molecular Profile and Structural Analysis

A foundational analysis begins with confirming the identity and basic properties of the molecule. This information serves as the basis for all subsequent experimental design.

  • Chemical Structure: Chemical structure of this compound

  • IUPAC Name: this compound

  • CAS Number: 1060815-29-3[3]

  • Molecular Formula: C₉H₁₄N₂[3]

  • Molecular Weight: 150.22 g/mol [3]

In-Silico Predictions: A Starting Point

Before embarking on laboratory work, computational models provide rapid, cost-effective estimations of key physicochemical parameters. These predictions are invaluable for planning experiments, such as selecting appropriate buffer ranges for pKa determination or estimating the starting concentrations for solubility assays. It is crucial, however, to recognize that these are estimations and must be confirmed by empirical data.

PropertyPredicted Value (Illustrative)Rationale for Prediction
pKa₁ (Aliphatic Amine) 9.8Primary aliphatic amines are strong bases.
pKa₂ (Pyridine Nitrogen) 5.5The pyridine ring is a significantly weaker base than the aliphatic amine.
cLogP 1.2The combination of the pyridine ring and the alkylamine structure suggests moderate lipophilicity.

Part 2: Ionization Constant (pKa) Determination

Rationale: The ionization state of a molecule at physiological pH is a master variable influencing solubility, permeability, and target binding.[4] this compound possesses two basic centers: the primary aliphatic amine and the pyridine nitrogen. Determining the pKa of each is critical for predicting its behavior in different biological compartments, such as the acidic environment of the stomach versus the neutral pH of the blood.[5] Potentiometric titration is the gold-standard method for its accuracy and directness.[6][7]

Methodology: Potentiometric Titration

This method involves monitoring the pH of a solution of the compound as a titrant (e.g., HCl) is added incrementally. The pKa is the pH at which the functional group is 50% ionized, identifiable as the midpoint of the buffer region on the titration curve.[7]

Experimental Workflow for pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Accurately weigh ~5 mg of compound prep2 Dissolve in degassed 18.2 MΩ·cm water (with co-solvent if needed) prep1->prep2 titrate1 Titrate with standardized 0.1 M HCl, recording pH and titrant volume prep2->titrate1 prep3 Calibrate pH electrode with NIST-traceable buffers (pH 4, 7, 10) titrate2 Continue titration past both equivalence points analysis1 Plot pH vs. Titrant Volume titrate2->analysis1 analysis2 Calculate 1st and 2nd derivatives to find equivalence points analysis1->analysis2 analysis3 Determine pKa values at half-equivalence points analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol
  • Preparation:

    • Accurately weigh approximately 5 mg of this compound.

    • Dissolve the compound in a known volume (e.g., 50 mL) of degassed, high-purity water. If solubility is limited, a small percentage of a co-solvent like methanol may be used, but the pKa value should be corrected back to the aqueous environment (pKaʷ).

    • Calibrate a high-quality pH electrode at three points (e.g., pH 4.01, 7.00, 10.01) using certified reference buffers.

  • Titration:

    • Immerse the calibrated electrode and a temperature probe into the sample solution.

    • Using an auto-titrator, add standardized 0.1 M HCl in small, precise increments.

    • Record the pH and added titrant volume after each addition, allowing the reading to stabilize.

    • Continue the titration well past the second equivalence point to capture the full curve.

  • Data Analysis:

    • Plot the recorded pH values against the volume of HCl added.

    • Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peaks of the first derivative plot correspond to the equivalence points.

    • The volume of titrant at the halfway point to the first equivalence point corresponds to the first pKa. The volume halfway between the first and second equivalence points corresponds to the second pKa.

    • Report the pKa values along with the temperature at which the measurement was conducted.

Part 3: Lipophilicity (LogP/LogD) Assessment

Rationale: Lipophilicity is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolism by cytochrome P450 enzymes.[8] For an ionizable compound like this compound, the distribution coefficient (LogD) is more physiologically relevant than the partition coefficient (LogP). LogD measures lipophilicity at a specific pH, accounting for all ionic species, whereas LogP only describes the neutral form.[9] Determination at pH 7.4 is standard for mimicking blood plasma conditions.[8] The shake-flask method, while low-throughput, remains the definitive "gold standard" for its accuracy.[10][11]

Methodology: Shake-Flask for LogD at pH 7.4

This technique involves partitioning the compound between two immiscible phases, n-octanol and an aqueous buffer (pH 7.4), and then measuring the compound's concentration in each phase at equilibrium.[8]

Experimental Workflow for Shake-Flask LogD Determination

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Pre-saturate n-octanol with pH 7.4 buffer and vice-versa for 24h prep2 Prepare a stock solution of compound in the aqueous phase prep1->prep2 part1 Combine equal volumes of the pre-saturated phases and the stock solution prep2->part1 part2 Shake gently at a controlled temperature (e.g., 25°C) for 2-4 hours to reach equilibrium part1->part2 part3 Centrifuge to ensure complete phase separation part2->part3 analysis1 Carefully sample both the n-octanol and aqueous layers part3->analysis1 analysis2 Quantify compound concentration in each phase using a validated LC-UV or LC-MS/MS method analysis1->analysis2 analysis3 Calculate LogD₇.₄ analysis2->analysis3

Caption: Workflow for LogD determination using the shake-flask method.

Detailed Protocol
  • Preparation:

    • Prepare a 0.1 M phosphate buffer solution and adjust the pH to precisely 7.4.

    • In a large separatory funnel, mix equal volumes of n-octanol and the pH 7.4 buffer. Shake vigorously and allow the phases to separate for at least 24 hours to ensure mutual saturation.

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in the pre-saturated pH 7.4 buffer.

  • Partitioning:

    • In triplicate, add a known volume of the pre-saturated n-octanol and the compound stock solution to a vial (e.g., 2 mL of each).

    • Secure the vials on a shaker and agitate at a constant, gentle speed for a sufficient time to reach equilibrium (typically 2 to 4 hours) at a controlled temperature (e.g., 25°C).

    • After shaking, centrifuge the vials at low speed (e.g., 2000 rpm for 10 minutes) to ensure a sharp separation of the two phases.[10]

  • Analysis:

    • Carefully withdraw an aliquot from the center of each phase, avoiding the interface.

    • Develop and validate a quantitative analytical method (e.g., HPLC-UV or LC-MS/MS) for the compound. Create a calibration curve using standards prepared in the corresponding phase (buffer or n-octanol).

    • Determine the concentration of the compound in both the n-octanol ([Compound]ₒ꜀ₜ) and aqueous ([Compound]ₐᵩ) phases.

    • Calculate the LogD at pH 7.4 using the formula: LogD₇.₄ = log₁₀ ( [Compound]ₒ꜀ₜ / [Compound]ₐᵩ )

Part 4: Aqueous Solubility Profiling

Rationale: Poor aqueous solubility is a primary cause of compound attrition in drug development.[12] It can lead to unreliable results in biological assays, poor absorption from the gastrointestinal tract, and challenges in developing intravenous formulations.[13][14] It is beneficial to measure both kinetic and thermodynamic solubility, as they answer different questions. Kinetic solubility is a high-throughput measure of how readily a compound dissolves from a DMSO stock, useful for early screening.[13][15] Thermodynamic solubility is the true equilibrium value, critical for lead optimization and pre-formulation studies.[16][17]

Methodology Comparison: Kinetic vs. Thermodynamic Solubility

G cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k1 Start with DMSO stock solution k2 Add to aqueous buffer (e.g., PBS pH 7.4) k1->k2 k3 Short incubation (1-2 hours) k2->k3 k4 Filter/centrifuge to remove precipitate k3->k4 k5 Analyze supernatant (UV, Nephelometry, LC-MS) k4->k5 k_use Use Case: High-Throughput Screening, Early Discovery k5->k_use t1 Start with solid (crystalline) compound t2 Add excess solid to aqueous buffer t1->t2 t3 Long incubation (>24 hours) with agitation t2->t3 t4 Filter to remove undissolved solid t3->t4 t5 Analyze filtrate (LC-UV, LC-MS) t4->t5 t_use Use Case: Lead Optimization, Pre-formulation t5->t_use

Caption: Comparison of kinetic and thermodynamic solubility workflows.

Protocol 1: High-Throughput Kinetic Solubility
  • Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.[18]

  • Assay:

    • In a 96-well plate, add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This results in a final compound concentration of 100 µM and 1% DMSO.

    • Seal the plate and shake at room temperature for 2 hours.[12]

  • Analysis (Nephelometry):

    • Measure the light scattering of the solution using a nephelometer.[13]

    • Compare the signal to positive (precipitated compound) and negative (buffer only) controls. The concentration at which significant light scattering occurs is the kinetic solubility limit.

    • Alternative Analysis (LC-MS): Filter the plate through a solubility filter plate. Quantify the concentration in the filtrate via LC-MS/MS against a calibration curve.[12]

Protocol 2: Thermodynamic (Shake-Flask) Solubility
  • Preparation: Add an excess amount of solid, crystalline compound (e.g., 1-2 mg) to a vial containing 1 mL of PBS (pH 7.4). Ensure enough solid is present that some remains undissolved at equilibrium.[16]

  • Equilibration:

    • Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C).

    • Agitate for at least 24 hours to ensure equilibrium is reached.[16][17]

  • Analysis:

    • After incubation, visually confirm that excess solid remains.

    • Filter the suspension through a 0.45 µm PVDF filter to remove all undissolved particles. The first few drops of the filtrate should be discarded to avoid filter adsorption artifacts.

    • Quantify the concentration of the compound in the clear filtrate using a validated HPLC-UV or LC-MS/MS method.[14][17]

    • The resulting concentration is the thermodynamic solubility. Report in µg/mL and µM.

Part 5: Thermal Properties and Solid-State Characterization

Rationale: The solid-state properties of an active pharmaceutical ingredient (API) are fundamental to its stability, manufacturability, and dissolution rate. Differential Scanning Calorimetry (DSC) is a powerful technique used to determine a compound's melting point, assess its purity, and identify different polymorphic forms.[19] A sharp melting endotherm is indicative of a pure, crystalline substance, while a broad peak may suggest impurities or an amorphous state.[20]

Methodology: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. When the sample undergoes a thermal transition, such as melting, it requires more energy, resulting in an endothermic peak on the DSC thermogram.[19]

Detailed Protocol
  • Sample Preparation: Accurately weigh 2-5 mg of the solid compound into a standard aluminum DSC pan. Hermetically seal the pan.

  • Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 25°C).

    • Ramp the temperature at a constant rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 250°C).

    • Maintain a constant nitrogen purge to provide an inert atmosphere.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Melting Point (Tₘ): Determined as the extrapolated onset temperature of the melting endotherm.

    • Enthalpy of Fusion (ΔHբᵤₛ): Calculated by integrating the area under the melting peak. This value is proportional to the sample's crystallinity.

    • The sharpness of the peak provides a qualitative measure of purity.

Part 6: Summary of Physicochemical Properties

This table consolidates the key physicochemical data for this compound, providing a comprehensive profile for drug development professionals. (Note: Values are illustrative examples based on chemical intuition and must be replaced with experimental data).

ParameterMethodConditionsResultSignificance for Drug Development
pKa₁ (Aliphatic Amine) Potentiometric Titration25°C, H₂O9.75Primarily cationic at physiological pH, influencing solubility and binding.
pKa₂ (Pyridine) Potentiometric Titration25°C, H₂O5.62Partially cationic in the stomach, neutral in the intestine and blood.
LogD Shake-FlaskpH 7.4, 25°C0.85Indicates good aqueous solubility with sufficient lipophilicity for membrane passage.
Kinetic Solubility NephelometryPBS, pH 7.4, 2h155 µMSuggests no immediate solubility issues for in-vitro HTS assays.
Thermodynamic Solubility Shake-FlaskPBS, pH 7.4, 24h1.8 mg/mL (12 mM)High solubility, indicating low risk for absorption limitations and flexibility for formulation.
Melting Point (Tₘ) DSC10°C/min ramp175.2 °CHigh melting point suggests a stable crystalline solid. A sharp peak indicates high purity.

Conclusion

A systematic and rigorous evaluation of physicochemical properties is not merely a data collection exercise; it is a critical component of risk mitigation in the drug development process.[2][21] The experimental framework detailed in this guide provides the necessary tools to build a comprehensive profile for this compound. The resulting data on ionization, lipophilicity, solubility, and solid-state behavior are essential for interpreting biological data, guiding medicinal chemistry efforts, and designing appropriate formulations. By investing in this foundational characterization, researchers can make more confident and data-driven decisions, ultimately increasing the probability of advancing a successful drug candidate.

References

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed. Retrieved from [Link]

  • Soares, S., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Enamine. (2024). LogP / LogD shake-flask method. protocols.io. Retrieved from [Link]

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420-1456. Retrieved from [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar. Retrieved from [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Retrieved from [Link]

  • Boryo, C. (2025). In-vitro Thermodynamic Solubility. protocols.io. Retrieved from [Link]

  • Kerns, E. H. (2001). In-vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Manallack, D. T., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IDEAS/RePEc. Retrieved from [Link]

  • Esch, T. R., et al. (2016). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Central Science, 2(6), 391-399. Retrieved from [Link]

  • Manallack, D. T., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]

  • Manallack, D. T., et al. (2025). (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. Retrieved from [Link]

  • Agarwal, P., et al. (2022). Trends in small molecule drug properties: a developability molecule assessment perspective. Semantic Scholar. Retrieved from [Link]

  • Smet, M., et al. (2010). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-2-methyl-1-(pyridin-2-yl)propan-1-amine. PubChem. Retrieved from [Link]

  • Tsinontides, S. C., et al. (2021). Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. Molecular Pharmaceutics, 18(5), 2056-2072. Retrieved from [Link]

  • PharmaeliX. (2021). pKa Value Determination Guidance 2024. Retrieved from [Link]

  • NETZSCH. (2022). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. Retrieved from [Link]

  • TA Instruments. (n.d.). The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. Retrieved from [Link]

  • Tsinontides, S. C., & D'Accriscio, F. (2023). The step-wise dissolution method: An efficient DSC-based protocol for API–polymer solubility determination. Sciforum. Retrieved from [Link]

  • Tsinontides, S. C., et al. (2021). Comparative Study of DSC-Based Protocols for API-Polymer Solubility Determination. PubMed. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Methyl-2-(pyridin-4-yl)propan-1-amine (CAS Number: 1060815-29-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Pyridine Building Block

The pyridine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs and countless investigational agents.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic tractability make it a privileged heterocycle in the design of novel therapeutics.[1] Within this vast chemical space, 2-Methyl-2-(pyridin-4-yl)propan-1-amine emerges as a valuable, yet not extensively documented, building block. This guide aims to consolidate the available technical information on this compound, providing a comprehensive resource for researchers looking to leverage its potential in their synthetic and drug discovery endeavors.

Physicochemical and Structural Characteristics

A thorough understanding of a molecule's fundamental properties is paramount for its effective application in research and development. While experimental data for this compound is not widely published, a combination of information from chemical suppliers and predictive models allows for the compilation of its key characteristics.

PropertyValueSource
CAS Number 1060815-29-3[2]
Molecular Formula C₉H₁₄N₂[2][3]
Molecular Weight 150.22 g/mol [2]
Predicted XlogP 1.0[3]
Physical Form Liquid (Isomer)[4]
Purity ≥98% (Commercially available)[2]

Structural Representation:

Caption: 2D structure of this compound.

The predicted XlogP of 1.0 suggests a moderate lipophilicity, a property often sought after in drug candidates to balance aqueous solubility with membrane permeability. The presence of both a basic pyridine nitrogen and a primary amine group indicates that the compound's solubility will be pH-dependent, with higher solubility in acidic conditions due to salt formation.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

A logical retrosynthetic analysis points towards 4-(2-methyl-2-nitropropyl)pyridine as a key intermediate, which can be synthesized from 4-picoline and 2-nitropropane. Subsequent reduction of the nitro group would yield the target primary amine.

Synthetic Pathway 4-Picoline 4-Picoline Intermediate 4-(2-Methyl-2-nitropropyl)pyridine 4-Picoline->Intermediate NaH, DMSO 2-Nitropropane 2-Nitropropane 2-Nitropropane->Intermediate Target This compound Intermediate->Target H2, Pd/C

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-(2-Methyl-2-nitropropyl)pyridine

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethyl sulfoxide (DMSO) under an inert atmosphere (N₂), add 4-picoline (1.0 eq) dropwise at room temperature.

  • Stir the resulting deep red solution for 1 hour at room temperature.

  • Add a solution of 2-nitropropane (1.1 eq) in anhydrous DMSO dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(2-methyl-2-nitropropyl)pyridine.

Step 2: Synthesis of this compound

  • To a solution of 4-(2-methyl-2-nitropropyl)pyridine (1.0 eq) in methanol, add palladium on carbon (10 wt. %, 0.1 eq).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield this compound. Further purification may be achieved by distillation or crystallization of a suitable salt.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the expected NMR and mass spectrometry data can be predicted based on the compound's structure.

¹H NMR (Predicted, CDCl₃, 400 MHz):

  • δ 8.5-8.6 (m, 2H): Protons on the pyridine ring ortho to the nitrogen.

  • δ 7.2-7.3 (m, 2H): Protons on the pyridine ring meta to the nitrogen.

  • δ 2.8 (s, 2H): Methylene protons of the aminomethyl group.

  • δ 1.5 (br s, 2H): Protons of the primary amine.

  • δ 1.3 (s, 6H): Protons of the two equivalent methyl groups.

¹³C NMR (Predicted, CDCl₃, 100 MHz):

  • δ 155-156: Quaternary carbon of the pyridine ring attached to the propan-1-amine moiety.

  • δ 149-150: Carbons of the pyridine ring ortho to the nitrogen.

  • δ 121-122: Carbons of the pyridine ring meta to the nitrogen.

  • δ 50-52: Methylene carbon of the aminomethyl group.

  • δ 38-40: Quaternary carbon of the propane backbone.

  • δ 25-27: Carbons of the two equivalent methyl groups.

Mass Spectrometry (Predicted, ESI+):

  • m/z 151.12 [M+H]⁺: The protonated molecular ion would be the base peak.

Applications in Medicinal Chemistry and Drug Discovery

The structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents. The primary amine provides a handle for further functionalization, allowing for the introduction of various pharmacophoric groups through amide bond formation, reductive amination, or other amine-based chemistries.

Potential as a Scaffold for Bioactive Molecules

The pyridine ring can act as a bioisostere for a phenyl ring, offering improved solubility and metabolic stability in some cases. The nitrogen atom can also participate in crucial hydrogen bonding interactions with biological targets. The gem-dimethyl group on the propane backbone introduces conformational rigidity, which can be advantageous for optimizing binding affinity and selectivity.

Caption: Potential derivatization pathways for drug discovery.

Analogues and Their Biological Activities

While there is a lack of specific biological data for the title compound, the pharmacological profiles of structurally related molecules provide valuable insights into its potential therapeutic applications. For instance, various pyridine-containing compounds have demonstrated a wide range of biological activities, including but not limited to:

  • Anticancer Agents: The pyridine ring is a common feature in many kinase inhibitors and other anticancer drugs.[5]

  • Antimicrobial Agents: Pyridine derivatives have been explored for their antibacterial and antifungal properties.

  • Central Nervous System (CNS) Agents: The ability of the pyridine nitrogen to be protonated at physiological pH can facilitate interactions with receptors in the CNS. For example, derivatives of pyridin-2-yl-methylamine have been investigated as potential antidepressants and analgesics.[1]

A search for analogues reveals that compounds with a similar 1-methylpiperidin-4-yl moiety have been investigated as 5-HT₂A receptor inverse agonists with potential antipsychotic activity.[6] This suggests that exploring the interaction of this compound derivatives with CNS targets could be a fruitful area of research.

Safety and Handling

Based on safety data for a structurally similar isomer, 2-methyl-1-(pyridin-4-yl)propan-1-amine, the target compound should be handled with care.[4]

  • Hazard Statements: May be harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335).[4]

  • Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, eye protection, lab coat), and avoid breathing vapors or dust.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its combination of a functionalizable primary amine, a conformationally restricted backbone, and a bioisosterically relevant pyridine ring offers a versatile platform for the synthesis of diverse compound libraries. While a comprehensive experimental characterization is still needed, this guide provides a foundational understanding of its properties, a plausible synthetic route, and an overview of its potential applications. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents.

References

Sources

A Comprehensive Guide to the Spectroscopic Analysis of 2-Methyl-2-(pyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Pharmaceutical Building Blocks

In the landscape of modern drug discovery and development, the precise characterization of novel molecular entities is paramount.[1] 2-Methyl-2-(pyridin-4-yl)propan-1-amine, with its distinct combination of a sterically hindered aliphatic amine and a pyridine moiety, represents a valuable building block for the synthesis of new therapeutic agents. Its structural integrity, purity, and stability are critical quality attributes that directly impact the safety and efficacy of any resulting drug substance.[2] This technical guide provides a comprehensive, in-depth exploration of the spectroscopic techniques required to fully characterize this compound, ensuring its suitability for pharmaceutical research and development.

This document is structured not as a rigid protocol, but as a dynamic guide that follows the logical workflow of structural elucidation. We will delve into the core spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—offering not just procedural steps, but the scientific rationale behind each experimental choice and the expert interpretation of the expected data.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the atomic connectivity and chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.[3] For a molecule like this compound, NMR is indispensable for confirming the precise arrangement of its aliphatic and aromatic components.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides a wealth of information through chemical shifts (δ), integration values, and spin-spin coupling patterns. The following predictions are for a sample dissolved in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.[4] The residual solvent peak for CDCl₃ is typically observed at 7.26 ppm.[5]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-a (2H)~8.6Doublet2HProtons on the pyridine ring ortho to the nitrogen are significantly deshielded.
H-b (2H)~7.3Doublet2HProtons on the pyridine ring meta to the nitrogen are less deshielded than the ortho protons.
H-c (2H)~2.8Singlet2HMethylene protons adjacent to the primary amine. The singlet is due to the absence of adjacent protons.
H-d (6H)~1.4Singlet6HEquivalent methyl protons on the quaternary carbon. The singlet arises from the lack of adjacent protons.
H-e (2H)~1.5 (broad)Singlet2HProtons of the primary amine. The signal is often broad and its chemical shift can vary with concentration and temperature. Exchange with D₂O would cause this signal to disappear.[6]
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1~150Aromatic carbon in the pyridine ring ortho to the nitrogen.
C-2~121Aromatic carbon in the pyridine ring meta to the nitrogen.
C-3~155Quaternary aromatic carbon of the pyridine ring attached to the aliphatic chain.
C-4~40Quaternary aliphatic carbon.
C-5~50Methylene carbon adjacent to the primary amine.
C-6~25Equivalent methyl carbons.
Experimental Protocol for NMR Spectroscopy

A self-validating NMR experiment requires careful sample preparation and parameter selection.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Acquisition time: ~3-4 seconds.

      • Relaxation delay: 2 seconds.

      • Number of scans: 16-32.

      • Spectral width: -2 to 12 ppm.

    • ¹³C NMR:

      • Acquisition time: ~1-2 seconds.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: 512-1024 (or more, depending on sample concentration).

      • Spectral width: 0 to 220 ppm.

      • Proton decoupling: Employ broadband proton decoupling.

  • Data Processing and Validation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or TMS (0.00 ppm).[5]

    • Calibrate the ¹³C spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

    • Integrate the ¹H signals and verify that the ratios correspond to the number of protons in the proposed structure.

Chapter 2: Infrared (IR) Spectroscopy - Identifying the Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2][7] For this compound, IR spectroscopy will confirm the presence of the primary amine and the aromatic pyridine ring.

Predicted IR Absorption Bands

Table 3: Predicted Key IR Absorption Bands

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)IntensityRationale
Primary Amine (N-H)Asymmetric & Symmetric Stretch3400-3250 (two bands)MediumCharacteristic "double fang" of a primary amine.[8][9]
Primary Amine (N-H)Scissoring (Bend)1650-1580Medium-StrongConfirms the -NH₂ group.[10]
Primary Amine (N-H)Wag910-665Broad, StrongFurther evidence of a primary amine.[8]
Aromatic C-HStretch3100-3000Weak-MediumIndicates C-H bonds on the pyridine ring.
Aromatic C=C, C=NRing Stretch1600-1450 (multiple bands)Medium-StrongCharacteristic absorptions for the pyridine ring.
Aliphatic C-HStretch2980-2850StrongFrom the methyl and methylene groups.
Aliphatic C-NStretch1250-1020MediumCorresponds to the C-N bond of the aliphatic amine.[6]
Experimental Protocol for FT-IR Spectroscopy

The Attenuated Total Reflectance (ATR) method is a common and convenient sampling technique.

  • Sample Preparation:

    • Place a small amount (a few milligrams) of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks and compare their positions to the expected values for the functional groups.

Chapter 3: Mass Spectrometry (MS) - Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. For our target compound, MS is crucial for confirming the elemental composition.

Predicted Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺): The molecular formula is C₉H₁₄N₂. The nominal molecular weight is 150 g/mol . A high-resolution mass spectrometer (HRMS) would detect the exact mass at approximately 150.1157 u.[11] The presence of two nitrogen atoms dictates that the molecular ion peak will have an even m/z value, in accordance with the Nitrogen Rule.[6]

  • Key Fragmentation Patterns:

    • Loss of •CH₂NH₂ (m/z = 30): Alpha-cleavage next to the amine is a common fragmentation pathway for amines. This would result in a fragment at m/z 120 .

    • Benzylic-type Cleavage: Cleavage of the C-C bond adjacent to the pyridine ring is highly favorable, leading to the formation of a stable pyridylmethyl-type cation. This would result in a fragment at m/z 93 (C₅H₄NCH₃⁺).

Table 4: Predicted Key Mass Spectrometry Fragments

m/zProposed FragmentRationale
150[C₉H₁₄N₂]⁺Molecular Ion (M⁺)
120[M - •CH₂NH₂]⁺Alpha-cleavage at the amine group.
93[C₅H₄NCH₃]⁺Cleavage adjacent to the pyridine ring.
Experimental Protocol for MS
  • Sample Introduction:

    • For a volatile compound, direct infusion via a heated probe or injection into a Gas Chromatography (GC-MS) system is suitable.

  • Ionization:

    • Electron Ionization (EI) at 70 eV is standard for generating fragment patterns for library matching and structural elucidation.

    • Electrospray Ionization (ESI) would be used to primarily observe the protonated molecule [M+H]⁺ at m/z 151.1230.[11]

  • Mass Analysis:

    • A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

Chapter 4: UV-Vis Spectroscopy - Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for compounds containing chromophores, such as the pyridine ring.[7]

Predicted UV-Vis Absorption

Pyridine and its derivatives exhibit characteristic absorptions in the UV region.

  • π → π* transitions: Strong absorptions are expected around 250-265 nm . These are characteristic of the electronic transitions within the aromatic pyridine ring.[12][13]

  • n → π* transitions: A weaker absorption may be observed at longer wavelengths, but is often obscured by the more intense π → π* bands.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol. A typical concentration would be in the range of 0.01-0.1 mg/mL.

  • Data Acquisition:

    • Use a dual-beam spectrophotometer.

    • Fill one cuvette with the pure solvent (blank) and another with the sample solution.

    • Scan the absorbance from approximately 200 nm to 400 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λₘₐₓ).

Visualizing the Analytical Workflow

A systematic approach is key to efficient and accurate spectroscopic analysis. The following workflow illustrates the logical progression of experiments for comprehensive characterization.

Spectroscopic_Workflow cluster_preliminary Initial Characterization cluster_detailed Detailed Structural Elucidation cluster_final Final Confirmation MS Mass Spectrometry (Confirm MW & Formula) NMR_H1 ¹H NMR (Proton Environment & Connectivity) MS->NMR_H1 Provides MW Data_Integration Integrated Data Analysis (Final Structure Confirmation) MS->Data_Integration IR IR Spectroscopy (Identify Functional Groups) IR->NMR_H1 Provides Functional Groups IR->Data_Integration NMR_C13 ¹³C NMR (Carbon Skeleton) NMR_H1->NMR_C13 Correlate H & C NMR_H1->Data_Integration UV_Vis UV-Vis Spectroscopy (Confirm Chromophore) NMR_C13->UV_Vis Confirm Skeleton NMR_C13->Data_Integration UV_Vis->Data_Integration

Caption: A logical workflow for the comprehensive spectroscopic analysis of a novel compound.

Conclusion: A Unified Spectroscopic Profile

The true power of spectroscopic analysis lies in the integration of data from multiple, complementary techniques.[1] The mass spectrum confirms the molecular weight and elemental formula. IR spectroscopy provides a rapid check for the essential primary amine and aromatic functionalities. UV-Vis spectroscopy corroborates the presence of the pyridine chromophore. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution structural blueprint, confirming the precise connectivity of every atom in the this compound molecule. By following the detailed methodologies and interpretative frameworks presented in this guide, researchers and drug development professionals can confidently and accurately characterize this important pharmaceutical building block, ensuring the integrity and quality of their scientific endeavors.

References

  • An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023, March 21). Retrieved from [Link]

  • Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. (2024, February 21). Retrieved from [Link]

  • A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Spectroscopy Online. Retrieved from [Link]

  • Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification. Longdom Publishing. Retrieved from [Link]

  • IR: amines. University of Calgary. Retrieved from [Link]

  • Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. Retrieved from [Link]

  • Supplementary Information for General. The Royal Society of Chemistry. Retrieved from [Link]

  • UV-Vis Spectrum of Pyridine. SIELC Technologies. Retrieved from [Link]

  • Ultraviolet Absorption Spectra of Some Pyridine Derivatives. ACS Publications. Retrieved from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved from [Link]

  • 24.10: Spectroscopy of Amines. (2023, March 24). Chemistry LibreTexts. Retrieved from [Link]

  • Interpreting IR Spectra. Chemistry Steps. Retrieved from [Link]

  • UV-spectrum of pyridine. ResearchGate. Retrieved from [Link]

  • Notes on NMR Solvents. University of Wisconsin-Madison. Retrieved from [Link]

  • This compound. PubChem. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities. (2010, April 16). ACS Publications. Retrieved from [Link]

  • What Are Common NMR Solvents? - Chemistry For Everyone. (2024, August 24). YouTube. Retrieved from [Link]

  • This compound. PubChemLite. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Potential Mechanism of Action of 2-Methyl-2-(pyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive analysis of the potential mechanism of action for the novel compound 2-Methyl-2-(pyridin-4-yl)propan-1-amine. As the specific biological activity of this molecule is not yet detailed in peer-reviewed literature, this guide adopts a hypothesis-driven approach. By dissecting its structural components—a pyridine core and an aminoalkyl side chain—and drawing parallels with structurally related compounds, we will explore plausible biological targets and signaling pathways. Furthermore, this guide outlines a systematic, multi-tiered experimental workflow designed to rigorously elucidate the compound's true mechanism of action, from initial in silico predictions to definitive in vivo validation.

Introduction: Unveiling a Candidate Molecule

The field of medicinal chemistry continuously explores novel molecular scaffolds to address unmet therapeutic needs. Pyridine and its derivatives are foundational in drug discovery, forming the core of numerous FDA-approved drugs.[1] These compounds exhibit a vast range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The subject of this guide, this compound, is a small molecule featuring a pyridine ring, a common motif in pharmacologically active compounds.[3] Its unique structural arrangement suggests the potential for specific interactions with biological macromolecules, warranting a thorough investigation into its mechanism of action (MoA).

Currently, there is a lack of published data detailing the specific MoA for this compound. Therefore, this guide will serve as a predictive and methodological resource. We will first generate hypotheses based on structure-activity relationships (SAR) of analogous compounds and then propose a robust experimental framework to validate these hypotheses.

Structural Analysis and Mechanistic Hypotheses

The structure of this compound can be deconstructed into two key pharmacophores: the pyridine ring and the 2-methylpropan-1-amine side chain. Each component contributes to the molecule's overall physicochemical properties and potential for biological interactions.

The Pyridine Core: A Privileged Scaffold

The pyridine ring is an electron-deficient aromatic heterocycle that is a bioisostere of a phenyl ring but with distinct properties. Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, enhancing water solubility.[4] Pyridine derivatives are known to interact with a wide array of biological targets.[1] Based on existing research, we can hypothesize several major classes of targets for a pyridinyl compound:

  • Enzyme Inhibition: The pyridine scaffold is present in numerous enzyme inhibitors.[5][6] Depending on the substitution pattern, it can target kinases (e.g., PIM-1 kinase), secretases (e.g., BACE1), or other enzymes.[5][7] The nitrogen atom can form crucial hydrogen bonds within an enzyme's active site.

  • Receptor Modulation: Pyridinyl compounds can act as agonists or antagonists at various receptors, particularly G-protein coupled receptors (GPCRs) and ion channels.

  • Antimicrobial and Antiviral Activity: The pyridine nucleus is a common feature in agents developed to combat infectious diseases.[4][8]

The Aminoalkyl Side Chain: A Key to Interaction and Selectivity

The this compound side chain features a primary amine, which is typically protonated at physiological pH. This positive charge can facilitate strong ionic interactions with negatively charged residues (e.g., aspartate, glutamate) on a target protein. The gem-dimethyl group provides steric bulk, which can influence binding specificity and metabolic stability. This combination of features suggests a potential for high-affinity binding to specific targets.

Integrated Hypotheses for this compound

Based on the combined structural features, we can formulate the following primary hypotheses for the mechanism of action:

  • Hypothesis A: Kinase Inhibition. The compound may act as an ATP-competitive or allosteric inhibitor of one or more protein kinases. The aminopyridine moiety is a known hinge-binding motif in many kinase inhibitors.

  • Hypothesis B: GPCR Modulation. The molecule could bind to a GPCR, with the protonated amine interacting with an acidic residue in the transmembrane domain and the pyridine ring forming aromatic or hydrogen-bonding interactions.

  • Hypothesis C: Other Enzyme Inhibition. The compound could target other enzymes, such as proteases or metabolic enzymes, where a combination of hydrogen bonding and ionic interactions is critical for substrate recognition.

The following diagram illustrates the relationship between the compound's structure and its potential biological activities.

cluster_0 Structural Features of This compound cluster_1 Potential Biological Activities cluster_2 Specific Target Classes (Hypothesized) Pyridine Ring Pyridine Ring Enzyme Inhibition Enzyme Inhibition Pyridine Ring->Enzyme Inhibition H-bond acceptor Receptor Modulation Receptor Modulation Pyridine Ring->Receptor Modulation Aromatic interactions Antimicrobial Activity Antimicrobial Activity Pyridine Ring->Antimicrobial Activity Aminoalkyl Chain Aminoalkyl Chain Aminoalkyl Chain->Enzyme Inhibition Ionic interactions Steric influence Aminoalkyl Chain->Receptor Modulation Salt bridge formation Protein Kinases (e.g., PIM-1) Protein Kinases (e.g., PIM-1) Enzyme Inhibition->Protein Kinases (e.g., PIM-1) Proteases (e.g., BACE1) Proteases (e.g., BACE1) Enzyme Inhibition->Proteases (e.g., BACE1) GPCRs GPCRs Receptor Modulation->GPCRs

Caption: Hypothesized links between structural features and biological targets.

A Systematic Workflow for Mechanism of Action Elucidation

Phase 1: In Silico and High-Throughput Screening

The initial phase aims to narrow down the vast landscape of potential biological targets using computational and broad-based experimental methods.

Protocol 1: In Silico Target Prediction

  • Input: The 2D structure (SMILES) of this compound.

  • Methodology: Utilize computational platforms (e.g., MoAble, SuperPred, SwissTargetPrediction) that employ machine learning algorithms to predict potential protein targets based on structural similarity to known ligands.[11] These tools also allow for the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.[12]

  • Analysis: Compile a list of the top-predicted protein targets, ranked by confidence score. Cross-reference these targets with the hypotheses generated in Section 2.

  • Rationale: This cost-effective first step helps to prioritize experimental resources by focusing on the most likely target classes.

Protocol 2: Broad Phenotypic and Target-Based Screening

  • Objective: To identify the compound's effects in a biological context and obtain initial hits from large target panels.

  • Methodology:

    • Phenotypic Screening: Screen the compound against a panel of diverse cancer cell lines to assess antiproliferative activity.[1][13]

    • Target-Based Screening: Submit the compound for screening against a large, commercially available panel of receptors, kinases, and other enzymes (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan).

  • Data Analysis:

    • For phenotypic screens, determine GI50/IC50 values for each cell line.

    • For target-based screens, identify any targets where the compound shows significant inhibition or binding (e.g., >50% inhibition at 10 µM).

  • Rationale: This dual approach provides both functional data in a cellular context and direct evidence of interaction with purified proteins, offering a powerful combination to guide subsequent efforts.

The following diagram outlines this initial screening phase.

start Novel Compound insilico In Silico Prediction (Target & ADMET) start->insilico phenotypic Phenotypic Screening (e.g., Cancer Cell Panel) start->phenotypic target_based Target-Based Screening (e.g., Kinase Panel) start->target_based data_analysis Data Integration & Hit Prioritization insilico->data_analysis phenotypic->data_analysis target_based->data_analysis end Prioritized Hit List data_analysis->end

Caption: Workflow for Phase 1: Target Identification and Prioritization.

Phase 2: Target Validation and Mechanistic Characterization

Once a prioritized list of "hits" is generated, the next phase focuses on confirming these interactions and understanding their nature.

Protocol 3: Dose-Response and Binding Assays

  • Objective: To confirm the activity of the compound against the prioritized targets and determine its potency.

  • Methodology:

    • Perform 10-point dose-response curves for each validated hit to determine accurate IC50 (for enzyme inhibition) or EC50/Ki (for receptor modulation) values.

    • If the target is a receptor, conduct radioligand binding assays to determine binding affinity (Kd).

  • Data Presentation: Summarize the quantitative data in a clear, tabular format.

Table 1: Hypothetical In Vitro Activity Data

Target Assay Type IC50 / Ki (nM)
PIM-1 Kinase Kinase Inhibition 50
PIM-2 Kinase Kinase Inhibition 250
PIM-3 Kinase Kinase Inhibition 800
BACE1 Enzyme Inhibition >10,000

| Dopamine D2 Receptor | Receptor Binding | >10,000 |

Protocol 4: Mechanism of Inhibition/Action Studies

  • Objective: To understand how the compound interacts with its validated target.[9]

  • Methodology (for an enzyme target):

    • Competition Assays: Perform enzyme kinetics studies by varying the concentration of both the compound and the enzyme's natural substrate (e.g., ATP for a kinase).

    • Analysis: Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine if the inhibition is competitive, non-competitive, or uncompetitive.

    • Reversibility: Use washout experiments or dialysis to determine if the binding is reversible or irreversible (covalent).

  • Rationale: Understanding the precise mode of inhibition is critical for lead optimization, as different mechanisms have different implications for in vivo efficacy and potential for resistance.

Phase 3: Cellular and In Vivo Confirmation

The final phase is to confirm that the interaction with the validated target translates into the desired biological effect in a relevant cellular and, ultimately, in vivo setting.

Protocol 5: Cellular Target Engagement and Pathway Analysis

  • Objective: To demonstrate that the compound engages its target in living cells and modulates downstream signaling.

  • Methodology:

    • Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to its target protein inside the cell.

    • Pathway Analysis: Treat relevant cell models with the compound and use Western blotting or other immunoassays to measure the phosphorylation status or expression levels of known downstream substrates of the target protein.

  • Rationale: This step is crucial to link the biochemical activity (e.g., enzyme inhibition) with a functional cellular outcome.

Protocol 6: In Vivo Efficacy Studies

  • Objective: To assess the therapeutic potential of the compound in a relevant animal model of disease.

  • Methodology:

    • Select an appropriate animal model based on the validated mechanism of action (e.g., a tumor xenograft model for an anticancer compound).

    • Administer the compound and monitor for efficacy (e.g., tumor growth inhibition), as well as pharmacokinetic and pharmacodynamic markers.

  • Rationale: This is the ultimate validation of the compound's mechanism of action and its potential as a drug candidate.

Conclusion and Future Directions

While the specific mechanism of action for this compound remains to be experimentally determined, its chemical structure strongly suggests it is a promising candidate for biological activity. The pyridine core and aminoalkyl side chain are well-established pharmacophores that could enable it to potently and selectively interact with targets such as protein kinases or GPCRs.

The true value of this molecule will be unlocked through the systematic application of the experimental workflow detailed in this guide. By progressing from broad, hypothesis-generating screening to specific, hypothesis-driven validation, researchers can efficiently and rigorously elucidate its mechanism of action. The insights gained will not only define the therapeutic potential of this specific compound but will also contribute valuable structure-activity relationship data to the broader field of medicinal chemistry, guiding the design of future generations of pyridinyl-based therapeutics.

References

A comprehensive, numbered list of all cited sources will be generated upon completion of the experimental validation and publication of the findings. The references cited in this hypothetical guide are based on the provided search results and are for illustrative purposes.

Sources

A Technical Guide to the Potential Biological Activity of 2-Methyl-2-(pyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides an in-depth technical framework for the investigation of 2-Methyl-2-(pyridin-4-yl)propan-1-amine, a novel chemical entity with potential therapeutic applications. In the absence of direct published data, this guide establishes a scientifically rigorous, hypothesis-driven approach to characterizing its biological activity. By analyzing its core structure—a pyridinyl moiety linked to a substituted propyl-amine—we postulate a primary mechanism of action centered on the modulation of monoaminergic systems. The principal hypothesis is that this compound may function as a Monoamine Oxidase (MAO) inhibitor, a class of enzymes critical to neurotransmitter metabolism and a validated target for treating depression and neurodegenerative disorders.[1][2][3]

This guide outlines a comprehensive, multi-tiered validation workflow, beginning with essential in vitro safety and primary target engagement assays, and progressing to in vivo models for proof-of-concept pharmacological activity. Each proposed experiment is detailed with a robust, self-validating protocol, complete with justifications for methodological choices, necessary controls, and clear data interpretation endpoints. Our objective is to provide a logical, efficient, and technically sound roadmap for elucidating the therapeutic potential and development liabilities of this compound.

Introduction: Structural Rationale and Core Hypothesis

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its unique electronic properties and ability to participate in critical biological interactions like hydrogen bonding and π–π stacking.[4] The nitrogen atom within the ring imparts polarity and basicity, often improving pharmacokinetic properties such as metabolic stability and target binding affinity.[4][5]

The structure of this compound (Figure 1) integrates this key heterocycle with a primary amine, a crucial functional group for interacting with many biological targets, particularly within the central nervous system (CNS).

Figure 1: Chemical Structure of this compound

  • Molecular Formula: C₉H₁₄N₂[6][7]

  • Molecular Weight: 150.22 g/mol [7]

Core Structural Features:

  • Pyridin-4-yl Moiety: An aromatic system whose nitrogen atom can act as a hydrogen bond acceptor.

  • Primary Amine (-NH₂): A basic center, likely protonated at physiological pH, enabling it to act as a hydrogen bond donor and form ionic interactions.

  • Neopentyl-like Scaffold: The gem-dimethyl group adjacent to the pyridine ring provides steric bulk, which may confer selectivity and hinder metabolic degradation at the α-carbon.

This combination of a primary amine and an aromatic ring bears a structural resemblance to monoamine neurotransmitters and known inhibitors of their metabolic enzymes. This leads to our central hypothesis:

Primary Hypothesis: this compound functions as an inhibitor of Monoamine Oxidase (MAO), with potential selectivity for the MAO-A or MAO-B isoform.

Inhibition of MAO-A is a clinically validated mechanism for treating major depressive disorder, while MAO-B inhibition is used in the management of Parkinson's and Alzheimer's diseases.[1][2][8] Therefore, a systematic evaluation of this hypothesis is the logical first step in characterizing the compound's biological profile.

The following sections detail a comprehensive research and development workflow designed to test this hypothesis and evaluate the compound's broader drug-like properties.

G cluster_0 Phase 1: In Silico & In Vitro Profiling cluster_1 Phase 2: In Vivo Proof-of-Concept cluster_2 Phase 3: Decision & Optimization A Compound Acquisition & QC B Primary Target Assay: MAO-A/B Inhibition A->B Hypothesis Testing C Safety Screening 1: CYP450 Inhibition Panel B->C Assess DDI Risk H Data Integration & Analysis B->H D Safety Screening 2: hERG Channel Blockade C->D Assess Cardiotoxicity Risk E Animal Model Selection (e.g., Forced Swim Test) D->E If MAO IC50 < 1µM & Safety Profile is Clean D->H F Dose-Response Study E->F G Behavioral Endpoint Analysis F->G G->H I Go/No-Go Decision H->I J SAR & Lead Optimization I->J Proceed

Diagram 1: Proposed Drug Discovery & Evaluation Workflow. A tiered approach ensures that resources for more complex in vivo studies are committed only after promising in vitro activity and safety profiles are established.

Tier 1: In Vitro Pharmacological and Safety Profiling

This initial phase is designed to rapidly assess the compound's activity at its primary hypothesized target and to identify potential liabilities related to drug metabolism and cardiac safety.

Primary Target Engagement: Monoamine Oxidase (MAO) Inhibition Assay

Objective: To quantify the inhibitory potency (IC₅₀) of this compound against human MAO-A and MAO-B isoforms.

Rationale: This experiment directly tests our core hypothesis. Determining the potency and selectivity (MAO-A vs. MAO-B) is critical, as it dictates the potential therapeutic indication (e.g., depression for MAO-A, neurodegeneration for MAO-B).[2]

Experimental Protocol: Fluorometric MAO Inhibition Assay This protocol is adapted from established high-throughput screening methods.[9]

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes (e.g., Supersomes™).[2]

    • MAO substrate (e.g., Kynuramine or a commercial fluorescence probe).[2]

    • Test Compound: this compound, dissolved in DMSO to create a 10 mM stock.

    • Positive Controls: Clorgyline (MAO-A selective inhibitor), Selegiline (MAO-B selective inhibitor).[2]

    • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

    • 384-well black, flat-bottom plates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound and positive controls in assay buffer. A typical concentration range would be 100 µM down to 1 nM.

    • To each well of the 384-well plate, add 5 µL of the diluted compound or control. Include "vehicle only" (DMSO in buffer) wells for 100% activity and "no enzyme" wells for background control.

    • Add 20 µL of pre-warmed MAO-A or MAO-B enzyme solution to the appropriate wells and incubate for 15 minutes at 37°C. This pre-incubation step allows the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the MAO substrate to all wells.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Stop the reaction (if necessary, depending on the kit) and measure the fluorescence signal according to the manufacturer's instructions.

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme wells) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control wells.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Hypothetical MAO Inhibition Data

Compound MAO-A IC₅₀ (nM) MAO-B IC₅₀ (nM) Selectivity Index (B/A)
Test Compound 85 2,500 29.4
Clorgyline 3.1 8,200 2645

| Selegiline | 7,500 | 7.8 | 0.001 |

Interpretation: In this hypothetical scenario, the compound is a potent MAO-A inhibitor with approximately 30-fold selectivity over MAO-B, suggesting a potential antidepressant profile.

Safety Profile 1: Cytochrome P450 (CYP) Inhibition

Objective: To evaluate the potential for drug-drug interactions (DDIs) by measuring the IC₅₀ of the compound against major human CYP450 isoforms.

Rationale: Inhibition of CYP enzymes, which are responsible for metabolizing ~90% of clinical drugs, is a primary cause of adverse DDIs.[10][11] Early assessment is mandated by regulatory agencies like the FDA.[12]

Experimental Protocol: LC-MS/MS Based CYP Inhibition Assay This is the "gold standard" method for in vitro DDI studies.[11]

  • Materials:

    • Human Liver Microsomes (HLM).[11]

    • NADPH regenerating system.

    • A panel of CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Dextromethorphan for CYP2D6, Midazolam for CYP3A4).

    • Test Compound and specific positive control inhibitors for each isoform.

    • Acetonitrile with internal standard for protein precipitation.

    • LC-MS/MS system for analysis.

  • Procedure:

    • Incubate the test compound (at various concentrations) or a known inhibitor with HLMs and the specific probe substrate in a buffer system.

    • After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.

    • Allow the reaction to proceed for a specific time (e.g., 10-15 minutes) at 37°C.

    • Terminate the reaction by adding cold acetonitrile containing an internal standard.

    • Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the specific metabolite from the probe substrate.[13]

  • Data Analysis:

    • Calculate the rate of metabolite formation at each concentration of the test compound relative to the vehicle control.

    • Determine IC₅₀ values by plotting the percent inhibition versus the log concentration of the test compound.

Table 2: Hypothetical CYP450 Inhibition Data

CYP Isoform Test Compound IC₅₀ (µM) Regulatory Threshold for Concern
CYP1A2 > 50 < 10 µM
CYP2C9 28.5 < 10 µM
CYP2C19 > 50 < 10 µM
CYP2D6 12.1 < 10 µM

| CYP3A4 | 45.0 | < 10 µM |

Interpretation: The hypothetical data suggest a low risk of clinically relevant DDIs, as all IC₅₀ values are above the typical 10 µM threshold for concern.

Safety Profile 2: hERG Potassium Channel Blockade

Objective: To assess the compound's potential to cause cardiac arrhythmias by measuring its inhibitory activity on the hERG potassium channel.

Rationale: Inhibition of the hERG channel can lead to QT interval prolongation, a potentially fatal cardiac side effect.[14][15] This is a critical safety assay in drug development, and early screening is essential to de-risk candidates.[16]

Experimental Protocol: Automated Patch Clamp Electrophysiology

  • Materials:

    • HEK293 or CHO cells stably expressing the hERG channel.[14]

    • Automated patch-clamp system (e.g., QPatch or SyncroPatch).[14]

    • Extracellular and intracellular recording solutions.

    • Test Compound and a positive control (e.g., E-4031 or Cisapride).[14][17]

  • Procedure:

    • Cells are captured on the patch-clamp chip, and a whole-cell recording configuration is established.

    • A specific voltage protocol is applied to elicit the characteristic hERG tail current. The current is allowed to stabilize.[17]

    • The test compound is applied sequentially at increasing concentrations (e.g., 0.1, 1, 10 µM) to the same cell.[14]

    • The effect of the compound on the hERG tail current amplitude is recorded continuously.

  • Data Analysis:

    • The percentage of current inhibition is calculated at each concentration relative to the baseline current in the vehicle solution.

    • An IC₅₀ value is determined by fitting the concentration-response data to the Hill equation.[17]

Table 3: Hypothetical hERG Channel Inhibition Data

Compound hERG IC₅₀ (µM)
Test Compound > 30

| E-4031 (Control) | 0.025 |

Interpretation: An IC₅₀ value greater than 30 µM indicates a low risk of hERG-mediated cardiotoxicity at anticipated therapeutic concentrations.

Tier 2: In Vivo Proof-of-Concept for Antidepressant Activity

If the in vitro data from Tier 1 are promising (e.g., potent MAO-A inhibition and a clean safety profile), the next logical step is to evaluate the compound's pharmacological activity in a validated animal model of depression.

Objective: To determine if this compound exhibits antidepressant-like effects in a rodent behavioral model.

Rationale: The Forced Swim Test (FST) is a widely used, rapid, and reliable screening paradigm for assessing the efficacy of potential antidepressant drugs.[18][19] The model is based on the principle that animals will adopt an immobile posture after initial escape attempts in an inescapable situation, and that known antidepressants decrease the duration of this immobility.[20]

G compound Test Compound inhibition compound:f0->inhibition mao_a MAO-A (Enzyme) synapse Synaptic Cleft Increased 5-HT, NE Postsynaptic Receptor Activation mao_a:f0->synapse:f0 Leads to neuron Postsynaptic Neuron Altered Signaling Therapeutic Effect synapse:f2->neuron:f0 Activates behavior Behavioral Outcome Decreased Immobility (Antidepressant-like Effect) neuron:f2->behavior:f0 Results in inhibition->mao_a:f0 Inhibition

Diagram 2: Proposed Mechanism of Antidepressant Action. Inhibition of MAO-A by the compound is hypothesized to increase synaptic levels of monoamines like serotonin (5-HT) and norepinephrine (NE), leading to downstream signaling changes that produce an antidepressant effect.

Experimental Protocol: Forced Swim Test (FST) in Mice

  • Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used. Animals should be group-housed and allowed to acclimate for at least one week before testing.

  • Apparatus: A transparent glass cylinder (20 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Experimental Groups (n=10-12 per group):

    • Group 1: Vehicle (e.g., Saline or 0.5% Tween 80 in water)

    • Group 2: Positive Control (e.g., Imipramine, 20 mg/kg)

    • Group 3: Test Compound (e.g., 5 mg/kg)

    • Group 4: Test Compound (e.g., 10 mg/kg)

    • Group 5: Test Compound (e.g., 20 mg/kg)

  • Procedure:

    • Administer the vehicle, positive control, or test compound via intraperitoneal (IP) injection 60 minutes before the test.[20]

    • Gently place each mouse individually into the swim cylinder.

    • The session is recorded for 6 minutes.

    • An observer, blind to the treatment conditions, scores the behavior. The last 4 minutes of the 6-minute session are typically analyzed.

    • Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Data Analysis:

    • Calculate the total duration of immobility for each animal in the final 4 minutes of the test.

    • Compare the mean immobility times between groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison against the vehicle control group.

Table 4: Hypothetical Forced Swim Test Results

Treatment Group (IP) Dose (mg/kg) Mean Immobility Time (seconds) ± SEM % Change vs. Vehicle
Vehicle - 155 ± 8.2 -
Imipramine 20 85 ± 6.5* -45.2%
Test Compound 5 148 ± 9.1 -4.5%
Test Compound 10 110 ± 7.3* -29.0%
Test Compound 20 82 ± 5.9* -47.1%

p < 0.05 compared to Vehicle control

Interpretation: The hypothetical results demonstrate that the test compound significantly reduces immobility time at 10 and 20 mg/kg, with an efficacy comparable to the standard antidepressant imipramine. This provides strong in vivo evidence for its potential as an antidepressant.

Future Directions: Synthesis and Structure-Activity Relationships (SAR)

Positive findings from the initial biological evaluation would warrant the initiation of a medicinal chemistry program to explore the Structure-Activity Relationships (SAR) and optimize the compound's properties.

Synthetic Accessibility: While a specific synthesis for this molecule is not published, related pyridine compounds are often synthesized via methods like the Hantzsch reaction or by functionalizing pre-existing pyridine rings.[4][21] A plausible synthetic strategy would involve the construction of the core structure followed by the introduction of the amine functionality.

SAR Exploration: A systematic modification of the molecule's structure would aim to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

G mol R1 R1: Modify Pyridine Ring R1->mol e.g., add F, Cl, MeO to alter electronics and metabolism R2 R2: Modify Alkyl Chain R2->mol e.g., change chain length or cyclize to alter conformation R3 R3: Modify Amine Group R3->mol e.g., secondary amine to modulate pKa and permeability

Diagram 3: Potential Sites for SAR Exploration. Systematic modifications at R1, R2, and R3 can be explored to optimize the compound's pharmacological and pharmacokinetic profiles.

Conclusion

This guide presents a structured, evidence-based pathway for investigating the biological activity of this compound. The analysis of its chemical structure strongly supports the hypothesis of it being a monoamine oxidase inhibitor. The proposed workflow, beginning with targeted in vitro assays for efficacy (MAO inhibition) and safety (CYP, hERG), followed by in vivo validation using the forced swim test, provides a comprehensive and resource-efficient strategy. The hypothetical data presented herein illustrate a promising profile for an antidepressant candidate: potent and selective MAO-A inhibition, a clean safety profile, and robust efficacy in a behavioral model. Should empirical data align with this profile, this compound would represent a valuable starting point for a lead optimization program aimed at developing a next-generation therapeutic for depressive disorders.

References

  • Borsini, F., & Meli, A. (1988). Animal Models for the Study of Antidepressant Activity. PubMed.
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based CYP Inhibition Assay Using Cyp450-IN-1. BenchChem.
  • Kristiyani, P. D., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology.
  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm.
  • Slideshare. (n.d.). hERG Assay. Slideshare.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Evotec.
  • Wang, H., & Yang, L. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC - NIH.
  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. LifeNet Health LifeSciences.
  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories.
  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology.
  • Kristiyani, P. D., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. ResearchGate.
  • Guang, H., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica.
  • FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.
  • Sharma, V., et al. (2018). Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research.
  • Poirier, G., et al. (2022). Transcriptomic Studies of Antidepressant Action in Rodent Models of Depression: A First Meta-Analysis. MDPI.
  • PubChemLite. (n.d.). This compound. PubChemLite.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Cell Biolabs, Inc..
  • Enamine. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). Enamine.
  • ChemNet. (n.d.). 2-methyl-N-(pyridin-4-ylmethyl)propan-1-amine. ChemNet.
  • Aceschem. (n.d.). CAS 1060815-29-3 | this compound. Aceschem.
  • Kumar, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd..
  • PubChem. (n.d.). (R)-2-methyl-1-(pyridin-2-yl)propan-1-amine. PubChem - NIH.
  • PubChemLite. (n.d.). 2-methyl-1-(pyridin-4-yl)propan-1-amine. PubChemLite.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline.
  • Al-Zoubi, W., et al. (2024). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI.
  • Jampilek, J., & Kralova, K. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central.

Sources

In silico prediction of 2-Methyl-2-(pyridin-4-yl)propan-1-amine targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Prediction of Protein Targets for 2-Methyl-2-(pyridin-4-yl)propan-1-amine

Abstract

The identification of molecular targets for novel small molecules is a cornerstone of modern drug discovery and chemical biology. For compounds with no known biological activity, such as this compound, in silico target prediction methods provide a powerful and cost-effective starting point for hypothesis generation.[1][2] This guide presents a comprehensive, multi-pronged computational workflow designed to elucidate the potential protein targets of this molecule. We will move beyond a simple recitation of methods to provide a strategic framework, explaining the scientific rationale behind each step. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational approaches to unravel the mechanisms of action of uncharacterized small molecules.

Introduction: The Challenge of an "Orphan" Ligand

This compound is a small molecule for which public domain data on biological activity is sparse.[3][4] Such "orphan" compounds represent both a challenge and an opportunity. The challenge lies in the absence of a clear biological starting point. The opportunity resides in the potential to uncover novel pharmacology and therapeutic applications. Traditional experimental screening can be time-consuming and expensive.[1][5] Computational, or in silico, methods offer a rapid and resource-efficient alternative to narrow down the vast landscape of the human proteome to a manageable number of high-probability targets.[6]

This guide will detail a robust workflow that integrates ligand-based and structure-based computational techniques to predict the targets of this compound. Our approach is designed to be self-validating by seeking consensus between orthogonal methods, thereby increasing the confidence in our predictions.

Part 1: Foundational Analysis: Preparing the Ligand for Interrogation

The accuracy of any in silico prediction is fundamentally dependent on the quality of the input molecular representation. Therefore, the first step is the meticulous preparation of the 3D structure of this compound.

Protocol 1.1: Ligand Preparation Workflow
  • Obtain 2D Structure: The 2D structure of the molecule is first obtained, typically in a SMILES or SDF format. The SMILES string for our compound is CC(C)(CN)C1=CC=NC=C1.[3]

  • Generate 3D Conformation: A robust 3D conformation is generated from the 2D structure. This is a critical step, as the 3D shape of the molecule will dictate its potential interactions with protein binding sites.

    • Tool: An open-source tool like Open Babel can be used for this conversion.[7]

    • Rationale: The initial 3D structure should represent a low-energy conformation. It's important to consider that the molecule is flexible and can adopt multiple conformations. While some methods explore this flexibility, starting with a reasonable conformation is crucial.

  • Protonation and Tautomeric State: The protonation state of the molecule at a physiological pH (typically 7.4) must be determined. The pyridine nitrogen and the primary amine in our molecule are basic and will likely be protonated.

    • Tool: Software such as MarvinSketch or Maestro can be used to predict pKa values and determine the most likely protonation state.

    • Rationale: The charge distribution on the molecule is a key determinant of its ability to form electrostatic interactions and hydrogen bonds with a protein target. An incorrect protonation state will lead to inaccurate predictions.

  • Energy Minimization: The 3D structure is then subjected to energy minimization using a suitable force field (e.g., MMFF94 or AMBER).

    • Tool: This can be performed in software packages like Avogadro, PyMOL, or via command-line tools.

    • Rationale: This step refines the geometry of the molecule, relieving any steric clashes and bringing it to a more energetically favorable conformation.

G cluster_ligand_prep Ligand Preparation Workflow s2d 2D Structure (SMILES/SDF) g3d Generate 3D Conformation s2d->g3d prot Determine Protonation State (pH 7.4) g3d->prot emin Energy Minimization prot->emin final Analysis-Ready 3D Ligand emin->final

Caption: Workflow for preparing the 3D structure of the ligand.

Part 2: Ligand-Based Approaches: Searching for Targets by Chemical Similarity

Ligand-based methods operate on the principle of chemical similarity: molecules with similar structures are likely to have similar biological activities.[8] Even without known active analogs of our specific compound, we can search large chemogenomics databases for molecules with similar scaffolds and retrieve their known targets.

Protocol 2.1: Chemogenomics Database Mining
  • Database Selection: Choose a comprehensive, publicly available chemogenomics database.

    • Examples: ChEMBL, PubChem, and BindingDB are excellent resources containing information on millions of compounds and their experimentally determined bioactivities.[9][10][11]

  • Similarity Search: Perform a 2D similarity search using the 2D structure of this compound as the query.

    • Metric: The Tanimoto coefficient is a widely used metric for assessing chemical similarity. A threshold (e.g., >0.85) is typically set to retrieve closely related compounds.

    • Tool: Most chemical databases have built-in similarity search tools.

  • Target Annotation Retrieval: For the retrieved similar compounds, extract their annotated biological targets and associated bioactivity data (e.g., IC50, Ki, EC50).

  • Target Enrichment Analysis: Analyze the list of retrieved targets. If multiple similar compounds are active against the same protein or protein family, this provides a stronger hypothesis.

    • Rationale: This "guilt-by-association" approach can quickly generate a list of plausible targets.[6] The strength of this approach is its reliance on experimental data, which can ground our predictions in known biology.

Table 1: Hypothetical Output of a Chemogenomics Similarity Search

Similar Compound IDTanimoto SimilarityKnown TargetActivity (IC50)
CHEMBLXXXX10.92MmpL30.5 µM
CHEMBLXXXX20.89CDK21.2 µM
CHEMBLXXXX30.87MmpL30.8 µM
CHEMBLXXXX40.86FAAH5.6 µM

This table is illustrative. The actual results would depend on the database content.

Part 3: Structure-Based Approaches: Reverse Docking for Broad Target Screening

Structure-based methods utilize the 3D structure of potential protein targets to predict binding.[1] Reverse docking flips the traditional virtual screening paradigm: instead of screening a library of compounds against one target, we screen our single compound against a library of targets.[12][13]

Protocol 3.1: Reverse Docking Workflow
  • Target Library Preparation:

    • Selection: Compile a library of 3D protein structures. This can be a curated set of druggable proteins, all human proteins in the Protein Data Bank (PDB), or a panel focused on a specific disease area.

    • Preparation: Each protein structure must be prepared for docking. This involves removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges. The binding site is then defined, often as a grid encompassing the entire protein surface for a "blind docking" approach.[14]

  • Molecular Docking:

    • Algorithm: Use a robust docking program like AutoDock Vina or GOLD.[7][12] These programs sample a wide range of conformations and orientations of the ligand within the binding site and use a scoring function to estimate the binding affinity.

    • Execution: The prepared ligand is docked against every prepared protein in the library. This is a computationally intensive process.

  • Results Analysis and Filtering:

    • Ranking: The results are ranked based on the predicted binding energy (or docking score). A more negative value typically indicates a more favorable predicted interaction.

    • Filtering: It is crucial to filter the results. A common approach is to set a binding energy threshold (e.g., < -7.0 kcal/mol).

    • Visual Inspection: The top-scoring protein-ligand complexes should be visually inspected to ensure the predicted binding pose is plausible (e.g., the ligand forms hydrogen bonds, occupies a well-defined pocket, and does not have significant steric clashes).

G cluster_rev_dock Reverse Docking Workflow lig Prepared 3D Ligand dock Molecular Docking (e.g., AutoDock Vina) lig->dock lib Protein Target Library (PDB) prep Prepare Protein Structures lib->prep prep->dock rank Rank by Binding Energy dock->rank filter Filter & Visually Inspect rank->filter hits Prioritized Target List filter->hits

Caption: A high-level overview of the reverse docking process.

Part 4: Pharmacophore Modeling for Target Identification

A pharmacophore is a 3D arrangement of electronic and steric features necessary for optimal molecular interactions with a specific biological target.[15][16] We can generate a pharmacophore model based on our ligand and use it to search for protein binding sites that possess complementary features.

Protocol 4.1: Ligand-Based Pharmacophore Screening
  • Pharmacophore Feature Generation: Identify the key chemical features of this compound. These will likely include:

    • A hydrogen bond donor (the primary amine).

    • A hydrogen bond acceptor (the pyridine nitrogen).

    • A hydrophobic feature (the gem-dimethyl group).

    • An aromatic ring.

  • 3D Pharmacophore Model Creation: Generate a 3D model that captures the spatial relationships between these features.

    • Tool: Software like Pharmit, LigandScout, or MOE can be used for this purpose.

  • Pharmacophore-Based Screening: Screen a database of protein structures (e.g., the PDB) to find binding sites that have features complementary to the pharmacophore model.

    • Rationale: This method is computationally less expensive than docking and can identify targets that might be missed by docking due to scoring function inaccuracies. It focuses on the quality of the interaction "match" rather than just a raw energy score.[17][18]

G cluster_pharm Pharmacophore Screening Workflow lig Prepared 3D Ligand gen Generate Pharmacophore Model lig->gen screen Screen Database with Pharmacophore gen->screen db Protein Structure Database db->screen hits Potential Target Hits screen->hits

Caption: The process of using a pharmacophore model for target screening.

Part 5: Integrating the Evidence and Prioritizing Targets

The power of this multi-pronged approach lies in the integration of results from orthogonal methods. A target that is predicted by multiple, independent in silico techniques has a much higher probability of being a true positive.

Protocol 5.1: Consensus Scoring and Target Prioritization
  • Collate Results: Create a master table that lists all potential targets identified from:

    • Chemogenomics similarity search (Part 2).

    • Reverse docking (Part 3).

    • Pharmacophore screening (Part 4).

  • Apply Consensus Scoring: Assign a score to each potential target. A simple approach is to award one point for each method that identified the target.

  • Biological Plausibility Filter: Review the top-scoring targets. Are they known to be "druggable"? Is there any existing literature that might connect them to a relevant disease pathway? Tools like the Small Molecule Pathway Database (SMPDB) can help in this analysis.[19]

  • Final Prioritization: Generate a final, ranked list of the top 3-5 most promising targets. These are the candidates that should be advanced for experimental validation.

Table 2: Integrated Target Prioritization (Hypothetical)

TargetSimilarity HitReverse Docking Score (kcal/mol)Pharmacophore HitConsensus Score
MmpL3 Yes-8.5Yes3
CDK2 Yes-7.9Yes3
MAO-B No-8.2Yes2
FAAH Yes-6.5No2
HSP90 No-7.5No1

Part 6: The Imperative of Experimental Validation

Suggested Initial Assays:
  • Binding Assays: For the top-ranked targets, perform direct binding assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or a simple radioligand binding assay to confirm a physical interaction between this compound and the protein.

  • Functional Assays: If the target is an enzyme, perform an enzymatic activity assay to determine if the compound acts as an inhibitor or an activator. If the target is a receptor, a cell-based reporter assay can be used to measure functional modulation.

Conclusion

This guide has outlined a systematic and robust in silico workflow for the de novo prediction of protein targets for an uncharacterized small molecule, this compound. By integrating ligand-based and structure-based methods, we can generate a high-confidence, prioritized list of target hypotheses. This computational pre-screening significantly narrows the experimental search space, saving valuable time and resources and accelerating the journey from an orphan molecule to a potential therapeutic lead or valuable chemical probe.

References

  • MDPI. (n.d.). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. Retrieved from [Link]

  • PMC. (n.d.). In silico Methods for Identification of Potential Therapeutic Targets. Retrieved from [Link]

  • PubMed. (n.d.). In silico methods for drug-target interaction prediction. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacophore modeling in drug design. Retrieved from [Link]

  • Oxford Academic. (2019, November 10). Computational/in silico methods in drug target and lead prediction. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). What is pharmacophore modeling and its applications?. Retrieved from [Link]

  • Slideshare. (n.d.). Pharmacophore modeling. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]

  • MDPI. (n.d.). Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. Retrieved from [Link]

  • Neovarsity. (2025, May 15). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. Retrieved from [Link]

  • ACS Publications. (2014, February 14). Use of Freely Available and Open Source Tools for In Silico Screening in Chemical Biology. Retrieved from [Link]

  • Broad Institute. (n.d.). ChemBank: a small-molecule screening and cheminformatics resource database. Retrieved from [Link]

  • Neovarsity. (2025, March 21). 10 Most-used Cheminformatics Databases for the Biopharma Industry in 2026. Retrieved from [Link]

  • YouTube. (2022, July 8). MultiDock Screening Tool - Reverse docking demonstration. Retrieved from [Link]

  • PMC. (n.d.). ChemBank: a small-molecule screening and cheminformatics resource database. Retrieved from [Link]

  • Computational Chemical Genomics Screening Center. (n.d.). Chemogenomics database for Autophagy Research. Retrieved from [Link]

  • Springer Protocols. (n.d.). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Retrieved from [Link]

  • Directory of in silico Drug Design tools. (n.d.). Binding site prediction. Retrieved from [Link]

  • Directory of in silico Drug Design tools. (n.d.). Directory of in silico Drug Design tools. Retrieved from [Link]

  • SMPDB. (n.d.). SMPDB. Retrieved from [Link]

  • NIH. (2013, January 5). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. Retrieved from [Link]

  • Synapse. (2024, December 19). Reverse docking: Significance and symbolism. Retrieved from [Link]

  • UCSC. (n.d.). UCSC In-Silico PCR. Retrieved from [Link]

  • PMC. (2023, October 10). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. Retrieved from [Link]

  • Center for Computational Structural Biology. (n.d.). Tutorial redocking – ADFR. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • NIH. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methyl-1-(pyridin-4-yl)propan-1-amine. Retrieved from [Link]

  • ResearchGate. (2022, January 20). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • NIH. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Methyl-2-(pyridin-4-yl)propan-1-amine Derivatives and Analogs: Synthesis, Biological Evaluation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of FDA-approved drugs. This guide focuses on a specific, yet promising, class of pyridine derivatives: 2-Methyl-2-(pyridin-4-yl)propan-1-amine and its analogs. These compounds possess a unique structural motif that suggests potential interactions with a range of high-value biological targets. This document provides a comprehensive overview of their synthesis, plausible biological activities, and the analytical methodologies required for their characterization. Drawing upon established principles of medicinal chemistry and evidence from closely related structures, this guide aims to equip researchers with the foundational knowledge to explore the therapeutic potential of this compound class.

Introduction: The Pyridine Core in Modern Drug Discovery

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged structure in drug design. Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a versatile component in molecules targeting a wide array of biological systems.[1] A significant number of recently approved drugs for oncology and central nervous system disorders incorporate a pyridine moiety, highlighting its continued relevance in addressing complex diseases.[2]

The subject of this guide, this compound, presents a compelling scaffold for further investigation. The presence of a primary amine and a gem-dimethyl group attached to a pyridine ring suggests potential for specific molecular interactions and a distinct pharmacological profile. This guide will delve into the synthetic pathways to access this core structure, explore its likely biological targets based on extensive literature analysis of related compounds, and provide a framework for its analytical characterization.

Synthesis of this compound: A Plausible Pathway

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a highly plausible and efficient synthetic route can be devised based on established chemical transformations and the availability of key starting materials. The proposed synthesis involves a two-step process starting from 4-cyanopyridine and acetone, culminating in the target primary amine.

Step 1: Synthesis of the Nitrile Intermediate, 2-Methyl-2-(pyridin-4-yl)propanenitrile

The initial and crucial step is the formation of the quaternary carbon center bearing the pyridine ring and the nitrile group. This can be achieved through a nucleophilic addition of the enolate of acetone to 4-cyanopyridine.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-cyanopyridine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or diethyl ether, add a strong, non-nucleophilic base like lithium diisopropylamide (LDA) (1.1 eq) at a low temperature (-78 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • Enolate Formation: Slowly add acetone (1.2 eq) to the reaction mixture. The LDA will deprotonate the acetone to form the lithium enolate.

  • Nucleophilic Addition: Allow the reaction to stir at -78 °C for 2-4 hours. The acetone enolate will attack the electrophilic carbon of the nitrile group in 4-cyanopyridine.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Allow the mixture to warm to room temperature, and then extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 2-Methyl-2-(pyridin-4-yl)propanenitrile[3], can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • LDA as a Base: LDA is a strong, sterically hindered base, which is ideal for generating the kinetic enolate of acetone, minimizing self-condensation of the acetone.

  • Low Temperature: The reaction is conducted at -78 °C to control the reactivity of the enolate and prevent side reactions.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the highly reactive organolithium reagents from reacting with atmospheric oxygen and moisture.

Step 2: Reduction of the Nitrile to the Primary Amine

The final step involves the reduction of the nitrile group of 2-Methyl-2-(pyridin-4-yl)propanenitrile to the corresponding primary amine, this compound. This transformation can be effectively carried out using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in a dry, ethereal solvent like THF or diethyl ether.

  • Addition of Nitrile: Cool the LiAlH₄ suspension to 0 °C and slowly add a solution of 2-Methyl-2-(pyridin-4-yl)propanenitrile (1.0 eq) in the same dry solvent.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Isolation and Purification: Filter the resulting granular precipitate and wash it thoroughly with an organic solvent. The filtrate is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.[4] Further purification can be achieved by distillation or by salt formation and recrystallization.

Causality of Experimental Choices:

  • LiAlH₄ as a Reducing Agent: LiAlH₄ is a potent reducing agent capable of reducing nitriles to primary amines.

  • Anhydrous Conditions: LiAlH₄ reacts violently with water, so all reagents and glassware must be scrupulously dry.

  • Careful Quenching: The quenching procedure is highly exothermic and must be performed with extreme caution to control the release of hydrogen gas.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Nitrile Formation cluster_step2 Step 2: Nitrile Reduction 4-Cyanopyridine 4-Cyanopyridine Reaction1 Nucleophilic Addition (-78 °C, THF) 4-Cyanopyridine->Reaction1 Acetone Acetone Acetone->Reaction1 LDA LDA LDA->Reaction1 Intermediate 2-Methyl-2-(pyridin-4-yl)propanenitrile Reaction1->Intermediate Reaction2 Reduction (Reflux, THF) Intermediate->Reaction2 LiAlH4 LiAlH4 LiAlH4->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activities and Therapeutic Targets

The biological activity of this compound and its analogs can be inferred from the known activities of structurally similar pyridine-containing compounds. The primary amine and the pyridine ring are key pharmacophoric features that can engage in various interactions with biological macromolecules.

Kinase Inhibition: A Prominent Target Class for Pyridine Derivatives

A substantial number of pyridine-containing small molecules that have received FDA approval are kinase inhibitors.[2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a common interaction motif in the ATP-binding pocket of many kinases.

Recent studies have highlighted the potential of imidazo[4,5-c]pyridine-2-ones as potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA damage response pathway.[5][6] This suggests that the pyridine core of this compound could be a starting point for the design of novel kinase inhibitors.

Modulation of P-glycoprotein (P-gp) in Multidrug Resistance

P-glycoprotein (P-gp) is an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of xenobiotics, including many chemotherapeutic agents, from cells. Its overexpression is a major mechanism of multidrug resistance (MDR) in cancer. A series of 2-((pyridin-4-ylmethyl)amino)nicotinamide derivatives have been identified as potent P-gp modulators, capable of reversing MDR in cancer cell lines.[7] The structural similarity of these compounds to this compound suggests that this scaffold could also interact with P-gp and potentially be developed as a chemosensitizing agent.

Serotonin (5-HT) Receptor Modulation: Implications for CNS Disorders

The serotonin (5-HT) system is a critical regulator of mood, cognition, and other central nervous system functions.[8] Several drugs targeting 5-HT receptors contain a pyridine moiety. Notably, alpha-methyl-5-HT is a well-known agonist for 5-HT2 receptors.[9] While the substitution pattern on the pyridine ring is crucial for receptor subtype selectivity, the general structural features of this compound make it a candidate for investigation as a modulator of 5-HT receptors.[10]

Potential Biological Targets and Signaling Pathways

Biological_Targets cluster_compound This compound Derivatives cluster_targets Potential Biological Targets cluster_pathways Associated Signaling Pathways & Cellular Processes Compound Core Scaffold Kinases Kinases (e.g., DNA-PK) Compound->Kinases Pgp P-glycoprotein (P-gp) Compound->Pgp 5HT_Receptors 5-HT Receptors Compound->5HT_Receptors DNA_Repair DNA Damage Response Kinases->DNA_Repair MDR Multidrug Resistance Pgp->MDR Neurotransmission Serotonergic Neurotransmission 5HT_Receptors->Neurotransmission

Caption: Plausible biological targets and associated pathways for this compound class.

Analytical Characterization: Ensuring Purity and Structural Integrity

Rigorous analytical characterization is paramount in drug discovery and development to ensure the identity, purity, and stability of a compound. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of small molecules.

Typical HPLC Method Parameters:

ParameterRecommended Conditions
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidB: Acetonitrile with 0.1% TFA or Formic Acid
Gradient A linear gradient from 5% to 95% B over 15-20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Column Temperature 25-30 °C

Rationale for Method Parameters:

  • Reversed-Phase C18 Column: This is a versatile column suitable for a wide range of small molecules with moderate polarity.

  • Acidified Mobile Phase: The addition of an acid like TFA or formic acid improves peak shape for basic compounds like pyridines by ensuring they are protonated.[11]

  • Gradient Elution: A gradient is used to ensure the elution of any potential impurities with a wide range of polarities.

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of a molecule's structure.

Expected ¹H NMR Spectral Features for this compound:

  • Pyridine Protons: Two sets of doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the pyridine ring.[12]

  • Methylene Protons (-CH₂-NH₂): A singlet or an AB quartet in the aliphatic region (typically δ 2.5-3.5 ppm).

  • Amine Protons (-NH₂): A broad singlet that may be exchangeable with D₂O.

  • Methyl Protons (-C(CH₃)₂): A sharp singlet in the upfield region (typically δ 1.0-1.5 ppm), integrating to six protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would further confirm the structure by showing the expected number of carbon signals, including those for the pyridine ring, the quaternary carbon, the methylene carbon, and the methyl carbons.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compound.

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR data for this compound is not yet available, general principles from related pyridine derivatives can guide future optimization efforts.

  • Substitution on the Pyridine Ring: The electronic properties and steric bulk of substituents on the pyridine ring can significantly impact biological activity. Electron-donating or electron-withdrawing groups can modulate the pKa of the pyridine nitrogen and its ability to form hydrogen bonds.

  • Modification of the Amine Group: The primary amine can be derivatized to secondary or tertiary amines, or converted to amides or sulfonamides, to explore changes in potency, selectivity, and pharmacokinetic properties.

  • Analogs of the Propyl Linker: The gem-dimethyl group provides steric bulk and may influence the compound's conformation. Exploring analogs with different alkyl groups or cyclic structures at this position could lead to improved activity.

Future research should focus on synthesizing a library of analogs based on the this compound scaffold and screening them against a panel of relevant biological targets, such as kinases, ABC transporters, and CNS receptors. This systematic approach will be crucial in elucidating the SAR and identifying lead compounds with therapeutic potential.

Conclusion

This compound and its derivatives represent a promising, yet underexplored, area of medicinal chemistry. This guide has outlined a plausible synthetic route, identified high-potential biological targets based on the activities of structurally related compounds, and provided a framework for their analytical characterization. The insights presented herein are intended to serve as a catalyst for further research into this intriguing class of molecules, with the ultimate goal of developing novel therapeutics for a range of human diseases.

References

  • 2-Methyl-1-(pyridin-2-yl)propan-1-amine CAS No.: 58088-72-5. (n.d.). Moldb. Retrieved January 17, 2026, from [Link]

  • Golding, B. T., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry.
  • De, S., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(7), 763-784.
  • Synthesis method and intermediates of pyridin-2-yl-methylamine. (n.d.). Google Patents.
  • Bradamante, S., & Pagani, G. A. (1997). Benzyl and heteroarylmethyl carbanions: Structure and substitutent effects. Advances in Theoretically Interesting Molecules, 3, 189-263.
  • 2-Methyl-2-(pyridin-4-yl)propanenitrile. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Wang, Y., et al. (2017). Exploration of 2-((Pyridin-4-ylmethyl)amino)nicotinamide Derivatives as Potent Reversal Agents against P-Glycoprotein-Mediated Multidrug Resistance. Journal of Medicinal Chemistry, 60(9), 3847-3863.
  • Discovery of 2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[1,2-d]imidazol-1-yl)phenyl)propanenitrile as a Novel PI3K/mTOR Inhibitor with Enhanced Antitumor Efficacy In Vitro and In Vivo. (2022). Journal of Medicinal Chemistry, 65(19), 12781-12801.
  • Discovery of 2-Methyl-2-(4-(2-methyl-8-(1 H-pyrrolo[2,3- b]pyridin-6-yl)-1 H-naphtho[1,2- d]imidazol-1-yl)phenyl)propanenitrile as a Novel PI3K/mTOR Inhibitor with Enhanced Antitumor Efficacy In Vitro and In Vivo. (2022). Journal of Medicinal Chemistry, 65(19), 12781-12801.
  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved January 17, 2026, from [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2014). Organic Letters, 16(21), 5684-5687.
  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. (2024). Journal of Medicinal Chemistry.
  • 2-Picoline-borane. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]

  • Synthesis technology of 2-methylpyridine. (2012).
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (2004). Acta Poloniae Pharmaceutica, 61(3), 183-189.
  • Eglen, R. M., et al. (1995). Central 5-HT4 receptors. Trends in Pharmacological Sciences, 16(11), 391-398.
  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 763-784.
  • Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes. (2024). Dalton Transactions.
  • Synthesis technology of 2-methylpyridine. (2012).
  • The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Method for pyridine amine derivative. (2015). Chromatography Forum. Retrieved January 17, 2026, from [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2022). Molecules, 27(16), 5226.
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry, 61(34), 13444-13458.
  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. (2018). Journal of Medicinal Chemistry, 61(8), 3564-3577.
  • Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Side Effects. (2016). Journal of Medicinal Chemistry, 59(13), 6313-6328.
  • Alpha-methyl-5-HT, a 5-HT2 receptor agonist, stimulates beta2-adrenoceptors in guinea pig airway smooth muscle. (2006). British Journal of Pharmacology, 147(8), 917-925.
  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. (2012). In The Serotonin Receptors: From Molecular Pharmacology to Human Therapeutics. Humana Press.
  • Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. (2008). Journal of Medicinal Chemistry, 51(17), 5321-5331.
  • 4-oxo-4H-chromene-2-carboxylic acid (4-morpholin-4-yl-phenyl)-amide. (2009). In Molecular Imaging and Contrast Agent Database (MICAD).

Sources

An In-depth Technical Guide to the Structural Characterization of 2-Methyl-2-(pyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel compound 2-Methyl-2-(pyridin-4-yl)propan-1-amine. In the absence of extensive published experimental data for this specific molecule, this document leverages predictive modeling for spectroscopic analysis and outlines robust, field-proven protocols for its empirical characterization. This guide is designed to be a practical resource, blending theoretical principles with actionable methodologies for scientists engaged in the synthesis and analysis of new chemical entities. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, culminating in a discussion on obtaining definitive three-dimensional structure through X-ray crystallography.

Introduction: The Rationale for a Multi-Faceted Approach

The structural characterization of a novel molecule is a foundational step in drug discovery and development. An unambiguous determination of a compound's chemical identity and three-dimensional arrangement is paramount for understanding its physicochemical properties, predicting its biological activity, and ensuring intellectual property claims. This compound, with its pyridine heterocycle and a sterically hindered primary amine, presents a unique analytical challenge. Its structural features suggest potential applications as a scaffold in medicinal chemistry, necessitating a thorough and rigorous characterization.

This guide advocates for a multi-technique approach, as no single analytical method can provide a complete structural picture. Each technique offers a unique piece of the puzzle, and their combined application provides a self-validating system for structural confirmation. We will begin with non-destructive spectroscopic techniques to probe the molecular framework and functional groups, followed by a destructive technique for precise mass determination, and finally, the "gold standard" for spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For this compound, both ¹H and ¹³C NMR are essential.

Predicted ¹H and ¹³C NMR Data

In the absence of experimental spectra, computational prediction tools provide a valuable starting point for analysis. The following data was predicted using a combination of database-driven and machine learning algorithms.[1][2][3][4][5][6]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Atom Number(s)Proton TypePredicted Chemical Shift (ppm)MultiplicityIntegration
1', 1''2 x CH₃~ 1.35Singlet6H
3CH₂~ 2.80Singlet2H
4NH₂~ 1.50 (broad)Singlet2H
7, 11Ar-H~ 7.30Doublet2H
8, 10Ar-H~ 8.60Doublet2H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Atom NumberCarbon TypePredicted Chemical Shift (ppm)
1', 1''2 x CH₃~ 25
2C (quaternary)~ 40
3CH₂~ 50
6C (quaternary, aromatic)~ 155
7, 11CH (aromatic)~ 122
8, 10CH (aromatic)~ 150

Causality of Predictions: The predictions are based on the distinct electronic environments of the protons and carbons. The two methyl groups are equivalent and shielded, resulting in a single peak around 1.35 ppm. The aminomethyl protons are deshielded by the adjacent amine group. The pyridine protons show a characteristic pattern, with the protons ortho to the nitrogen being the most deshielded. Similarly, the carbon chemical shifts reflect their hybridization and proximity to electronegative atoms.

Experimental Protocol for NMR Spectroscopy

A meticulously prepared sample is crucial for obtaining high-quality NMR spectra.[7][8][9][10][11]

Step-by-Step Protocol:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

    • Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. The final sample height should be approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H NMR spectrum using standard acquisition parameters (e.g., 45° pulse, 2-second relaxation delay, 16 scans).

    • Acquire a ¹³C NMR spectrum using proton decoupling. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectra using the TMS signal at 0.00 ppm.

Logical Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve 5-10 mg in 0.7 mL CDCl3 with TMS Transfer Transfer to NMR Tube Prep->Transfer Lock Lock & Shim Transfer->Lock Acquire_H1 Acquire 1H Spectrum Lock->Acquire_H1 Acquire_C13 Acquire 13C Spectrum Acquire_H1->Acquire_C13 Process Fourier Transform, Phase & Baseline Correction Acquire_C13->Process Calibrate Calibrate to TMS (0 ppm) Process->Calibrate Interpret Correlate with Predicted Data & Assign Peaks Calibrate->Interpret

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce a protonated molecular ion with minimal fragmentation.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₉H₁₄N₂. The monoisotopic mass is 150.1157 g/mol .

Table 3: Predicted ESI-MS Data

IonPredicted m/z
[M+H]⁺151.1230
[M+Na]⁺173.1049

Rationale for Ionization: The presence of two basic nitrogen atoms (the pyridine ring and the primary amine) makes this molecule highly susceptible to protonation in the ESI source, leading to a prominent [M+H]⁺ ion.

Predicted Fragmentation Pattern

While ESI is a soft ionization technique, in-source fragmentation or tandem MS (MS/MS) can be used to induce fragmentation. The most likely fragmentation pathway involves the cleavage of the C-C bond alpha to the amine group, which is a common fragmentation pathway for amines.[12][13][14]

Table 4: Major Predicted Fragment Ions

Fragment StructurePredicted m/z
[C₈H₁₀N]⁺ (loss of CH₂NH₂)120.0813
[CH₄N]⁺ (CH₂NH₂)30.0344
Experimental Protocol for ESI-MS

This protocol is designed for high-resolution mass spectrometry to confirm the elemental composition.[15][16][17][18]

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with a 50:50 mixture of acetonitrile and water, containing 0.1% formic acid. The formic acid aids in protonation.

  • Instrument Setup and Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.

    • For fragmentation analysis, perform a product ion scan on the [M+H]⁺ precursor ion.

Logical Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dilute to 1-10 µg/mL in ACN/H2O with 0.1% Formic Acid Infuse Infuse into ESI Source Prep->Infuse Acquire_MS1 Acquire Full Scan MS (Positive Ion Mode) Infuse->Acquire_MS1 Acquire_MS2 Perform Product Ion Scan on [M+H]+ Acquire_MS1->Acquire_MS2 Confirm_Mass Confirm Exact Mass of [M+H]+ Acquire_MS2->Confirm_Mass Analyze_Frags Analyze Fragmentation Pattern Confirm_Mass->Analyze_Frags

Caption: Workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Predicted IR Absorption Bands

Based on the structure of this compound, the following characteristic absorption bands are expected.[19][20][21][22][23]

Table 5: Predicted Characteristic IR Frequencies

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3400-3250N-H stretchPrimary Amine
3100-3000C-H stretchAromatic (Pyridine)
2980-2850C-H stretchAliphatic (Methyl, Methylene)
1650-1580N-H bendPrimary Amine
1600-1450C=C and C=N stretchAromatic Ring (Pyridine)
1335-1250C-N stretchAromatic Amine
1250-1020C-N stretchAliphatic Amine

Trustworthiness of Predictions: These predictions are based on well-established correlation tables for functional group vibrations. The presence of two distinct N-H stretching bands for the primary amine and the characteristic aromatic stretching frequencies for the pyridine ring are highly reliable diagnostic peaks.

Experimental Protocol for FTIR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) method is a convenient and modern approach.

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually collected over the range of 4000-400 cm⁻¹.

X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide compelling evidence for the structure of this compound, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and stereochemistry.

Experimental Protocol for X-ray Crystallography

The primary challenge in X-ray crystallography is growing a high-quality single crystal.[24][25][26][27]

Step-by-Step Protocol:

  • Crystal Growth:

    • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate) to near saturation in a vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger sealed chamber containing a poor solvent in which the compound is insoluble. The vapor of the poor solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

  • Crystal Mounting and Data Collection:

    • Carefully select a well-formed, single crystal and mount it on a goniometer head.

    • Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Collect the diffraction data using a modern X-ray diffractometer equipped with a CCD or CMOS detector.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data to obtain the final, high-resolution structure.

Logical Workflow for X-ray Crystallography

XRay_Workflow Crystal_Growth Grow Single Crystals (Slow Evaporation or Vapor Diffusion) Mounting Mount Crystal and Cool to 100 K Crystal_Growth->Mounting Data_Collection Collect Diffraction Data Mounting->Data_Collection Structure_Solution Solve Structure (Direct Methods) Data_Collection->Structure_Solution Refinement Refine Structural Model Structure_Solution->Refinement Final_Structure Final 3D Structure Refinement->Final_Structure

Caption: General workflow for small molecule X-ray crystallography.

Conclusion: A Self-Validating Approach to Structural Characterization

The structural characterization of this compound, as outlined in this guide, relies on a synergistic and self-validating combination of modern analytical techniques. The predicted spectroscopic data serves as a hypothesis, which can then be confirmed and refined through the application of the detailed experimental protocols. The congruence between the predicted and experimental data from NMR, MS, and IR will provide a high degree of confidence in the proposed structure. Ultimately, a successful single-crystal X-ray diffraction experiment will provide the definitive and authoritative structural proof. This comprehensive approach ensures the scientific integrity and trustworthiness of the data, which is essential for any further research and development involving this promising molecule.

References

  • EPFL. (n.d.). Web-based application for in silico fragmentation - MS tools. Retrieved from [Link]

  • American Chemical Society. (2025). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. ACS Publications. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, December 20). Modern open-source tools for simulation of NMR spectra. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • University of Washington. (n.d.). Data Analysis Tools. UW Proteomics Resource. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

  • ACS Publications. (2005). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters. Retrieved from [Link]

  • Chemaxon. (2025, June 26). NMR Predictor Guide: Which Type Is Best for You?. Retrieved from [Link]

  • Oxford Academic. (2025, July 11). SingleFrag: a deep learning tool for MS/MS fragment and spectral prediction and metabolite annotation. Briefings in Bioinformatics. Retrieved from [Link]

  • ResearchGate. (2020, August 5). Is there any free software that can facilitate the prediction of the fragmentation acquired from the mass spectroscopy?. Retrieved from [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Department of Chemistry. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • The Association for Clinical Biochemistry & Laboratory Medicine. (2025, August 7). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Retrieved from [Link]

  • National Institutes of Health. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PMC. Retrieved from [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. RSC Publishing. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Chart. Department of Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. Retrieved from [Link]

  • MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0288546). Retrieved from [Link]

  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?. Retrieved from [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • MacSphere. (n.d.). Analysis of Small Biomolecules by Esi- and Maldi-Mass Spectrometry. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Methyl-2-(pyridin-4-yl)propan-1-amine: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Methyl-2-(pyridin-4-yl)propan-1-amine, a pyridine derivative of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering in-depth insights into its chemical properties, a plausible synthetic route, analytical characterization, and prospective applications.

Introduction and Rationale

This compound is a unique small molecule featuring a pyridine ring, a common scaffold in numerous pharmaceuticals, and a sterically hindered amine group. The pyridine moiety can engage in hydrogen bonding and π-stacking interactions, crucial for molecular recognition at biological targets. The neopentyl-like backbone introduces conformational rigidity and lipophilicity, which can favorably modulate pharmacokinetic and pharmacodynamic properties. The primary amine group serves as a key functional handle for further chemical modifications and as a potential pharmacophoric feature.

The strategic combination of these structural elements suggests that this compound holds potential as a building block for the synthesis of novel therapeutic agents. This guide will delve into the technical details required for its synthesis, purification, and characterization, providing a solid foundation for its application in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₄N₂[1]
Molecular Weight 150.22 g/mol [1]
CAS Number 1060815-29-3[1]
Appearance Expected to be a liquid or low-melting solidInferred from related structures
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethaneInferred from related structures
Boiling Point Not publicly available-
Melting Point Not publicly available-

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis starts from commercially available 4-cyanopyridine and utilizes a Grignard reaction followed by reduction.

G A 4-Cyanopyridine B Intermediate Grignard Adduct A->B 1. t-BuMgCl 2. H₂O workup C 2-Methyl-2-(pyridin-4-yl)propanenitrile B->C Rearrangement D This compound C->D Reduction (e.g., LiAlH₄ or H₂/Raney Ni)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Methyl-2-(pyridin-4-yl)propanenitrile

  • To a stirred solution of 4-cyanopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add tert-butylmagnesium chloride (1.1 eq, 1.0 M solution in THF) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-Methyl-2-(pyridin-4-yl)propanenitrile.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Reduction to this compound

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 2-Methyl-2-(pyridin-4-yl)propanenitrile (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and quench sequentially by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then water again (Fieser workup).

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. While specific data for this compound is not publicly available, the following are the expected outcomes from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring (typically in the δ 7.0-8.5 ppm range), a singlet for the aminomethyl protons (-CH₂NH₂), and a singlet for the two equivalent methyl groups.

  • ¹³C NMR: The carbon NMR spectrum should reveal the characteristic signals for the pyridine ring carbons, the quaternary carbon, the aminomethyl carbon, and the methyl carbons.

Mass Spectrometry (MS)
  • Electrospray ionization (ESI) mass spectrometry in the positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 151.12.

Infrared (IR) Spectroscopy
  • The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the alkyl groups (around 2850-2960 cm⁻¹), and C=N and C=C stretching vibrations of the pyridine ring (around 1500-1600 cm⁻¹).

Potential Applications in Drug Development

The structural features of this compound make it an attractive starting point for the development of novel therapeutic agents.

Scaffold for CNS-active Agents

Pyridine-containing compounds are known to exhibit a wide range of activities in the central nervous system (CNS). The blood-brain barrier permeability of this scaffold could be optimized through further derivatization. For instance, related pyridinylmethylamine structures have been investigated for their potential as antidepressants and analgesics.

Kinase Inhibitors

The pyridine ring is a well-established hinge-binding motif in many kinase inhibitors. The primary amine of this compound can be functionalized to introduce side chains that can interact with other regions of the ATP-binding pocket of various kinases, potentially leading to the discovery of novel and selective inhibitors.

G-Protein Coupled Receptor (GPCR) Ligands

GPCRs represent a large family of drug targets. The aromatic and basic nature of the pyridine ring, combined with the conformational constraints imposed by the gem-dimethyl group, could lead to selective interactions with specific GPCRs. For example, derivatives of pyridinyl amines have been explored as ligands for serotonin and dopamine receptors.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the safety data for structurally related compounds, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its unique structural characteristics offer significant potential for the development of novel therapeutics targeting a range of biological targets. This technical guide provides a foundational understanding of its synthesis, characterization, and potential applications, empowering researchers to explore its utility in their drug development endeavors.

References

Sources

Methodological & Application

Application Notes & Protocols: Evaluating 2-Methyl-2-(pyridin-4-yl)propan-1-amine as a Selective Aldosterone Synthase (CYP11B2) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Rationale

2-Methyl-2-(pyridin-4-yl)propan-1-amine is a small molecule featuring a pyridine ring, a common motif in compounds designed to interact with the heme iron of cytochrome P450 (CYP) enzymes.[1][2][3][4] This structural feature suggests a potential role for this compound as a CYP inhibitor. Specifically, its structure warrants investigation as a potential inhibitor of aldosterone synthase (CYP11B2), a mitochondrial CYP enzyme responsible for the final steps of aldosterone biosynthesis.[5]

The inhibition of CYP11B2 is a compelling therapeutic strategy for managing conditions linked to excess aldosterone, such as resistant hypertension and heart failure.[6] A significant challenge in developing CYP11B2 inhibitors is achieving high selectivity over the closely related 11β-hydroxylase (CYP11B1), which is essential for cortisol production and shares 93% sequence homology with CYP11B2.[5][7] Lack of selectivity can lead to undesirable side effects due to cortisol suppression.[8]

This document provides a comprehensive suite of experimental protocols to rigorously evaluate the potency, selectivity, and cellular activity of this compound as a potential CYP11B2 inhibitor. The following workflows are designed to guide researchers from initial enzymatic characterization to more physiologically relevant cell-based assessments.

In Vitro Enzymatic Assays: Potency and Mechanism of Inhibition

The initial step is to determine the direct inhibitory effect of this compound on purified, recombinant human CYP11B2.

Protocol 1: IC50 Determination of CYP11B2 Inhibition

This protocol measures the concentration of the test compound required to inhibit 50% of CYP11B2 activity.

Materials:

  • Recombinant human CYP11B2 (commercially available)

  • 11-deoxycorticosterone (Substrate)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Assay Buffer: Potassium phosphate buffer, pH 7.4

  • This compound (Test Compound), dissolved in DMSO

  • Positive Control Inhibitor (e.g., Vicadrostat, Lorundrostat)[9][10]

  • 96-well microplates

  • LC-MS/MS system for quantification of corticosterone (the product)

Experimental Workflow:

cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis A Prepare serial dilutions of this compound in DMSO, then dilute in assay buffer C Add inhibitor dilutions or vehicle control (DMSO) to 96-well plate A->C B Prepare Master Mix: Assay Buffer, NADPH regenerating system, and recombinant CYP11B2 enzyme D Add Master Mix to each well B->D C->D E Pre-incubate for 10-15 min at 37°C D->E F Initiate reaction by adding 11-deoxycorticosterone (substrate) E->F G Incubate for 30-60 min at 37°C F->G H Stop reaction with acetonitrile G->H I Quantify corticosterone formation using LC-MS/MS H->I J Calculate percent inhibition relative to vehicle control I->J K Plot % inhibition vs. log[inhibitor] and determine IC50 using non-linear regression J->K

Caption: Workflow for CYP11B2 IC50 determination.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound (e.g., starting from 10 mM) in DMSO. Further dilute these stock solutions into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤ 0.5%.

  • Assay Plate Setup: To a 96-well plate, add the diluted compound, positive control, or vehicle (buffer with DMSO) to the appropriate wells.

  • Enzyme Master Mix: Prepare a master mix containing the assay buffer, NADPH regenerating system, and recombinant CYP11B2 enzyme.[9]

  • Pre-incubation: Add the enzyme master mix to each well and pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[9]

  • Reaction Initiation: Start the reaction by adding the substrate, 11-deoxycorticosterone, to all wells. The final concentration should be close to the Km value for the enzyme.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[9]

  • Reaction Termination: Stop the reaction by adding a cold organic solvent like acetonitrile.

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant for the formation of corticosterone using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Determining the Mode of Inhibition

Understanding whether the inhibition is competitive, non-competitive, or mixed provides insight into the compound's mechanism. This is achieved by measuring the enzyme kinetics at various substrate and inhibitor concentrations.

Methodology:

  • Set up the assay as described in Protocol 2.1.

  • Use a matrix of varying concentrations of the substrate (11-deoxycorticosterone) and this compound (typically 0, 0.5x, 1x, and 2x the IC50 value).

  • Measure the initial reaction velocities (rate of product formation) for each condition.

  • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition and calculate the inhibition constant (Ki).

Selectivity Profiling: Assessing Off-Target Effects

High selectivity is crucial for a viable therapeutic candidate. The primary selectivity concern is CYP11B1, but a broader panel is necessary to identify potential drug-drug interactions.[5][11]

Protocol 3: CYP450 Selectivity Panel

This protocol assesses the inhibitory activity of the test compound against a panel of major drug-metabolizing CYP isoforms.

Materials:

  • Recombinant human CYP enzymes (CYP11B1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4)

  • Isoform-specific probe substrates (see table below)[12][13]

  • Instrumentation for detecting the respective metabolites (LC-MS/MS or fluorescence plate reader)

Data Presentation: Summarize the IC50 values in a table to easily compare potency and calculate selectivity.

CYP IsoformProbe SubstrateMetabolite MeasuredIC50 (µM) of Test CompoundSelectivity Index (IC50 / IC50 CYP11B2)
CYP11B2 11-deoxycorticosteroneCorticosteroneExperimental Value1
CYP11B1 11-deoxycortisolCortisolExperimental ValueCalculated Value
CYP1A2 PhenacetinAcetaminophenExperimental ValueCalculated Value
CYP2B6 BupropionHydroxybupropionExperimental ValueCalculated Value
CYP2C9 Tolbutamide4'-HydroxytolbutamideExperimental ValueCalculated Value
CYP2C19 S-Mephenytoin4'-HydroxymephenytoinExperimental ValueCalculated Value
CYP2D6 DextromethorphanDextrorphanExperimental ValueCalculated Value
CYP3A4 Midazolam / Testosterone1'-Hydroxymidazolam / 6β-HydroxytestosteroneExperimental ValueCalculated Value

Methodology: The IC50 for each CYP isoform is determined using a similar protocol to 2.1, but with the specific enzyme and its corresponding probe substrate and reaction conditions.[12] A high selectivity index against CYP11B1 (>100-fold is often desired) and other CYPs indicates a promising profile.[7][14]

Cell-Based Assays: Activity in a Physiological Context

Cell-based assays provide a more physiologically relevant system by requiring the compound to cross cell membranes and act in the presence of other cellular components. The NCI-H295R human adrenocortical carcinoma cell line is the gold standard for this purpose as it expresses the key enzymes for steroidogenesis.[15][16][17]

Protocol 4: Aldosterone and Cortisol Secretion in NCI-H295R Cells

This protocol measures the ability of the test compound to inhibit aldosterone and cortisol production in a cellular environment.

Experimental Workflow:

cluster_cell_culture Cell Culture & Treatment cluster_stimulation Stimulation & Incubation cluster_analysis Analysis & Interpretation A Seed NCI-H295R cells in 96-well plates and allow to adhere for 24-48h C Replace culture medium with medium containing inhibitor or vehicle A->C B Prepare serial dilutions of this compound B->C D Add stimulator (e.g., Angiotensin II) to induce aldosterone production C->D E Incubate plates for 24-48h at 37°C D->E F Collect cell culture supernatant E->F G Measure aldosterone and cortisol levels using ELISA or LC-MS/MS F->G H Determine IC50 for inhibition of aldosterone and cortisol secretion G->H I Assess cellular selectivity H->I

Caption: Workflow for cell-based aldosterone inhibition assay.

Step-by-Step Methodology:

  • Cell Culture: Seed NCI-H295R cells into 96-well plates at an appropriate density in DMEM/F12 medium supplemented with serum and other additives. Allow cells to adhere and grow for 24-48 hours.[9][17]

  • Inhibitor Treatment: Prepare serial dilutions of this compound in the assay medium. Remove the old medium from the cells and replace it with the medium containing the test compound or vehicle control.[9]

  • Stimulation: Induce steroidogenesis by adding a stimulating agent such as angiotensin II or forskolin to the wells.[9][18]

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C in a CO2 incubator.[9][19]

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant for hormone analysis.

  • Hormone Quantification: Measure the concentrations of aldosterone and cortisol in the supernatant using commercially available ELISA kits or by LC-MS/MS.

  • Data Analysis: Calculate the IC50 values for the inhibition of both aldosterone and cortisol secretion. The ratio of IC50 (cortisol) / IC50 (aldosterone) will provide the selectivity index in a cellular context.

Data Interpretation and Future Directions

A successful candidate for a selective CYP11B2 inhibitor would exhibit the following characteristics:

  • Potent Inhibition of CYP11B2: A low nanomolar IC50 value in the recombinant enzyme assay.

  • High Selectivity: A selectivity index of >100-fold for CYP11B2 over CYP11B1 and other major CYP isoforms.

  • Cellular Efficacy: Potent inhibition of angiotensin II-stimulated aldosterone secretion in NCI-H295R cells, with significantly weaker inhibition of cortisol secretion.

Should this compound demonstrate this profile, subsequent steps would involve pharmacokinetic studies to assess its absorption, distribution, metabolism, and excretion (ADME) properties, followed by in vivo efficacy studies in relevant animal models of hypertension or heart failure.[6]

References

  • Denner, K., et al. (2002). Development of a test system for inhibitors of human aldosterone synthase (CYP11B2): screening in fission yeast and evaluation of selectivity in V79 cells. Journal of Endocrinology, 173(2), 265-274. [Link]

  • Lecointre, G., et al. (2017). Structure-Based Design and Synthesis of New Estrane–Pyridine Derivatives as Cytochrome P450 (CYP) 1B1 Inhibitors. Journal of Medicinal Chemistry, 60(15), 6652-6668. [Link]

  • Bogman, K., et al. (2017). Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2). Hypertension, 69(1), 189-196. [Link]

  • EURL ECVAM. (2016). DB-ALM Method Summary n° 456: Steroidogenesis assay using H295R cell line. JRC Big Data Analytics Platform. [Link]

  • Papadopoulou, D. I., et al. (2021). Characterization of NCI-H295R Cells as an In Vitro Model of Hyperaldosteronism. International Journal of Molecular Sciences, 22(16), 8875. [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Shawaqfeh, A., et al. (2021). Identification of CYP 2A6 inhibitors in an effort to mitigate the harmful effects of the phytochemical nicotine. Journal of Cancer Metastasis and Treatment, 7, 14. [Link]

  • Ganesan, S., et al. (2018). Comparison of Aldosterone Production Among Human Adrenocortical Cell Lines. Endocrinology, 159(1), 1-8. [Link]

  • Sevrioukova, I. F., & Poulos, T. L. (2013). Pyridine-Substituted Desoxyritonavir Is a More Potent Inhibitor of Cytochrome P450 3A4 than Ritonavir. Journal of Medicinal Chemistry, 56(9), 3733-3741. [Link]

  • Johansson, M. K., et al. (2008). Secretion of Cortisol and Aldosterone as a Vulnerable Target for Adrenal Endocrine Disruption - Screening of 30 Selected Chemicals in the Human H295R Cell Model. Toxicological Sciences, 104(1), 58-68. [Link]

  • Garvey, E. P., et al. (2019). Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors. ACS Medicinal Chemistry Letters, 10(7), 1039-1044. [Link]

  • Yuan, R., et al. (2002). Evaluation of cytochrome P450 probe substrates commonly used by the pharmaceutical industry to study in vitro drug interactions. Drug Metabolism and Disposition, 30(12), 1311-1319. [Link]

  • Ohta, H., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry, 65(5), 4249-4262. [Link]

  • Sevrioukova, I. F., & Poulos, T. L. (2013). Pyridine-substituted desoxyritonavir is a more potent inhibitor of cytochrome P450 3A4 than ritonavir. Journal of Medicinal Chemistry, 56(9), 3733-41. [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. [Link]

  • ResearchGate. (n.d.). Table 1. Inhibition of human CYP11B1 and CYP11B2 by references I–III...[Link]

  • Reaction Biology. (n.d.). Cytochrome P450 Assay Services. [Link]

  • Bogman, K., et al. (2017). Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2). Hypertension, 69(1), 189-196. [Link]

  • Google Patents. (n.d.).
  • PubChemLite. (n.d.). 2-methyl-1-(pyridin-4-yl)propan-1-amine. [Link]

  • Hartmann, R. W., et al. (2013). Highly potent and selective nonsteroidal dual inhibitors of CYP17/CYP11B2 for the treatment of prostate cancer to reduce risks of cardiovascular diseases. Journal of Medicinal Chemistry, 56(15), 6101-7. [Link]

  • Fushimi, M., et al. (2016). Discovery of N‑[5-(6-Chloro-3-cyano-1-methyl‑1H‑indol-2-yl)-pyridin-3-ylmethyl]-ethanesulfonamide, a Cortisol-Sparing CYP11B2 Inhibitor that Lowers Aldosterone in Human Subjects. ACS Medicinal Chemistry Letters, 7(4), 410-415. [Link]

Sources

The Emerging Role of 2-Methyl-2-(pyridin-4-yl)propan-1-amine Scaffolds in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Aminomethylpyridine Moiety

In the landscape of medicinal chemistry, the pyridine ring is a cornerstone scaffold, integral to numerous FDA-approved drugs. Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic tractability make it a privileged structure. When combined with a constrained aminomethyl side chain, as seen in the 2-methyl-2-(pyridin-4-yl)propan-1-amine core, a versatile pharmacophore emerges. This structural motif offers a three-dimensional architecture that can be strategically exploited to achieve high-affinity and selective interactions with a range of biological targets. The gem-dimethyl substitution on the carbon adjacent to the pyridine ring introduces a conformational rigidity that can be advantageous for optimizing binding to protein targets, while the primary amine provides a key interaction point for salt-bridge formation or further derivatization to explore structure-activity relationships (SAR).

This guide provides an in-depth exploration of the potential applications of the this compound scaffold in drug design and discovery. While direct literature on this specific molecule is emerging, we will draw upon established principles and data from closely related aminomethylpyridine analogs to provide robust protocols and insightful application notes for researchers in the field.

PART 1: Synthesis and Characterization

Rationale for Synthetic Route Selection

The synthesis of this compound and its analogs can be approached through several routes. A common and effective strategy involves the reductive amination of a corresponding ketone or the reduction of a nitrile intermediate. The following protocol is a generalized procedure adapted from established methods for the synthesis of similar aminomethylpyridine derivatives.[1][2]

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Acetylpyridine

  • Acetone

  • Sodium amide (NaNH2)

  • Diethyl ether (anhydrous)

  • Ammonium chloride (NH4Cl)

  • Lithium aluminum hydride (LiAlH4)

  • Tetrahydrofuran (THF, anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO4)

Step 1: Synthesis of 2-Methyl-1-(pyridin-4-yl)propan-2-one

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, prepare a solution of sodium amide in anhydrous diethyl ether.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 4-acetylpyridine in anhydrous diethyl ether to the flask.

  • After the addition is complete, add acetone dropwise via the dropping funnel.

  • Allow the reaction to stir at room temperature for 12-18 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone.

  • Purify the product by column chromatography on silica gel.

Step 2: Synthesis of 2-Methyl-2-(pyridin-4-yl)propanenitrile

  • To a solution of the purified ketone in a suitable solvent, add a source of cyanide (e.g., potassium cyanide) and a suitable acid or Lewis acid catalyst.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Work up the reaction by quenching with a basic solution and extracting the product with an organic solvent.

  • Dry and concentrate the organic phase to yield the nitrile.

Step 3: Reduction of the Nitrile to the Amine

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran.

  • Cool the suspension to 0°C.

  • Slowly add a solution of the nitrile from Step 2 in anhydrous THF.

  • After the addition, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction to 0°C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting suspension and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purify the this compound by distillation or column chromatography.

Characterization

The final product should be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.[3]

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

PART 2: Applications in Drug Design and Discovery

The this compound scaffold holds significant promise in several therapeutic areas due to its structural features.

Application 1: Kinase Inhibitors

The aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors, often forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket.[4] The rigid nature of the this compound core can aid in positioning substituents to achieve high potency and selectivity.

Hypothetical Structure-Activity Relationship (SAR) Insights

Based on general principles of kinase inhibitor design, the following SAR trends can be anticipated for derivatives of this compound:

Position of ModificationType of ModificationExpected Impact on ActivityRationale
Primary Amine Acylation with various aromatic/heteroaromatic groupsPotentially significant increaseIntroduction of groups that can form additional interactions (H-bonds, pi-stacking) with the kinase active site.
Pyridine Ring Substitution with small electron-donating or -withdrawing groupsModulation of pKa and electronic propertiesFine-tuning of the hydrogen bonding capacity of the pyridine nitrogen.
Pyridine Ring Introduction of bulky substituentsLikely decrease in activitySteric hindrance may disrupt binding in the often-constrained ATP pocket.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for assessing the inhibitory activity of compounds against a target kinase.

Materials:

  • Target kinase enzyme

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • Luminescence-based ATP detection reagent

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase enzyme, the substrate peptide, and the diluted test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent.

  • Incubate for a further 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Application 2: Antibacterial Agents

Pyridine-containing compounds have demonstrated a broad spectrum of antibacterial activity.[5] The this compound scaffold can serve as a starting point for the development of novel antibacterial agents.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strain(s) of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compound (dissolved in a suitable solvent)

  • Positive control antibiotic

  • Sterile 96-well microtiter plates

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Prepare serial two-fold dilutions of the test compound in the growth medium in a 96-well plate.

  • Add the bacterial inoculum to each well.

  • Include a positive control (bacteria and medium only) and a negative control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

PART 3: Visualization and Formatting

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_screening Biological Screening Start Start Ketone_Formation Step 1: Ketone Formation Start->Ketone_Formation 4-Acetylpyridine + Acetone Nitrile_Synthesis Step 2: Nitrile Synthesis Ketone_Formation->Nitrile_Synthesis Cyanide Source Amine_Reduction Step 3: Amine Reduction Nitrile_Synthesis->Amine_Reduction LiAlH4 Purification Purification & Characterization Amine_Reduction->Purification Final_Compound Final Compound Purification->Final_Compound Kinase_Assay Kinase Inhibition Assay Final_Compound->Kinase_Assay Antibacterial_Assay MIC Assay Final_Compound->Antibacterial_Assay SAR_Analysis SAR Analysis Kinase_Assay->SAR_Analysis Antibacterial_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization G cluster_kinase Kinase Inhibition Inhibitor This compound Derivative Kinase Target Kinase (e.g., CDK, GSK-3β) Inhibitor->Kinase Inhibition Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Cellular_Response Altered Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Phosphorylated_Substrate->Cellular_Response

Caption: Proposed mechanism of action for kinase inhibition by aminomethylpyridine derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its inherent structural features, combined with synthetic accessibility, allow for extensive exploration of structure-activity relationships. The protocols and application notes provided herein, though based on analogous structures, offer a solid foundation for researchers to begin investigating the potential of this and related chemical series in kinase inhibition, antibacterial discovery, and other areas of medicinal chemistry. As with any drug discovery program, careful characterization, and thorough biological evaluation will be paramount to success.

References

  • PubMed. (2021). 1-Aminomethyl SAR in a novel series of flavagline-inspired eIF4A inhibitors: Effects of amine substitution on cell potency and in vitro PK properties. Available at: [Link]

  • ResearchGate. (2015). Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives. Available at: [Link]

  • PubMed Central. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Available at: [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Available at: [Link]

  • ResearchGate. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. Available at: [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Available at: [Link]

  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Google Patents. (n.d.). EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • MDPI. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available at: [Link]

  • ResearchGate. (2021). Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides. Available at: [Link]

Sources

Synthesis of 2-Methyl-2-(pyridin-4-yl)propan-1-amine: An Essential Intermediate for Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of 2-Methyl-2-(pyridin-4-yl)propan-1-amine, a pivotal chemical intermediate in contemporary drug development. The document provides an in-depth, two-step synthetic protocol, commencing with the formation of the nitrile precursor, 2-methyl-2-(pyridin-4-yl)propanenitrile, followed by its reduction to the target primary amine. This guide is curated for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step experimental procedure but also the underlying chemical principles and strategic considerations for each stage. The significance of this compound is underscored by its role as a key building block in the synthesis of targeted therapies, most notably the poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib.[1][2][3][4]

Introduction

The pyridine moiety is a ubiquitous scaffold in medicinal chemistry, valued for its ability to engage in various non-covalent interactions with biological targets, thereby enhancing biochemical potency and metabolic stability.[2] this compound represents a strategically important intermediate that incorporates this privileged heterocycle. Its utility is prominently demonstrated in the synthesis of Niraparib, a PARP inhibitor approved for the treatment of advanced ovarian cancer.[3][4] The structural rigidity and the presence of a primary amine handle make it an ideal synthon for constructing complex molecular architectures.

This application note provides a reliable and scalable laboratory-scale synthesis of this compound. The presented methodology is designed to be robust and reproducible, with an emphasis on practical execution and safety.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a two-step sequence, beginning with the formation of a nitrile intermediate followed by its chemical reduction.

Synthetic Pathway 4-Cyanopyridine 4-Cyanopyridine Step1_Product 2-Methyl-2-(pyridin-4-yl)propanenitrile 4-Cyanopyridine->Step1_Product Step 1: Nitrile Formation Acetone Acetone Acetone->Step1_Product Base Base (e.g., NaH) Base->Step1_Product Final_Product This compound Step1_Product->Final_Product Step 2: Nitrile Reduction Reducing_Agent Reducing Agent (e.g., LiAlH4 or Raney Ni/H2) Reducing_Agent->Final_Product

Caption: Two-step synthesis of the target amine.

Part 1: Synthesis of 2-Methyl-2-(pyridin-4-yl)propanenitrile

The initial step involves the formation of the carbon-carbon bond between the pyridine ring and the isobutyronitrile moiety. This is achieved through the reaction of 4-cyanopyridine with acetone in the presence of a strong base.

Protocol: Alkylation of 4-Cyanopyridine

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
4-Cyanopyridine104.1110.4 g0.198%
Acetone58.0817.4 g (22 mL)0.3ACS Grade
Sodium Hydride (60% dispersion in mineral oil)24.004.4 g0.1160%
Anhydrous Tetrahydrofuran (THF)-200 mL-DriSolv
Saturated Ammonium Chloride Solution-50 mL--
Diethyl Ether-150 mL-ACS Grade
Anhydrous Magnesium Sulfate-As needed--

Experimental Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a dropping funnel is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Reagent Addition: To the flask, add sodium hydride (4.4 g of 60% dispersion). The mineral oil can be removed by washing with anhydrous hexane if desired, though it is often acceptable to proceed with the dispersion. Add 100 mL of anhydrous THF.

  • Formation of the Enolate: Cool the suspension to 0 °C using an ice bath. Slowly add acetone (22 mL) dropwise to the stirred suspension over 30 minutes. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Addition of 4-Cyanopyridine: Dissolve 4-cyanopyridine (10.4 g) in 100 mL of anhydrous THF and add this solution to the dropping funnel. Add the 4-cyanopyridine solution dropwise to the reaction mixture over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

  • Work-up: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 40%) to yield 2-methyl-2-(pyridin-4-yl)propanenitrile as a pale yellow oil.

Expected Yield: 70-80%.

Part 2: Reduction of 2-Methyl-2-(pyridin-4-yl)propanenitrile to this compound

The final step is the reduction of the nitrile group to a primary amine. This can be achieved through various methods; here we detail two common and effective protocols: Lithium Aluminum Hydride (LAH) reduction and catalytic hydrogenation using Raney Nickel.

Protocol A: Lithium Aluminum Hydride Reduction

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
2-Methyl-2-(pyridin-4-yl)propanenitrile146.1914.6 g0.198%
Lithium Aluminum Hydride (LAH)37.955.7 g0.1595%
Anhydrous Tetrahydrofuran (THF)-300 mL-DriSolv
Water18.025.7 mL--
15% Sodium Hydroxide Solution-5.7 mL--
Ethyl Acetate-200 mL-ACS Grade
Anhydrous Sodium Sulfate-As needed--

Experimental Procedure:

  • Reaction Setup: A 1 L three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a dropping funnel is flame-dried and cooled under nitrogen.

  • LAH Suspension: Carefully add lithium aluminum hydride (5.7 g) to 200 mL of anhydrous THF in the flask. Cool the suspension to 0 °C.

  • Nitrile Addition: Dissolve 2-methyl-2-(pyridin-4-yl)propanenitrile (14.6 g) in 100 mL of anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the LAH suspension over 1 hour, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.[5][6] Monitor the reaction by TLC until the starting material is consumed.

  • Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add dropwise:

    • 5.7 mL of water

    • 5.7 mL of 15% aqueous sodium hydroxide

    • 17.1 mL of water A granular precipitate should form. Stir the mixture vigorously for 30 minutes.

  • Isolation: Filter the solid through a pad of Celite and wash the filter cake thoroughly with ethyl acetate (3 x 50 mL). Combine the filtrate and the washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purification: The product can be purified by vacuum distillation or by column chromatography on silica gel (eluting with a mixture of dichloromethane, methanol, and ammonium hydroxide, e.g., 90:9:1) to afford this compound.

Expected Yield: 80-90%.

Protocol B: Catalytic Hydrogenation with Raney Nickel

This method offers a safer alternative to LAH, particularly for larger scale synthesis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
2-Methyl-2-(pyridin-4-yl)propanenitrile146.1914.6 g0.198%
Raney Nickel (slurry in water)-~5 g (catalytic)--
Ethanol or Methanol-200 mL-Anhydrous
Ammonia (7N solution in Methanol)-20 mL--
Hydrogen Gas2.02--High Purity

Experimental Procedure:

  • Catalyst Preparation: In a hydrogenation vessel (e.g., a Parr shaker), carefully wash the Raney Nickel slurry with anhydrous ethanol or methanol (3 x 20 mL) to remove the water.

  • Reaction Mixture: To the vessel containing the washed Raney Nickel, add a solution of 2-methyl-2-(pyridin-4-yl)propanenitrile (14.6 g) in 180 mL of anhydrous ethanol/methanol and 20 mL of 7N methanolic ammonia. The addition of ammonia helps to suppress the formation of secondary and tertiary amine byproducts.[7][8]

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and begin vigorous agitation. The reaction is typically exothermic and may require initial cooling.

  • Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is usually complete within 12-24 hours.

  • Work-up: Once the hydrogen uptake ceases, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and the filter cake should be kept wet with solvent and disposed of properly. Wash the filter cake with ethanol/methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by vacuum distillation.

Expected Yield: 85-95%.

Workflow Visualization

Experimental_Workflow cluster_0 Part 1: Nitrile Synthesis cluster_1 Part 2: Amine Synthesis (LAH) Setup1 Flame-dried 3-neck RBF under N2 Reagents1 Add NaH and THF, cool to 0°C Setup1->Reagents1 Enolate Add Acetone dropwise, stir 1h at RT Reagents1->Enolate Pyridine_Add Add 4-Cyanopyridine solution Enolate->Pyridine_Add Reflux1 Reflux for 4-6h, monitor by TLC Pyridine_Add->Reflux1 Quench1 Cool to 0°C, quench with aq. NH4Cl Reflux1->Quench1 Extract1 Extract with Et2O, wash, dry Quench1->Extract1 Purify1 Column Chromatography Extract1->Purify1 Setup2 Flame-dried 3-neck RBF under N2 Purify1->Setup2 Proceed to Reduction Reagents2 Add LAH and THF, cool to 0°C Setup2->Reagents2 Nitrile_Add2 Add Nitrile solution dropwise Reagents2->Nitrile_Add2 Reflux2 Reflux for 4h, monitor by TLC Nitrile_Add2->Reflux2 Quench2 Cool to 0°C, Fieser work-up Reflux2->Quench2 Filter2 Filter through Celite, wash with EtOAc Quench2->Filter2 Purify2 Vacuum Distillation or Chromatography Filter2->Purify2

Caption: Step-by-step experimental workflow.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • ¹H NMR: Expected signals would include singlets for the two methyl groups, a singlet for the aminomethyl protons, and doublets for the pyridine ring protons.

  • ¹³C NMR: Resonances corresponding to the quaternary carbon, methyl carbons, aminomethyl carbon, and the carbons of the pyridine ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₉H₁₄N₂ should be observed.

  • Purity (HPLC/GC): Purity should be ≥98% for use in subsequent synthetic steps.

Safety and Handling

  • Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere.

  • Lithium Aluminum Hydride: Extremely reactive with water and other protic solvents, releasing flammable hydrogen gas. All glassware must be scrupulously dried.

  • Raney Nickel: Pyrophoric when dry. Always keep the catalyst wet with solvent.

  • 4-Cyanopyridine: Toxic if swallowed or in contact with skin.

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

References

  • Google Patents. (n.d.). Synthesis of 2-methyl pyridine by acetylene acetonitrile method.
  • Eureka | Patsnap. (n.d.). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetone cyanohydrin. Retrieved from [Link]

  • Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Chemistry LibreTexts. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • European Patent Office. (2000). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2-(pyridin-4-yl)propanenitrile. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetone cyanohydrin-mediated formation of diverse aryl cyanides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis technology of 2-methylpyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-cyano-6-methylpyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Copper-catalyzed Cyanation of Alkenyl Iodides. Retrieved from [Link]

  • Arkivoc. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Retrieved from [Link]

  • National Institutes of Health. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Retrieved from [Link]

  • ACS Publications. (2017). Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. Retrieved from [Link]

  • Springer. (2021). Niraparib: A Review in First-Line Maintenance Therapy in Advanced Ovarian Cancer. Retrieved from [Link]

  • Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Google Patents. (n.d.). US7214829B2 - Method for the production of primary amines by hydrogenating nitriles.
  • PubMed. (n.d.). Niraparib first-line maintenance therapy in patients with newly diagnosed advanced ovarian cancer: final overall survival results from the PRIMA/ENGOT-OV26/GOG-3012 trial. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Selectivity of hydrogenations. Part 3. N-methylquinolinium, N-methylisoquinolinium, and 4-(3-phenylpropyl)pyridinium salts. Retrieved from [Link]

  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • YouTube. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • National Institutes of Health. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Retrieved from [Link]

  • MDPI. (2024). A Kinetic Model of Furfural Hydrogenation to 2-Methylfuran on Nanoparticles of Nickel Supported on Sulfuric Acid-Modified Biochar Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides. Retrieved from [Link]

  • Molbase. (n.d.). 2-Methyl-1-(pyridin-2-yl)propan-1-amine CAS No.: 58088-72-5 Cat. No.: M136535. Retrieved from [Link]

Sources

High-throughput screening assays for 2-Methyl-2-(pyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the High-Throughput Elucidation of the Biological Activity of 2-Methyl-2-(pyridin-4-yl)propan-1-amine

Introduction: A Strategic Approach to Target Discovery

The compound this compound represents a novel chemical entity with potential therapeutic value. Its structure, featuring a pyridine ring—a common pharmacophore in kinase and G-Protein Coupled Receptor (GPCR) ligands—and a primary amine, suggests a range of possible biological targets, including key enzyme families like monoamine oxidases. This guide eschews a single, predefined assay in favor of a comprehensive, multi-pronged high-throughput screening (HTS) strategy designed to broadly interrogate the compound's bioactivity.

Our approach is structured as a discovery funnel. We will begin with a parallel primary screening campaign against high-probability target classes. Hits from this initial phase will be subjected to a rigorous series of orthogonal and secondary assays to confirm direct target engagement and eliminate artifacts. This self-validating workflow ensures the generation of high-confidence, actionable data for subsequent drug development efforts.

HTS_Workflow cluster_0 Part 1: Primary Screening cluster_1 Enzymatic Assays cluster_2 Biochemical Assays cluster_3 Cell-Based Assays cluster_4 Part 2: Hit Triage & Confirmation Compound This compound MAO MAO-A/B Inhibition (Fluorometric) Compound->MAO FAAH FAAH Inhibition (Fluorometric) Compound->FAAH Kinase Kinase Panel (HTRF) Compound->Kinase GPCR GPCR Second Messenger (cAMP Assay) Compound->GPCR Primary_Hits Primary Hits MAO->Primary_Hits FAAH->Primary_Hits Kinase->Primary_Hits GPCR->Primary_Hits Dose_Response Dose-Response Testing (IC50) Primary_Hits->Dose_Response Potency Binding_Assay Direct Binding Assay (Fluorescence Polarization) Dose_Response->Binding_Assay Direct Interaction? Cytotoxicity Cytotoxicity Assay (CellTiter-Glo) Dose_Response->Cytotoxicity Non-specific? Confirmed_Hit Confirmed, Specific Hit Binding_Assay->Confirmed_Hit Cytotoxicity->Confirmed_Hit

Caption: High-throughput screening workflow for target identification.

Part 1: The Primary Screening Campaign

The initial screening phase is designed for maximal throughput and coverage of the most likely target families. Each assay is performed in a 384-well format to conserve compound and reagents.

Enzymatic Assays: Monoamine Oxidase (MAO) & Fatty Acid Amide Hydrolase (FAAH)

Scientific Rationale: The compound's primary amine makes it a candidate for interaction with enzymes that metabolize endogenous amines. MAO-A and MAO-B are critical enzymes in neurotransmitter metabolism, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.[1][2][3] FAAH is responsible for breaking down endocannabinoids, and its inhibitors are pursued for pain and inflammation.[4][5][6] A fluorometric assay detecting hydrogen peroxide (H₂O₂), a common byproduct of these enzymatic reactions, provides a robust and high-throughput readout.[7][8]

Assay Principle: In this assay, the MAO or FAAH enzyme metabolizes its substrate (e.g., p-tyramine for MAO), producing H₂O₂. The H₂O₂, in the presence of horseradish peroxidase (HRP), reacts with a non-fluorescent probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin). An inhibitor will prevent this reaction, resulting in a decrease in the fluorescent signal.

Protocol: MAO-A/B Inhibitor Screening

  • Compound Plating: Dispense 200 nL of test compound (dissolved in DMSO) and controls into a 384-well black, solid-bottom assay plate. For a 20 µL final assay volume, a 10 mM stock will yield a 10 µM final screening concentration.

    • Negative Control: DMSO only (0% inhibition).

    • Positive Control: 10 µM Clorgyline for MAO-A or Deprenyl for MAO-B (100% inhibition).

  • Enzyme Addition: Add 10 µL of 2X MAO-A or MAO-B enzyme solution in assay buffer to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 10 µL of 2X substrate/probe mix (containing p-tyramine, HRP, and a fluorescent probe) to all wells.

  • Kinetic Read: Immediately transfer the plate to a microplate reader and measure fluorescence intensity (e.g., Ex/Em = 530/585 nm) every 60 seconds for 30 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition relative to controls.

Biochemical Assays: Kinase Inhibitor Screening

Scientific Rationale: The pyridine scaffold is a privileged structure in kinase inhibitor design, often acting as a "hinge-binder" in the ATP-binding pocket. Kinases are a major class of drug targets, particularly in oncology and immunology.[9][10][11] A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as HTRF®, provides a homogeneous, robust format for screening.[9][12]

Assay Principle (HTRF® KinEASE™): A biotinylated peptide substrate is incubated with a kinase and ATP. The kinase transfers a phosphate group from ATP to the substrate. After stopping the reaction, two detection reagents are added: a Europium cryptate-labeled anti-phospho-specific antibody (donor) and streptavidin-XL665 (acceptor). If the substrate is phosphorylated, the antibody binds, and the streptavidin binds to the biotin. This brings the donor and acceptor into close proximity, allowing FRET to occur upon excitation, resulting in a high TR-FRET signal. An inhibitor prevents phosphorylation, leading to a low signal.[10][11]

HTRF_Principle cluster_0 No Inhibition (High Signal) cluster_1 Inhibition (Low Signal) K_active Active Kinase P_Sub_B P-Substrate-Biotin K_active->P_Sub_B Phosphorylates Sub_B Substrate-Biotin ATP ATP Eu_Ab Eu-Ab (Donor) P_Sub_B->Eu_Ab Binds SA_XL SA-XL665 (Acceptor) P_Sub_B->SA_XL Binds Eu_Ab->SA_XL FRET Inhibitor Test Compound K_inactive Inactive Kinase Inhibitor->K_inactive Binds Sub_B2 Substrate-Biotin

Caption: Principle of a TR-FRET (HTRF) kinase assay.

Protocol: General Kinase Screening (e.g., against EGFR)

  • Compound Plating: As described in section 1.1. A known broad-spectrum kinase inhibitor like Staurosporine should be used as a positive control.

  • Kinase/Substrate Addition: Add 5 µL of 4X enzyme/substrate solution (e.g., EGFR and TK-Substrate-biotin) in enzymatic buffer to each well.

  • Pre-incubation: Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of 4X ATP solution to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Reaction Termination/Detection: Add 10 µL of HTRF detection buffer containing EDTA (to stop the reaction), Eu-labeled anti-phospho antibody, and SA-XL665.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Read Plate: Measure the fluorescence emission at 665 nm and 620 nm on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and then the percent inhibition.

Cell-Based Assays: GPCR Activity

Scientific Rationale: GPCRs are the largest family of membrane receptors and are targets for about a third of all marketed drugs.[13] Many GPCR ligands contain nitrogenous heterocyclic scaffolds like pyridine. A common signaling pathway for Gs and Gi-coupled receptors is the modulation of intracellular cyclic AMP (cAMP). Assays that measure cAMP levels provide a functional readout of receptor activation or inhibition.[14][15]

Assay Principle (AlphaScreen® cAMP): This is a competitive immunoassay.[16] In the assay, endogenously produced cAMP from stimulated cells competes with a biotinylated cAMP probe for binding to an anti-cAMP antibody conjugated to an Acceptor bead. A Streptavidin-coated Donor bead binds to the biotinylated probe. When the biotin-probe binds the antibody-Acceptor bead, the Donor and Acceptor beads are brought into proximity, generating a signal. High levels of cellular cAMP (from GPCR activation) disrupt this interaction, leading to a decrease in signal.[16]

Protocol: Gs-Coupled GPCR Agonist Screening

  • Cell Plating: Seed cells engineered to express the target GPCR (e.g., HEK293-ADRB2) into 384-well plates and culture overnight.

  • Compound Addition: Remove culture medium. Add 5 µL of test compound diluted in stimulation buffer containing a phosphodiesterase inhibitor like IBMX.

    • Negative Control: Buffer only.

    • Positive Control: A known agonist (e.g., Isoproterenol for ADRB2).

  • Cell Stimulation: Incubate for 30 minutes at room temperature.

  • Cell Lysis & Detection: Add 5 µL of a lysis/detection mix containing the anti-cAMP Acceptor beads, followed by 5 µL of a mix containing the biotin-cAMP probe and Streptavidin-Donor beads. This step should be performed in subdued light.[16]

  • Incubation: Incubate for 1-3 hours at room temperature, protected from light.

  • Read Plate: Read the plate on an AlphaScreen-capable plate reader.[17]

  • Data Analysis: A decrease in signal indicates cAMP production and agonist activity. Calculate percent activation relative to the positive control.

Part 2: Assay Quality Control and Hit Identification

The Z'-Factor: A Measure of Assay Robustness Before commencing a full screen, the quality and reliability of each assay must be validated. The Z'-factor is the most common statistical parameter for this purpose.[18][19][20] It provides a measure of the separation between the high and low signal controls, taking into account the data variation within those controls.

Formula: Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

  • μp and σp are the mean and standard deviation of the positive control.

  • μn and σn are the mean and standard deviation of the negative control.

A "dry run" using only control compounds should be performed on several plates to ensure the assay is robust.[21]

Z'-Factor ValueAssay QualityInterpretation for HTS
> 0.5ExcellentA large separation band; ideal for screening.[22]
0 to 0.5AcceptableAssay may be acceptable but requires tight quality control.
< 0UnacceptableNo separation between controls; assay is not viable.[23]

Hit Selection: A primary hit is a compound that produces a signal beyond a certain threshold. A common method is to define the hit threshold as three standard deviations away from the mean of the negative control (DMSO) wells.[24][25]

  • For inhibition assays: Hit Signal ≤ (μDMSO - 3σDMSO)

  • For activation assays: Hit Signal ≥ (μDMSO + 3σDMSO)

Part 3: Hit Confirmation and Orthogonal Assays

Primary hits must be subjected to further testing to confirm their activity, determine their potency, and rule out non-specific effects.

Dose-Response and Potency Determination

Hits from the primary single-point screen should be re-tested in the same assay but across a range of concentrations (typically an 8- to 10-point, 3-fold serial dilution). This allows for the calculation of the half-maximal inhibitory/effective concentration (IC₅₀/EC₅₀), a key measure of compound potency.[26]

Orthogonal Assay: Direct Binding (Fluorescence Polarization)

Scientific Rationale: A primary screen shows a functional effect (e.g., enzyme inhibition), but it does not prove the compound binds directly to the target protein. A direct binding assay is essential for confirmation. Fluorescence Polarization (FP) is a homogeneous technique ideal for measuring the interaction between a small molecule and a larger protein in real-time.[27][28][29]

Assay Principle: A small, fluorescently labeled ligand (tracer) that is specific for the target protein tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light. When the tracer binds to the much larger target protein, its rotation slows dramatically, and the emitted light remains highly polarized. A test compound that binds to the same site will compete with the tracer, displacing it and causing a decrease in polarization.[30][31]

Protocol: Competitive FP Binding Assay

  • Reagent Preparation: Prepare solutions of the purified target protein, the fluorescent tracer, and a serial dilution of the hit compound.

  • Assay Assembly: In a 384-well black plate, combine the target protein and the fluorescent tracer at fixed concentrations.

  • Compound Addition: Add the serially diluted hit compound to the wells.

  • Incubation: Incubate at room temperature for a period sufficient to reach binding equilibrium (e.g., 30-60 minutes).

  • Read Plate: Measure the parallel and perpendicular fluorescence intensity using a plate reader equipped with polarizing filters. The instrument calculates the millipolarization (mP) value.

  • Data Analysis: Plot the mP values against the compound concentration to generate a binding curve and calculate the IC₅₀.

Counter-Screen: Cell Viability Assay

Scientific Rationale: Compounds can appear as inhibitors in biochemical or cell-based assays simply by being cytotoxic and killing the cells or denaturing the enzyme. It is critical to perform a counter-screen to identify and discard these non-specific hits. A common method is to measure cellular ATP levels, as this is a key indicator of metabolically active, viable cells.[32][33]

Assay Principle (CellTiter-Glo®): This is a homogeneous, "add-mix-measure" luminescent assay.[33][34] A single reagent is added to the cells in culture. This reagent lyses the cells, releasing ATP, and provides luciferase and its substrate. The luciferase uses the ATP to generate a stable, "glow-type" luminescent signal that is directly proportional to the number of viable cells.[32][35]

Protocol: Luminescent Cell Viability

  • Cell Plating & Dosing: Plate the relevant cell line (e.g., HEK293) and treat with the hit compound at the same concentrations used in the primary assays. Incubate for the same duration.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the culture volume in each well (e.g., 20 µL reagent to 20 µL of cells).

  • Mixing: Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read Plate: Measure luminescence on a plate reader.

  • Data Analysis: A significant decrease in luminescence indicates cytotoxicity. Hits that are only active at cytotoxic concentrations should be flagged as non-specific.

Hit_Triage Start Primary Hit (Potent IC50/EC50) Binding Binds to Target in FP Assay? Start->Binding Toxic Cytotoxic in Counter-Screen? Binding->Toxic Yes NonBinder Artifact / Indirect Effector (Deprioritize) Binding->NonBinder No Hit High-Quality Hit (Specific Binder) Toxic->Hit No CytotoxicHit Cytotoxic Compound (Deprioritize) Toxic->CytotoxicHit Yes

Caption: Decision tree for hit confirmation and triage.

References

  • High-throughput screening for the discovery of inhibitors of fatty acid amide hydrolase using a microsome-based fluorescent assay. PubMed.
  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. PubMed.
  • Protein-ligand binding measurements using fluorescence polariz
  • CellTiter-Glo® Luminescent Cell Viability Assay.
  • Analysis of protein-ligand interactions by fluorescence polariz
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed.
  • Biotium Launches Highly Sensitive, Convenient, and Affordable Luminescent Viability Assay for HTS. Biotium.
  • Application Note: High-Throughput Screening for Inhibitors of Fatty Acid Amide Hydrolase (FAAH)
  • A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening. PubMed.
  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accur
  • High throughput screening to identify natural human monoamine oxidase B inhibitors. PubMed.
  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lys
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.
  • HTRF Kinase Assay Development and Methods in Inhibitor Characteriz
  • CellTiter-Glo® Luminescent Cell Viability Assay.
  • Cell-Based GPCR Reporter Assays. Thermo Fisher Scientific.
  • Improved Statistical Methods for Hit Selection in High-Throughput Screening. PubMed.
  • HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. Revvity.
  • AlphaScreen. BMG LABTECH.
  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic.
  • PI3 Kinase HTRF Assay. Sigma-Aldrich.
  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. SciSpace.
  • Fluorescence Polariz
  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
  • EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems.
  • Quantitative high-throughput screening data analysis: challenges and recent advances. PubMed Central.
  • Cell-based Assays for GPCR Activity. Biocompare.
  • AlphaLISA and AlphaScreen No-wash Assays. Revvity.
  • Development of a HTRF® Kinase Assay for Determin
  • Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric) (AB284510). Abcam.
  • A Novel Multiplex Cell Viability Assay for High-Throughput RNAi Screening. PubMed Central.
  • Z-factors. BIT 479/579 High-throughput Discovery.
  • Guidelines for HTRF technology in EGFR kinase assay.
  • Assay performance and the Z'-factor in HTS. Drug Target Review.
  • High-throughput screening. Wikipedia.
  • (PDF) Improved Statistical Methods for Hit Selection in High-Throughput Screening.
  • AlphaScreen assays. (A) Principles of AlphaScreen technology.
  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PubMed Central.
  • On HTS: Z-factor. Medium.
  • Z-factor. Wikipedia.
  • AlphaScreenTM cAMP User Manual and Assay Development Guide. Revvity.
  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Oxford Academic.
  • ExperimentAlphaScreen Document
  • Best Practices for Sample Preparation & Assay Development. Danaher Life Sciences.
  • High-Throughput Screening Steps. Small Molecule Discovery Center (SMDC).
  • Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube.
  • High-Throughput Screening (HTS)
  • Assay Guidance Manual. NCBI Bookshelf.
  • Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit. Cayman Chemical.

Sources

Application Notes & Protocols: Characterizing 2-Methyl-2-(pyridin-4-yl)propan-1-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Structure-Guided Approach to Functional Characterization

The compound 2-Methyl-2-(pyridin-4-yl)propan-1-amine is a novel small molecule whose biological activities are not yet extensively documented in scientific literature. However, its structure provides critical clues for directing an initial functional screening campaign. The molecule contains a pyridinyl group, a common bioisostere for a phenyl ring, and a propan-1-amine side chain. This arrangement bears a structural resemblance to phenethylamine and other monoamine neurotransmitters (e.g., dopamine, norepinephrine).

This structural motif strongly suggests that this compound may interact with key protein targets within the monoaminergic system. The primary candidates for interaction are the monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—and the primary metabolic enzymes, monoamine oxidases (MAO-A and MAO-B).[1] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal.[1] The MAO enzymes are critical for degrading these neurotransmitters intracellularly.[2][3][4]

This guide provides detailed protocols for a panel of cell-based assays designed to systematically evaluate the activity of this compound against these high-probability targets. The workflows are designed for researchers in drug discovery and academic science to determine the compound's potency (IC50) and selectivity, providing a foundational understanding of its pharmacological profile.

Part 1: Monoamine Transporter Uptake Inhibition Assays

The most direct method to determine if this compound interacts with monoamine transporters is through a competitive uptake inhibition assay. These assays utilize cell lines, typically Human Embryonic Kidney 293 (HEK293) cells, that are engineered to stably express a single human monoamine transporter (hDAT, hNET, or hSERT).[5][6] The principle involves measuring the uptake of a fluorescent or radiolabeled substrate in the presence and absence of the test compound. Inhibition of uptake indicates an interaction with the transporter.

Modern assays often employ a fluorescent substrate that mimics biogenic amines.[7][8] When the substrate is transported into the cell, its fluorescence increases significantly. An external masking dye quenches the fluorescence of any substrate remaining in the extracellular medium, allowing for a "mix-and-read," no-wash protocol that is highly amenable to high-throughput screening (HTS).[6][7]

Workflow for Transporter Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis PlateCells Plate HEK293 cells stably expressing hDAT, hNET, or hSERT IncubateCmpd Pre-incubate cells with compound or vehicle control PlateCells->IncubateCmpd 20-24h PrepareCmpd Prepare serial dilutions of This compound PrepareCmpd->IncubateCmpd AddSubstrate Add fluorescent substrate/ masking dye solution IncubateCmpd->AddSubstrate 10-30 min IncubateKinetic Incubate at 37°C AddSubstrate->IncubateKinetic ReadPlate Read fluorescence kinetically or as an endpoint IncubateKinetic->ReadPlate 10-60 min AnalyzeData Calculate % inhibition and determine IC50 value ReadPlate->AnalyzeData

Caption: Workflow for the monoamine transporter uptake assay.

Detailed Protocol: Fluorescent Substrate Uptake Inhibition

This protocol is adapted from methodologies used in commercially available neurotransmitter uptake assay kits.[6][7][9] It is designed for a 96-well or 384-well microplate format.

1. Cell Plating:

  • Culture HEK293 cells stably expressing either hDAT, hNET, or hSERT in the recommended growth medium (e.g., DMEM with 10% FBS, and a selection antibiotic like G418). For hSERT cells, dialyzed FBS is often recommended.[6]

  • The day before the assay, seed the cells into black-walled, clear-bottom microplates.

    • 96-well plate: 40,000–60,000 cells/well in 100 µL.
    • 384-well plate: 12,500–20,000 cells/well in 25 µL.
  • Incubate overnight (approx. 20 hours) at 37°C, 5% CO2 to allow for the formation of a confluent monolayer.[6]

2. Compound and Control Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Perform a serial dilution of the stock solution in an appropriate assay buffer (e.g., Hank's Balanced Salt Solution - HBSS) to create a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM final assay concentrations).

  • Controls:

    • Vehicle Control (0% Inhibition): Assay buffer with the same final concentration of DMSO as the test compound wells.
    • Positive Control (100% Inhibition): A known potent inhibitor for each transporter (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT) at a concentration >100x its Ki.

3. Assay Procedure:

  • Gently remove the culture medium from the cell plates.

  • Wash the cell monolayer once with assay buffer.

  • Add the diluted compound, vehicle control, or positive control to the respective wells.

  • Pre-incubate the plate for 10-30 minutes at 37°C.[8] This allows the compound to interact with the transporters.

  • Prepare the fluorescent substrate/masking dye solution according to the manufacturer's instructions (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).

  • Add the substrate solution to all wells.

  • Immediately transfer the plate to a bottom-read fluorescence microplate reader pre-set to 37°C.

4. Data Acquisition and Analysis:

  • Measure the fluorescence intensity. This can be done in two modes:

    • Kinetic Mode: Read every 1-2 minutes for 30-60 minutes. This is ideal for mechanistic studies.[9]
    • Endpoint Mode: Incubate for a fixed time (e.g., 30 minutes) and then take a single reading. This is suitable for HTS.[9]
  • Calculation:

    • Subtract the average fluorescence of the positive control wells (background) from all other readings.
    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition).
    • Plot the % inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
ParameterRecommended ConditionRationale
Cell Line HEK293 (stably transfected)Low endogenous transporter expression ensures a specific signal from the transfected transporter.[5]
Cell Density 40k-60k (96-well)Ensures a confluent monolayer, which is critical for consistent assay performance.[6]
Compound Pre-incubation 10-30 minAllows the inhibitor to reach equilibrium binding with the target transporter before substrate addition.[8]
Read Mode Kinetic or EndpointKinetic mode provides richer data for mechanistic analysis, while endpoint is faster for screening.[7]

Part 2: Monoamine Oxidase (MAO) Inhibition Assays

If this compound does not show significant activity at the transporters, or to build a more complete profile, its effect on monoamine metabolism should be investigated. The primary enzymes for this are MAO-A and MAO-B.[4]

Assays to measure MAO activity are typically performed using cell lysates, tissue homogenates, or recombinant enzymes. The principle involves an MAO enzyme oxidizing its substrate, which generates hydrogen peroxide (H2O2). The H2O2 then reacts with a probe in the presence of horseradish peroxidase (HRP) to produce a colorimetric or fluorescent signal.[2] An inhibitor of MAO will reduce the amount of H2O2 produced, leading to a decrease in the signal.

Mechanism of MAO Inhibition Assay

G cluster_detection Detection Reaction MAO MAO-A or MAO-B H2O2 Hydrogen Peroxide (H2O2) MAO->H2O2 Oxidation Substrate Amine Substrate (e.g., Tyramine) Substrate->MAO Signal Detectable Signal (Absorbance or Fluorescence) H2O2->Signal Probe Colorimetric or Fluorometric Probe Probe->Signal Inhibitor 2-Methyl-2-(pyridin-4-yl) propan-1-amine Inhibitor->MAO Inhibition

Caption: Principle of a probe-based MAO activity assay.

Detailed Protocol: Fluorometric MAO-A/MAO-B Inhibition

This protocol is based on commercially available kits (e.g., from Cell Biolabs or Abcam) and is designed to test for inhibition of both MAO-A and MAO-B isoforms to determine selectivity.[2][10]

1. Reagent Preparation:

  • Enzyme Source: Use commercially available recombinant human MAO-A and MAO-B enzymes.

  • Compound Dilution: Prepare a serial dilution of this compound in assay buffer as described previously.

  • Controls:

    • Vehicle Control (0% Inhibition): Assay buffer with DMSO.
    • MAO-A Selective Inhibitor: Clorgyline.[2]
    • MAO-B Selective Inhibitor: Pargyline or Selegiline.[2][4]
  • Substrate: Prepare a working solution of an appropriate substrate. Kynuramine is a common substrate for both isoforms, detected via its metabolite.[4] Alternatively, kits provide specific substrates for the probe-based reaction.

2. Assay Procedure (96-well format):

  • In separate wells of a black microplate, add the assay buffer.

  • Add the recombinant MAO-A or MAO-B enzyme to the appropriate wells.

  • Add the serially diluted test compound, vehicle control, or specific MAO-A/B inhibitors.

  • Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the substrate/probe/HRP reaction mix to all wells.

  • Incubate the plate for 30-60 minutes at 37°C, protected from light.

3. Data Acquisition and Analysis:

  • Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., λex = 535 nm and λem = 587 nm).[10]

  • Calculate the % inhibition for each concentration relative to the vehicle control.

  • Plot the data and determine the IC50 values for both MAO-A and MAO-B as described for the transporter assays.

ParameterRecommended ConditionRationale
Enzyme Source Recombinant human MAO-A/BProvides a clean, highly specific system to assess direct inhibition of each isoform independently.
Selective Controls Clorgyline (MAO-A), Pargyline (MAO-B)Essential for validating the assay and confirming the identity of the enzyme activity being measured.[2]
Plate Type Black microplateMinimizes background fluorescence and light scattering, increasing signal-to-noise ratio.
Incubation Protected from lightThe fluorescent probes used in these assays are often light-sensitive.[2]

Summary of Data and Interpretation

After completing the assays, the results can be compiled to create a pharmacological profile for this compound.

Table of Hypothetical Results:

Target IC50 (nM) Interpretation
hDAT 5,500 Weak or no activity at the dopamine transporter.
hNET 85 Potent inhibitor of the norepinephrine transporter.
hSERT 1,200 Low potency at the serotonin transporter.
MAO-A > 10,000 No significant inhibition of MAO-A.

| MAO-B | 8,750 | No significant inhibition of MAO-B. |

Based on these hypothetical results, one would conclude that this compound is a potent and selective norepinephrine reuptake inhibitor (NRI). Such a profile is characteristic of certain types of antidepressant medications and drugs used to treat attention-deficit/hyperactivity disorder (ADHD). Further studies, including secondary assays (e.g., cytotoxicity, receptor binding panels) and in vivo models, would be warranted to explore this therapeutic potential.

References

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Available at: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit (Datasheet). Molecular Devices. Available at: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit (Catalog). MedicalExpo. Available at: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit (Product Page). Molecular Devices. Available at: [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central. Available at: [Link]

  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc. Available at: [Link]

  • Monoamine Oxidase Assays. Cell Biolabs, Inc. Available at: [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec (formerly Cyprotex). Available at: [Link]

  • Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. ACS Pharmacology & Translational Science. Available at: [Link]

Sources

Application Notes & Protocols: Preclinical In Vivo Evaluation of 2-Methyl-2-(pyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the initial in vivo evaluation of the novel chemical entity, 2-Methyl-2-(pyridin-4-yl)propan-1-amine. Given the prevalence of the pyridine scaffold in pharmacologically active agents with applications in oncology and inflammation, this guide will proceed under the hypothesis that this compound may possess anti-cancer properties.[1][2][3][4] The protocols outlined herein are designed to establish a foundational understanding of the compound's pharmacokinetic profile, safety, and preliminary efficacy in relevant animal models. These notes are intended to provide a robust framework for researchers initiating preclinical assessment of this, or structurally similar, small molecules.

Introduction: The Scientific Rationale

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[3][4] Compounds containing the pyridin-4-yl moiety, in particular, have been investigated for their potential to modulate various cellular pathways. The structural features of this compound, specifically the tertiary carbon adjacent to the pyridine ring and the primary amine, suggest potential for interactions with biological targets such as kinases or other enzymes.

Given the lack of existing data on this specific molecule, a systematic in vivo investigation is warranted. The following protocols are designed to de-risk and characterize the compound in a stepwise manner, beginning with pharmacokinetics and safety, followed by an initial assessment of anti-tumor activity. This approach ensures that resource-intensive efficacy studies are undertaken with a clear understanding of the compound's behavior and tolerability in a living system.

Pre-Study Compound Characterization

Before initiating in vivo studies, essential physicochemical properties of this compound must be determined.

PropertyRecommended AssayImportance in Vivo
Purity HPLC, LC-MS, NMREnsures that observed effects are due to the compound and not impurities.
Solubility Aqueous and vehicle solubilityCritical for developing appropriate dosing formulations for animal studies.
LogP/LogD Calculated or experimentalPredicts membrane permeability and potential for oral absorption and CNS penetration.
pKa Potentiometric titrationInforms on the ionization state at physiological pH, affecting absorption and distribution.
Stability In plasma and microsomesPredicts metabolic clearance and helps in the design of pharmacokinetic studies.

Phase 1: Pharmacokinetic (PK) Profiling in Rodents

Objective: To determine the fundamental pharmacokinetic parameters of this compound in a rodent model (e.g., C57BL/6 mice or Sprague Dawley rats) to guide dose selection and scheduling for subsequent efficacy studies.[5]

Causality Behind Experimental Choices:

  • Intravenous (IV) Administration: Provides a direct measure of systemic clearance and volume of distribution, serving as a baseline for absolute bioavailability.

  • Oral (PO) Administration: Assesses the compound's potential for oral absorption and first-pass metabolism, which is crucial for developing orally administered therapies.[6]

  • Animal Model: Mice are commonly used for initial PK studies due to their well-characterized physiology and the smaller amount of compound required.[5]

Experimental Workflow: Pharmacokinetic Study

G cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis compound_prep Compound Formulation (e.g., in 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline) iv_dose IV Administration (e.g., 2 mg/kg via tail vein) compound_prep->iv_dose po_dose PO Administration (e.g., 10 mg/kg via oral gavage) compound_prep->po_dose animal_prep Animal Acclimation & Fasting (C57BL/6 mice, n=3 per time point) animal_prep->iv_dose animal_prep->po_dose blood_sampling Serial Blood Sampling (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h) (via saphenous vein) iv_dose->blood_sampling po_dose->blood_sampling plasma_sep Plasma Separation (Centrifugation) blood_sampling->plasma_sep lcms_analysis LC-MS/MS Analysis (Quantification of compound) plasma_sep->lcms_analysis pk_calc Pharmacokinetic Modeling (e.g., using Phoenix WinNonlin) lcms_analysis->pk_calc

Caption: Workflow for a typical rodent pharmacokinetic study.

Protocol 3.1: Pharmacokinetic Study in Mice
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Standard conditions with a 12-hour light/dark cycle, ad libitum access to food and water. Animals should be acclimated for at least one week prior to the study.

  • Formulation: Prepare a dosing solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% sterile water).

  • Dosing Groups:

    • Group 1 (IV): Administer a single dose of 2 mg/kg via the tail vein.

    • Group 2 (PO): Administer a single dose of 10 mg/kg via oral gavage after a 4-hour fast.

  • Blood Sampling: Collect approximately 50 µL of blood from each mouse (n=3 per time point) into K2EDTA-coated tubes at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Centrifuge blood samples at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.

Table of Key Pharmacokinetic Parameters
ParameterAbbreviationDescription
Clearance CLThe volume of plasma cleared of the drug per unit time.
Volume of Distribution VdssThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Half-life t1/2The time required for the concentration of the drug to decrease by half.
Area Under the Curve AUCThe integral of the concentration-time curve (a measure of drug exposure).
Maximum Concentration CmaxThe highest concentration of the drug observed in the plasma.
Time to Maximum Concentration TmaxThe time at which Cmax is reached.
Bioavailability F%The fraction of an administered dose of unchanged drug that reaches systemic circulation.

Phase 2: Acute Toxicity and Dose Range Finding

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

Causality Behind Experimental Choices: A dose-escalation study is a standard and efficient method to establish a safe dose range for subsequent efficacy studies, minimizing animal use while providing critical safety data. Monitoring clinical signs, body weight, and terminal tissue histology provides a comprehensive overview of potential toxicities.

Protocol 4.1: Acute Toxicity Study in Mice
  • Animal Model: Naive male and female C57BL/6 mice, 8-10 weeks old.

  • Dose Escalation: Administer single doses of the compound (e.g., starting at 10 mg/kg and escalating to 30, 100, and 300 mg/kg) to groups of 3 mice per dose level. The route of administration should be the one intended for efficacy studies (e.g., oral gavage).

  • Monitoring: Observe animals daily for 14 days for clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming). Record body weights on days 0, 7, and 14.

  • Endpoint: At day 14, euthanize animals and perform a gross necropsy. Collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological analysis if signs of toxicity are observed.

  • MTD Determination: The MTD is defined as the highest dose that does not cause severe morbidity or greater than 20% body weight loss.

Phase 3: In Vivo Efficacy in a Xenograft Model

Objective: To evaluate the anti-tumor activity of this compound in a human tumor xenograft model.

Causality Behind Experimental Choices: The use of a human cancer cell line grown in immunodeficient mice is a standard, widely accepted model for preliminary anti-cancer drug efficacy testing.[1][2] The choice of cell line should ideally be informed by any available in vitro data on the compound's activity. For this hypothetical protocol, we will use a common model.

Experimental Workflow: Xenograft Efficacy Study

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cell_culture Cell Culture (e.g., A549 human lung carcinoma) implantation Subcutaneous Implantation (in flank of nude mice) cell_culture->implantation tumor_growth Tumor Growth Monitoring (to ~100-150 mm³) implantation->tumor_growth randomization Randomization into Groups (n=8-10 per group) tumor_growth->randomization vehicle_group Vehicle Control (Daily PO dosing) randomization->vehicle_group treatment_group1 Compound - Dose 1 (e.g., 30 mg/kg, daily PO) randomization->treatment_group1 treatment_group2 Compound - Dose 2 (e.g., 100 mg/kg, daily PO) randomization->treatment_group2 positive_control Positive Control (Standard-of-care drug) randomization->positive_control measurements Tumor Volume & Body Weight (2-3 times per week) vehicle_group->measurements treatment_group1->measurements treatment_group2->measurements positive_control->measurements endpoint Study Endpoint (e.g., tumor volume > 2000 mm³ or 21-28 days) measurements->endpoint analysis Data Analysis (TGI calculation, statistics) endpoint->analysis

Caption: Workflow for a xenograft efficacy study.

Protocol 5.1: Anti-Tumor Efficacy Study
  • Animal Model: Female athymic nude mice (e.g., NU/J), 6-8 weeks old.

  • Cell Line: A549 human non-small cell lung cancer cells.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells in Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements (Volume = 0.5 x length x width^2) until tumors reach an average volume of 100-150 mm³.

  • Randomization and Dosing:

    • Randomize mice into treatment groups (n=10 per group).

    • Group 1: Vehicle control (dosed orally, daily).

    • Group 2: this compound at Dose 1 (e.g., 50 mg/kg, orally, daily).

    • Group 3: this compound at Dose 2 (e.g., 150 mg/kg, orally, daily).

    • Group 4: Positive control (e.g., a standard-of-care chemotherapy agent).

  • Efficacy Assessment: Measure tumor volumes and body weights 2-3 times per week for the duration of the study (typically 21-28 days).

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control. Perform statistical analysis (e.g., ANOVA) to determine significance.

Ethical Considerations

All animal studies must be conducted in accordance with the guidelines from an Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. Protocols should be designed to minimize animal suffering and use the minimum number of animals required to obtain statistically significant results.

Conclusion

The protocols described in this document provide a structured and scientifically rigorous approach to the initial in vivo characterization of this compound. By systematically evaluating its pharmacokinetic properties, safety profile, and preliminary efficacy, researchers can make informed decisions about the future development of this novel compound. The data generated from these studies will be critical for identifying a potential therapeutic niche and designing more advanced preclinical and clinical investigations.

References

  • Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo. European Journal of Medicinal Chemistry.
  • Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers in Oncology.
  • Pharmacokinetics Studies in Mice or R
  • Pyrazolopyridines as a novel structural class of potent and selective PDE4 inhibitors.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
  • Animal Pharmacokinetic Studies for Safe Tre

Sources

Application Notes and Protocols for the Quantification of 2-Methyl-2-(pyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-2-(pyridin-4-yl)propan-1-amine is a synthetic organic compound featuring a pyridine ring and a primary amine functional group.[1] As with many novel chemical entities in pharmaceutical and chemical research, the development of robust and reliable analytical methods for its quantification is paramount. Accurate measurement of this analyte is critical for a range of applications, including pharmacokinetic studies, metabolism research, purity assessment of bulk drug substance, and quality control of formulated products.

This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound. We will explore several chromatographic techniques, offering detailed protocols and the scientific rationale behind the selection of specific experimental parameters. The methods described herein are designed to be both accurate and precise, ensuring data integrity for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the foundation for developing effective analytical methods.

PropertyValueSource
Molecular FormulaC₉H₁₄N₂[2][3]
Molecular Weight150.22 g/mol [2][3]
AppearanceLiquid (likely)
BasicityThe presence of a primary amine and a pyridine nitrogen suggests basic properties.[4]General Chemical Knowledge

The pyridine moiety provides a chromophore suitable for UV detection, while the basic nature of the amine and pyridine nitrogen makes the compound amenable to positive ion electrospray ionization for mass spectrometry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of chromophoric analytes like this compound. The method's simplicity and reliability make it ideal for routine analysis and quality control.

Principle and Rationale

This method employs reversed-phase chromatography, where the analyte is separated based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The pyridine ring in the analyte absorbs UV light, allowing for its detection and quantification. The choice of a C18 column is based on its versatility and proven performance for a wide range of small molecules. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, is optimized to achieve good peak shape and retention. The addition of an acidic modifier, such as formic acid, helps to protonate the amine and pyridine nitrogen, leading to improved peak symmetry and retention on the reversed-phase column.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Preparation of Solutions

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-2 min: 5% B; 2-10 min: 5% to 95% B; 10-12 min: 95% B; 12-12.1 min: 95% to 5% B; 12.1-15 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm

4. System Suitability Before sample analysis, perform five replicate injections of a mid-concentration working standard. The following criteria should be met:

  • Tailing Factor: ≤ 2.0

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Theoretical Plates: ≥ 2000

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phases (A & B) A1 Equilibrate HPLC System P1->A1 P2 Prepare Standard Stock Solution P3 Prepare Working Standards & Samples P2->P3 A3 Inject Standards (Calibration Curve) P3->A3 A4 Inject Samples P3->A4 A2 System Suitability Test A1->A2 A2->A3 D1 Integrate Peak Areas A3->D1 A4->D1 D2 Construct Calibration Curve D1->D2 D3 Quantify Analyte in Samples D2->D3

Caption: HPLC-UV analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of biological matrices, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the sensitive and specific detection of tandem mass spectrometry.

Principle and Rationale

The analyte is first separated by reversed-phase HPLC as described previously. The column effluent is then introduced into the mass spectrometer. Positive electrospray ionization (ESI+) is the preferred ionization technique due to the basic nature of the analyte, which readily accepts a proton to form a positively charged ion [M+H]⁺. In the mass spectrometer, the precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM), provides excellent selectivity and sensitivity.

Experimental Protocol

1. Instrumentation and Materials

  • LC-MS/MS system (triple quadrupole) with an ESI source

  • Reversed-phase C18 or UPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Preparation of Solutions

  • Prepare mobile phases and standard solutions as described for the HPLC-UV method, but using LC-MS grade reagents.

3. LC-MS/MS Conditions

Liquid Chromatography

Parameter Condition
Column UPLC C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
Gradient Program 0-0.5 min: 2% B; 0.5-3 min: 2% to 98% B; 3-3.5 min: 98% B; 3.5-3.6 min: 98% to 2% B; 3.6-5 min: 2% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Mass Spectrometry

Parameter Setting
Ionization Mode ESI+
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr

| Collision Gas | Argon |

4. SRM Transitions The following SRM transitions are proposed for quantification and confirmation. These should be optimized on the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound151.1134.194.1

Rationale for fragmentation: The precursor ion is [C₉H₁₄N₂ + H]⁺. The loss of NH₃ (17 Da) would lead to a fragment at m/z 134.1, which is a common fragmentation pathway for primary amines. The fragment at m/z 94.1 could correspond to the protonated pyridine ring after cleavage of the side chain.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Prepare Standards & QC Samples A1 UPLC Separation P1->A1 P2 Sample Extraction (e.g., SPE, PPT) P2->A1 A2 ESI+ Ionization A1->A2 A3 Q1: Precursor Ion Selection A2->A3 A4 Q2: Collision-Induced Dissociation A3->A4 A5 Q3: Product Ion Monitoring (SRM) A4->A5 D1 Peak Integration A5->D1 D2 Calibration Curve Generation D1->D2 D3 Concentration Calculation D2->D3

Caption: LC-MS/MS analysis workflow for sensitive quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be an alternative technique, particularly for purity analysis and identification of volatile impurities. However, the polarity of the primary amine in this compound may lead to poor peak shape and adsorption on the GC column. Derivatization is often employed to address these issues.

Principle and Rationale

Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar N-H bond of the primary amine into a less polar N-Si(CH₃)₃ bond. This increases the volatility and thermal stability of the analyte, resulting in improved chromatographic performance. The derivatized analyte is then separated on a nonpolar GC column and detected by a mass spectrometer, typically using electron ionization (EI).

Experimental Protocol

1. Instrumentation and Materials

  • GC-MS system with an EI source

  • Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

  • This compound reference standard

  • BSTFA with 1% TMCS

  • Pyridine (anhydrous)

  • Ethyl acetate (anhydrous)

2. Derivatization Procedure

  • Evaporate a known amount of the analyte solution to dryness under a stream of nitrogen.

  • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Conditions

ParameterCondition
Column HP-5MS, 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium, 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Oven Program Initial 100 °C for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode EI, 70 eV
Scan Range 40-450 amu
Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Sample Aliquoting P2 Evaporation to Dryness P1->P2 P3 Derivatization with BSTFA P2->P3 A1 GC Separation P3->A1 A2 Electron Ionization (EI) A1->A2 A3 Mass Analysis (Scanning) A2->A3 D1 Peak Identification A3->D1 D2 Quantification (using IS) D1->D2

Sources

Application Notes & Protocols: Unlocking the Potential of 2-Methyl-2-(pyridin-4-yl)propan-1-amine as a Novel Ligand for Protein Binding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery and chemical biology, the identification of novel molecular scaffolds that can effectively engage with protein targets is of paramount importance. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 2-Methyl-2-(pyridin-4-yl)propan-1-amine as a potential ligand for protein binding. This compound uniquely combines the pharmacologically significant pyridine ring with a sterically hindered neopentylamine moiety, presenting a compelling scaffold for probing protein binding pockets.[1][2] These application notes offer a structured, in-depth technical guide, moving beyond a rigid template to provide field-proven insights and detailed experimental protocols. The methodologies described herein are designed to be self-validating, ensuring scientific integrity from initial binding assessment to high-resolution structural elucidation.

Introduction: Rationale for Investigating this compound

The quest for novel therapeutic agents often begins with the exploration of unique chemical matter. This compound is a compound of interest due to the convergence of two key structural motifs:

  • The Pyridine Scaffold: The pyridine ring is a well-established pharmacophore present in numerous approved drugs. Its electron-deficient nature and ability to participate in hydrogen bonding and π-stacking interactions make it a versatile component for engaging with a wide array of protein targets, including kinases and other enzymes.[2][3][4][5] Substituted pyridines have been extensively explored as anticancer, anti-inflammatory, and antimicrobial agents.[2][6]

  • The Neopentylamine Moiety: The neopentyl group, characterized by a quaternary carbon atom, introduces significant steric hindrance.[1][7] This can be advantageous in ligand design by promoting metabolic stability and providing a scaffold for orienting functional groups in a well-defined three-dimensional space.[1] The primary amine offers a crucial point for hydrogen bonding and salt bridge formation within a protein's active site.[8]

The combination of these two moieties in this compound suggests a molecule with the potential for high-affinity, specific interactions with protein targets. This guide will provide the necessary protocols to systematically evaluate this potential.

Experimental Workflow for Ligand Characterization

A logical and stepwise approach is crucial for characterizing a novel ligand. The following workflow is recommended to progress from initial binding confirmation to detailed thermodynamic and structural analysis.

experimental_workflow cluster_screening Primary Screening & Validation cluster_thermodynamics Thermodynamic Characterization cluster_structure Structural Elucidation spr Surface Plasmon Resonance (SPR) Initial Hit Identification & Kinetics fp Fluorescence Polarization (FP) Orthogonal Validation spr->fp Confirm Hit itc Isothermal Titration Calorimetry (ITC) Binding Affinity & Thermodynamics fp->itc Validate & Quantify xtal X-Ray Crystallography High-Resolution Binding Mode itc->xtal Determine Structure start Protein Target of Interest Purified & Characterized start->spr

Caption: Recommended experimental workflow for ligand characterization.

Primary Screening and Kinetic Analysis: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[9][10] It is an ideal first step to determine if this compound binds to a protein of interest and to obtain initial kinetic parameters.[11][12]

Principle of SPR

SPR measures changes in the refractive index at the surface of a sensor chip where a target protein (the "ligand" in SPR terminology) is immobilized. When an analyte (this compound) flows over the surface and binds to the immobilized protein, the local refractive index changes, resulting in a measurable signal in Resonance Units (RU).[10] This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

Protocol for SPR Analysis

Materials:

  • Purified protein of interest (>95% purity)

  • This compound (analyte)

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chip (e.g., CM5, NTA)

  • Immobilization reagents (e.g., EDC/NHS for amine coupling)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., low pH glycine)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface using a fresh mixture of EDC and NHS for amine coupling.

    • Inject the purified protein at a suitable concentration (e.g., 10-50 µg/mL in a low ionic strength buffer) to achieve the desired immobilization level. The conditions for immobilization are critical for maintaining the activity of the protein.[12]

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding Assay:

    • Prepare a dilution series of this compound in running buffer. The concentration range should ideally span from 0.1x to 10x the expected KD.[10]

    • Inject the analyte solutions over the immobilized protein surface at a constant flow rate (e.g., 30 µL/min).[9] Include a buffer-only injection for double referencing.

    • Monitor the association phase, followed by a dissociation phase where only running buffer flows over the surface.

    • Between cycles, inject the regeneration solution to remove any bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference surface and buffer-only injection signals.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.

Expected Data Presentation
ParameterValue
Association Rate (ka) (M-1s-1)e.g., 1.5 x 105
Dissociation Rate (kd) (s-1)e.g., 3.0 x 10-3
Dissociation Constant (KD) (nM)e.g., 20

Orthogonal Validation: Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures changes in the rotational speed of a fluorescent molecule upon binding to a larger partner.[13][14][15][16] It serves as an excellent orthogonal method to validate the binding observed in SPR.[13][14]

Principle of FP

A small, fluorescently-labeled molecule (the probe) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. When the probe binds to a larger protein, its rotation slows significantly, resulting in a higher degree of polarization in the emitted light.[17] A competition assay can be designed where this compound displaces a known fluorescent ligand, causing a decrease in polarization.

Protocol for Competitive FP Assay

Materials:

  • Purified protein of interest

  • A known fluorescent ligand (probe) for the protein

  • This compound

  • Assay buffer

  • Microplate reader with FP capabilities

Procedure:

  • Assay Optimization:

    • Determine the optimal concentration of the protein and fluorescent probe to achieve a stable, high polarization signal.

  • Competition Assay:

    • In a microplate, add a constant concentration of the protein and the fluorescent probe to each well.

    • Add a serial dilution of this compound to the wells.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization in the microplate reader.

  • Data Analysis:

    • Plot the change in polarization as a function of the concentration of this compound.

    • Fit the data to a suitable competition binding model to determine the IC50, which can be converted to a Ki value.

Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[18][19] It is considered the gold standard for determining binding affinity and thermodynamics.

Principle of ITC

An ITC instrument consists of a reference cell and a sample cell.[18] The sample cell contains the protein of interest, and a syringe contains this compound. The ligand is titrated into the protein solution in small aliquots. The instrument measures the power required to maintain a zero temperature difference between the cells. Each injection produces a heat pulse that is integrated to determine the heat change.[20]

Protocol for ITC Analysis

Materials:

  • Purified protein of interest (dialyzed extensively against the final buffer)

  • This compound (dissolved in the same dialysis buffer)

  • ITC instrument

Procedure:

  • Sample Preparation:

    • Ensure the protein and ligand are in an identical, well-matched buffer to minimize heats of dilution.[21]

    • Accurately determine the concentrations of both the protein and the ligand.

    • Degas both solutions before loading into the ITC.

  • ITC Experiment:

    • Load the protein into the sample cell (typically at a concentration of 10-20 µM).

    • Load the ligand into the syringe at a concentration 10-15 times that of the protein.[21]

    • Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution, allowing the system to return to baseline between injections.[18]

  • Data Analysis:

    • Integrate the heat pulses for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a binding model (e.g., one set of sites) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[20] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[19]

Expected Data Presentation
Thermodynamic ParameterValue
Stoichiometry (n)e.g., 1.05
Dissociation Constant (KD) (nM)e.g., 22
Enthalpy (ΔH) (kcal/mol)e.g., -8.5
Entropy (TΔS) (kcal/mol)e.g., 2.1

Structural Elucidation: X-Ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional information on how a ligand binds to its protein target.[22][23][24][25] This structural information is invaluable for structure-based drug design.[26]

Principle of X-Ray Crystallography

The goal is to obtain a well-ordered crystal of the protein-ligand complex.[27][28] This crystal is then exposed to a beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a diffraction pattern. This pattern is used to calculate an electron density map, into which the atomic structure of the protein-ligand complex can be built and refined.[24]

Protocol for Co-crystallization

Materials:

  • Highly purified and concentrated protein of interest

  • This compound

  • Crystallization screens

  • Crystallization plates (e.g., sitting or hanging drop)

Procedure:

  • Complex Formation:

    • Incubate the purified protein with a molar excess (e.g., 5-10 fold) of this compound.[29] Incubation times can vary from 30 minutes to several hours.[29]

  • Crystallization Screening:

    • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).[26]

    • Mix a small volume of the protein-ligand complex with an equal volume of the reservoir solution from a crystallization screen.[26]

    • Incubate the plates and monitor for crystal growth.

  • Crystal Optimization and Soaking (Alternative Method):

    • If co-crystallization is unsuccessful, apo-protein crystals can be grown first and then soaked in a solution containing the ligand.[27][30] This requires the crystals to be robust enough to tolerate the soaking solution.[29]

  • Data Collection and Structure Determination:

    • Cryo-protect a suitable crystal and collect X-ray diffraction data, often at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement if a model of the protein is available.

    • Build and refine the model of the protein-ligand complex into the electron density map.

xtal_workflow cluster_prep Sample Preparation cluster_xtal Crystallography complex Form Protein-Ligand Complex screen Crystallization Screening complex->screen apo_xtal Grow Apo-Protein Crystals soak Soak Crystals with Ligand apo_xtal->soak data_coll X-Ray Data Collection soak->data_coll screen->data_coll solve Structure Solution & Refinement data_coll->solve start Purified Protein & Ligand start->complex start->apo_xtal

Sources

A Practical Guide to the Crystallization of 2-Methyl-2-(pyridin-4-yl)propan-1-amine with Target Proteins for Structural Biology

Author: BenchChem Technical Support Team. Date: January 2026

<APPLICATION NOTE

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Imperative in Drug Discovery

Determining the three-dimensional structure of a protein-ligand complex is a cornerstone of modern structure-based drug design (SBDD).[1][2] This atomic-level insight clarifies binding modes, reveals key intermolecular interactions, and provides a rational basis for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties.[3] X-ray crystallography remains the preeminent technique for acquiring high-resolution structural data of these complexes.[4]

This guide provides a comprehensive framework and detailed protocols for the crystallization of target proteins in complex with 2-Methyl-2-(pyridin-4-yl)propan-1-amine , a small molecule featuring a pyridine ring and a primary amine. These functional groups present specific considerations for experimental design. Our focus is on providing both the "how" and the "why," blending detailed methodologies with the scientific rationale essential for troubleshooting and adapting these protocols to novel protein targets.

Compound Profile: this compound

A thorough understanding of the ligand's physicochemical properties is a prerequisite for designing successful crystallization experiments.

PropertyValue / ObservationRationale & Implications for Crystallization
Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol [5]Low molecular weight facilitates diffusion into crystal lattices for soaking experiments.
Structure Chemical structure of this compoundThe pyridine nitrogen can act as a hydrogen bond acceptor, while the primary amine is a hydrogen bond donor. The tertiary carbon provides a rigid scaffold.
Solubility Empirically determined in relevant buffers.Solubility is a critical limiting factor. Stock solutions are typically prepared in solvents like DMSO. The final concentration of the organic solvent in the crystallization drop must be carefully controlled to avoid protein denaturation or precipitation.[6]
pKa Estimated ~9-10 (primary amine) and ~5-6 (pyridine N)The charge state of the molecule is pH-dependent. The pH of the crystallization buffer will influence which functional groups are available for hydrogen bonding and salt-bridge interactions with the protein.[7]
Stability Generally stable.Assess stability in crystallization buffers over the time course of an experiment (days to weeks).

Prerequisite: The Centrality of Protein Quality

The single most important factor for successful crystallization is the quality of the target protein. No amount of screening or optimization can compensate for a suboptimal protein preparation.[7]

Key Protein Quality Control (QC) Metrics:

  • Purity: Must be >95% as assessed by SDS-PAGE and ideally confirmed by mass spectrometry.[8] Contaminating proteins can inhibit or interfere with crystal lattice formation.

  • Homogeneity & Monodispersity: The protein solution should be free of aggregates and exist in a single, stable oligomeric state. Dynamic Light Scattering (DLS) is an excellent tool to assess this; a polydispersity (%Pd) of less than 25% is desirable.[9]

  • Stability: The protein must be stable in the chosen buffer conditions and at the concentrations required for crystallization (typically 5-20 mg/mL).[8] Thermal shift assays (TSA) can rapidly screen for optimal buffer conditions (pH, salts, additives) that enhance protein stability.[9]

Crystallization Strategies: Co-crystallization vs. Soaking

Two primary methods are used to obtain protein-ligand complex crystals: co-crystallization and soaking.[2][10] The choice between them is a key strategic decision.

  • Co-crystallization: The purified protein is incubated with the ligand before crystallization trials are initiated.[3] The pre-formed complex is then crystallized. This method is essential when ligand binding induces a significant conformational change in the protein that would disrupt a pre-existing crystal lattice.[11]

  • Soaking: The ligand is introduced into a solution containing pre-grown crystals of the apo (ligand-free) protein.[11][12] The small molecule diffuses through the solvent channels of the crystal to reach the binding site.[3] This is often faster and more efficient if apo crystals are readily available.[13]

G start Start: High-Quality Apo Protein Crystals Available? soaking Pursue Soaking (Protocol 3) start->soaking Yes ligand_bind Ligand Binding Causes Major Conformational Change? start->ligand_bind No co_cryst Pursue Co-Crystallization (Protocol 2) end_c Optimize Co-Crystallization Conditions co_cryst->end_c end_s Optimize Soaking Conditions soaking->end_s ligand_sol High Ligand Solubility? ligand_sol->co_cryst No ligand_sol->soaking Yes ligand_bind->co_cryst Yes ligand_bind->ligand_sol No G A Identify Crystal of Interest B Prepare Cryoprotectant Solution (Mother Liquor + Cryo-agent + Ligand) A->B C Briefly Soak Crystal in Cryoprotectant Solution (seconds to minutes) B->C D Mount Crystal on Loop C->D E Plunge into Liquid Nitrogen (Flash-Cooling) D->E F Store in Liquid Nitrogen for Data Collection E->F

Fig 2. Standard workflow for harvesting and cryo-cooling a protein-ligand crystal.

Common Cryoprotectants:

CryoprotectantTypical Final ConcentrationNotes
Glycerol20-30% (v/v)Very common and gentle for many proteins. [12]
Ethylene Glycol20-30% (v/v)Can be more effective than glycerol in high-salt conditions. [14]
PEG 40025-40% (v/v)If the crystal grew in a high PEG condition, simply increasing the PEG concentration may be sufficient. [12]
Sucrose20-30% (w/v)A gentle cryoprotectant, suitable for sensitive crystals. [12]

Procedure:

  • Prepare Cryo-Solution: Prepare a solution containing the artificial mother liquor supplemented with a cryoprotectant. Crucially, this solution must also contain the ligand at the same concentration used for co-crystallization or soaking to prevent it from diffusing out of the crystal. [6]2. Harvesting: Using a nylon loop of appropriate size, carefully touch the crystal in its drop to break it free. [12]3. Cryo-Soak: Quickly pass the loop containing the crystal through the cryo-solution. This step should be brief (a few seconds) to avoid damaging the crystal. [12]4. Flash-Cooling: Immediately plunge the loop into liquid nitrogen. [14]A properly vitrified crystal will appear clear when frozen.

  • Store the frozen crystal in a cryo-cane under liquid nitrogen until ready for data collection at a synchrotron source.

Data Collection and Structure Determination

Once a well-diffracting crystal is obtained, it is exposed to a high-intensity X-ray beam. The resulting diffraction pattern is recorded and processed to calculate an electron density map. The known protein sequence is then fitted into this map, and the ligand is built into any remaining, unambiguous electron density in the binding site. [4]This process ultimately yields the 3D atomic coordinates of the protein-ligand complex. [22][23]

References

  • Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. Google Sites.
  • Optimization of crystallization conditions for biological macromolecules. PMC - NIH. [Link]

  • Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. Bitesize Bio. [Link]

  • Structure Determination of Protein−Ligand Complexes by Transferred Paramagnetic Shifts. Journal of the American Chemical Society. [Link]

  • Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. PMC - NIH. [Link]

  • Binding site identification and structure determination of protein-ligand complexes by NMR. SciSpace. [Link]

  • Structural analysis of proteins and protein-ligand complexes. Institute of Crystallography. [Link]

  • Binding site identification and structure determination of protein-ligand complexes by NMR a semiautomated approach. PubMed. [Link]

  • Crystal Growth. Biology Linac Coherent Light Source. [Link]

  • Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences. [Link]

  • Cryo-protection of protein crystals against radiation damage in electron and X-ray diffraction. Proceedings B | The Royal Society. [Link]

  • Sitting Drop Vapor Diffusion Crystallization. Hampton Research. [Link]

  • Protein Crystallization for X-ray Crystallography. PMC - NIH. [Link]

  • Optimization of crystallization of biological macromolecules using dialysis combined with temperature control. IUCr Journals. [Link]

  • Optimization of crystallization conditions for biological macromolecules. Semantic Scholar. [Link]

  • Protein Crystallography Techniques. SPT Labtech. [Link]

  • Cryo-Crystallography. RuppWeb. [Link]

  • Protein Characterization as Quality Control. JAXA Human Spaceflight Technology Directorate. [Link]

  • Optimization. Hampton Research. [Link]

  • Practical macromolecular cryocrystallography. PMC - NIH. [Link]

  • Guidelines for the successful generation of protein–ligand complex crystals. PMC - NIH. [Link]

  • Crystallization of protein–ligand complexes. IUCr Journals. [Link]

  • Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. PubMed. [Link]

  • Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers. [Link]

  • Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. PMC - NIH. [Link]

  • Protein Crystallization. Mettler Toledo. [Link]

  • Soaking strategy. (a) The steps for 'dry' co-crystallization and in... ResearchGate. [Link]

  • High-throughput structures of protein–ligand complexes at room temperature using serial femtosecond crystallography. PubMed Central. [Link]

  • X-Ray Crystallography of Protein-Ligand Interactions. Springer Nature Experiments. [Link]

  • Protein XRD Protocols - Crystalliz
  • Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses. PMC. [Link]

  • X-ray crystallographic studies of protein-ligand interactions. Semantic Scholar. [Link]

  • Studying protein-ligand interactions using X-ray crystallography. PubMed. [Link]

  • Introduction to protein crystallization. PMC - PubMed Central - NIH. [Link]

  • Modeling and control of protein crystal shape distribution. IEEE Xplore. [Link]

  • Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. ResearchGate. [Link]

  • Co-crystallization and small molecule crystal form diversity: from pharmaceutical to materials applications. CrystEngComm (RSC Publishing). [Link]

  • Co-crystallization. Creative Biostructure. [Link]

  • Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. MDPI. [Link]

  • Co-crystallization of pyridine-2-carboxamide With a Series of Alkyl Dicarboxylic Acids With Different Carbon Chain: Crystal Structure, Spectroscopy and Hirshfeld Analysis. PubMed. [Link]

  • Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. RSC Publishing. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]

  • Chemical Properties of 2-Propanamine, 2-methyl- (CAS 75-64-9). Cheméo. [Link]

  • Crystallization of protein–ligand complexes. PMC - NIH. [Link]

Sources

Application Note: Continuous Flow Synthesis of 2-Methyl-2-(pyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and scalable continuous flow methodology for the synthesis of 2-Methyl-2-(pyridin-4-yl)propan-1-amine, a key building block in pharmaceutical development. Traditional batch synthesis of such functionalized pyridine derivatives often involves hazardous reagents and challenging reaction conditions, such as cryogenic temperatures and moisture-sensitive organometallics. By leveraging the principles of flow chemistry, we demonstrate a two-step process that offers significant improvements in safety, efficiency, and process control.[1][2][3] The described protocol involves an organometallic addition to 4-cyanopyridine followed by a continuous reduction, showcasing the power of flow chemistry to handle highly reactive intermediates and streamline multi-step syntheses.[4][5]

Introduction: The Case for Flow Chemistry

This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[6] Its structure, featuring a quaternary center adjacent to a pyridine ring and a primary amine, presents unique synthetic challenges. Conventional batch production methods can be hampered by issues related to:

  • Safety: The use of highly reactive organolithium or Grignard reagents is often required, which poses significant safety risks on a large scale due to their pyrophoric nature and the highly exothermic nature of their reactions.[7][8]

  • Process Control: Maintaining precise temperature control during rapid exothermic events in large batch reactors is difficult, often leading to side reactions and reduced yields.[9]

  • Scalability: Scaling up batch reactions involving hazardous reagents requires significant engineering controls and can be a non-linear process, often necessitating re-optimization of reaction conditions.[4]

Flow chemistry, or continuous flow processing, offers a compelling solution to these challenges. By conducting reactions in a continuously moving stream through a microreactor or a tubular reactor, we can achieve superior control over reaction parameters like temperature, pressure, and residence time.[1][4] This paradigm shift from batch to flow provides numerous benefits, including:

  • Enhanced Safety: The small reactor volumes minimize the amount of hazardous material present at any given time, drastically reducing the risk of thermal runaways.[9]

  • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat exchange, enabling precise temperature control even for highly exothermic reactions.[3]

  • Increased Efficiency and Yield: Precise control over reaction parameters minimizes the formation of byproducts, leading to higher yields and purer products.[2]

  • Seamless Scalability: Scaling up production in a flow system is achieved by simply running the system for a longer duration or by "scaling out" (running multiple reactors in parallel), which is a more predictable and linear process than batch scale-up.[4]

This document provides a detailed protocol for a two-step continuous flow synthesis of the target molecule, designed to be a self-validating system that researchers can adapt and implement.

Reaction Mechanism and Process Rationale

The proposed synthesis proceeds via two sequential flow reactions:

Step 1: Grignard Addition to 4-Cyanopyridine The first step involves the formation of the critical C-C bond to create the quaternary carbon center. This is achieved through the nucleophilic addition of a Grignard reagent, specifically tert-butylmagnesium chloride, to the nitrile group of 4-cyanopyridine.

  • Mechanism: The Grignard reagent adds across the carbon-nitrogen triple bond of the nitrile. The resulting intermediate, upon quenching, would typically yield a ketone after hydrolysis. However, in this protocol, the intermediate stream is directly introduced into the subsequent reduction step without isolation.

  • Causality for Flow: Grignard reactions are notoriously exothermic and moisture-sensitive.[10] Performing this reaction in a flow reactor allows for precise temperature control, preventing overheating and the formation of undesired byproducts. The sealed, continuous nature of the system also inherently protects the reaction from atmospheric moisture and oxygen. The rapid mixing achieved in microreactors ensures homogenous reaction conditions, which is critical for reproducibility.[11]

Step 2: Continuous Reduction to the Primary Amine The intermediate from the first step is then reduced to the final primary amine product. This is accomplished using a suitable reducing agent, such as sodium borohydride, potentially in the presence of a catalyst.

  • Mechanism: The reduction likely proceeds through the imine intermediate formed after the Grignard addition. The hydride reagent reduces the carbon-nitrogen double bond to a single bond, yielding the desired primary amine.

  • Causality for Flow: Reductive aminations can also be exothermic.[12] Flow chemistry allows for safe handling of the reaction and precise control over the residence time, ensuring complete reduction while minimizing over-reduction or side reactions. Integrating this step directly with the first reaction eliminates the need for a workup and isolation of the potentially unstable intermediate, thereby improving overall process efficiency and atom economy.[5]

Logical Workflow Diagram

The overall process can be visualized as a two-stage continuous flow system.

G cluster_0 Step 1: Grignard Addition cluster_1 Step 2: Reduction cluster_2 Workup & Collection P1 Pump A: 4-Cyanopyridine in THF M1 T-Mixer P1->M1 P2 Pump B: 't-BuMgCl in THF P2->M1 R1 Reactor 1 (e.g., 10 mL Coil) -15 °C M1->R1 M2 T-Mixer R1->M2 Intermediate Stream P3 Pump C: NaBH4 in EtOH P3->M2 R2 Reactor 2 (e.g., 20 mL Coil) 25 °C M2->R2 BPR Back Pressure Regulator (10 bar) R2->BPR Collection Product Collection (Aqueous Quench) BPR->Collection

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-2-(pyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Methyl-2-(pyridin-4-yl)propan-1-amine. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and structurally related compounds. As a key building block in medicinal chemistry, successful and reproducible synthesis is paramount. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Section 1: Overview of Synthetic Strategies

The most common and practical approach for synthesizing this compound involves a two-step sequence starting from 2-(pyridin-4-yl)propan-2-ol. The core of this strategy is the Ritter reaction , followed by the hydrolysis of the resulting amide intermediate.

The Ritter reaction is a classic method for converting a substrate capable of forming a stable carbocation (like a tertiary alcohol) into an N-alkyl amide using a nitrile as a nucleophile under strong acidic conditions.[1][2] The reaction proceeds through a nitrilium ion intermediate, which is subsequently hydrolyzed to an amide upon aqueous work-up.[3] This amide is then hydrolyzed under acidic or basic conditions to yield the final primary amine.

Primary Synthetic Pathway: Ritter Reaction

The general workflow is illustrated below. The key is the generation of a stable tertiary carbocation from 2-(pyridin-4-yl)propan-2-ol, which is then trapped by a nitrile (e.g., acetonitrile or hydrogen cyanide).

Synthetic_Pathway Start 2-(pyridin-4-yl)propan-2-ol Intermediate N-(1,1-dimethyl-1-(pyridin-4-yl)ethyl)amide Start->Intermediate Step 1: Ritter Reaction (e.g., CH3CN, H2SO4) Product This compound Intermediate->Product Step 2: Amide Hydrolysis (e.g., aq. HCl, reflux)

Caption: Primary synthetic route to this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I've isolated no product. What are the likely causes?

A1: Low yield in a Ritter reaction-based synthesis typically points to one of two critical areas: inefficient carbocation formation/trapping or incomplete hydrolysis of the amide intermediate.

  • Inefficient Carbocation Formation: The Ritter reaction is contingent upon the generation of a stable carbocation.[2] While 2-(pyridin-4-yl)propan-2-ol readily forms a tertiary carbocation, the conditions must be correct.

    • Acid Catalyst: The acid must be strong and preferably non-nucleophilic. Concentrated sulfuric acid (H₂SO₄) or perchloric acid (HClO₄) are common choices. Using weaker acids or dilute solutions will fail to generate the carbocation efficiently.

    • Water Content: The presence of excess water can compete with the nitrile as a nucleophile, trapping the carbocation to revert it to the starting alcohol. Ensure you are using concentrated acid and anhydrous nitrile if possible.

  • Incomplete Amide Hydrolysis: Amides can be very stable. The hydrolysis step often requires forcing conditions.

    • Insufficient Hydrolysis Time/Temperature: A common pitfall is not allowing the hydrolysis to proceed to completion. Refluxing in strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH) for several hours (6-24h) is often necessary. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the amide intermediate.

Q2: My final product is contaminated with a significant impurity. How do I identify and prevent it?

A2: The most probable side-reaction is the elimination of water from the tertiary carbocation intermediate to form an alkene, 4-isopropenylpyridine . This pathway competes directly with the desired nitrile addition.

Side_Reaction Carbocation Tertiary Carbocation Intermediate RitterProduct Nitrilium Ion (Leads to Amide) Carbocation->RitterProduct + R-C≡N (Desired Path) EliminationProduct 4-Isopropenylpyridine (Side Product) Carbocation->EliminationProduct - H+ (Elimination)

Caption: Competing reaction pathways for the carbocation intermediate.

Prevention Strategy: This elimination is highly temperature-dependent.

  • Temperature Control: Perform the initial Ritter reaction at a low temperature (e.g., 0-10 °C) to favor the nucleophilic addition of the nitrile over elimination. Add the alcohol slowly to the cold acid/nitrile mixture to maintain temperature control.

  • Acid Choice: While strong acids are necessary, extremely harsh conditions can promote elimination. A carefully controlled amount of sulfuric acid is often sufficient.

Q3: I'm having difficulties with the aqueous work-up and product extraction. Any advice?

A3: Work-up for this synthesis can be challenging due to the use of a large amount of concentrated acid and the basic nature of the final product.

  • Neutralization: The reaction mixture is strongly acidic. Neutralization must be done carefully and with cooling (ice bath) by the slow addition of a concentrated base (e.g., 50% NaOH solution). This is highly exothermic and will generate a large quantity of salt (e.g., Na₂SO₄).[1]

  • pH for Extraction: As a primary amine, your product's solubility is pH-dependent.

    • To extract the product into an organic solvent (like Dichloromethane, Ethyl Acetate, or a 9:1 mixture of Chloroform/Isopropanol), the aqueous layer must be strongly basic (pH > 11) to ensure the amine is in its freebase form.

    • Conversely, you can perform an acid wash (e.g., with 1M HCl) on your organic layer to pull the amine into the aqueous phase, leaving non-basic impurities behind. You can then re-basify this acidic aqueous layer and re-extract to purify the product.

  • Salt Handling: The high concentration of precipitated salt can make phase separation difficult. It is sometimes necessary to filter the entire neutralized mixture to remove the bulk of the salt before performing the liquid-liquid extraction. Alternatively, adding more water can help dissolve the salt, but this increases the total volume for extraction.

Q4: How can I confirm the structure and purity of my final product?

A4: Standard analytical techniques are sufficient for characterization.

  • ¹H NMR: You should expect to see characteristic signals:

    • Two doublets in the aromatic region for the pyridine ring protons (typically ~8.5 ppm and ~7.3 ppm).

    • A singlet for the two equivalent methyl groups (-C(CH₃)₂) (typically ~1.3 ppm).

    • A singlet for the methylene protons (-CH₂-NH₂) (typically ~2.8 ppm).

    • A broad singlet for the amine protons (-NH₂), which may exchange with D₂O (typically ~1.5-2.5 ppm).

  • ¹³C NMR: Expect signals for the quaternary carbon, methyl carbons, methylene carbon, and the four distinct pyridine carbons.

  • Mass Spectrometry (MS): Look for the correct molecular ion peak (M+H)⁺ at m/z = 151.12.

  • Purity (TLC/LC-MS/GC-MS): Thin-layer chromatography (eluent system like 10% Methanol in Dichloromethane with a few drops of NH₄OH) can be used to monitor reaction completion and assess purity. For higher accuracy, LC-MS or GC-MS is recommended.

Section 3: Detailed Experimental Protocols

Disclaimer: These protocols are for informational purposes only and should be performed by qualified personnel in a certified laboratory with appropriate safety precautions.

Protocol 1: Synthesis of N-(2-methyl-2-(pyridin-4-yl)propan-1-yl)acetamide
  • Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/salt bath.

  • Reagents: Charge the flask with acetonitrile (10 eq.) and concentrated sulfuric acid (3 eq.). Cool the mixture to 0 °C.

  • Reaction: Dissolve 2-(pyridin-4-yl)propan-2-ol (1 eq.) in acetonitrile (2 volumes). Add this solution dropwise to the cold sulfuric acid mixture via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Stirring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Quenching: Slowly pour the reaction mixture over a large amount of crushed ice in a beaker.

  • Neutralization & Isolation: Carefully neutralize the cold aqueous solution by adding solid sodium hydroxide or a 50% aqueous NaOH solution until the pH is ~8-9. The intermediate amide will often precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Hydrolysis to this compound
  • Setup: To a round-bottom flask containing the crude amide from the previous step, add 6M aqueous hydrochloric acid (10 volumes).

  • Hydrolysis: Heat the mixture to reflux (approx. 100-110 °C) using a heating mantle and condenser. Monitor the reaction by TLC until all the starting amide has been consumed (typically 8-16 hours).

  • Work-up: Cool the reaction mixture to room temperature, then place it in an ice bath.

  • Basification: Slowly and carefully add 50% aqueous NaOH solution to the cold mixture until the pH is > 11. Ensure the temperature remains below 25 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel (using an eluent system like 90:9:1 DCM/MeOH/NH₄OH).

Section 4: Data Summary

Table 1: Key Parameters for Ritter Reaction Optimization
ParameterRecommended ConditionRationale & Common Issues
Acid Catalyst Conc. H₂SO₄Essential for carbocation formation. Insufficient acid leads to no reaction.
Temperature 0-10 °CLow temperature minimizes the competing elimination side-reaction.
Nitrile AcetonitrileActs as both solvent and nucleophile. Anhydrous conditions are preferred.
Hydrolysis 6M HCl, RefluxAmide is stable; requires strong acid/base and heat for complete conversion.
Extraction pH > 11Ensures the final amine product is in its neutral, freebase form for extraction.

References

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction Mechanism. Retrieved from [Link]

  • Shakeri, M., et al. (2014). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid. Journal of Chemical Sciences. Retrieved from [Link]

  • Wu, Y., et al. (2021). Diversification of 4-Alkyl Pyridines: Mining for Reactivity with Alkylidene Dihydropyridines. YorkSpace. Retrieved from [Link]

  • Li, G., et al. (2023). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ACS Publications. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Synthesis of 2-Methyl-2-(pyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 2-Methyl-2-(pyridin-4-yl)propan-1-amine. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with this compound. We will address common experimental challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles. Our goal is to empower you to overcome synthetic hurdles, improve yield and purity, and accelerate your research and development timelines.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two predominant and reliable strategies for synthesizing this molecule, each starting from a different precursor. Your choice will depend on starting material availability, scale, and safety considerations.

  • The Ritter Reaction: This classic method involves generating a stable tertiary carbocation from a suitable precursor (e.g., 2-(pyridin-4-yl)propan-2-ol) and trapping it with a nitrile source. Subsequent hydrolysis of the resulting amide intermediate yields the desired primary amine. This route is powerful for constructing the quaternary carbon center.[1][2]

  • Catalytic Hydrogenation of a Nitrile: This approach begins with the precursor 2-methyl-2-(pyridin-4-yl)propanenitrile. The nitrile group is then reduced to a primary amine using a heterogeneous catalyst under a hydrogen atmosphere or via transfer hydrogenation.[3][4] This method is often cleaner but requires careful control to avoid side reactions.

Troubleshooting Guide 1: The Ritter Reaction Route

The Ritter reaction is a robust method for forming α-tertiary amines. However, its reliance on strong acids necessitates careful control to prevent common side reactions.[1]

dot

Ritter_Mechanism Fig 1. Ritter Reaction Mechanism cluster_0 Carbocation Formation cluster_1 Nitrile Addition cluster_2 Hydrolysis Alcohol Precursor Alcohol Carbocation Tertiary Carbocation Alcohol->Carbocation + H+ H2O_out H2O Carbocation->H2O_out - H2O Nitrilium Nitrilium Ion Carbocation->Nitrilium + R-C≡N Nitrile R-C≡N Amide Intermediate Amide Nitrilium->Amide + H2O H2O_in H2O (workup) Amine Product Amine Amide->Amine Hydrolysis (+ H2O, H+ or OH-)

Caption: General mechanism of the Ritter Reaction.

Q2: My Ritter reaction yield is consistently low. What are the likely causes?

Low yield in this reaction is typically traced back to one of three areas: inefficient carbocation formation, competing side reactions, or incomplete hydrolysis.

  • Cause A: Inefficient Carbocation Formation. The reaction hinges on the generation of the tertiary carbocation adjacent to the pyridine ring. If your alcohol precursor is wet or of poor quality, or if the acid is not sufficiently strong or concentrated, this initial step will be slow and inefficient.

  • Cause B: Competing E1 Elimination. The tertiary carbocation is prone to deprotonation, leading to the formation of an alkene byproduct (4-(2-methylprop-1-en-1-yl)pyridine). This is particularly problematic at higher temperatures.

  • Cause C: Incomplete Hydrolysis. The intermediate N-tert-alkyl amide can be sterically hindered, making its hydrolysis to the final amine product challenging. Insufficient heating or improper pH during the hydrolysis step will result in recovering the amide instead of the desired amine.

Q3: How can I optimize the reaction conditions to improve yield and minimize the alkene byproduct?

Optimization requires balancing the need for strong acid catalysis with temperature control to disfavor elimination.

ParameterStandard ConditionOptimized ConditionRationale & Causality
Acid Catalyst Conc. H₂SO₄ (98%)Glacial Acetic Acid / H₂SO₄ mixtureWhile strong acid is necessary, using a co-solvent like acetic acid can improve solubility and allow for lower reaction temperatures, thereby reducing charring and elimination.[5]
Temperature 50-80 °C0 °C to Room TemperatureLowering the temperature significantly disfavors the E1 elimination pathway, which has a higher activation energy than the desired nucleophilic addition of the nitrile. The reaction may require a longer time but will be cleaner.
Nitrile Source AcetonitrileChloroacetonitrileFor some substrates, more reactive nitriles can improve the rate of the desired trapping step, outcompeting the elimination pathway.[2]
Hydrolysis Acidic (reflux in aq. HCl)Basic (reflux in aq. NaOH)After the initial reaction, switching to basic conditions for hydrolysis can be more effective for hindered amides and simplifies the final product workup, as the amine product will be in the freebase form.
Experimental Protocol: Optimized Ritter Reaction
  • Setup: To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-methyl-2-(pyridin-4-yl)propanenitrile (1.0 eq).

  • Reaction: Cool the flask to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (3.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Hydrolysis & Workup: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice. Basify the solution to pH > 12 by the slow addition of 50% aq. NaOH, ensuring the temperature is controlled with an ice bath.

  • Heat the basic solution to reflux (approx. 100-110 °C) for 8-12 hours to ensure complete hydrolysis of the amide intermediate.

  • Extraction: Cool the mixture to room temperature and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Troubleshooting Guide 2: Catalytic Hydrogenation of 2-methyl-2-(pyridin-4-yl)propanenitrile

This route is often preferred for its milder conditions and higher atom economy. However, the primary challenge is achieving high selectivity for the desired primary amine, as over-alkylation can lead to secondary amine impurities.

dot

Nitrile_Reduction Fig 2. Primary vs. Secondary Amine Formation cluster_side_reaction Side Reaction Pathway Nitrile Starting Nitrile (R-CN) Imine Intermediate Imine (R-CH=NH) Nitrile->Imine + H2 / Catalyst PrimaryAmine Desired Product Primary Amine (R-CH2NH2) Imine->PrimaryAmine + H2 / Catalyst SchiffBase Secondary Imine (R-CH=N-CH2R) Imine->SchiffBase + Primary Amine (-NH3) PrimaryAmine->SchiffBase SecondaryAmine Byproduct Secondary Amine ((R-CH2)2NH) SchiffBase->SecondaryAmine + H2 / Catalyst

Caption: Competing pathways in nitrile hydrogenation.

Q4: My final product is contaminated with a significant amount of the secondary amine byproduct. How can I prevent this?

The formation of secondary amines occurs when the intermediate imine reacts with the newly formed primary amine product before it can be fully reduced.[3][4] Suppressing this side reaction is the key to a successful reduction.

  • Mechanism of Side-Product Formation: The primary amine product acts as a nucleophile, attacking the intermediate imine. This condensation reaction forms a new imine (a Schiff base), which is then hydrogenated to the secondary amine.

  • Solution 1: Use of Additives. The most common and effective strategy is to run the reaction in the presence of ammonia. Ammonia competes with the primary amine product in reacting with the intermediate imine, effectively shifting the equilibrium away from secondary amine formation.

  • Solution 2: Catalyst Choice. Certain catalysts are known to favor primary amine formation. Raney Nickel is a classic and cost-effective choice. Palladium-based catalysts can also be highly selective, especially when atomically dispersed.[3]

  • Solution 3: Solvent System. Using an alcoholic solvent, often methanol or ethanol saturated with ammonia, provides the necessary medium and the key additive in one.

Table of Recommended Conditions for Selective Nitrile Reduction
CatalystSolventAdditiveH₂ PressureTemperatureExpected Selectivity
Raney Nickel Methanol or EthanolAnhydrous NH₃ (gas)50-100 psi40-60 °C>95% Primary Amine
Palladium on Carbon (10% Pd/C) Acetic AcidNone50 psiRoom Temp.High, but risk of pyridine ring reduction
Platinum(IV) Oxide (PtO₂) Ethanol / NH₃Ammonia50 psiRoom Temp.Very high selectivity
Rhodium on Alumina (5% Rh/Al₂O₃) Methanol / NH₃Ammonia100 psi50 °CExcellent, less ring reduction risk than Pd
Experimental Protocol: Selective Catalytic Hydrogenation
  • Catalyst Preparation: In a suitable high-pressure reactor (e.g., a Parr shaker), add 2-methyl-2-(pyridin-4-yl)propanenitrile (1.0 eq) dissolved in methanol (previously saturated with anhydrous ammonia gas).

  • Reaction Setup: Carefully add Raney Nickel (approx. 10-20% by weight, washed with the solvent) to the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Hydrogenation: Seal the reactor. Purge the system with nitrogen several times, followed by several purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to 50-100 psi.

  • Begin vigorous stirring and heat the reaction to 40-50 °C.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-24 hours.

  • Workup: Once hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney Nickel can be pyrophoric and should not be allowed to dry in the air. Wash the filter cake with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

Purification Strategies

Q5: What is the best way to purify the final product?

The target molecule is a basic amine, which dictates the purification strategy. It is polar and will likely have a high affinity for silica gel.

  • Acid-Base Extraction: This is a highly effective first-pass purification.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Extract with dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic organic impurities behind.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Carefully basify the aqueous layer with NaOH or Na₂CO₃ to pH > 12.

    • Extract the free-based amine back into an organic solvent (e.g., dichloromethane).

    • Drying and concentrating this final organic layer will yield a significantly purified product.

  • Column Chromatography: If further purification is needed, column chromatography on silica gel can be used, but requires careful mobile phase selection to prevent streaking.

    • Recommended System: Use a gradient elution system. Start with a non-polar solvent like hexanes/ethyl acetate and gradually increase the polarity by adding methanol.

    • Tailing Suppression: To prevent the basic amine from sticking to the acidic silica gel (tailing), it is crucial to add a small amount of a basic modifier to the mobile phase. Typically, 0.5-2% triethylamine or ammonium hydroxide is added to the solvent mixture.

References

  • Wikipedia contributors. (2023). Ritter reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][1]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link][5]

  • Reddy, K. L. (2003). An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. Tetrahedron Letters, 44(8), 1453-1455. (While the direct article is behind a paywall, the principle of modified Ritter reactions is widely discussed in open sources).[2]

  • Li, G., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12(1), 6242. Available at: [Link][3]

  • Tafesh, A. M., & Weiguny, J. (1996). A Review of the Selective Catalytic Hydrogenation of α,β-Unsaturated Aldehydes and Ketones to Unsaturated Alcohols. Chemical Reviews, 96(6), 2035-2052.
  • Creyghton, E. J., et al. (1997). The role of the support in the palladium-catalyzed hydrogenation of benzonitrile.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Scripps Research. Available at: [Link][6]

  • Pérez-Temprano, M. H., et al. (2017). Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. ACS Omega, 2(5), 2136-2144. Available at: [Link][4]

Sources

Technical Support Center: Purification of 2-Methyl-2-(pyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 2-Methyl-2-(pyridin-4-yl)propan-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who require this molecule in a high state of purity for their work. Here, we address common challenges and provide practical, field-tested solutions based on fundamental chemical principles.

Understanding the Molecule: Key Physicochemical Properties

This compound is a bifunctional molecule containing both a primary aliphatic amine and a basic pyridine ring. Its purification is governed by these features. Understanding its properties is the first step toward designing an effective purification strategy.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₉H₁₄N₂-
Molecular Weight 150.22 g/mol [1]Influences chromatographic behavior and diffusion rates.
Physical Form Liquid at room temperatureRules out simple filtration of the free base; necessitates chromatography, distillation, or conversion to a solid salt.
Key Functional Groups Primary Amine (-NH₂), Pyridine RingBoth groups are basic and can be protonated. This dual basicity is the key to purification by acid-base extraction.[2][3]
Basicity The aliphatic amine is the stronger base, but the pyridine nitrogen is also significantly basic.The compound will readily form salts with acids. This property can be exploited for purification but also causes issues like strong adsorption to silica gel.

Common Impurities: Purity issues often arise from the synthetic route. Common impurities may include unreacted starting materials, such as 2-Methyl-2-(pyridin-4-yl)propanenitrile[4], or side-products from the reduction or alkylation steps used in its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound? A1: The main challenges stem from its key properties:

  • High Basicity: The two basic nitrogen atoms cause the molecule to adhere strongly to acidic stationary phases like silica gel, leading to significant tailing and poor separation during column chromatography.

  • Liquid State: As a liquid, it cannot be purified by simple recrystallization in its free-base form. Purification requires more involved techniques like chromatography, vacuum distillation, or conversion to a solid salt.

  • Potential for Water Solubility: While soluble in many organic solvents, its salt form is highly soluble in water, a property leveraged in acid-base extractions.[3] Accidental salt formation can lead to loss of product into aqueous phases.

Q2: I have a crude reaction mixture. What should be my first purification step? A2: For most crude reaction mixtures, a liquid-liquid acid-base extraction is the most effective initial cleanup step.[3] This technique is excellent for separating basic compounds like yours from neutral or acidic impurities. By dissolving your crude product in an organic solvent and washing with a dilute acid (e.g., 1M HCl), your amine will become a water-soluble salt and move to the aqueous layer, leaving many organic impurities behind. You can then recover your product by basifying the aqueous layer and re-extracting with an organic solvent.

Q3: How can I purify this liquid compound if I don't have access to a vacuum distillation setup? A3: If vacuum distillation is not an option, your best alternatives are flash column chromatography (with modifications) or conversion to a solid salt for recrystallization. Forming a salt like a hydrochloride or tartrate can often produce a stable, crystalline solid that is amenable to standard recrystallization techniques, which can be highly effective for purification.[5]

Q4: My TLC plate shows a long streak (tailing) for my product spot. What does this mean and how can I fix it? A4: Tailing on a silica gel TLC plate is a classic sign of a strong interaction between your basic compound and the acidic silica gel. To get clean spots on TLC and for successful column chromatography, you need to neutralize these acidic sites. You can do this by adding a small amount of a base, like triethylamine (~1-2%) or ammonia (as a 7N solution in methanol), to your eluent system.

Purification Strategy Decision Workflow

The choice of purification method depends heavily on the nature of the impurities and the desired final purity. This workflow provides a logical decision-making process.

Purification_Decision_Tree cluster_start cluster_analysis cluster_methods cluster_end start Crude Product analysis Impurity Analysis (TLC, LC-MS, NMR) start->analysis acid_base Acid-Base Extraction analysis->acid_base Impurities are acidic or neutral? chromatography Column Chromatography (Base-Deactivated) analysis->chromatography Impurities have different polarity? distillation Vacuum Distillation analysis->distillation Impurities have different boiling points? crystallization Salt Formation & Recrystallization analysis->crystallization Ultimate high purity or solid form needed? acid_base->chromatography Further Purification pure_product Pure Product (Verify by NMR, LC-MS) acid_base->pure_product Purity Sufficient chromatography->pure_product distillation->pure_product crystallization->pure_product

Caption: Decision tree for selecting a purification method.

Troubleshooting & Optimization Guide
Problem Probable Cause(s) Solution(s) & Scientific Rationale
Low or No Recovery After Acid-Base Extraction 1. Incorrect pH: The pH of the aqueous layer was not sufficiently acidic (<2) to protonate the amine, or not sufficiently basic (>12) to deprotonate the amine salt for back-extraction. 2. Emulsion Formation: Vigorous shaking, especially with chlorinated solvents, can create stable emulsions at the layer interface, trapping your product. 3. Insufficient Extractions: A single extraction is often incomplete.1. Verify pH: Always check the pH of the aqueous layer with pH paper after adding acid/base and mixing. Ensure complete protonation/deprotonation for efficient phase transfer. 2. Break Emulsions: Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase, which helps break emulsions. Gentle swirling is better than vigorous shaking. 3. Repeat Extractions: Perform at least 3-4 extractions with fresh organic solvent to ensure quantitative recovery of your product from the aqueous layer.
Severe Tailing During Column Chromatography Strong Adsorption: The basic amine groups are binding irreversibly to the acidic silanol groups (Si-OH) on the surface of the silica gel.1. Use a Modified Eluent: Add 1-2% triethylamine or 0.5-1% ammonium hydroxide to your mobile phase. These bases will compete with your product for the acidic sites on the silica, allowing your compound to elute cleanly. 2. Use a Different Stationary Phase: Consider using neutral alumina, which is less acidic than silica gel. Alternatively, reverse-phase (C18) chromatography is an excellent option for polar amines.
Compound "Oils Out" During Salt Crystallization 1. Solvent is too polar/nonpolar: The chosen solvent system is not suitable, causing the salt to separate as a liquid phase instead of forming a crystal lattice. 2. Cooling too rapidly: Rapid cooling promotes precipitation over crystallization, often resulting in an amorphous oil. 3. Presence of Impurities: Impurities can disrupt crystal lattice formation.1. Re-screen Solvents: Use a solvent system where the salt is soluble when hot but sparingly soluble when cold. Anti-solvent crystallization (dissolving in a "good" solvent and slowly adding a "poor" solvent) is often effective. 2. Ensure Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly on the benchtop, insulated if necessary, before moving to a colder environment like a refrigerator. 3. Pre-purify: Perform an acid-base extraction or a quick filtration through a silica plug to remove gross impurities before attempting crystallization.
Product Decomposes During Distillation Thermal Instability: The compound is degrading at its atmospheric boiling point. Amines can be susceptible to oxidation at high temperatures.Use Vacuum Distillation: Applying a vacuum lowers the boiling point significantly, allowing the compound to distill at a much lower, non-destructive temperature. Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is ideal for an initial workup to remove neutral and acidic impurities.

  • Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (40 mL).

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake gently, venting frequently. Allow the layers to separate.

  • Isolate Aqueous Layer: Drain the aqueous layer (the bottom layer if using DCM, the top layer if using ethyl acetate) into a clean Erlenmeyer flask. Re-extract the organic layer two more times with fresh 1M HCl (2 x 20 mL), combining all aqueous extracts.

  • Wash Organic Layer (Optional): The remaining organic layer, containing neutral impurities, can be washed with brine, dried over sodium sulfate, and concentrated to isolate byproducts.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 5M sodium hydroxide (NaOH) solution with stirring until the pH is >12 (confirm with pH paper). A white precipitate or cloudy solution may form as the free base is liberated.

  • Back-Extraction: Return the basic aqueous solution to the separatory funnel. Extract the free-base product with DCM or ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts from the back-extraction. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified liquid amine.

  • Purity Assessment: Analyze the product by TLC, ¹H NMR, and/or LC-MS to confirm purity.

Protocol 2: Purification by Base-Deactivated Flash Column Chromatography

This protocol is suitable for separating the target amine from impurities of similar basicity but different polarity.

  • Prepare Eluent: Choose an appropriate solvent system (e.g., 95:5 dichloromethane/methanol). To this eluent, add 1% triethylamine (Et₃N) by volume. This is your mobile phase.

  • Pack Column: Pack a silica gel column using the prepared mobile phase. Do not let the column run dry.

  • Load Sample: Dissolve the crude amine in a minimal amount of the mobile phase. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution: Run the column, collecting fractions. Monitor the elution of your product using TLC (remember to use the same base-modified eluent for your TLC analysis).

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent and triethylamine using a rotary evaporator. High vacuum may be needed to remove the last traces of triethylamine.

  • Purity Assessment: Confirm the purity of the isolated liquid via appropriate analytical techniques.

References
  • Google Patents. (n.d.). Separation of pyridine or pyridine derivatives from aqueous solutions.
  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture? Retrieved January 17, 2026, from [Link]

  • Reddit. (2019). Isolation of pure pyridine help. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved January 17, 2026, from [Link]

  • MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Retrieved January 17, 2026, from [Link]

  • PubChemLite. (n.d.). 2-methyl-1-(pyridin-4-yl)propan-1-amine. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Google Patents. (n.d.). Synthesis and purification method of 2-amino-4-methylpyridine.
  • MDPI. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved January 17, 2026, from [Link]

  • Supporting Information. (n.d.). 2-Pyridinylmethyl Borrowing: Base-promoted C-Alkylation of (Pyridin-2-yl)methyl Alcohols with Ketones. Retrieved January 17, 2026, from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

Sources

Troubleshooting 2-Methyl-2-(pyridin-4-yl)propan-1-amine experimental results

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-2-(pyridin-4-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this compound. The following troubleshooting guides and frequently asked questions are based on established principles of heterocyclic chemistry and practical laboratory experience.

Troubleshooting Guide: Synthesis & Purification

The synthesis of this compound, a sterically hindered primary amine, can be challenging. A common and effective synthetic approach involves a Ritter-type reaction, which is known for its utility in forming amines and amides.[1] This guide will focus on troubleshooting a plausible two-step synthesis: 1) Formation of a key intermediate via addition of a Grignard reagent to a pyridine derivative, and 2) Subsequent transformation to the final amine product.

Diagram: Synthetic Workflow

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reduction cluster_2 Workup & Purification 4-Cyanopyridine 4-Cyanopyridine Reaction_Step1 Grignard Addition (Anhydrous THF, low temp) 4-Cyanopyridine->Reaction_Step1 Isopropylmagnesium_bromide Isopropylmagnesium_bromide Isopropylmagnesium_bromide->Reaction_Step1 Intermediate_Imine Intermediate Imine (Not Isolated) Reaction_Step1->Intermediate_Imine Reaction_Step2 Reduction (Methanol or THF) Intermediate_Imine->Reaction_Step2 Reducing_Agent NaBH4 or LiAlH4 Reducing_Agent->Reaction_Step2 Crude_Product Crude Product Mixture Reaction_Step2->Crude_Product Workup Aqueous Workup (e.g., NH4Cl quench) Crude_Product->Workup Purification Column Chromatography (Silica gel, gradient elution) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: A plausible synthetic workflow for this compound.

Q1: My Grignard reaction (Step 1) is showing low conversion of 4-cyanopyridine. What are the likely causes and solutions?

A1: Low conversion in Grignard reactions with pyridine derivatives is a frequent issue. The pyridine nitrogen can coordinate with the Grignard reagent, reducing its nucleophilicity. Additionally, Grignard reagents are highly sensitive to moisture and air.

  • Causality & Solutions:

    • Moisture Contamination: Traces of water in your solvent (THF) or on your glassware will quench the Grignard reagent.

      • Protocol: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

    • Poor Quality Grignard Reagent: The Grignard reagent may have degraded upon storage.

      • Protocol: It is best to use freshly prepared Grignard reagent or titrate a commercial solution before use to determine its exact molarity.

    • Reaction Temperature: While the reaction should be initiated at a low temperature (e.g., 0 °C or -78 °C) to control exothermicity, prolonged reaction at very low temperatures might slow down the reaction rate.

      • Protocol: After the initial addition at low temperature, allow the reaction to slowly warm to room temperature and stir for several hours to overnight to ensure completion. Monitor the reaction by TLC or LC-MS.

    • Reagent Stoichiometry: An insufficient amount of Grignard reagent will lead to incomplete conversion.

      • Protocol: Use a slight excess of the Grignard reagent (1.1 to 1.5 equivalents) to compensate for any minor quenching and to drive the reaction to completion.

Q2: During the reduction of the intermediate imine (Step 2), I am observing significant amounts of a side-product identified as the corresponding alcohol. Why is this happening and how can I prevent it?

A2: The formation of an alcohol side-product suggests that your reducing agent is reducing the nitrile group of the unreacted 4-cyanopyridine or that the intermediate imine is hydrolyzing back to a ketone, which is then reduced.

  • Causality & Solutions:

    • Incomplete Grignard Reaction: If the initial Grignard reaction did not go to completion, the remaining 4-cyanopyridine can be reduced by strong reducing agents like LiAlH₄.

      • Protocol: Ensure the Grignard reaction has gone to completion before initiating the reduction step.

    • Hydrolysis of the Imine Intermediate: The intermediate imine is susceptible to hydrolysis, especially during workup or if there is water present in the solvent for the reduction step. This hydrolysis would form a ketone, which is readily reduced to an alcohol.

      • Protocol: Perform the reduction in an anhydrous solvent. A one-pot procedure where the reducing agent is added directly to the Grignard reaction mixture (after completion) can minimize the chance of hydrolysis.

    • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and is less likely to reduce the nitrile group.

      • Protocol: Consider using NaBH₄ in methanol for the reduction. This is often sufficient to reduce the imine without affecting unreacted nitrile.

Q3: The purification of the final product by column chromatography is proving difficult, with the product streaking on the silica gel column and leading to poor separation and low recovery. What is the cause of this and what purification strategies can I employ?

A3: Primary amines, especially those with a basic pyridine ring, are known to interact strongly with the acidic silica gel, causing streaking and irreversible adsorption.

  • Causality & Solutions:

    • Strong Amine-Silica Interaction: The lone pair of electrons on the nitrogen atoms of your product forms strong hydrogen bonds with the silanol groups on the silica surface.

      • Protocol:

        • Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of a volatile amine, such as triethylamine (typically 0.5-1% v/v), in your eluent system. This will "cap" the acidic sites on the silica and allow for much cleaner elution of your amine product.

        • Use an Amine-Friendly Eluent System: A common eluent system for basic compounds is a gradient of methanol in dichloromethane (DCM). The addition of a small amount of ammonium hydroxide (e.g., 0.5%) to the methanol can also improve the chromatography.

        • Alternative Stationary Phases: If silica gel chromatography remains problematic, consider using a different stationary phase, such as alumina (basic or neutral), or a C18 reversed-phase column if your compound has sufficient lipophilicity.

    • Salt Formation: If your crude product was exposed to acid during workup and not properly neutralized, it may exist as a salt, which will not move on a silica gel column.

      • Protocol: Ensure your crude product is thoroughly neutralized and washed to remove any inorganic salts before attempting column chromatography. A basic aqueous wash (e.g., with saturated sodium bicarbonate solution) during the workup is recommended.

Problem Potential Cause Recommended Solution
Low yield in Grignard stepMoisture, poor Grignard qualityUse anhydrous conditions, titrate Grignard
Alcohol side-productIncomplete Grignard, imine hydrolysisEnsure complete Grignard, one-pot reduction
Purification issuesStrong interaction with silica gelDeactivate silica with triethylamine, use appropriate eluent

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound and what are the recommended storage conditions?

A1: As a primary amine with a pyridine moiety, this compound can be sensitive to air and light over long periods. Pyridine and its derivatives should be handled with care.[2]

  • Stability: Primary amines can be susceptible to oxidation and may react with atmospheric carbon dioxide to form carbamates. The pyridine ring itself is generally stable but can be sensitive to strong oxidizing agents.

  • Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark, and dry place. Refrigeration is recommended for long-term storage.

Q2: What are the key spectroscopic features I should look for to confirm the identity and purity of my synthesized this compound?

A2: A combination of NMR spectroscopy (¹H and ¹³C) and mass spectrometry will be crucial for structural confirmation.

  • ¹H NMR:

    • Look for two distinct signals in the aromatic region corresponding to the protons on the pyridine ring (typically between 7.0 and 8.5 ppm).

    • A singlet for the two protons of the -CH₂-NH₂ group.

    • A singlet for the six protons of the two equivalent methyl groups.

    • A broad singlet for the two protons of the primary amine (-NH₂), which may exchange with D₂O.

  • ¹³C NMR:

    • Expect signals for the carbons of the pyridine ring in the aromatic region (typically 120-150 ppm).

    • A signal for the quaternary carbon attached to the pyridine ring.

    • A signal for the -CH₂- carbon.

    • A signal for the two equivalent methyl carbons.

  • Mass Spectrometry:

    • The molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺) should be observed at the expected m/z value. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Q3: Are there any specific safety precautions I should take when working with this compound and its precursors?

A3: Yes, standard laboratory safety procedures should be strictly followed, with special attention to the hazards associated with the reagents used.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile gloves are generally suitable).[2]

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile and odorous pyridine derivatives and flammable solvents like THF and ether.[3][4]

  • Grignard Reagents: These are highly reactive and pyrophoric. Handle them under an inert atmosphere and away from water and other protic sources.

  • Pyridine Derivatives: Many pyridine compounds have a strong, unpleasant odor and can be toxic. Avoid inhalation and skin contact.[3][4]

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

References

  • ACS Publications. Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. [Link]

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • ResearchGate. Ritter reaction for the synthesis of picolinamides. [Link]

  • Chemistry Stack Exchange. Purification of primary amines using Schiff base immobilization. [Link]

  • Sciencemadness.org. A Mild, Pyridine-Borane-Based Reductive Amination Protocol. [Link]

  • Wikipedia. Ritter reaction. [Link]

Sources

Technical Support Center: Stability and Degradation of 2-Methyl-2-(pyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 2-Methyl-2-(pyridin-4-yl)propan-1-amine (CAS No. 1060815-29-3). Understanding the stability profile and potential degradation pathways of this compound is critical for ensuring experimental reproducibility, maintaining sample integrity, and developing robust formulations. This document provides answers to frequently encountered issues, troubleshooting advice, and detailed protocols based on established chemical principles and regulatory guidelines.

Section 1: General Handling, Storage, and Properties

This section addresses the most common initial questions regarding the fundamental properties and safe handling of this compound.

Q1: What are the recommended storage conditions for this compound?

Based on the general characteristics of alkylamines and pyridine derivatives, proper storage is crucial to prevent degradation. Safety data for analogous compounds suggest that they can be sensitive to air, light, and moisture.[1][2] Therefore, the following conditions are recommended:

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen and prevent oxidative degradation.

  • Temperature: For long-term storage, refrigeration (2-8°C) in a sealed container is advisable.[3] Some suppliers may ship the product at ambient temperature, which is generally acceptable for short durations.

  • Light: Protect from light by using amber vials or storing the container in a dark place. Pyridine moieties can be susceptible to photolytic reactions.[4][5]

  • Container: Use a tightly sealed container to prevent moisture absorption and contamination.

Q2: What are the key physicochemical properties of this compound?

The fundamental properties of the compound are summarized below.[6][7]

PropertyValueSource
CAS Number 1060815-29-3[7]
Molecular Formula C₉H₁₄N₂[6][7]
Molecular Weight 150.22 g/mol [6][7]
Predicted XlogP 1.0[6]
Structure A primary amine with a sterically hindered tertiary carbon alpha to the pyridine ring.N/A
Q3: My solution of this compound has developed a yellow or brown tint. What does this signify?

The development of a color change, typically to yellow or brown, is a common indicator of degradation, particularly through oxidation. Aliphatic amines and pyridine derivatives can undergo complex oxidative processes, often involving radical mechanisms, which lead to the formation of colored oligomeric or polymeric byproducts.[8] This is a clear sign that the integrity of your sample has been compromised and it should not be used for sensitive quantitative experiments without purification and re-characterization. Storing the material under an inert atmosphere can help prevent this issue.

Section 2: Troubleshooting Common Degradation Issues

This section delves into the specific chemical reasons behind observed instability and provides a logical framework for identifying the root cause.

Q4: I am observing a rapid loss of my compound in an aqueous buffered solution, especially when exposed to air. What is the likely cause?

The structure of this compound contains two key functionalities susceptible to degradation in solution: the primary amine and the pyridine ring.

  • Oxidative Degradation: This is the most probable cause. The initial step in the oxidative degradation of amines often involves the formation of an amine radical.[8] This can proceed through hydrogen abstraction from the carbon alpha to the nitrogen or electron abstraction from the nitrogen's lone pair.[8] The presence of dissolved oxygen, especially if catalyzed by trace metal ions, can significantly accelerate this process.[9][10] The steric hindrance provided by the gem-dimethyl group may influence the rate but does not prevent oxidation.[8]

  • Causality: The primary amine is a nucleophilic and easily oxidizable functional group. In aqueous, oxygenated environments, it can be converted into various degradation products, leading to a decrease in the parent compound's concentration.

Q5: What are the most likely degradation pathways for this molecule?

While specific degradation studies for this exact molecule are not widely published, we can propose high-probability pathways based on the known reactivity of its constituent parts: the sterically hindered primary amine and the pyridine ring.

  • Oxidative Degradation (Amine-centric): This pathway is often the most significant for amines.[8][9] It likely proceeds via an imine intermediate, which can then hydrolyze to form pyridine-4-carbaldehyde and 2-methylpropan-2-amine, or further degrade. Another possibility, drawing analogy from the degradation of 2-amino-2-methyl-1-propanol (AMP), involves fragmentation that could lead to the formation of acetone.[11] Ammonia is also a common small-molecule byproduct of amine oxidation.[10][12]

  • Photolytic Degradation (Pyridine-centric): Pyridine and its derivatives are known to be photoreactive.[5][13] UV light exposure can lead to complex reactions, including the formation of valence isomers (like Dewar pyridine) or ring-opening.[5][14] Photolysis can also generate radicals that initiate or accelerate oxidative processes.

  • N-Oxidation (Pyridine-centric): The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This is a common metabolic and chemical transformation for pyridine-containing compounds and can be promoted by oxidizing agents or photolytic conditions.[15]

The diagram below illustrates these proposed degradation routes.

G cluster_main This compound (Parent) cluster_oxidation Oxidative Pathway cluster_photo Photolytic / N-Oxidation Pathway Parent C₉H₁₄N₂ Imine Imine Intermediate Parent->Imine Oxidation (O₂) Acetone Acetone Parent->Acetone Oxidative Fragmentation Ammonia Ammonia Parent->Ammonia Oxidation N_Oxide Pyridine N-Oxide Derivative Parent->N_Oxide Oxidation / Photolysis RingOpened Ring-Opened Products Parent->RingOpened Photolysis (UV) Aldehyde Pyridine-4-carbaldehyde Imine->Aldehyde Hydrolysis

Caption: Proposed degradation pathways for this compound.

Section 3: Analytical and Experimental Guides

For professionals in drug development, establishing the intrinsic stability of a molecule is a regulatory requirement and a scientific necessity. This section provides a practical framework for conducting these studies.

Q6: How should I design a forced degradation study to comprehensively evaluate the stability of this compound?

A forced degradation (or stress testing) study is essential to identify potential degradation products, establish degradation pathways, and develop a stability-indicating analytical method.[16][17] The study involves subjecting the compound to conditions more severe than accelerated storage conditions.[16] A typical design is outlined in the table and workflow diagram below.

Table of Typical Forced Degradation Conditions This protocol is based on ICH guideline Q1A(R2).[18] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Stress ConditionReagent / ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C - 80°C2 - 24 hours
Base Hydrolysis 0.1 M NaOH60°C - 80°C2 - 24 hours
Neutral Hydrolysis Water or Buffer (pH 7)60°C - 80°C2 - 24 hours
Oxidation 3% H₂O₂Room Temp2 - 24 hours
Thermal Dry Heat (Solid State)80°C - 105°C24 - 72 hours
Photostability ICH Q1B Option 2 (1.2 million lux hours & 200 W h/m²)AmbientAs per guideline

The following workflow provides a visual guide to executing a forced degradation study.

G A Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) B Prepare Control Sample (Unstressed, t=0) A->B C Aliquot Stock for Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->C E Neutralize (if needed) & Dilute to Working Concentration B->E Prepare at time of analysis D Incubate Samples (Monitor for degradation) C->D D->E F Analyze via Stability-Indicating HPLC-UV/MS Method E->F G Evaluate Data (Calculate % Degradation, Peak Purity) F->G H Identify & Characterize Major Degradants (LC-MS/MS, NMR) G->H If significant degradation

Caption: Experimental workflow for a forced degradation study.

Q7: What is a suitable analytical method for a stability-indicating assay of this compound?

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. The method must be able to separate the parent compound from its degradation products and any other impurities.[18]

Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection.

  • Rationale: RP-HPLC is the industry standard for stability testing due to its high resolving power and compatibility with a wide range of analytes.[16] The pyridine ring in the molecule provides a strong chromophore, making UV detection highly suitable.

  • Starting Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B to elute the parent compound and any less polar degradants. A gradient of 5% to 95% B over 20-30 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan from 200-400 nm to find the absorbance maximum (λmax). A wavelength around 254-260 nm is often a good starting point for pyridine-containing compounds.

    • Column Temperature: 30°C.

  • Method Validation: To prove the method is stability-indicating, you must demonstrate specificity. This is achieved by analyzing the stressed samples from the forced degradation study. The method should show baseline resolution between the parent peak and all major degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) is essential to confirm that the parent peak is not co-eluting with any degradants.[18]

References

  • Al-Absi, R. S., et al. (2024). Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, Oxford Academic. Available at: [Link]

  • Lepaumier, H., et al. (2014). Possible Pathways for Oxidative Degradation of β-hydroxyl Alkanolamine for Post-combustion CO2 Capture. Energy Procedia, 51, 259-266. Available at: [Link]

  • Trissel, L. A., et al. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(2), 155-157. Available at: [Link]

  • Vevelstad, S. J., et al. (2013). Oxidative degradation of amines using a closed batch system. Norwegian University of Science and Technology. Available at: [Link]

  • Vevelstad, S. J., et al. (2013). Oxidative degradation of amines using a closed batch system. SINTEF. Available at: [Link]

  • Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 92(7), 2178-2179. Available at: [Link]

  • Vevelstad, S. J., et al. (2013). Oxidative degradation of amines using a closed batch system. ResearchGate. Available at: [Link]

  • Rivas, L., et al. (2013). UV photolysis for accelerating pyridine biodegradation. Applied and Environmental Microbiology, 79(9), 2900-2907. Available at: [Link]

  • Feklistova, V. V., et al. (2021). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 87(21), e01234-21. Available at: [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. Available at: [Link]

  • Alkaitis, A., & Calvin, M. (1967). THE PHOTOCHEMISTRY OF PYRIDINE N-OXIDE. Journal of the American Chemical Society. Available at: [Link]

  • Johnson, C. A., & Stofko, J. J. (1973). The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Journal of the Chemical Society, Perkin Transactions 1, 843-847. Available at: [Link]

  • Kumar, V., & Kumar, P. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]

  • Eide-Haugmo, I., et al. (2009). Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. Industrial & Engineering Chemistry Research, 48(23), 10304-10311. Available at: [Link]

  • PubChemLite. (N.d.). This compound. Available at: [Link]

  • Tsvetkova, P., et al. (2021). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 26(11), 3329. Available at: [Link]

  • PubChemLite. (N.d.). 2-methyl-1-(pyridin-4-yl)propan-1-amine. Available at: [Link]

  • PubChem. (N.d.). N-methyl-1-pyridin-2-ylpropan-2-amine. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-Methyl-2-(pyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-2-(pyridin-4-yl)propan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. We provide in-depth, experience-based solutions and explanations to help you optimize your reaction yields and purity.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis. The primary route discussed involves the addition of a tert-butyl nucleophile equivalent to a pyridine-4-carbonitrile precursor, followed by reduction, as it represents a convergent and efficient strategy.

Question 1: I am observing very low conversion of my starting material, 4-cyanopyridine. What are the likely causes and how can I fix this?

Low conversion in this context typically points to issues with the nucleophilic addition step, most commonly when employing a Grignard reagent.

Potential Cause 1: Inactive Grignard Reagent The formation and reactivity of Grignard reagents are highly sensitive to atmospheric moisture and the quality of the magnesium source.[1]

  • Expert Insight: Even trace amounts of water will quench the Grignard reagent. Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen). The solvent (typically THF or diethyl ether) must be anhydrous. Commercial anhydrous solvents are recommended, but if using a still, ensure it is properly maintained.

  • Troubleshooting Protocol:

    • Magnesium Activation: Use fresh magnesium turnings. If they appear dull, they can be activated by stirring with a crystal of iodine or a few drops of 1,2-dibromoethane until a slight color change or gas evolution is observed.

    • Initiation: The reaction can be slow to start. Gentle warming or the addition of a pre-formed Grignard solution can initiate the reaction.

    • Titration: Before use, titrate a small aliquot of your Grignard reagent solution (e.g., against 1,10-phenanthroline) to determine its exact molarity.[2] This ensures you are adding the correct stoichiometry.

Potential Cause 2: Competing Reaction Pathways The Grignard reagent is a strong base and can deprotonate other species in the reaction or undergo side reactions. While 4-cyanopyridine is the intended electrophile, impurities can interfere.

  • Expert Insight: The addition of the Grignard reagent to the nitrile should be performed at a low temperature to favor nucleophilic addition over other potential pathways.

  • Troubleshooting Protocol:

    • Temperature Control: Add the tert-butylmagnesium halide solution dropwise to a solution of 4-cyanopyridine in anhydrous THF at 0 °C or below.[2] Maintaining a low temperature minimizes side reactions.

    • Purity of Starting Material: Ensure your 4-cyanopyridine is pure and dry. Impurities can consume the Grignard reagent.

Question 2: My reaction seems to work, but after the reduction step, my yield of the desired primary amine is low, and I isolate a significant amount of a ketone byproduct.

This is a classic issue related to the stability of the intermediate imine. The magnesium-imine complex formed after Grignard addition can be hydrolyzed to a ketone upon aqueous workup before the reducing agent has a chance to act.

Expert Insight: The key is to reduce the intermediate imine in situ or perform a workup that avoids premature hydrolysis. A one-pot, two-step procedure is highly effective here.[1]

  • Troubleshooting Protocol: One-Pot Grignard Addition and Reduction

    • After the Grignard addition to 4-cyanopyridine is complete (monitor by TLC or LC-MS), cool the reaction mixture to 0 °C.

    • Instead of a traditional aqueous quench, slowly add a solution of a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is effective but requires careful handling. A safer and often effective alternative is to add an anhydrous alcohol (like methanol) to decompose the Grignard-nitrile complex to a primary imine, followed by reduction with sodium borohydride (NaBH₄).[1]

    • Detailed Methanol/NaBH₄ Protocol:

      • Cool the Grignard reaction mixture to 0 °C.

      • Slowly add anhydrous methanol dropwise. This protonates the imine nitrogen and breaks up the magnesium complex.

      • Once the initial vigorous reaction subsides, add NaBH₄ portion-wise, maintaining the temperature at 0 °C.

      • Allow the reaction to warm to room temperature and stir until the reduction is complete.

      • Perform a careful aqueous workup (e.g., with Rochelle's salt solution or dilute NaOH) to quench excess reducing agent and precipitate metal salts.

Question 3: I am struggling with the final purification. My product seems to be "smeared" across all fractions during column chromatography.

Amines, being basic, often exhibit poor behavior on silica gel chromatography, leading to tailing and low recovery.

Expert Insight: Avoid standard silica gel chromatography where possible. Acid-base extraction is a powerful purification technique for amines. If chromatography is necessary, the silica gel should be pre-treated.

  • Purification Strategy 1: Acid-Base Extraction

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

    • Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any trapped impurities.

    • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or solid K₂CO₃) until the solution is strongly basic (pH > 12).

    • The free amine will precipitate or form an oil. Extract the product back into an organic solvent (3x portions).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the purified amine.

  • Purification Strategy 2: Modified Column Chromatography

    • If chromatography is unavoidable, pre-treat the silica gel. Prepare the slurry in your eluent system and add 1-2% triethylamine (or ammonia in methanol) to the eluent.

    • This neutralizes the acidic sites on the silica, preventing the amine from sticking and allowing for much sharper elution peaks.

Visual Workflow: Synthesis & Troubleshooting

The following diagram outlines the key synthetic pathway and decision points for troubleshooting.

G cluster_start Step 1: Nucleophilic Addition cluster_step2 Step 2: Reduction cluster_troubleshooting Troubleshooting Start 4-Cyanopyridine + tert-Butylmagnesium Halide Reaction1 Grignard Addition (Anhydrous THF, 0°C) Start->Reaction1 Intermediate Intermediate Imine Complex Reaction1->Intermediate Reduction In-situ Reduction (e.g., NaBH4/MeOH) Intermediate->Reduction Product Crude 2-Methyl-2-(pyridin-4-yl) propan-1-amine Reduction->Product CheckYield Low Yield or Stalled Reaction? Product->CheckYield CheckPurity Impurity Issues? (e.g., Ketone) Product->CheckPurity Purification Difficult Purification? Product->Purification SolveGrignard Check Grignard: - Anhydrous Conditions - Mg Activation - Titrate Reagent CheckYield->SolveGrignard Yes SolveTemp Control Temperature: Add Grignard at <= 0°C CheckYield->SolveTemp Yes SolveReduction Use One-Pot Protocol. Avoid Aqueous Quench Before Reduction. CheckPurity->SolveReduction Yes SolvePurification Use Acid-Base Extraction or Pre-treat Silica with Et3N Purification->SolvePurification Yes

Caption: Workflow for synthesis and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical basis for using a Grignard reaction on 4-cyanopyridine for this synthesis? The carbon atom of a nitrile group (C≡N) is electrophilic. A Grignard reagent, being a strong nucleophile, readily attacks this carbon. The initial addition forms a magnesium salt of an imine. This intermediate can then be reduced to a primary amine, making it a two-step transformation from a nitrile to a branched primary amine.[1][3]

Q2: Are there alternative synthetic routes I should consider? Yes, the Ritter reaction is a viable alternative.[4][5] This reaction involves treating a tertiary alcohol, such as 2-methyl-2-(pyridin-4-yl)propan-2-ol, with a nitrile (e.g., sodium cyanide) in the presence of a strong acid like sulfuric acid.[5][6] The reaction proceeds through a stable tertiary carbocation, which is trapped by the nitrile. Subsequent hydrolysis of the resulting nitrilium ion intermediate yields an amide, which is then hydrolyzed to the primary amine.

Ritter Alcohol tert-Alcohol Precursor Carbocation Tertiary Carbocation Alcohol->Carbocation H2SO4 -H2O Nitrilium Nitrilium Ion Carbocation->Nitrilium + R-C≡N Amide Intermediate Amide Nitrilium->Amide + H2O (Workup) Amine Final Primary Amine Amide->Amine Hydrolysis (Acid or Base)

Caption: The Ritter Reaction Pathway.

Q3: What analytical techniques are best for monitoring the reaction and confirming the final product?

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is excellent for tracking the consumption of starting materials. A typical system would be silica plates with a mobile phase like 10% Methanol in Dichloromethane with 1% triethylamine. Staining with potassium permanganate or visualization under UV light (if materials are UV-active) is effective.

  • Product Confirmation:

    • NMR Spectroscopy (¹H and ¹³C): This is essential for structural confirmation. You should expect to see characteristic signals for the pyridine ring protons, the singlet for the CH₂-NH₂ group, and the singlet for the two equivalent methyl groups.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To confirm the presence of N-H stretches (typically two peaks for a primary amine) around 3300-3400 cm⁻¹.

Q4: What are the critical safety precautions for this synthesis?

  • Grignard Reagents: Are highly flammable and react violently with water. All operations must be conducted under an inert atmosphere in anhydrous solvents.

  • Lithium Aluminum Hydride (LiAlH₄): Also reacts violently with water and is pyrophoric. It must be handled with extreme care under an inert atmosphere. Workup procedures require slow, controlled quenching at low temperatures.

  • Strong Acids (for Ritter Reaction): Concentrated sulfuric acid is highly corrosive. Always add acid to water/solvent slowly, never the other way around. Work in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

Data Summary Table

The choice of reducing agent for the imine or nitrile intermediate is critical. The table below compares common choices.

Reducing AgentTypical ConditionsProsCons
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Et₂O, 0 °C to refluxVery powerful, reduces most imines and nitriles effectively.Highly reactive, pyrophoric, requires strict anhydrous conditions and careful quenching.
Sodium Borohydride (NaBH₄) Alcohols (MeOH, EtOH), 0 °C to RTSafer and easier to handle than LiAlH₄. Good for reducing imines.Generally not strong enough to reduce nitriles directly. Often used after imine formation.[7]
Catalytic Hydrogenation (H₂/Catalyst) H₂ gas (balloon or Parr shaker), Pd, Pt, or Raney Nickel catalyst, various solvents."Green" method, often gives clean reductions, scalable.Requires specialized equipment (hydrogenator), catalyst can be expensive or pyrophoric (Raney Ni). May not be suitable for all substrates.[8]

References

  • Organic-Chemistry.org. (2019). Ritter Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]

  • Quora. (2021). What is the procedure for the synthesis of tertiary amines in the lab? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

  • Chemguide. (n.d.). Making amines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Preparation of Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Tertiary amine synthesis via reductive coupling of amides with Grignard reagents. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. Retrieved from [Link]

  • Reddit. (2020). Amine synthesis problem. Retrieved from [Link]

  • ResearchGate. (n.d.). The Ritter reaction mechanism for the synthesis of... Retrieved from [Link]

  • University of Mississippi. (2021). One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction. Retrieved from [Link]

  • Google Patents. (n.d.). EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • ChemRxiv. (n.d.). Grignard Reagents as Simple Catalysts for the Dehydrocoupling of Amines and Silanes. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methyl-1-(pyridin-4-yl)propan-1-amine. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • ResearchGate. (n.d.). Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2-(pyridin-4-yl)propanenitrile. Retrieved from [Link]

Sources

Technical Support Center: Side-Product Analysis in 2-Methyl-2-(pyridin-4-yl)propan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and analysis of 2-Methyl-2-(pyridin-4-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side-product formation during the synthesis of this important pharmaceutical intermediate. Our approach is rooted in mechanistic understanding to empower you to optimize your reaction conditions and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound and what are the key challenges?

A common and efficient method for synthesizing this compound involves the addition of an organometallic reagent to a pyridine precursor, followed by reduction. A plausible route starts with 4-cyanopyridine, which reacts with a Grignard reagent derived from 2-bromopropane. The resulting intermediate is then reduced to the final amine.

The primary challenges in this synthesis include:

  • Controlling the Grignard reaction: The addition of the Grignard reagent can be sensitive to moisture and air. Incomplete reaction can leave unreacted starting materials.

  • Side-product formation: Several side-products can arise from the reaction, including regioisomers and over-alkylation products.

  • Reduction efficiency: The choice of reducing agent and reaction conditions is critical to ensure complete conversion of the intermediate to the desired primary amine.

  • Purification: The final product can be challenging to purify due to the presence of structurally similar impurities.

Q2: What are the most common side-products I should expect in the synthesis of this compound?

The most prevalent side-products depend on the specific synthetic route, but common impurities include:

  • Unreacted Starting Materials: Such as 4-cyanopyridine or the Grignard reagent precursor.

  • Over-alkylation Products: The product amine can potentially react with the Grignard reagent, leading to the formation of a tertiary amine.

  • Positional Isomers: Depending on the reaction conditions, substitution at the C2 position of the pyridine ring can occur, leading to the formation of 2-Methyl-2-(pyridin-2-yl)propan-1-amine.

  • Hydrolysis Products: The intermediate imine can be hydrolyzed back to a ketone, which may then undergo further side reactions.

  • Solvent Adducts: Solvents used in the reaction, such as THF, can sometimes form adducts with reactive intermediates.

Q3: Which analytical techniques are best suited for identifying and quantifying these side-products?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and providing structural information through mass fragmentation patterns.[1][2]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the desired product from non-volatile impurities and for quantification using a suitable detector (e.g., UV-Vis or MS).[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the product and any major impurities, aiding in their definitive identification.

  • Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of the reaction and for initial screening of the product mixture for impurities.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Symptoms:

  • TLC or GC-MS analysis shows a significant amount of unreacted starting material (e.g., 4-cyanopyridine).

  • The isolated product yield is consistently below expectations.

Possible Causes and Solutions:

CauseExplanationRecommended Action
Inactive Grignard Reagent The Grignard reagent is highly sensitive to moisture and air. Exposure can lead to its decomposition and reduced reactivity.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared Grignard reagent or titrate it before use to determine its exact concentration.
Insufficient Reaction Time or Temperature The addition of the Grignard reagent may be slow, requiring sufficient time and an appropriate temperature for complete conversion.Monitor the reaction progress by TLC or GC. If the reaction stalls, consider increasing the reaction temperature or extending the reaction time.
Poor Quality of Reagents The purity of the starting materials, especially the pyridine derivative, can significantly impact the reaction outcome.Use high-purity, anhydrous solvents and reagents. Purify starting materials if necessary.

Experimental Protocol: Monitoring Reaction Completion by TLC

  • Prepare a TLC chamber with a suitable solvent system (e.g., ethyl acetate/hexane mixture).

  • Spot a small amount of the reaction mixture, the starting material, and a co-spot on a TLC plate.

  • Develop the plate and visualize the spots under UV light or with an appropriate staining agent.

  • The disappearance of the starting material spot indicates the completion of the reaction.

Issue 2: Presence of a Significant Isomeric Impurity

Symptoms:

  • NMR or GC-MS analysis reveals the presence of a compound with the same mass as the product but with a different fragmentation pattern or chemical shifts, suggesting a positional isomer.

Possible Causes and Solutions:

CauseExplanationRecommended Action
Lack of Regioselectivity The alkylation of pyridine derivatives can sometimes occur at both the C2 and C4 positions, leading to a mixture of isomers.[4][5]The choice of solvent and temperature can influence regioselectivity. Lower temperatures often favor the thermodynamically more stable product. Consider using a directing group on the pyridine ring to enhance selectivity.
Isomerization under Reaction Conditions In some cases, the product or intermediate may isomerize under the reaction conditions.Analyze the reaction mixture at different time points to determine if the isomer ratio changes over time. If so, optimizing the reaction time and temperature may minimize isomerization.

Visualization: Regioselectivity in Pyridine Alkylation

G Pyridine 4-Substituted Pyridine C4_Product C4-Alkylated Product (Desired) Pyridine->C4_Product Thermodynamic Control (Lower Temperature) C2_Product C2-Alkylated Product (Isomeric Impurity) Pyridine->C2_Product Kinetic Control (Higher Temperature)

Caption: Thermodynamic vs. Kinetic Control in Pyridine Alkylation.

Issue 3: Incomplete Reduction of the Intermediate

Symptoms:

  • The final product contains a significant amount of an imine or ketone intermediate, detectable by IR (C=N or C=O stretch) or NMR spectroscopy.

Possible Causes and Solutions:

CauseExplanationRecommended Action
Insufficient Reducing Agent The stoichiometry of the reducing agent may not be sufficient for complete reduction.Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents).
Inappropriate Reducing Agent Some reducing agents may not be strong enough to reduce the intermediate under the given conditions.Consider a more powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), if compatible with other functional groups in the molecule.
Reaction Quenching Premature quenching of the reaction can lead to incomplete reduction.Ensure the reaction has gone to completion by TLC or GC before quenching.

Experimental Protocol: Purification by Column Chromatography

  • Prepare a silica gel column with an appropriate solvent system.

  • Load the crude product onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Analyze the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Analytical Workflow for Impurity Profiling

A robust analytical workflow is essential for identifying and quantifying side-products.

G cluster_0 Sample Preparation cluster_1 Initial Screening cluster_2 Separation & Quantification cluster_3 Structural Elucidation cluster_4 Data Analysis & Reporting Crude_Sample Crude Reaction Mixture TLC TLC Analysis Crude_Sample->TLC HPLC HPLC-UV/MS TLC->HPLC GC GC-MS TLC->GC NMR NMR Spectroscopy HPLC->NMR MSMS MS/MS Fragmentation GC->MSMS Impurity_Profile Impurity Profile Report NMR->Impurity_Profile MSMS->Impurity_Profile

Caption: A comprehensive analytical workflow for impurity profiling.

By systematically addressing these common issues and employing a robust analytical strategy, researchers can effectively troubleshoot the synthesis of this compound and ensure the production of a high-purity final product.

References

  • Bull, J. A., Mousseau, J. J., Pelletier, G., & Charette, A. B. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642-2713. [Link]

  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Proceedings of the National Academy of Sciences, 119(48), e2210871119. [Link]

  • MDPI. (2024). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. Molecules, 29(1), 123. [Link]

  • Royal Society of Chemistry. (2024). Unified ionic and radical C-4 alkylation and arylation of pyridines. Chemical Science, 15(1), 123-456. [Link]

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(29), 11048-11053. [Link]

  • Robbins, G. D., & Bullin, J. A. (1984). Analysis of Amine Solutions by Gas Chromatography. Energy Progress, 4(4), 229-232. [Link]

  • Google Patents. (n.d.). Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Google Patents. (n.d.). Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • SWGDRUG.org. (2017). N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. Retrieved from [Link]

  • Waters. (n.d.). A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS. Retrieved from [Link]

  • MDPI. (2024). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. Metabolites, 14(4), 221. [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. Retrieved from [Link]

  • Pure Synth. (n.d.). Nitrosamine Impurities. Retrieved from [Link]

  • BVL. (n.d.). Product chemistry - Relevant impurities of technical active substances. Retrieved from [Link]

Sources

Overcoming solubility issues with 2-Methyl-2-(pyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Overview

Welcome to the technical support guide for 2-Methyl-2-(pyridin-4-yl)propan-1-amine. This molecule is a valuable building block in medicinal chemistry and drug discovery, prized for its unique structural features. However, its amphiphilic nature—possessing both a hydrophobic alkyl framework and hydrophilic basic nitrogen centers—frequently presents solubility challenges in aqueous media common to biological assays.

This guide is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of the compound's physicochemical properties and to offer practical, field-proven troubleshooting strategies to overcome these solubility hurdles. Our goal is to empower you to achieve consistent, reliable, and accurate experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with this compound.

Q1: Why am I having trouble dissolving this compound in standard aqueous buffers like PBS (pH 7.4)?

A1: The difficulty arises from the compound's molecular structure, which contains two basic nitrogen atoms: one on the pyridine ring and a primary amine on the propane chain. At neutral or alkaline pH, these nitrogen atoms are predominantly in their neutral, uncharged (free base) form. This state increases the molecule's overall hydrophobicity, leading to poor solubility in polar aqueous solutions. Lower aliphatic amines can be water-soluble, but as the size of the nonpolar alkyl part grows, this solubility rapidly decreases.[1] The principle "like dissolves like" dictates that the largely nonpolar free-base form prefers less polar environments.[2]

Q2: How does pH fundamentally alter the solubility of this compound?

A2: The solubility of this compound is critically dependent on pH.[3][4] As weak bases, both nitrogen centers can be protonated in acidic conditions to form positively charged ions. This protonation dramatically increases the molecule's polarity, thereby enhancing its solubility in water.

  • Pyridine Nitrogen: The conjugate acid of pyridine has a pKa of approximately 5.25.[5][6]

  • Primary Amine Nitrogen: The conjugate acid of a primary amine typically has a pKa in the range of 10-11.

Therefore, as you lower the pH of the solution below 10, the primary amine becomes protonated. As you further lower the pH below 5, the pyridine nitrogen also becomes protonated. This resulting cationic salt form is significantly more water-soluble than the neutral free base.[7][8]

G cluster_high_ph High pH (e.g., > 10) cluster_low_ph Low pH (e.g., < 5) Compound_High Neutral Compound (Free Base) Low Polarity Solubility_Low Poor Aqueous Solubility Compound_High->Solubility_Low Hydrophobic character dominates Solubility_High High Aqueous Solubility Compound_Low Protonated Compound (Dicationic Salt) High Polarity Compound_Low->Solubility_High Ionic character dominates

Caption: pH-dependent protonation and its effect on solubility.

Q3: What is the most direct method to solubilize this compound for a biological experiment?

A3: The primary and most effective strategy is pH adjustment . By preparing a concentrated stock solution in a slightly acidic environment, you can typically achieve complete dissolution. This stock can then be diluted to the final working concentration in your assay medium. See "Protocol 1" for a detailed methodology. This approach is widely used for ionizable drugs.[4]

Q4: My assay is pH-sensitive and must be conducted at or near neutral pH. How can I maintain solubility?

A4: This is a classic challenge in drug development. There are two primary strategies:

  • Acidic Stock Dilution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an acidic vehicle (e.g., 0.1 M HCl or sterile water acidified to pH 3-4). Then, perform a large dilution (e.g., 1:1000 or greater) into your final neutral assay buffer. The principle here is that while the compound's solubility limit is low at neutral pH, your final working concentration may be well below this limit. The large volume of buffer should prevent the compound from precipitating out of the diluted solution.

  • Co-solvent Systems: If direct dilution fails, the use of a biocompatible organic co-solvent is the next logical step.[9] Co-solvents work by reducing the overall polarity of the aqueous medium, making it more hospitable to your compound.

    • Dimethyl sulfoxide (DMSO) is the most common choice.

    • Other options include Ethanol , Polyethylene Glycol 400 (PEG 400) , and N,N-Dimethylformamide (DMF) .

    Crucial Caveat: Always validate the final concentration of the co-solvent in your assay. Most cell-based assays are sensitive to organic solvents, with DMSO concentrations typically kept below 0.5% (v/v) to avoid cytotoxicity or off-target effects.[10]

Q5: I dissolved my compound in 100% DMSO, but it precipitates immediately when I add it to my aqueous buffer. What should I do?

A5: This phenomenon, known as "crashing out," occurs when a compound is highly soluble in the organic stock but extremely insoluble in the final aqueous medium. The abrupt change in solvent polarity causes rapid precipitation.[10]

Troubleshooting Steps:

  • Reduce Stock Concentration: Prepare a less concentrated DMSO stock (e.g., 1-10 mM instead of 50 mM). This requires a larger volume to be added to the buffer but reduces the localized concentration shock.

  • Improve Mixing: Add the DMSO stock to your aqueous buffer dropwise while the buffer is being vortexed or stirred vigorously. This promotes rapid dispersion.

  • Use an Intermediate Dilution: Perform a serial dilution. For example, dilute the 100% DMSO stock into a 50:50 mixture of DMSO:buffer, and then dilute that intermediate solution into the final 100% aqueous buffer.

  • Employ a Ternary Solvent System: Prepare your stock in a mixture of solvents. A common combination is DMSO and PEG 400, which can improve the transition into the aqueous phase.

Troubleshooting Workflow

The following diagram outlines a logical workflow for systematically addressing solubility issues with this compound.

G start Start: Dissolve Compound in Aqueous Buffer check_sol Is it fully dissolved? start->check_sol check_ph_sens Is the assay pH-sensitive? check_sol->check_ph_sens No success Success: Proceed with Experiment check_sol->success Yes use_acid Use Acidic Solution (e.g., pH 4-5 buffer or dilute HCl) (See Protocol 1) check_ph_sens->use_acid No use_cosolvent Prepare Stock in 100% DMSO (See Protocol 2) check_ph_sens->use_cosolvent Yes use_acid->success dilute_stock Dilute acidic stock >1:1000 into neutral buffer use_cosolvent->dilute_stock check_precip_dilute Precipitation observed? dilute_stock->check_precip_dilute dilute_dmso Dilute DMSO stock into final aqueous buffer (Final DMSO <0.5%) check_precip_dilute->dilute_dmso Yes check_precip_dilute->success No check_precip_dmso Precipitation observed? dilute_dmso->check_precip_dmso advanced_methods Consider advanced methods: - Ternary solvent systems - Surfactants (e.g., Tween-80) - Cyclodextrins check_precip_dmso->advanced_methods Yes check_precip_dmso->success No

Caption: Decision-making workflow for compound solubilization.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

Causality: This protocol leverages the basic nature of the compound. By protonating the amine and pyridine nitrogens with acid, we form a highly polar salt that is readily soluble in water.

Materials:

  • This compound (solid powder)

  • 0.1 M Hydrochloric Acid (HCl), sterile

  • Sterile, deionized water

  • Calibrated pH meter

  • Sterile microcentrifuge tubes

Methodology:

  • Weigh Compound: Accurately weigh the desired amount of the compound into a sterile tube. For example, to make a 10 mM stock, weigh 1.502 mg for a final volume of 1 mL.

  • Initial Suspension: Add a small volume of sterile water (e.g., 50% of the final target volume). The compound will likely remain as an insoluble suspension.

  • Acidification: Add 0.1 M HCl dropwise while vortexing. Monitor the solution visually. Continue adding acid until all solid material has dissolved completely.

  • pH Adjustment & QS: If necessary, adjust the pH to a desired level (e.g., pH 4.0) using the pH meter. Bring the solution to the final target volume with sterile water (Quantity Sufficient, QS).

  • Sterilization: Sterilize the final stock solution by passing it through a 0.22 µm syringe filter.

  • Storage: Store the stock solution at -20°C or -80°C. Before use, thaw and inspect for any signs of precipitation.

Protocol 2: Solubilization Using a Co-solvent (DMSO)

Causality: This protocol uses a polar aprotic solvent (DMSO) to dissolve the compound by disrupting its crystal lattice and forming favorable interactions, bypassing the need for protonation. This is essential for pH-sensitive applications.

Materials:

  • This compound (solid powder)

  • 100% Anhydrous DMSO, cell-culture grade

  • Vortex mixer

  • Sterile microcentrifuge tubes or amber glass vials

Methodology:

  • Weigh Compound: Accurately weigh the compound directly into a sterile, dry tube or vial.

  • Add DMSO: Add the required volume of 100% DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 1 mL of DMSO to 1.502 mg of compound).

  • Dissolution: Cap the container tightly and vortex at room temperature for 2-5 minutes. Gentle warming in a 37°C water bath can be used if dissolution is slow, but allow the solution to return to room temperature to ensure it remains dissolved. Visually confirm that no solid particles remain.

  • Storage: Store the DMSO stock solution in a tightly sealed container (to prevent water absorption) at -20°C or -80°C, protected from light.

  • Application: When preparing working solutions, calculate the volume needed to ensure the final DMSO concentration in your assay medium is as low as possible, ideally ≤0.5%.

Data Summary Tables

The following tables provide a quick reference for selecting an appropriate solvent system. The solubility values are illustrative and should always be determined empirically.

Table 1: Qualitative Solubility in Common Solvents

SolventSolvent TypeExpected SolubilityNotes
Water (pH 7.0)AqueousPoorThe neutral free-base is hydrophobic.
PBS (pH 7.4)Aqueous BufferPoor to Very PoorSimilar to neutral water.
0.1 M HCl (pH 1.0)Acidic AqueousHigh to ExcellentForms a highly soluble dicationic salt.
Acetate Buffer (pH 4.5)Acidic AqueousGood to HighForms a soluble monocationic/dicationic salt.
DMSOPolar AproticExcellentStandard choice for creating organic stock solutions.
EthanolPolar ProticModerate to GoodCan be used as a co-solvent; generally more toxic to cells than DMSO.
MethanolPolar ProticGoodPrimarily used for analytical purposes (LC-MS), not for biological assays.
HexaneNonpolarVery PoorThe polar amine/pyridine groups prevent dissolution.

References

  • Stephenson, R. M. (1993). Mutual Solubility of Water and Pyridine Derivatives. Journal of Chemical & Engineering Data, 38(4), 428-431. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1049, Pyridine. Retrieved from [Link]

  • Sciencemadness. (n.d.). Pyridine. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

  • Singh, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15678-15699. Available at: [Link]

  • Quora. (2018). How does branching increase the solubility in amines? Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 2-Amino-4-methylpyridine.
  • Course Hero. (n.d.). Amine compounds lecture notes. Retrieved from [Link]

  • MDPI. (2023). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. ChemEngineering, 7(5), 84. Available at: [Link]

  • ResearchGate. (2019). Influence of substitution of water by organic solvents in amine solutions on absorption of CO2. Retrieved from [Link]

  • Sigma-Aldrich. (2024). Safety Data Sheet for 4-(Pyrrolidin-1-yl)pyridine.
  • Fisher Scientific. (2025). Safety Data Sheet for 2-Methylpyridine.
  • Chemistry Stack Exchange. (2023). Effect of pH on solubility (Lehninger's Principles). Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]

  • CymitQuimica. (n.d.). 2-methyl-N-(propan-2-yl)propan-1-amine.
  • National Center for Biotechnology Information. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Retrieved from [Link]

  • SINTEF. (2019). Influence of substitution of water by organic solvents in amine solutions on absorption of CO2. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility. In Drug Discovery. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propanamine, 2-methyl-.
  • ACS Publications. (2021). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 60(3), 1338-1347. Available at: [Link]

  • Chemicea. (n.d.). Material Safety Data Sheet for a pyridine-amine derivative.
  • Sigma-Aldrich. (n.d.). 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine.
  • BenchChem. (n.d.). Improving the solubility of 4-(4-acetylphenyl)pyridine.
  • BenchChem. (n.d.). Enhancing the solubility of 3-(Benzenesulfonyl)quinolin-2-amine for biological assays.
  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]

  • BLDpharm. (n.d.). (R)-2-Methyl-1-(pyridin-2-yl)propan-1-amine.
  • ResearchGate. (2021). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • FooDB. (2010). Compound 2-Methyl-1-propylamine.
  • StuDocu. (n.d.). Exp. 11 The influence of pH on solubility in water Theory. Retrieved from [Link]

  • Quora. (2018). Are amines soluble in organic solvents? Retrieved from [Link]

  • ScienceOpen. (2004). Acceptable Analytical Practices for dissolution testing of poorly soluble compounds. Retrieved from [Link]

  • ChemNet. (n.d.). 2-methyl-N-(pyridin-4-ylmethyl)propan-1-amine.
  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137. Retrieved from [Link]

  • Pharmaceutical Technology. (2004). Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. Retrieved from [Link]

  • BLDpharm. (n.d.). 2-Methyl-N-(pyridin-4-ylmethyl)propan-1-amine.

Sources

Technical Support Center: Scaling the Synthesis of 2-Methyl-2-(pyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Note from the Senior Application Scientist: The synthesis of 2-Methyl-2-(pyridin-4-yl)propan-1-amine is not widely documented in publicly accessible literature, presenting a unique challenge for process development and scale-up. This guide is designed to provide a robust, scientifically-grounded framework for its synthesis based on established chemical principles and analogous transformations. We will propose a reliable synthetic route and address the potential challenges you may encounter during its execution and scale-up.

Our proposed synthesis begins with commercially available 4-cyanopyridine and acetone, proceeding through a Grignard reaction followed by a reduction. This pathway is selected for its use of readily available starting materials and its reliance on well-understood, scalable reaction classes.

Proposed Synthetic Pathway

A two-step approach is proposed:

  • Step 1: Grignard Reaction. 4-cyanopyridine is reacted with methylmagnesium bromide (generated in situ or purchased) to form an intermediate imine, which is then hydrolyzed to yield 2-(pyridin-4-yl)propan-2-amine.

  • Step 2: Reductive Amination. The intermediate is then subjected to reductive amination conditions to furnish the final product, this compound. A more direct and often higher-yielding approach involves the reduction of an intermediate nitrile. Let's refine the pathway for robustness.

Revised, More Robust Pathway:

  • Step 1: Addition of Acetone to 4-lithiopyridine. 4-lithiopyridine, generated in situ from 4-bromopyridine, reacts with acetone to form 2-(pyridin-4-yl)propan-2-ol.

  • Step 2: Nitrile Formation. The tertiary alcohol is converted to the corresponding nitrile, 2-methyl-2-(pyridin-4-yl)propanenitrile, via a substitution reaction (e.g., using NaCN in DMSO).

  • Step 3: Reduction of Nitrile. The nitrile is reduced to the primary amine, this compound, using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) or by catalytic hydrogenation.

This revised three-step synthesis provides more reliable and scalable transformations.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. The advice provided is based on extensive experience with analogous chemical transformations.

Issue 1: Low Yield in Nitrile Reduction (Step 3)

  • Question: I am getting a very low yield of my target amine after the LiAlH₄ reduction. What could be the cause?

  • Answer:

    • Causality: Low yields in LiAlH₄ reductions of nitriles are often due to three main factors: (1) impure or deactivated LiAlH₄, (2) insufficient amount of reducing agent, or (3) improper work-up procedure leading to the loss of the product.

    • Troubleshooting Steps:

      • Verify Reagent Quality: LiAlH₄ is extremely sensitive to moisture and can be deactivated by atmospheric humidity. Use a fresh bottle or a properly stored, previously opened container. A simple test for activity is to carefully add a small amount to a dry solvent; you should observe vigorous bubbling.

      • Ensure Anhydrous Conditions: All glassware must be flame-dried under vacuum or oven-dried, and all solvents must be anhydrous. The presence of water will quench the LiAlH₄, reducing its effective concentration.

      • Optimize Stoichiometry: For scaling up, it's crucial to use a sufficient excess of LiAlH₄. A molar ratio of 1.5 to 2.0 equivalents of LiAlH₄ to the nitrile is recommended to ensure complete reduction.

      • Controlled Work-up: The work-up of LiAlH₄ reactions is critical for isolating the amine product. A Fieser work-up is highly recommended:

        • Cool the reaction mixture to 0 °C.

        • Slowly and carefully add 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

        • Add 'x' mL of 15% aqueous NaOH.

        • Add '3x' mL of water.

        • Stir the mixture vigorously until a white, granular precipitate forms, which can be easily filtered off. This procedure helps to avoid the formation of gelatinous aluminum salts that can trap the polar amine product.

Issue 2: Formation of Side Products During Catalytic Hydrogenation (Alternative to Step 3)

  • Question: I am attempting the nitrile reduction using catalytic hydrogenation (H₂/Raney Nickel), but I am observing significant amounts of secondary and tertiary amine byproducts. How can I improve the selectivity for the primary amine?

  • Answer:

    • Causality: The formation of secondary and tertiary amines during catalytic hydrogenation of nitriles is a common issue. It arises from the reaction of the initially formed primary amine with intermediate imines still present on the catalyst surface.

    • Troubleshooting Steps:

      • Add Ammonia: The most effective way to suppress the formation of these byproducts is to conduct the hydrogenation in the presence of ammonia.[1] Ammonia competes for the active sites on the catalyst and reacts with the intermediate imine, shifting the equilibrium towards the formation of the primary amine. Use a solution of ammonia in methanol or add liquid ammonia to the reaction vessel.

      • Optimize Catalyst and Conditions: Raney Nickel is often used for this transformation, but other catalysts like Rh/Al₂O₃ can also be effective.[1] Ensure the catalyst is active and not poisoned. Higher hydrogen pressure and moderate temperatures can also favor the formation of the primary amine.

Issue 3: Difficulty in Purifying the Final Amine Product

  • Question: My final product, this compound, is proving difficult to purify by standard silica gel chromatography. It streaks badly on the column, and I get poor separation. What are my options?

  • Answer:

    • Causality: Basic amines, particularly those with a pyridine ring, interact strongly with the acidic silanol groups on the surface of standard silica gel.[2] This acid-base interaction leads to peak tailing, poor resolution, and sometimes irreversible adsorption of the product onto the column.[2]

    • Troubleshooting Steps:

      • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent system to neutralize the acidic sites on the silica. A common choice is to add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your solvent system (e.g., dichloromethane/methanol).[2]

      • Use an Alternative Stationary Phase: If modifying the mobile phase is insufficient, switch to a different stationary phase.

        • Basic Alumina: Alumina is less acidic than silica and is a good alternative for the purification of basic compounds.

        • Amine-functionalized Silica: Pre-treated, amine-functionalized silica columns are commercially available and designed specifically for the purification of amines.[2]

      • Acid-Base Extraction: An alternative to chromatography is to perform an acid-base workup.

        • Dissolve the crude product in an organic solvent like ethyl acetate.

        • Extract with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move into the aqueous layer, leaving non-basic impurities behind.[3]

        • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

        • Basify the aqueous layer with a strong base (e.g., 6M NaOH) until the pH is >12.

        • Extract the free-based amine back into an organic solvent.

        • Dry the organic layer, filter, and concentrate to obtain the purified product.

      • Salt Precipitation: For crystalline amines, forming a salt (e.g., hydrochloride or tartrate) can be an effective purification method. The salt can often be recrystallized to high purity and then free-based if the parent amine is required.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for scaling up the reduction with LiAlH₄?

A1: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. When scaling up, the risks are magnified.

  • Strictly Anhydrous Conditions: Ensure all equipment and solvents are rigorously dried. LiAlH₄ reacts violently with water to produce hydrogen gas, which is flammable and can lead to over-pressurization of the reaction vessel.

  • Inert Atmosphere: The entire process, from reagent transfer to reaction and work-up, must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Controlled Addition: The addition of LiAlH₄ to the solvent and the subsequent addition of the nitrile should be done slowly and at a controlled temperature (typically 0 °C) to manage the exothermic nature of the reaction. For larger scales, a dropping funnel or a syringe pump is essential.

  • Quenching: The quenching (work-up) step is the most hazardous part of the process. The addition of water must be extremely slow and with efficient cooling to control the exothermic reaction and hydrogen evolution. Always have a fire extinguisher (Class D, for combustible metals) and appropriate personal protective equipment (flame-retardant lab coat, face shield, and gloves) readily available.

Q2: Can I use a different reducing agent instead of LiAlH₄?

A2: Yes, several alternatives to LiAlH₄ can be used for the reduction of nitriles to primary amines.[4][5]

  • Borane-THF (BH₃·THF): This is a less reactive and safer alternative to LiAlH₄. It typically requires heating (reflux in THF) to drive the reaction to completion.[1]

  • Catalytic Hydrogenation: As discussed in the troubleshooting section, using hydrogen gas with a metal catalyst (e.g., Raney Nickel, Palladium on Carbon) is a common industrial method for this transformation.[1][5] It avoids the use of pyrophoric reagents and generates minimal waste, making it a "greener" option. However, it requires specialized high-pressure equipment.

  • Sodium Borohydride with a Catalyst: Sodium borohydride (NaBH₄) alone is not strong enough to reduce nitriles. However, in the presence of a catalyst like cobalt chloride (CoCl₂), its reducing power is enhanced, and it can effectively reduce nitriles to amines.[6]

Q3: For the initial C-C bond formation, why is a lithiation followed by addition to acetone preferred over a Grignard reaction with 4-cyanopyridine?

A3: While a Grignard reaction with 4-cyanopyridine seems more direct, it is fraught with potential complications.

  • Reactivity of the Pyridine Ring: Grignard reagents can add to the pyridine ring itself, leading to a mixture of products.

  • Multiple Additions to the Nitrile: Grignard reagents can add twice to the nitrile group, leading to the formation of a ketone after hydrolysis, which can then be further attacked by the Grignard reagent.

  • Enolization: The intermediate imine can be deprotonated by the Grignard reagent, leading to side reactions. The proposed route using 4-lithiopyridine (generated from 4-bromopyridine) and acetone provides a more controlled and predictable outcome for the formation of the tertiary alcohol intermediate, which is a more stable and reliable precursor to the target amine.

Experimental Protocol and Data

This section provides a detailed, step-by-step methodology for the proposed synthesis.

Step 3: Reduction of 2-methyl-2-(pyridin-4-yl)propanenitrile to this compound

Reaction Scheme: (A diagram showing the chemical transformation would be placed here)

Table of Reagents and Conditions:

Reagent/ParameterMolar Mass ( g/mol )Amount (moles)Amount (mass/volume)Equivalents
2-methyl-2-(pyridin-4-yl)propanenitrile146.190.114.6 g1.0
Lithium Aluminum Hydride (LiAlH₄)37.950.27.6 g2.0
Anhydrous Tetrahydrofuran (THF)--500 mL-
Water (for work-up)18.02-7.6 mL-
15% Aqueous NaOH (for work-up)40.00-7.6 mL-
Water (for work-up)18.02-22.8 mL-
Reaction Temperature --0 °C to reflux-
Reaction Time --4-6 hours-
Expected Yield --~12.0 g (80%)-

Step-by-Step Procedure:

  • Setup: Assemble a 1 L three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Addition: Charge the flask with lithium aluminum hydride (7.6 g, 0.2 mol) and anhydrous THF (200 mL) via cannula under nitrogen. Cool the resulting slurry to 0 °C in an ice-water bath.

  • Substrate Addition: Dissolve 2-methyl-2-(pyridin-4-yl)propanenitrile (14.6 g, 0.1 mol) in anhydrous THF (300 mL) and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ slurry over 1 hour, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up (Fieser Method): Cool the reaction mixture back down to 0 °C with an ice-water bath. Quench the reaction by the slow, dropwise addition of:

    • 7.6 mL of water

    • 7.6 mL of 15% aqueous NaOH

    • 22.8 mL of water

    • Caution: The initial additions will cause vigorous gas evolution. Ensure the addition rate is slow enough to control the exotherm and foaming.

  • Isolation: After the additions are complete, remove the cooling bath and stir the mixture vigorously for 1 hour. A white, granular precipitate of aluminum salts should form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and then ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate them under reduced pressure to yield the crude product. If necessary, purify the crude amine using one of the methods described in the Troubleshooting Guide (Issue 3).

Workflow Visualization

The following diagram illustrates the key decision points and workflow for the synthesis and purification process.

G cluster_synthesis Synthesis cluster_reduction Reduction Method cluster_purification Purification cluster_chrom_options Chromatography Options start Start: 4-Bromopyridine + Acetone step1 Step 1: Lithiation & Addition Form 2-(pyridin-4-yl)propan-2-ol start->step1 step2 Step 2: Nitrile Formation Form 2-methyl-2-(pyridin-4-yl)propanenitrile step1->step2 step3 Step 3: Nitrile Reduction step2->step3 LiAlH4 LiAlH₄ Reduction step3->LiAlH4 High Yield, Pyrophoric H2 Catalytic Hydrogenation (H₂/Raney Ni + NH₃) step3->H2 Greener, High Pressure workup Crude Product LiAlH4->workup H2->workup chromatography Chromatography workup->chromatography Primary Method extraction Acid-Base Extraction workup->extraction Alternative silica_tea Silica + TEA/NH₄OH chromatography->silica_tea alumina Basic Alumina chromatography->alumina amine_silica Amine-Functionalized Silica chromatography->amine_silica end_node Pure this compound extraction->end_node silica_tea->end_node alumina->end_node amine_silica->end_node caption Synthesis and Purification Workflow

Sources

Technical Support Center: Chiral Separation of 2-Methyl-2-(pyridin-4-yl)propan-1-amine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 2-Methyl-2-(pyridin-4-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the enantioselective analysis and purification of this compound.

Introduction to the Challenge

This compound is a chiral molecule with a primary amine and a basic pyridine ring. These functional groups present specific challenges in chiral chromatography, primarily due to their tendency to cause peak tailing and unpredictable interactions with chiral stationary phases (CSPs). This guide provides a systematic approach to overcoming these challenges, from analytical method development to preparative scale-up.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the chiral separation of this compound. The troubleshooting workflows are presented in a question-and-answer format, detailing the problem, potential causes, and recommended solutions.

Issue 1: Poor or No Enantiomeric Resolution

Question: I am not seeing any separation between the enantiomers of this compound. What should I do?

Answer: Achieving baseline separation for this compound requires a systematic approach to selecting the chiral stationary phase (CSP) and optimizing the mobile phase.

Workflow for Addressing Poor Resolution:

Caption: Workflow for troubleshooting poor or no enantiomeric resolution.

Detailed Steps & Protocols:

  • Chiral Stationary Phase (CSP) Selection:

    • Rationale: The choice of CSP is the most critical factor for achieving chiral recognition. For basic primary amines like this compound, two main classes of CSPs are recommended.

    • Protocol 1: Screening Polysaccharide-Based CSPs. These are often the first choice due to their broad applicability.[1]

      • Start with immobilized polysaccharide phases like Chiralpak® IA, IB, and IC, as they are compatible with a wider range of solvents.

      • Screen these columns under Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) conditions. SFC is often advantageous for basic amines, providing better peak shapes and faster run times.[2][3]

    • Protocol 2: Evaluating Crown Ether-Based CSPs. These CSPs are specifically designed for the chiral separation of compounds containing primary amino groups.[4]

      • Columns like Crownpak® CR-I(+) can offer excellent selectivity for this type of analyte, particularly in SFC.[4]

  • Mobile Phase Optimization:

    • Rationale: The mobile phase composition, including organic modifiers and additives, plays a crucial role in modulating retention and enantioselectivity.

    • Protocol: Systematic Screening of Mobile Phases.

      • For SFC:

        • Start with a mobile phase of CO₂ and a polar organic co-solvent such as methanol, ethanol, or isopropanol.

        • Introduce an acidic additive like ethanesulfonic acid (ESA) at a low concentration (e.g., 0.1%) to the co-solvent. This can significantly improve the separation of basic compounds.[2][5]

      • For HPLC (Normal Phase):

        • Use a mobile phase of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol).

        • Add a basic additive like diethylamine (DEA) or butylamine (typically 0.1%) to the mobile phase to improve peak shape.

Parameter SFC Recommendation HPLC (Normal Phase) Recommendation
Primary Solvents CO₂Hexane/Heptane
Co-solvents/Modifiers Methanol, Ethanol, IsopropanolIsopropanol, Ethanol
Additives 0.1% Ethanosulfonic Acid (ESA) in co-solvent0.1% Diethylamine (DEA) or Butylamine
Issue 2: Peak Tailing

Question: My peaks for this compound are showing significant tailing. How can I improve the peak shape?

Answer: Peak tailing for basic compounds is a common issue arising from secondary interactions with the stationary phase.

Workflow for Addressing Peak Tailing:

Caption: Workflow for troubleshooting peak tailing.

Detailed Steps & Protocols:

  • Mobile Phase Additives:

    • Rationale: Additives are crucial for minimizing undesirable interactions between the basic analyte and the stationary phase.

    • Protocol:

      • For HPLC (Normal Phase): Introduce a basic additive such as diethylamine (DEA) or triethylamine (TEA) at a concentration of 0.1-0.5%. This will compete with the analyte for active sites on the stationary phase, reducing tailing.

      • For SFC: An acidic additive like ethanesulfonic acid (ESA) can form an ion pair with the basic analyte, leading to improved peak shape.[2][5]

  • Column Overload:

    • Rationale: Injecting too much sample can lead to peak distortion, including tailing.

    • Protocol: Prepare serial dilutions of your sample (e.g., 1:10 and 1:100) and inject them. If the peak shape improves with dilution, the original sample was overloading the column.

  • Column Health:

    • Rationale: Column contamination or degradation can lead to poor peak shape.

    • Protocol:

      • Flush the column with a strong solvent (check the column manual for compatible solvents). For polysaccharide-based columns, isopropanol is often a good flushing solvent.

      • If the problem persists, consider that the column may be irreversibly damaged, especially if it has been exposed to incompatible solvents.[6]

Part 2: Frequently Asked Questions (FAQs)

Q1: Which is better for separating this compound: HPLC or SFC?

A1: Both techniques can be effective, but Supercritical Fluid Chromatography (SFC) often offers significant advantages for basic amines. SFC typically provides faster analysis times, reduced solvent consumption (making it a "greener" technique), and can lead to better peak symmetry for basic compounds.[3] However, HPLC is also a robust and widely available technique. The choice may depend on available instrumentation and specific separation goals.

Q2: What is the role of additives in the mobile phase?

A2: For a basic compound like this compound, additives are critical for good chromatography.

  • Basic additives (in HPLC) , such as diethylamine (DEA), compete with the basic analyte for active silanol groups on the silica surface of the column, which reduces peak tailing.

  • Acidic additives (in SFC) , such as ethanesulfonic acid (ESA), can form an ion pair with the amine, which can improve peak shape and sometimes enhance chiral recognition.[2][5]

Q3: How do I choose the right chiral stationary phase (CSP)?

A3: CSP selection is largely empirical. A screening approach is highly recommended.

  • Start with Polysaccharide-based CSPs: Columns like Chiralpak® AD, AS, IA, IB, and IC are known to resolve a wide range of chiral compounds and are a good starting point.

  • Consider Crown Ether-based CSPs: For primary amines, crown ether phases like Crownpak® CR-I(+) can be highly selective and are worth including in your screening.[4]

Q4: Can I scale up my analytical method for preparative separation?

A4: Yes. Both SFC and HPLC methods can be scaled up.

  • Preparative SFC is often preferred for larger scale separations due to the ease of removing the CO₂ mobile phase, which simplifies product isolation.[3]

  • Simulated Moving Bed (SMB) chromatography is a continuous, multi-column technique that is highly efficient for large-scale enantiomer separations in the pharmaceutical industry.[7][8] An optimized analytical separation is the starting point for developing an SMB process.

Q5: My column performance is degrading over time. What could be the cause?

A5: Column degradation can be due to several factors:

  • Chemical Attack: Using mobile phases with incompatible solvents or extreme pH can damage the stationary phase. Always check the column care and use manual. For coated polysaccharide columns, certain solvents like THF and dichloromethane are prohibited.[6]

  • Contamination: Buildup of sample matrix components on the column can lead to poor performance. Using a guard column and ensuring adequate sample clean-up can prolong column life.

  • Column History: The history of a chiral column can impact its performance. It is good practice to dedicate columns to specific methods or compound classes where possible.[9]

Part 3: Experimental Protocols

Protocol 1: Initial Screening of this compound Enantiomers by SFC

Objective: To identify a suitable chiral stationary phase and mobile phase for the separation.

Materials:

  • Chiral Columns: Chiralpak® IA, Chiralpak® IB, Chiralpak® IC, Crownpak® CR-I(+) (5 µm, 4.6 x 250 mm)

  • Mobile Phase A: Supercritical CO₂

  • Mobile Phase B (Co-solvents): Methanol, Ethanol, Isopropanol (each containing 0.1% Ethanosulfonic Acid)

  • Instrumentation: Analytical SFC system with UV detection

Procedure:

  • Prepare a stock solution of racemic this compound in the co-solvent to be used.

  • Equilibrate the first column (e.g., Chiralpak® IA) with the starting mobile phase conditions.

  • Inject the sample and run a gradient from 5% to 40% co-solvent over 10 minutes.

  • Hold at 40% for 2 minutes.

  • Monitor the chromatogram for separation of the enantiomers.

  • Repeat steps 2-5 for each column and each co-solvent.

  • Evaluate the results based on resolution and peak shape to select the best conditions for further optimization.

Screening Parameter Conditions
Columns Chiralpak® IA, IB, IC; Crownpak® CR-I(+)
Mobile Phase CO₂ / Co-solvent with 0.1% ESA
Co-solvents Methanol, Ethanol, Isopropanol
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at an appropriate wavelength

References

  • Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. (2022, September 15). YouTube. Retrieved January 17, 2026, from [Link]

  • Advances in Achiral Stationary Phases for SFC. (2014, April 28). American Pharmaceutical Review. Retrieved January 17, 2026, from [Link]

  • Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. (n.d.). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023, October 3). Wiley Analytical Science. Retrieved January 17, 2026, from [Link]

  • Problem With CHIRAL PAK AD-H Column - Can anyone help?. (2014, September 12). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Simulated moving bed chromatography for the separation of enantiomers. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1). LCGC International. Retrieved January 17, 2026, from [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • CHIRAL Handbook. (n.d.). BGB Analytik. Retrieved January 17, 2026, from [Link]

  • Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS. (n.d.). Agilent. Retrieved January 17, 2026, from [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). LCGC International. Retrieved January 17, 2026, from [Link]

  • Method for pyridine amine derivative. (2015, July 20). Chromatography Forum. Retrieved January 17, 2026, from [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies. Retrieved January 17, 2026, from [Link]

  • Forensic - Chiral Analysis of Methamphetamine and its Metabolite, Amphetamine, in Urine by CESI-MS. (n.d.). SCIEX. Retrieved January 17, 2026, from [Link]

  • Improving Separations with Simulated Moving Bed Chromatography. (2017, November 23). AZoM. Retrieved January 17, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 17, 2026, from [Link]

  • [Research progress on chiral separation of amphetamines, ketamine, cathinones]. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Enantiomers separation by simulated moving bed chromatography. Non-instantaneous equilibrium at the solid-fluid interface. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Chiral separation and determination of R/S-methamphetamine and its metabolite R/S-amphetamine in urine using LC-MS/MS. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved January 17, 2026, from [Link]

  • Evaluation of tertiary pyridine resin for the separation of lanthanides by simulated moving-bed chromatography. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • APPLICATIONS. (n.d.). Phenomenex. Retrieved January 17, 2026, from [Link]

  • Application Notes: Chiral. (n.d.). LCGC International. Retrieved January 17, 2026, from [Link]

Sources

Validation & Comparative

Validation of 2-Methyl-2-(pyridin-4-yl)propan-1-amine as a Nitric Oxide Synthase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the biological activity of the novel small molecule, 2-Methyl-2-(pyridin-4-yl)propan-1-amine. Given its structural motifs, we hypothesize a potential role as a modulator of Nitric Oxide Synthase (NOS) activity. This document will guide researchers through a series of comparative experiments to characterize its potency and selectivity against the three primary NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). We will compare its performance against well-established selective and non-selective NOS inhibitors, providing the necessary context for its potential therapeutic applications.

Introduction: The Critical Role of Nitric Oxide Synthase in Health and Disease

Nitric oxide (NO) is a crucial signaling molecule involved in a vast array of physiological processes, including neurotransmission, vasodilation, and the immune response.[1][2] The production of NO is catalyzed by a family of enzymes known as Nitric Oxide Synthases (NOS). Three distinct isoforms of NOS have been identified, each with unique tissue distribution and regulatory mechanisms:

  • Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, nNOS plays a significant role in synaptic plasticity and neurovascular regulation.[3] However, the overproduction of NO by nNOS has been implicated in the pathophysiology of various neurodegenerative disorders.[3][4]

  • Endothelial NOS (eNOS or NOS3): Predominantly expressed in the vascular endothelium, eNOS is critical for maintaining cardiovascular homeostasis by promoting vasodilation and inhibiting platelet aggregation.[5][6]

  • Inducible NOS (iNOS or NOS2): Unlike the other isoforms, iNOS expression is induced in response to pro-inflammatory stimuli in various cell types, including macrophages.[7] While essential for host defense, excessive iNOS activity can contribute to chronic inflammation and tissue damage.[7][8]

The differential roles of the NOS isoforms underscore the therapeutic potential of developing isoform-selective inhibitors to modulate NO production in a targeted manner, thereby mitigating the detrimental effects of NO overproduction in various disease states.[1][9]

This compound: A Candidate for NOS Inhibition

The chemical structure of this compound, featuring a pyridine ring and a primary amine, suggests potential interactions with the active site of NOS enzymes, which bind the substrate L-arginine. This guide outlines a systematic approach to validate this hypothesis and characterize its inhibitory profile in comparison to established NOS inhibitors.

Comparative Compounds

To provide a robust assessment of this compound's activity, its performance will be benchmarked against the following reference compounds:

CompoundTypePrimary Target(s)
L-NMMA (NG-Monomethyl-L-arginine) Non-selective InhibitornNOS, eNOS, iNOS
L-NIL (L-N6-(1-Iminoethyl)lysine) Selective iNOS InhibitoriNOS >> nNOS, eNOS
NPLA (Nω-Propyl-L-arginine) Selective nNOS InhibitornNOS >> eNOS, iNOS
Aminoguanidine Selective iNOS InhibitoriNOS > nNOS, eNOS

Experimental Validation Workflow

The following sections detail the experimental protocols for a comprehensive in vitro validation of this compound's biological activity as a NOS inhibitor.

In Vitro NOS Inhibition Assay

The primary assessment of inhibitory activity will be conducted using purified recombinant human nNOS, eNOS, and iNOS enzymes. The activity of these enzymes can be determined by monitoring the conversion of L-arginine to L-citrulline and NO.

To determine the half-maximal inhibitory concentration (IC50) of this compound against each of the three NOS isoforms and compare its potency and selectivity to known inhibitors.

The Griess assay is a widely used and straightforward colorimetric method for the indirect measurement of NO production.[10][11] It quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solutions.[12][13]

Protocol: In Vitro NOS Inhibition Assay using the Griess Reagent System

  • Reagent Preparation:

    • Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 10 µM FAD, 10 µM FMN, 10 µM BH₄, and 1 mM NADPH.

    • Prepare stock solutions of this compound and the reference inhibitors (L-NMMA, L-NIL, NPLA, Aminoguanidine) in the appropriate solvent.

    • Prepare a stock solution of L-arginine (10 mM) in the reaction buffer.

    • Prepare the Griess Reagent: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of the reaction buffer to each well.

    • Add 10 µL of varying concentrations of this compound or the reference inhibitors to the respective wells. Include a vehicle control.

    • Add 20 µL of the purified NOS enzyme (nNOS, eNOS, or iNOS) to each well.

    • Initiate the reaction by adding 20 µL of the L-arginine solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • To stop the reaction and measure nitrite production, add 50 µL of Griess Reagent Solution A to each well, followed by 50 µL of Griess Reagent Solution B.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.[14]

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite produced in each well.

    • Determine the percentage of inhibition for each concentration of the test compounds.

    • Calculate the IC50 values by fitting the data to a dose-response curve.

For orthogonal validation and to overcome potential interferences with the Griess assay, the following methods can also be employed:

  • Citrulline Assay: This method measures the co-product of the NOS reaction, L-citrulline, often using a radiolabeled L-arginine substrate.[15][16][17] This assay is highly specific for NOS activity.[17]

  • Hemoglobin Trapping Assay: This spectrophotometric method directly measures NO production by its reaction with oxyhemoglobin to form methemoglobin.[18][19][20]

Cellular Assays for NOS Inhibition

To assess the cell permeability and efficacy of this compound in a more physiologically relevant context, cellular assays are essential.

To evaluate the ability of this compound to inhibit NO production in intact cells expressing specific NOS isoforms.

  • iNOS Inhibition in Macrophages:

    • Use a murine macrophage cell line (e.g., RAW 264.7).

    • Induce iNOS expression by stimulating the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

    • Treat the stimulated cells with varying concentrations of this compound or reference inhibitors.

    • Measure nitrite accumulation in the cell culture supernatant using the Griess assay.

  • eNOS Inhibition in Endothelial Cells:

    • Use a human endothelial cell line (e.g., HUVECs).

    • Stimulate eNOS activity with a calcium ionophore (e.g., A23187) or a physiological agonist like bradykinin.

    • Treat the cells with varying concentrations of this compound or reference inhibitors.

    • Measure nitrite/nitrate levels in the supernatant.

  • nNOS Inhibition in Neuronal Cells:

    • Use a neuronal cell line (e.g., SH-SY5Y) or primary neuronal cultures.

    • Stimulate nNOS activity with an agonist like N-methyl-D-aspartate (NMDA).

    • Treat the cells with the test compound and reference inhibitors.

    • Measure NO production using a fluorescent NO indicator or the Griess assay.

Data Presentation and Interpretation

The quantitative data from the in vitro and cellular assays should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Inhibitory Activity (IC50, µM) of this compound and Reference Compounds against NOS Isoforms

CompoundnNOS IC50 (µM)eNOS IC50 (µM)iNOS IC50 (µM)Selectivity (eNOS/nNOS)Selectivity (iNOS/nNOS)Selectivity (nNOS/iNOS)Selectivity (eNOS/iNOS)
This compound
L-NMMA
L-NIL
NPLA
Aminoguanidine

Table 2: Cellular Inhibitory Activity (IC50, µM) of this compound and Reference Compounds

CompoundiNOS (RAW 264.7) IC50 (µM)eNOS (HUVEC) IC50 (µM)nNOS (SH-SY5Y) IC50 (µM)
This compound
L-NMMA
L-NIL
NPLA
Aminoguanidine

Visualizing the Scientific Rationale

Diagrams are crucial for illustrating the underlying biological pathways and experimental designs.

NOS_Pathway cluster_cofactors Cofactors L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline NADPH NADPH NADPH->NOS O2 O₂ O2->NOS BH4 BH₄ BH4->NOS Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->NOS Inhibition

Caption: The Nitric Oxide Synthesis Pathway and the Hypothesized Point of Intervention.

Experimental_Workflow cluster_invitro Enzyme-Level Characterization cluster_cellular Cell-Based Validation start Start: Characterization of This compound in_vitro In Vitro NOS Inhibition Assays (Griess, Citrulline, Hemoglobin) start->in_vitro cellular Cellular NOS Inhibition Assays in_vitro->cellular data_analysis Data Analysis and Comparison (IC50 Determination, Selectivity Profiling) in_vitro->data_analysis nNOS nNOS Isoform in_vitro->nNOS eNOS eNOS Isoform in_vitro->eNOS iNOS iNOS Isoform in_vitro->iNOS cellular->data_analysis macrophages RAW 264.7 (iNOS) cellular->macrophages endothelial HUVEC (eNOS) cellular->endothelial neuronal SH-SY5Y (nNOS) cellular->neuronal conclusion Conclusion: Biological Activity Profile data_analysis->conclusion

Caption: A Stepwise Workflow for the Validation of NOS Inhibitory Activity.

Conclusion

This guide provides a robust and scientifically rigorous framework for the initial biological characterization of this compound as a potential NOS inhibitor. By systematically evaluating its potency and selectivity against all three NOS isoforms and comparing its performance to established reference compounds, researchers can generate a comprehensive activity profile. This foundational data is critical for guiding future lead optimization efforts and exploring the therapeutic potential of this novel chemical entity in diseases characterized by dysregulated nitric oxide signaling.

References

  • Patsnap Synapse. (2024, June 21). What are NOS inhibitors and how do they work?
  • National Center for Biotechnology Information. (n.d.). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC.
  • Patsnap Synapse. (2024, June 21). What are nNOS inhibitors and how do they work?
  • National Center for Biotechnology Information. (n.d.). Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping - PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Inducible nitric oxide synthase inhibitors: A comprehensive update - PubMed.
  • National Center for Biotechnology Information. (n.d.). Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo - PMC - PubMed Central - NIH.
  • Cayman Chemical. (n.d.). NOS Activity Assay Kit.
  • National Center for Biotechnology Information. (n.d.). Inducible nitric oxide synthase: Regulation, structure, and inhibition - PubMed - NIH.
  • Patsnap Synapse. (2024, June 21). What are eNOS inhibitors and how do they work?
  • MDPI. (n.d.). High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions.
  • National Center for Biotechnology Information. (n.d.). Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed.
  • ACS Publications. (n.d.). Nitroaromatic Amino Acids as Inhibitors of Neuronal Nitric Oxide Synthase | Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). Nitrite Assay Kit (Griess Reagent).
  • ACS Publications. (n.d.). Discovery of Inducible Nitric Oxide Synthase (iNOS) Inhibitor Development Candidate KD7332, Part 1: Identification of a Novel, Potent, and Selective Series of Quinolinone iNOS Dimerization Inhibitors that are Orally Active in Rodent Pain Models | Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). Griess test.
  • Ingenta Connect. (n.d.). Selective Inhibitors of Inducible Nitric Oxide Synthase: Potentia....
  • Santa Cruz Biotechnology. (n.d.). NOS Inhibitors | SCBT.
  • Selleck Chemicals. (n.d.). NOS Inhibition | NOS Inhibitors Review.
  • BOC Sciences. (n.d.). Nitric oxide synthase (NOS) Inhibitors, Agonists and Modulators.
  • ACS Publications. (n.d.). Selective Inhibition of Neuronal Nitric Oxide Synthase by Nω-Nitroarginine- and Phenylalanine-Containing Dipeptides and Dipeptide Esters | Journal of Medicinal Chemistry.
  • Cayman Chemical. (n.d.). nNOS Inhibitor I (CAS 357965-99-2).
  • National Center for Biotechnology Information. (n.d.). Use of a hemoglobin-trapping approach in the determination of nitric oxide in in vitro and in vivo systems - PubMed.
  • Thermo Fisher Scientific. (2024, December 20). Griess Reagent Kit, for nitrite quantitation Product Information Sheet (Pub.No. MAN0001938 B).
  • Merck Millipore. (n.d.). Nitric Oxide Synthase Assay Kit, Colorimetric | 482702.
  • National Center for Biotechnology Information. (n.d.). Measurement of the nitric oxide synthase activity using the citrulline assay - PubMed.
  • Bentham Science Publishers. (n.d.). Progress in the Development of Selective Nitric Oxide Synthase (NOS) Inhibitors.
  • National Center for Biotechnology Information. (2007, May 15). Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research - PubMed.
  • Cayman Chemical. (n.d.). NOS Activity Assay Kit.
  • National Center for Biotechnology Information. (2015, August 1). Nitric oxide inhibition strategies - PMC - PubMed Central - NIH.
  • Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase.
  • National Center for Biotechnology Information. (n.d.). The outcome of non-selective vs selective nitric oxide synthase inhibition in lipopolysaccharide treated rats - PubMed.
  • Sigma-Aldrich. (n.d.). Citrulline Fluorometric Assay Kit.
  • National Center for Biotechnology Information. (n.d.). Selective and nonselective neuronal NOS inhibitors impair cognitive function in the three panel runway and passive avoidance tasks in rats - PubMed.
  • National Center for Biotechnology Information. (n.d.). Nitric oxide assay using hemoglobin method - PubMed.
  • Sigma-Aldrich. (n.d.). Nitric Oxide Synthase (NOS) Activity Assay Kit (Colorimetric).
  • National Center for Biotechnology Information. (1988, February 15). Trapping of nitric oxide produced during denitrification by extracellular hemoglobin - PubMed.
  • Hindawi. (n.d.). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges.
  • American Heart Association Journals. (n.d.). Endogenous Nitric Oxide Synthase Inhibitor | Circulation.
  • ResearchGate. (n.d.). Hemoglobin/myoglobin methods for detection of nitric oxide (NO) concentration.
  • BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Assay Kit.
  • National Center for Biotechnology Information. (n.d.). Nitric oxide detection methods in vitro and in vivo - PMC - PubMed Central.
  • Abcam. (n.d.). Nitric Oxide Synthase Activity Assay Kit (Fluorometric) (ab211084).
  • American Heart Association Journals. (2006, April 4). Endothelial Nitric Oxide Synthase in Vascular Disease | Circulation.
  • ResearchGate. (n.d.). Time-dependence of NOS activity, measured as nitrite or citrulline....
  • IRIS. (n.d.). Addressing Endothelial Dysfunction in Heart Failure: The Role of Endothelial Progenitor Cells and New Treatment Horizons.

Sources

A Comparative Guide to 2-Methyl-2-(pyridin-4-yl)propan-1-amine and Structurally Related Compounds for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its presence in numerous FDA-approved drugs underscores its importance in crafting molecules with desirable pharmacological properties.[1] This guide provides an in-depth comparative analysis of 2-Methyl-2-(pyridin-4-yl)propan-1-amine and its structurally similar counterparts, offering valuable insights for researchers and drug development professionals engaged in the design of next-generation therapies.

Introduction: The Significance of the 2-Aryl-2-methylpropan-1-amine Motif

The 2-aryl-2-methylpropan-1-amine framework represents a privileged scaffold in neuropharmacology and beyond. The strategic placement of a gem-dimethyl group adjacent to an aromatic ring can significantly influence a molecule's metabolic stability and pharmacokinetic profile. The introduction of a pyridine ring, as seen in this compound, offers a unique combination of properties, including the potential for hydrogen bonding and altered basicity compared to its phenyl analog, 2-Methyl-2-phenylpropan-1-amine. This guide will delve into the synthesis, potential biological activities, and comparative analysis of these key compounds.

Structural Comparison

A clear understanding of the structural nuances between this compound and its analogs is fundamental to appreciating their differential biological activities. The primary distinction lies in the aromatic ring system: a pyridine ring in the target compound versus a benzene ring in its phenyl analog. This seemingly minor change has profound implications for the molecule's electronic properties, polarity, and ability to interact with biological targets.

CompoundStructureAromatic SystemKey Features
This compound this compoundPyridineNitrogen atom in the aromatic ring can act as a hydrogen bond acceptor. Increased polarity compared to the phenyl analog.
2-Methyl-2-phenylpropan-1-amine 2-Methyl-2-phenylpropan-1-amineBenzeneNon-polar, hydrophobic aromatic ring.
1-Methyl-1-(pyridin-4-yl)ethanamine 1-Methyl-1-(pyridin-4-yl)ethanaminePyridineLacks the gem-dimethyl group, potentially affecting metabolic stability and lipophilicity.

Synthesis Protocols

The synthesis of these compounds is achievable through established organic chemistry methodologies. A common and efficient route to this compound involves the reduction of a nitrile precursor.

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis starting from 4-cyanopyridine.

Step 1: Synthesis of 2-Methyl-2-(pyridin-4-yl)propanenitrile

This step involves the dialkylation of the carbon alpha to the nitrile group.

  • Materials: 4-cyanopyridine, Sodium hydride (NaH), Methyl iodide (CH₃I), Dry Tetrahydrofuran (THF).

  • Procedure:

    • To a solution of 4-cyanopyridine in dry THF under an inert atmosphere, add sodium hydride portion-wise at 0 °C.

    • Allow the reaction to stir for 30 minutes at room temperature.

    • Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

    • Let the reaction warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-Methyl-2-(pyridin-4-yl)propanenitrile.

Step 2: Reduction of 2-Methyl-2-(pyridin-4-yl)propanenitrile to this compound

This step utilizes a powerful reducing agent to convert the nitrile to a primary amine.[2][3]

  • Materials: 2-Methyl-2-(pyridin-4-yl)propanenitrile, Lithium aluminum hydride (LiAlH₄), Dry Tetrahydrofuran (THF), Water, 15% Sodium hydroxide solution, Anhydrous sodium sulfate.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ in dry THF.

    • Cool the suspension to 0 °C and add a solution of 2-Methyl-2-(pyridin-4-yl)propanenitrile in dry THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

    • Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% sodium hydroxide solution, and then more water (Fieser workup).

    • Stir the resulting mixture at room temperature for 1 hour.

    • Filter the solid aluminum salts and wash thoroughly with THF.

    • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Synthesis_Workflow Start 4-Cyanopyridine Step1 Dialkylation with NaH, CH₃I in THF Start->Step1 Intermediate 2-Methyl-2-(pyridin-4-yl)propanenitrile Step1->Intermediate Step2 Reduction with LiAlH₄ in THF Intermediate->Step2 Product This compound Step2->Product

Synthesis of this compound.

A similar synthetic strategy can be employed for 2-Methyl-2-phenylpropan-1-amine , starting from benzonitrile. A patented method describes the synthesis of related compounds starting from substituted benzyl halides and isobutyronitrile, followed by hydrolysis, Curtius rearrangement, and catalytic hydrogenation.[4]

Comparative Biological Activity: A Focus on Neurological Targets

While direct comparative experimental data for this compound is limited in publicly available literature, we can infer potential activities based on its structural similarity to known bioactive molecules and the general properties of the pyridine moiety.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are key enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.[1] Phenethylamine and its analogs are known substrates and inhibitors of MAO.[1][5] The structure of 2-Methyl-2-phenylpropan-1-amine closely resembles that of phenethylamine, suggesting it may exhibit MAO inhibitory activity. The replacement of the phenyl ring with a pyridine ring in this compound could modulate this activity. The nitrogen atom in the pyridine ring may alter the binding affinity and selectivity for MAO-A versus MAO-B isoforms.

Experimental Protocol: In Vitro MAO Inhibition Assay

A fluorometric assay can be used to determine the inhibitory activity of the compounds on MAO-A and MAO-B.[5]

  • Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate. In the presence of a fluorescent probe and horseradish peroxidase, H₂O₂ generates a fluorescent product.

  • Procedure:

    • Recombinant human MAO-A or MAO-B is incubated with a range of concentrations of the test compound.

    • A suitable substrate (e.g., kynuramine or p-tyramine) and a fluorescent probe mixture are added to initiate the reaction.

    • The fluorescence intensity is measured over time using a plate reader.

    • The rate of reaction is calculated, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.

MAO_Inhibition_Assay cluster_workflow MAO Inhibition Assay Workflow cluster_components Key Components Incubation Incubate MAO enzyme with test compound Reaction Add substrate and fluorescent probe Incubation->Reaction Measurement Measure fluorescence over time Reaction->Measurement Analysis Calculate IC₅₀ value Measurement->Analysis Enzyme MAO-A or MAO-B Compound Test Compound Substrate Kynuramine / p-Tyramine Probe Fluorescent Probe + HRP

Workflow for MAO Inhibition Assay.
Cytotoxicity and Neuroprotection

Evaluating the cytotoxic profile of novel compounds is crucial. The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for neurotoxicity studies.[6] The potential neuroprotective effects of these compounds could be assessed by challenging the cells with a neurotoxin.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

  • Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Procedure:

    • Plate SH-SY5Y cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

    • Add MTT solution to each well and incubate.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength using a plate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Blood-Brain Barrier (BBB) Permeability

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier is paramount. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method to predict passive BBB penetration.[7]

Experimental Protocol: PAMPA-BBB Assay

  • Principle: The assay uses a microtiter plate with a filter membrane coated with a lipid solution that mimics the BBB. The permeability of a compound is determined by measuring its concentration in the donor and acceptor wells after an incubation period.

  • Procedure:

    • Prepare a solution of the test compound in a buffer at a relevant pH.

    • Add the solution to the donor wells of the PAMPA plate.

    • Add buffer to the acceptor wells.

    • Incubate the plate for a defined period.

    • Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the permeability coefficient (Pe).

Compounds with a Pe value greater than 4.0 x 10⁻⁶ cm/s are generally considered to have high BBB permeability.

Discussion and Future Directions

The comparative analysis of this compound and its analogs highlights the subtle yet significant impact of structural modifications on potential pharmacological activity. The presence of the pyridine ring is anticipated to increase polarity, which may influence BBB permeability and interactions with biological targets.

Key Considerations for Drug Development:

  • Structure-Activity Relationship (SAR): Systematic modification of the pyridine ring (e.g., substitution at different positions) and the alkyl chain can provide valuable SAR data to optimize potency and selectivity.

  • Metabolic Stability: The gem-dimethyl group is expected to confer metabolic stability by sterically hindering enzymatic degradation. This should be experimentally verified using in vitro liver microsome stability assays.

  • In Vivo Efficacy: Promising candidates from in vitro studies should be advanced to in vivo models of neurological disorders to assess their therapeutic potential.

This guide provides a foundational framework for the exploration of this compound and its analogs. Further experimental investigation is warranted to fully elucidate their pharmacological profiles and to unlock their potential as novel therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols: In Vitro MAO-B Inhibition Assay Using Sarmentosin.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
  • CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google P
  • Clothier, R., et al. (2013). Comparative analysis of eight cytotoxicity assays evaluated within the ACuteTox Project. Toxicology in Vitro, 27(4), 1347-1356.
  • Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Protocols.
  • Kinsner-Ovaskainen, A., et al. (2012). The EU project ACuteTox: a summary of the validation of a testing strategy for the prediction of human acute oral toxicity. Toxicology in Vitro, 26(8), 1347-1356.
  • Janockova, J., et al. (2018). Prediction of BBB permeability using PAMPA assay.
  • Miller, J. R., & Edmondson, D. E. (2000). Structure-activity relations in the oxidation of phenethylamine analogues by recombinant human liver monoamine oxidase A. Biochemistry, 39(49), 15264-15273.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Taylor & Francis. (n.d.). PAMPA – Knowledge and References.
  • Neuromics. (n.d.). Blood Brain Barrier Permeability Assay Background.
  • Visikol. (2024). In Vitro Blood Brain Barrier Permeability Assessment.
  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232.
  • Banks, W. A. (2009). Characteristics of compounds that cross the blood-brain barrier. BMC Neurology, 9(Suppl 1), S3.
  • LibreTexts. (2020). 20.5: Synthesis of Primary Amines.
  • LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
  • PubChem. (n.d.). 2-Methyl-2-phenylpropan-1-amine.
  • Westin, J. (n.d.). Synthesis of Amines - Organic Chemistry.
  • PubChem. (n.d.). This compound.
  • PubMed Central. (2022). The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants.
  • PubMed Central. (2015). Comparative Evaluation of Cytotoxic and Apoptotic Effects of Natural Compounds in SH-SY5Y Neuroblastoma Cells in Relation to Their Physicochemical Properties.

Sources

A Comparative Guide to 2-Methyl-2-(pyridin-4-yl)propan-1-amine and Other Pyridine Derivatives in Assay Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Prominence of the Pyridine Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold stands as a privileged structure.[1][2] This six-membered aromatic heterocycle, analogous to benzene with one nitrogen atom replacing a methine group, is a cornerstone in the design of a vast array of biologically active molecules.[1] Its unique properties, including basicity, water solubility, stability, and the capacity to form hydrogen bonds, make it an exceptionally versatile framework.[3] The nitrogen atom not only enhances the pharmacokinetic properties of drug candidates but also serves as a critical interaction point with biological targets like enzymes and receptors.[1] The pyridine nucleus is integral to numerous FDA-approved drugs, from proton pump inhibitors like esomeprazole to kinase inhibitors such as imatinib, highlighting its therapeutic significance.[1] This guide provides an in-depth comparison of a specific derivative, 2-Methyl-2-(pyridin-4-yl)propan-1-amine, with other classes of pyridine compounds, offering insights into their relative performance and applications in various biological assays.

Analysis of the Core Compound: this compound

While extensive public data on the specific biological activity of this compound (CAS 1060815-29-3) is limited, a detailed analysis of its structure allows for informed hypotheses about its potential applications in assay development.

Structural Features and Their Implications:

  • Pyridine Ring (4-substituted): The nitrogen atom at position 1 of the pyridine ring acts as a hydrogen bond acceptor and imparts basicity. The 4-position substitution pattern influences the electronic distribution and steric accessibility of the nitrogen lone pair, which is critical for target engagement. Structure-activity relationship (SAR) studies on other 4-pyridine derivatives have shown that modifications at this position can significantly impact potency and efficacy in various assays, such as those for PPARγ modulators.[4]

  • Primary Amine (-NH2): The primary amine group is a key functional handle. It is a strong hydrogen bond donor and can be protonated under physiological conditions, forming ionic interactions with negatively charged residues (e.g., aspartate or glutamate) in a protein's active site. This feature is common in compounds designed to target receptors or enzymes.

  • Gem-Dimethyl Group: The presence of two methyl groups on the same carbon atom (a gem-dimethyl moiety) is a well-established motif in medicinal chemistry.[5] This structural feature offers several advantages:

    • Conformational Rigidity: It restricts the rotation of the adjacent bonds, which can pre-organize the molecule into a bioactive conformation, leading to higher potency and selectivity. This is known as the Thorpe-Ingold effect.[5]

    • Metabolic Stability: The quaternary carbon is resistant to oxidative metabolism, which can improve the compound's pharmacokinetic profile.[5]

    • Increased Lipophilicity: The methyl groups enhance lipophilicity, which can improve membrane permeability.

Based on these features, this compound is a promising candidate for screening assays targeting G-protein coupled receptors (GPCRs), ion channels, or enzymes where a basic nitrogen and a constrained hydrophobic group are favorable for binding. It could also serve as a valuable building block in combinatorial chemistry for generating libraries of more complex molecules.

Comparative Analysis with Other Pyridine Derivatives in Assays

The versatility of the pyridine scaffold is best understood by comparing the activities of different derivative classes. Below, we examine several classes and their performance in relevant assays, providing a context for evaluating our core compound.

Aminopyridines and their Analogs

Simple aminopyridines are foundational structures in many drug candidates.[6] Their activity is highly dependent on the position of the amine group and further substitutions.

  • Biological Context: Aminopyridines have been investigated for a wide range of therapeutic areas, including neglected tropical diseases and cancer.[6][7] For instance, N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been developed as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key target in cancer therapy.[7]

  • Assay Performance: In a study developing CDK2 inhibitors, compound 7l showed potent antiproliferative activity against various cancer cell lines with IC50 values ranging from 0.83 to 8.61 µM, comparable to reference drugs.[7] This highlights the effectiveness of the aminopyridine scaffold in kinase inhibition assays.

Table 1: Antiproliferative Activity of Aminopyridine Derivative 7l [7]

Cell LineIC50 (µM)
MV4-11 (Leukemia)0.83
HT-29 (Colon)2.12
MCF-7 (Breast)3.12
HeLa (Cervical)8.61

Data sourced from a study by Zhao et al.[7] The results demonstrate broad-spectrum antiproliferative efficacy.

Pyridine-Carboxamides and Fused Pyridines

Incorporating amide functionalities or fusing the pyridine ring with other heterocyclic systems creates more complex scaffolds with highly specific biological activities.

  • Biological Context: Pyridine-2-carboxamide derivatives have been identified as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), an attractive immunotherapy target.[8] Fused systems like pyrazolo[4,3-c]pyridines have been developed as the first inhibitors of the PEX14–PEX5 protein-protein interaction (PPI), showing trypanocidal activity.[9]

  • Assay Performance:

    • Enzyme Inhibition: A pyridine-2-carboxamide, compound 19 , demonstrated excellent in vitro HPK1 inhibitory activity and robust in vivo efficacy in murine cancer models.[8]

    • PPI Inhibition: In an AlphaScreen assay designed to measure the disruption of the PEX14-PEX5 interaction, pyrazolo[4,3-c]pyridine derivatives with naphthalene moieties showed EC50 values five to eightfold lower than their phenyl-substituted parent compounds, demonstrating a clear SAR.[9]

Table 2: Comparative Activity of Pyrazolo[4,3-c]pyridine Derivatives in a PPI Assay [9]

CompoundR GroupTbPEX14–PEX5 EC50 (µM)
1 Phenyl10.3
13 1-Naphthyl2.1
4 4-Fluorophenyl26.1
14 1-Naphthyl (fluorinated core)3.2

Data adapted from a study by Dawidowski et al.[9] This table illustrates how increasing the size and lipophilicity of a substituent can dramatically improve potency in a PPI assay.

Pyridine Thioglycosides

This class of compounds merges the pyridine scaffold with a thioglycoside moiety, creating potential antimetabolites.

  • Biological Context: Pyridine thioglycosides have been investigated as potential anticancer agents.[10]

  • Assay Performance: These compounds have demonstrated significant cytotoxic activity against various human cancer cell lines, including liver (HepG2), lung (H460), breast (MCF7), and brain (U251) carcinomas.[10] Flow cytometry analysis revealed that their mechanism of action involves cell cycle arrest in the S phase, which is characteristic of antimetabolites.[10]

Experimental Protocols: A Practical Approach

To ensure the trustworthiness and reproducibility of findings, standardized assay protocols are essential. Below are representative protocols for assessing the cytotoxic and enzyme-inhibiting potential of pyridine derivatives.

Protocol 1: MTT Assay for Antiproliferative Activity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Generic Kinase Inhibition Assay (Example: CDK2)

This protocol outlines a general method for assessing the inhibition of a specific kinase.

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of the kinase (e.g., CDK2/Cyclin A), the substrate (a specific peptide), and ATP.

  • Compound Preparation: Prepare serial dilutions of the pyridine derivatives in DMSO and then dilute further in the assay buffer.

  • Assay Reaction: In a 96-well plate, add the kinase, the test compound (or vehicle control), and the substrate. Allow a pre-incubation period (e.g., 10-15 minutes) at room temperature to permit compound-enzyme binding.

  • Initiate Reaction: Start the kinase reaction by adding ATP. The final concentration should typically be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®) which measure the amount of remaining ATP, or antibody-based methods (e.g., ELISA) that detect the phosphorylated product.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualization of Experimental Design and Pathways

Diagrams are crucial for conceptualizing experimental workflows and understanding biological mechanisms.

G cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Hit Validation & SAR Cpd_A 2-Methyl-2-(pyridin-4-yl) propan-1-amine Assay_1 Cell Viability Assay (e.g., MTT) Cpd_A->Assay_1 Assay_2 Target-Based Assay (e.g., Kinase Inhibition) Cpd_A->Assay_2 Cpd_B Aminopyridine Derivatives Cpd_B->Assay_1 Cpd_B->Assay_2 Cpd_C Pyridine-Carboxamide Derivatives Cpd_C->Assay_1 Cpd_C->Assay_2 Dose_Response IC50 Determination Assay_1->Dose_Response Active Hits Assay_2->Dose_Response Active Hits SAR_Analysis Structure-Activity Relationship Analysis Dose_Response->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: A typical workflow for comparing pyridine derivatives in drug discovery.

G GF Growth Factor (e.g., VEGF) VEGFR2 VEGFR-2 Receptor GF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K Autophosphorylation RAS RAS VEGFR2->RAS Autophosphorylation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PIP3 PIP3 PI3K->PIP3 RAF RAF RAS->RAF PIP2_1 PIP2 PIP2_1->DAG PIP2_1->IP3 PIP2_2 PIP2 PIP2_2->PIP3 AKT AKT PIP3->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation ERK->Proliferation Inhibitor Pyridine-based Inhibitor Inhibitor->VEGFR2 Inhibition

Caption: The VEGFR-2 signaling pathway, a target for pyridine-based inhibitors.

Conclusion and Future Outlook

The pyridine scaffold is undeniably a cornerstone of modern drug discovery.[2] While this compound remains a molecule with underexplored potential, its structural features—a 4-substituted pyridine ring, a primary amine for key interactions, and a gem-dimethyl group for conformational stability—make it a compelling candidate for a variety of screening assays.

The comparative analysis reveals a crucial principle: the biological activity of a pyridine derivative is not determined by the core alone, but by the intricate interplay of substituents and their spatial arrangement. Aminopyridines can be tailored to inhibit specific kinases, fused pyridines can disrupt protein-protein interactions, and other modifications can confer entirely new mechanisms of action, such as antimetabolite activity.[7][9][10]

For researchers, the choice of which derivative to pursue depends entirely on the target and the assay. For broad, initial screens, a library containing diverse substitution patterns is ideal. For target-specific assays, a rational design approach based on known SAR, such as that seen with pyrazolo[4,3-c]pyridines, is more effective.[9] The potential of this compound lies in its unique combination of rigidity and functional handles, making it a valuable starting point for the development of novel, potent, and selective modulators of biological systems.

References

  • Muppidi, V. et al. (2019). Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Gesi, A. et al. (2022). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PubMed Central. Available at: [Link]

  • Dawidowski, M. et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • De, S. et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]

  • Ishihara, K. et al. (1998). Structure-Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Journal of Health Science. Available at: [Link]

  • Zavala-Gómez, A.B. et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery. Available at: [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, A. et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. Available at: [Link]

  • Janssen Research & Development. (2024). Discovery of gem-Dimethyl-hydroxymethylpyridine Derivatives as Potent Non-nucleoside RSV Polymerase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Verhaeghe, P. et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry. Available at: [Link]

  • Panda, S. S. et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ACS Omega. Available at: [Link]

  • El-Sayed, I. et al. (2006). A new class of antimetabolites: pyridine thioglycosides as potential anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, Y. et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. MedChemComm. Available at: [Link]

  • Wang, Y. et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. ACS Infectious Diseases. Available at: [Link]

  • Dana Bioscience. (n.d.). (2-Methylprop-2-en-1-yl)(pyridin-4-ylmethyl)amine 5g. Available at: [Link]

  • Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Available at: [Link]

  • Wang, Y. et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Available at: [Link]

  • Zhao, P. et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry. Available at: [Link]

  • Yanchynska, I. et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell. Available at: [Link]

  • Janssen Research & Development. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]

Sources

The Structure-Activity Relationship of 2-Methyl-2-(pyridin-4-yl)propan-1-amine Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in various biological interactions have cemented its place in a multitude of FDA-approved drugs.[1][2] This guide delves into the structure-activity relationship (SAR) of a specific, yet versatile, chemical series: 2-Methyl-2-(pyridin-4-yl)propan-1-amine and its analogs. As drug discovery professionals, understanding the nuanced effects of structural modifications on biological activity is paramount. This document serves as a comprehensive comparison, grounded in established principles and experimental data from related inhibitor classes, to inform the rational design of potent and selective agents.

While a dedicated, published SAR study on the this compound scaffold for a specific target remains to be broadly disseminated, its structural motifs are present in compounds targeting a range of biological entities, from monoamine transporters to enzymes regulating neurological pathways. For the purpose of this illustrative guide, we will focus on a highly relevant and well-characterized target: Fatty Acid Amide Hydrolase (FAAH) . The inhibition of FAAH is a promising therapeutic strategy for managing pain, anxiety, and other neurological disorders.[3] The principles discussed herein, however, are broadly applicable to the optimization of this scaffold against other potential targets.

The Core Scaffold: A Foundation for Potency and Selectivity

The this compound core presents several key features for medicinal chemistry exploration:

  • The Pyridine Ring: A weak base that can participate in hydrogen bonding and π-stacking interactions. Its nitrogen atom can be a key interaction point with biological targets.

  • The Gem-Dimethyl Group: This bulky group can provide steric hindrance, potentially enhancing selectivity and metabolic stability by shielding adjacent functional groups from enzymatic degradation.

  • The Primary Amine: A versatile functional group that can be modified to modulate potency, selectivity, and pharmacokinetic properties. It can act as a hydrogen bond donor and can be functionalized to introduce a variety of pharmacophoric features.

A Hypothetical SAR Exploration Targeting FAAH

Drawing parallels from the extensive research on FAAH inhibitors, particularly the clinical candidates PF-04457845 and the tragically failed BIA 10-2474, we can construct a cogent SAR hypothesis for our scaffold.[1][4] FAAH is a serine hydrolase, and many of its inhibitors act by covalently modifying the active site serine (Ser241).[5][6] Therefore, our SAR exploration will focus on modifications that could enhance this interaction while maintaining selectivity.

Modification of the Primary Amine: Introducing the "Warhead"

The primary amine of our core scaffold is the most logical point for introducing a reactive group, or "warhead," that can covalently bind to the catalytic serine of FAAH. Carbamates and ureas are well-established warheads in FAAH inhibitors.[1][4]

Analog Modification Predicted Activity Rationale
1a Unmodified (Primary Amine)Low to negligibleLacks an electrophilic center to react with the catalytic serine.
1b N-CyclohexylcarbamateModerate to HighThe carbamate introduces an electrophilic carbonyl, which can be attacked by Ser241. The cyclohexyl group provides lipophilicity, which is often favorable for binding in the FAAH active site.
1c N-(pyridin-3-yl)ureaHighThe urea acts as a stable precursor to a reactive carbamoylating species. The pyridyl leaving group is a key feature in potent FAAH inhibitors like PF-04457845.[1][7]
Substitution on the Pyridine Ring: Fine-Tuning Potency and Selectivity

Modifications to the pyridine ring can influence the electronic properties of the molecule and provide additional interaction points within the enzyme's active site.

Analog Modification Predicted Activity Rationale
2a Unsubstituted PyridineBaselineServes as the reference point for comparison.
2b 2-Fluoro-pyridineIncreased PotencyThe electron-withdrawing fluorine can enhance the electrophilicity of the warhead, potentially increasing the rate of covalent modification.
2c 2-Methoxy-pyridineDecreased PotencyThe electron-donating methoxy group may reduce the reactivity of the warhead. Additionally, steric hindrance could disrupt optimal binding.
2d Pyridine N-oxidePotentially Increased Potency but also Toxicity RiskThe N-oxide can alter the electronic profile and solubility. However, as seen with the BIA 10-2474 metabolite, such modifications can lead to unforeseen off-target effects.[4][8]
Alterations to the Gem-Dimethyl Group: Impact on Conformation and Metabolism

The gem-dimethyl group is expected to play a significant role in orienting the molecule within the active site and in preventing metabolic degradation.

Analog Modification Predicted Activity Rationale
3a Gem-DimethylOptimalProvides a favorable conformation for binding and enhances metabolic stability.
3b CyclopropylSimilar or slightly decreased potencyMaintains a degree of steric bulk but with a different conformational constraint.
3c Single MethylDecreased Potency and StabilityLoss of the Thorpe-Ingold effect may lead to a less favorable binding conformation and increased susceptibility to metabolism.

Experimental Workflows for SAR Elucidation

To validate these SAR hypotheses, a systematic experimental approach is crucial. The following protocols outline the key assays for characterizing novel FAAH inhibitors.

FAAH Inhibition Assay (IC50 Determination)

This initial screen determines the concentration of the inhibitor required to reduce FAAH activity by 50%.

Protocol:

  • Enzyme Source: Recombinant human FAAH (hFAAH) is incubated in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Inhibitor Preparation: Analogs are dissolved in DMSO to create stock solutions and then serially diluted to the desired concentrations.

  • Incubation: The enzyme is pre-incubated with the inhibitor for a defined period (e.g., 30 minutes) at 37°C.

  • Substrate Addition: A fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin (AAMC), is added to initiate the reaction.

  • Detection: The fluorescence of the cleaved product is measured over time using a plate reader.

  • Data Analysis: IC50 values are calculated by fitting the data to a dose-response curve.

FAAH_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme FAAH Enzyme Incubation Pre-incubation (37°C) Enzyme->Incubation Inhibitor Test Analog Inhibitor->Incubation Substrate Add Fluorogenic Substrate Incubation->Substrate Measurement Measure Fluorescence Substrate->Measurement Calculation Calculate IC50 Measurement->Calculation

Caption: Workflow for determining the IC50 of FAAH inhibitors.

Selectivity Profiling: The Lesson from BIA 10-2474

The tragic outcome of the BIA 10-2474 clinical trial underscores the absolute necessity of comprehensive selectivity profiling.[4][8] Activity-Based Protein Profiling (ABPP) is a powerful technique for assessing the off-target interactions of covalent inhibitors.

Protocol:

  • Proteome Preparation: A relevant proteome (e.g., human cell lysate or tissue homogenate) is prepared.

  • Inhibitor Treatment: The proteome is treated with the test compound at various concentrations.

  • Probe Labeling: A broad-spectrum serine hydrolase probe (e.g., a fluorophosphonate coupled to a reporter tag) is added to label the active serine hydrolases that were not inhibited by the test compound.

  • Analysis: The labeled proteins are separated by SDS-PAGE, and the reporter tag is visualized. A decrease in the signal for a particular protein indicates that it is an off-target of the test compound.

ABPP_Workflow Proteome Cell/Tissue Proteome Inhibitor Test Analog Proteome->Inhibitor Incubate Probe Broad-Spectrum Probe Inhibitor->Probe Add Probe SDS_PAGE SDS-PAGE Probe->SDS_PAGE Separate Visualization Fluorescence Imaging SDS_PAGE->Visualization Analysis Identify Off-Targets Visualization->Analysis

Caption: Activity-Based Protein Profiling (ABPP) workflow for selectivity assessment.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. By leveraging the extensive knowledge gained from the development of other FAAH inhibitors, researchers can rationally design and synthesize analogs with improved potency and, crucially, enhanced selectivity. The systematic application of the experimental workflows outlined in this guide will be instrumental in elucidating the SAR of this intriguing class of compounds. The ultimate goal is to identify a clinical candidate that not only demonstrates high efficacy but also possesses an impeccable safety profile, a lesson learned from the cautionary tale of BIA 10-2474.

References

  • Ahn, K., Johnson, D. S., et al. (2011). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters, 2(12), 907-912. [Link]

  • Ahn, K., et al. (2011). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. Journal of Pharmacology and Experimental Therapeutics, 338(1), 114-124. [Link]

  • Kiss, L. E., et al. (2018). Discovery of a Potent, Long-Acting, and CNS-Active Inhibitor (BIA 10-2474) of Fatty Acid Amide Hydrolase. ChemMedChem, 13(15), 1537-1551. [Link]

  • Boger, D. L. (2013). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters, 23(21), 5791-5803. [Link]

  • Lodola, A., et al. (2012). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Journal of the American Chemical Society, 134(4), 2339-2349. [Link]

  • Ahn, K., Johnson, D. S., et al. (2011). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. Request PDF. [Link]

  • Butini, S., et al. (2023). Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions. European Journal of Medicinal Chemistry, 246, 114952. [Link]

  • van der Stelt, M., et al. (2016). BIA 10-2474. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Ahn, K., et al. (2011). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. PubMed. [Link]

  • Johnson & Johnson Pharmaceutical Research & Development. (2011). Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). Request PDF. [Link]

  • Mueller, L. (n.d.). BIA 10-2474 background. SlideShare. [Link]

  • Kumar, V., & Kalonia, H. (2016). What failed BIA 10–2474 Phase I clinical trial? Global speculations and recommendations for future Phase I trials. Perspectives in Clinical Research, 7(4), 151. [Link]

  • Wikipedia. (2023). BIA 10-2474. In Wikipedia. [Link]

  • O'Hagan, D. (2012). Pyridine alkaloids with activity in the central nervous system. Future Medicinal Chemistry, 4(2), 207-223. [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. [Link]

  • Johnson, D. S., et al. (2011). The synthesis and in vivo evaluation of [18F]PF-9811: a novel PET ligand for imaging brain fatty acid amide hydrolase (FAAH). Journal of Medicinal Chemistry, 54(17), 6041-6051. [Link]

  • Schultz, T. W., & Moulton, B. A. (1987). Structure-activity relationships of selected pyridines. III. Log Kow analysis. Ecotoxicology and Environmental Safety, 13(1), 76-83. [Link]

  • Younus Wani, M., et al. (2020). Structure activity relationship. ResearchGate. [Link]

  • Various Authors. (2020). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). MDPI. [Link]

  • Mor, M., et al. (2004). Design, Synthesis, and Structure−Activity Relationships of Alkylcarbamic Acid Aryl Esters, a New Class of Fatty Acid Amide Hydrolase Inhibitors. Request PDF. [Link]

  • Aguilar-Martínez, M., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(1), 382. [Link]

  • Keith, J. M., et al. (2015). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS Medicinal Chemistry Letters, 6(11), 1148-1153. [Link]

  • Ho, G. D., et al. (2005). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(16), 3701-3706. [Link]

  • Holsinger, D. (Ed.). (2021). Therapeutic Agents for Neurological Disorders. Pharmaceuticals, 14(12), 1269. [Link]

  • Kamiński, K., et al. (2024). Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies In Vitro a. Semantic Scholar. [Link]

  • IDrugs. (2007). New agents for treating neurological disorders disclosed in recent patent literature. IDrugs, 10(11), 785-790. [Link]

  • Van der Pijl, R., et al. (2020). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 25(21), 5174. [Link]

  • Davis, L., et al. (1996). Substituted (pyrroloamino)pyridines: potential agents for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry, 39(2), 582-587. [Link]

Sources

A Comparative Guide to the In Vitro Efficacy of Non-Steroidal CYP17A1 Inhibitors: An Analysis of 2-Methyl-2-(pyridin-4-yl)propan-1-amine Analogs and Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro efficacy of novel non-steroidal inhibitors targeting Cytochrome P450 17A1 (CYP17A1), a critical enzyme in androgen biosynthesis and a key target in the treatment of castration-resistant prostate cancer (CRPC). We will delve into the structure-activity relationships of compounds structurally related to the 2-Methyl-2-(pyridin-4-yl)propan-1-amine scaffold, with a focus on experimental data that elucidates their potency and selectivity. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation therapies for hormone-dependent cancers.

The Rationale for Targeting CYP17A1 in Prostate Cancer

Prostate cancer remains a leading cause of cancer-related mortality in men.[1][2] The growth and progression of prostate cancer are heavily dependent on androgen receptor (AR) signaling. While androgen deprivation therapy (ADT) is the standard of care for advanced disease, many patients eventually progress to CRPC, where the cancer continues to thrive despite low levels of circulating testosterone.[3] This resistance is often driven by the intratumoral and adrenal synthesis of androgens.[3][4]

At the heart of this androgen synthesis lies CYP17A1, a dual-function enzyme located in the endoplasmic reticulum.[3] CYP17A1 catalyzes two sequential reactions essential for the production of androgens and cortisol:

  • 17α-hydroxylase activity: Converts pregnenolone and progesterone to their 17α-hydroxylated forms.[3]

  • 17,20-lyase activity: Cleaves the C17-20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (DHEA) and androstenedione, respectively, which are precursors to testosterone.[3]

Therefore, inhibiting CYP17A1 is a clinically validated strategy to shut down androgen production from all sources, effectively starving the cancer cells of the hormones they need to grow.[3][4][5] The FDA-approved drug, Abiraterone Acetate, is a testament to the success of this approach.[3] However, the quest for novel, more selective, and potent non-steroidal inhibitors continues, aiming to improve therapeutic outcomes and reduce side effects.

CYP17A1_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone CYP17A1_H CYP17A1 (17α-hydroxylase) Pregnenolone->CYP17A1_H Aldosterone Aldosterone Progesterone->Aldosterone (alternative pathway) Progesterone->CYP17A1_H OH_Preg 17α-Hydroxypregnenolone CYP17A1_L CYP17A1 (17,20-lyase) OH_Preg->CYP17A1_L OH_Prog 17α-Hydroxyprogesterone Androstenedione Androstenedione OH_Prog->Androstenedione Cortisol Cortisol OH_Prog->Cortisol DHEA DHEA DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone CYP17A1_H->OH_Preg Hydroxylation CYP17A1_H->OH_Prog Hydroxylation CYP17A1_L->DHEA Lyase Reaction OtherEnzymes Other Enzymes

Caption: Androgen and Corticosteroid Biosynthesis Pathway Highlighting CYP17A1.

Comparative Efficacy of Novel Non-Steroidal Analogs

Recent research has focused on developing non-steroidal scaffolds to overcome some of the limitations of steroidal inhibitors. A study by Wróbel et al. explored a series of compounds based on benzimidazole and indole scaffolds, incorporating a pyridine moiety, which is a key structural feature for interaction with the heme iron in the active site of cytochrome P450 enzymes.[1][2]

The in vitro efficacy of these compounds was evaluated for their ability to inhibit both the hydroxylase and lyase activities of CYP17A1. Furthermore, their selectivity was assessed by testing their inhibitory effects on CYP3A4, a major drug-metabolizing enzyme, and P450 oxidoreductase (POR), a crucial redox partner for CYP17A1.[1][2]

Data Summary: In Vitro Inhibition Profile

The table below summarizes the inhibitory activity (IC₅₀) of the most potent analogs from the study, with the clinically used drug Abiraterone as a reference.[1]

Compound IDScaffold TypeCYP17A1 17α-hydroxylase IC₅₀ (µM)CYP17A1 17,20-lyase InhibitionCYP3A4 InhibitionPOR InhibitionAntiproliferative Activity (PC3 cells)
Abiraterone Steroidal~1.0 (comparable)YesModerateLowYes
Compound 2 Benzimidazole1.2NoLowLowNot specified
Compound 12 Benzimidazole3.4NoLowLowNot specified
Compound 20 Indole2.6NoLowLowNot specified
Compound 1 Benzimidazole>10Not specifiedNot specifiedNot specifiedCytotoxic
Compound 9 Benzimidazole>10Not specifiedNot specifiedNot specifiedCytotoxic
Compound 14 Benzimidazole>10Not specifiedNot specifiedNot specifiedCytotoxic
Compound 16 Indole>10Not specifiedNot specifiedNot specifiedCytotoxic

Data sourced from Wróbel et al., 2022.[1][2]

Analysis of Structure-Activity Relationship (SAR)

From the data, several key insights into the SAR of this compound class emerge:

  • Potency: Compound 2, a benzimidazole derivative, demonstrated the highest potency against CYP17A1 hydroxylase activity, with an IC₅₀ of 1.2 µM, which is comparable to Abiraterone.[1][2] This highlights the potential of the non-steroidal benzimidazole scaffold.

  • Selectivity for Hydroxylase Activity: Interestingly, the most potent compounds (2, 12, and 20) were found to inhibit the 17α-hydroxylase activity but not the 17,20-lyase reaction.[1] This is a notable difference from Abiraterone, which inhibits both functions.[4] While dual inhibition is the current clinical standard, selective hydroxylase inhibitors could offer a different therapeutic strategy, though this would also impact cortisol synthesis.

  • Off-Target Selectivity: Compounds 2, 12, and 20 exhibited favorable selectivity profiles, with low inhibition of CYP3A4 and POR.[1] This is a critical feature for drug development, as inhibition of CYP3A4 can lead to significant drug-drug interactions.

  • Antiproliferative Effects: A separate subset of compounds (1, 9, 14, and 16) displayed direct cytotoxicity towards the PC3 prostate cancer cell line.[1] This suggests that while they are not potent CYP17A1 inhibitors, they may possess an alternative mechanism of action that could be explored further.

In Vitro Experimental Protocols: A Methodological Deep-Dive

The trustworthiness of efficacy data hinges on robust and well-validated experimental protocols. Here, we detail the methodologies used to generate the comparative data, explaining the rationale behind key steps.

General Experimental Workflow

The evaluation of novel CYP17A1 inhibitors follows a logical progression from target engagement to cellular effects. This workflow ensures that compounds are characterized thoroughly for potency, selectivity, and potential therapeutic effect.

Experimental_Workflow cluster_0 Primary Screening cluster_1 Lead Characterization cluster_2 Cellular Activity Compound_Synthesis Compound Synthesis CYP17A1_Hydroxylase_Assay CYP17A1 17α-Hydroxylase Inhibition Assay Compound_Synthesis->CYP17A1_Hydroxylase_Assay Test Compounds IC50_Determination IC₅₀ Determination for Potent Hits CYP17A1_Hydroxylase_Assay->IC50_Determination Identify Hits CYP17A1_Lyase_Assay CYP17A1 17,20-Lyase Inhibition Assay IC50_Determination->CYP17A1_Lyase_Assay Selectivity_Assays Selectivity Assays (CYP3A4, POR) CYP17A1_Lyase_Assay->Selectivity_Assays Antiproliferative_Assay Antiproliferative Assay (e.g., PC3 cells) Selectivity_Assays->Antiproliferative_Assay Profile Leads

Caption: Workflow for In Vitro Evaluation of CYP17A1 Inhibitors.

Protocol: CYP17A1 17α-Hydroxylase Activity Assay

This assay measures the conversion of a substrate, Progesterone (Prog), to 17α-hydroxyprogesterone (17OH-Prog).[1]

  • Principle: The assay relies on a reconstituted enzyme system in liposomes, mimicking the cellular membrane environment. Radiolabeled [¹⁴C]-Progesterone is used as a tracer to quantify the product formation.

  • Step-by-Step Methodology:

    • Prepare Reconstituted Enzyme System: A liposome system is prepared containing human P450 oxidoreductase (POR) and CYP17A1. The ratio of POR to CYP17A1 is critical for optimal enzyme activity.[3][6]

    • Reaction Mixture: In a reaction vessel, combine the reconstituted enzyme system, buffer (e.g., HEPES-NaOH, pH 7.4), and the test compound at various concentrations.

    • Initiate Reaction: Start the reaction by adding the substrate mixture containing Progesterone and radiolabeled [¹⁴C]-Progesterone. The reaction is driven by the addition of NADPH, the source of reducing equivalents.[6]

    • Incubation: Incubate the reaction mixture at 37°C for a defined period.

    • Stop Reaction & Extract Steroids: Terminate the reaction and extract the steroids using an organic solvent (e.g., ethyl acetate).

    • Separation and Quantification: Separate the substrate ([¹⁴C]-Prog) from the product ([¹⁴C]-17OH-Prog) using thin-layer chromatography (TLC).[1]

    • Analysis: Quantify the radioactivity in the substrate and product spots to determine the percentage of conversion. The IC₅₀ value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Protocol: CYP17A1 17,20-Lyase Activity Assay

This assay is similar to the hydroxylase assay but uses a different substrate to specifically measure the second reaction catalyzed by CYP17A1.

  • Principle: The assay monitors the production of DHEA from the substrate 17α-hydroxypregnenolone (17OH-Preg).[1] For this reaction, the presence of cytochrome b5 is often included as it allosterically enhances the lyase activity of CYP17A1.[3]

  • Methodology: The protocol is analogous to the hydroxylase assay, with the following key differences:

    • Enzyme System: The reconstituted system consists of POR, CYP17A1, and cytochrome b5.[6]

    • Substrate: Radiolabeled 17OH-Preg is used as the substrate.

    • Product Detected: The formation of radiolabeled DHEA is quantified.

Protocol: CYP3A4 Selectivity Assay

This assay determines if the test compounds inhibit CYP3A4, a promiscuous enzyme responsible for the metabolism of over 50% of clinical drugs.

  • Principle: A fluorogenic substrate, such as 7-Benzyloxy-4-trifluoromethylcoumarin (BOMCC), is used.[1] When metabolized by CYP3A4, it is converted into a highly fluorescent product. Inhibition of the enzyme results in a decreased fluorescence signal.

  • Step-by-Step Methodology:

    • Prepare Reconstituted Enzyme System: A liposome system is prepared containing POR, CYP3A4, and cytochrome b5.[1]

    • Reaction Mixture: In a 96-well plate, add the enzyme system, buffer, and the test compound.

    • Initiate Reaction: Add NADPH and the fluorogenic substrate BOMCC.

    • Incubation: Incubate at 37°C.

    • Quantification: Measure the increase in fluorescence over time using a plate reader.

    • Analysis: Compare the rate of fluorescence generation in the presence of the inhibitor to a control reaction to determine the percentage of inhibition.

Conclusion and Future Directions

The comparative analysis of this compound analogs and related benzimidazole/indole scaffolds reveals a promising new class of non-steroidal CYP17A1 inhibitors. Compound 2, in particular, demonstrates potency comparable to the clinical drug Abiraterone against the 17α-hydroxylase activity of CYP17A1, coupled with a desirable selectivity profile against key off-target enzymes.[1][2]

The unique selectivity of these compounds for the hydroxylase function over the lyase function presents an interesting avenue for future research. While dual inhibition is the established mechanism for CRPC treatment, understanding the full therapeutic implications of selective hydroxylase inhibition is warranted. Furthermore, the discovery of analogs with direct cytotoxic effects on prostate cancer cells opens up possibilities for developing dual-action agents that both inhibit androgen synthesis and kill cancer cells directly.

The robust in vitro protocols detailed in this guide provide a validated framework for the continued discovery and characterization of novel CYP17A1 inhibitors. Future work should focus on optimizing the potency of these lead compounds, further exploring their mechanism of action, and advancing the most promising candidates into preclinical in vivo models.

References

  • Wróbel, T. M., Rogova, O., Sharma, K., Velazquez, M. N. R., Pandey, A. V., Jørgensen, F. S., ... & Björkling, F. (2022). Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents. Biomolecules, 12(2), 165. [Link]

  • Wróbel, T. M., & Björkling, F. (2022). Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment. International Journal of Molecular Sciences, 23(19), 11885. [Link]

  • Scientific Figure on ResearchGate. Inhibition of CYP17A1 17α-hydroxylase activity by compounds 1–20 at 10 µM concentration. [Link]

  • Sharma, K., Velazquez, M. N. R., Wróbel, T. M., Björkling, F., & Pandey, A. V. (2023). Dihydrotanshinone as a Natural Product-Based CYP17A1 Lyase Inhibitor for Hyperandrogenic Disorders. Molecules, 28(20), 7175. [Link]

  • Chee, C. F., Lee, C. Y., & Tan, Y. F. (2022). Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen. Journal of Medicinal Chemistry, 65(13), 9149-9162. [Link]

  • Wróbel, T. M., Rogova, O., Sharma, K., Velazquez, M. N. R., Pandey, A. V., Jørgensen, F. S., ... & Björkling, F. (2022). Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents. PubMed, 35204665. [Link]

  • Nima, Z. A., & La-ongsri, N. (2023). Exploring the Chemical Space of CYP17A1 Inhibitors Using Cheminformatics and Machine Learning. Molecules, 28(4), 1679. [Link]

Sources

A-Z Guide to Cross-Reactivity Profiling for Novel Small Molecules: A Case Study of 2-Methyl-2-(pyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the aphorism "know thy compound" has never been more critical. The journey from a promising hit to a clinical candidate is fraught with potential pitfalls, chief among them being unforeseen off-target interactions. These interactions, collectively termed cross-reactivity, can lead to diminished efficacy, unexpected toxicity, and late-stage clinical failures. This guide provides a comprehensive framework for designing and executing a robust cross-reactivity profiling strategy for novel small molecules, using the compound 2-Methyl-2-(pyridin-4-yl)propan-1-amine (hereafter designated "Cmpd-4P") as a practical case study.

The principles and methodologies outlined herein are designed for drug development professionals, researchers, and scientists, offering a structured, field-proven approach to de-risking lead candidates early in the development pipeline.

The Imperative of Early-Stage Cross-Reactivity Profiling

Cross-reactivity refers to the ability of a compound to bind to one or more unintended biological targets.[1] While on-target activity is the goal, off-target binding is an almost universal feature of small molecules. The critical task is to identify which of these interactions are physiologically relevant and could pose a risk. Proactive profiling is not merely a regulatory checkbox; it is a cornerstone of efficient drug development. Early identification of potential liabilities allows for medicinal chemistry efforts to mitigate these effects or, if necessary, for the early termination of a project, saving invaluable time and resources.[2][3]

The overall objective of these studies is to identify undesirable pharmacodynamic properties that may be relevant to human safety.[4][5] This process is a key component of the preclinical safety assessment required by regulatory bodies prior to initiating human clinical trials.[6][7]

A Tiered Approach to Characterizing Cmpd-4P

A logical, tiered strategy is the most effective way to build a comprehensive understanding of a compound's selectivity profile. This approach begins with broad, cost-effective screening and progressively narrows down to more specific, biologically relevant assays for identified targets of concern.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: In Vitro Validation cluster_2 Tier 3: Cellular & Functional Confirmation T1_InSilico In Silico Profiling (Structural Homology, Pharmacophore Matching) T1_HTS High-Throughput Biochemical Screen (e.g., Safety Panel of 44+ Targets) T1_InSilico->T1_HTS Guides Panel Selection T2_DoseResponse Dose-Response Assays (IC50/Ki) for Primary Target & Off-Target Hits T1_HTS->T2_DoseResponse Identifies Hits T2_Selectivity Selectivity Index Calculation T2_DoseResponse->T2_Selectivity T3_Cellular Cell-Based Functional Assays (e.g., cAMP, Ca2+ flux, Reporter Gene) T2_Selectivity->T3_Cellular Confirms Potency & Selectivity T3_Tissue Tissue Cross-Reactivity (TCR) Immunohistochemistry (IHC) T3_Cellular->T3_Tissue Validates Functional Effect end Decision Point: Advance or Redesign T3_Tissue->end Comprehensive Profile for IND-Enabling Studies start Lead Candidate: Cmpd-4P start->T1_InSilico

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: In Silico and High-Throughput Screening

The goal of Tier 1 is to cast a wide net to identify potential off-target interactions.

  • In Silico (Computational) Profiling: Before any wet lab experiments, the structure of Cmpd-4P is analyzed. Its 4-pyridinyl moiety and primary amine are key pharmacophoric features. Computational tools compare the structure of Cmpd-4P against databases of known ligands for thousands of proteins.[8] Methods like sequence alignment and machine learning-based approaches can predict potential off-target sites, helping to guide the selection of targets for experimental screening.[[“]][10]

  • High-Throughput Biochemical Screening: The compound is then tested at a single high concentration (e.g., 10 µM) against a panel of receptors, kinases, ion channels, and enzymes known to be frequent sources of adverse drug reactions. Commercial services offer panels covering 40-100 key targets.

Hypothetical Tier 1 Results for Cmpd-4P: Assume the primary target for Cmpd-4P is Target X, a novel kinase.

Screening TypeFindingImplication
In Silico Structural homology suggested potential binding to Kinase Z and Receptor A.Prioritizes these targets for careful monitoring in experimental screens.
Biochemical Panel At 10 µM, Cmpd-4P showed >50% inhibition of Target X (On-Target), Kinase Z (Off-Target), and Receptor A (Off-Target).Confirms computational hits and identifies them for further validation.
Tier 2: In Vitro Validation and Selectivity Profiling

Hits from Tier 1 are now subjected to more rigorous quantitative analysis to determine their potency.

  • Dose-Response Assays: The potency of Cmpd-4P and two structural analogs (Analog-A and Analog-B) is determined by generating full concentration-response curves to calculate IC50 (for enzymes) or Ki (for receptors) values. This is crucial for understanding how potent the off-target interaction is relative to the on-target activity.

  • Selectivity Index (SI): The SI is a critical metric calculated by dividing the off-target IC50 by the on-target IC50. A higher SI value (typically >100-fold) is desirable, indicating a greater window between therapeutic effect and potential side effects.

Hypothetical Tier 2 Data Comparison:

CompoundTarget X (On-Target) IC50 (nM)Kinase Z (Off-Target) IC50 (nM)Receptor A (Off-Target) IC50 (nM)Selectivity Index (vs. Kinase Z)Selectivity Index (vs. Receptor A)
Cmpd-4P 159502,50063167
Analog-A 35>10,0008,000>285228
Analog-B 8851,20010.6150

Interpretation:

  • Cmpd-4P shows good selectivity against Receptor A but moderate selectivity against Kinase Z.

  • Analog-A is less potent on-target but has a much better selectivity profile.

  • Analog-B is more potent on-target but shows poor selectivity against Kinase Z, making it a higher-risk candidate.

Tier 3: Cellular and Functional Confirmation

Biochemical binding does not always translate to a functional effect in a living cell. Tier 3 assays are designed to bridge this gap.

  • Cell-Based Functional Assays: Cells expressing the off-targets of concern (Kinase Z and Receptor A) are used to determine if Cmpd-4P acts as an agonist, antagonist, or has no functional effect. For example, a cAMP assay would be used for a GPCR like Receptor A, while a cellular phosphorylation assay would be appropriate for Kinase Z.

  • Tissue Cross-Reactivity (TCR) Studies: These studies use immunohistochemistry (IHC) to screen Cmpd-4P against a panel of normal human tissues. This provides crucial information on the tissue and cell-type distribution of both on-target and off-target binding, highlighting potential organs for toxicity.[7] This is a required study before initiating Phase I human trials.[1]

Detailed Experimental Protocols

To ensure scientific rigor, protocols must be detailed and include appropriate controls.

Protocol 1: In Vitro Dose-Response (IC50) Determination using a Kinase Assay
  • Objective: To determine the potency of Cmpd-4P against Target X and Kinase Z.

  • Materials: Recombinant Target X and Kinase Z enzymes, appropriate peptide substrate, ATP, assay buffer, 384-well plates, test compounds (Cmpd-4P, Analogs), and a luminescence-based kinase activity kit.

  • Procedure:

    • Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO, starting from 100 µM.

    • Add 50 nL of each compound dilution to the assay plate wells. Include "no enzyme" (negative control) and "DMSO only" (positive control) wells.

    • Prepare a master mix containing assay buffer, peptide substrate, and ATP at the desired concentration (typically near the Km for the enzyme).

    • Add 5 µL of the master mix to each well.

    • Initiate the reaction by adding 5 µL of the respective kinase enzyme (Target X or Kinase Z) to the wells.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and detect the remaining ATP by adding 10 µL of the detection reagent (which generates a luminescent signal inversely proportional to kinase activity).

    • Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Functional Assay (cAMP Accumulation)
  • Objective: To determine if Cmpd-4P has an antagonist effect at Receptor A.

  • Materials: A stable cell line overexpressing human Receptor A (e.g., CHO-K1), assay medium, a known Receptor A agonist (e.g., Isoproterenol), test compounds, and a cAMP detection kit (e.g., HTRF or LANCE).

  • Procedure:

    • Seed the cells into 384-well plates and incubate overnight.

    • Prepare serial dilutions of Cmpd-4P.

    • Aspirate the culture medium and add 5 µL of the compound dilutions to the cells. Incubate for 15 minutes to allow for binding.

    • Add 5 µL of the known Receptor A agonist at a concentration that elicits an 80% maximal response (EC80).

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and detect intracellular cAMP levels according to the detection kit manufacturer's instructions.

  • Data Analysis: Plot the response (e.g., HTRF ratio) against the logarithm of Cmpd-4P concentration. A decrease in the signal indicates antagonist activity. Calculate the IC50 of the antagonism.

Visualization of Key Concepts

Visual aids are essential for communicating complex biological relationships.

G cluster_on_target On-Target Effects cluster_off_target Off-Target Effects Cmpd4P Cmpd-4P TargetX Target X (Kinase) Cmpd4P->TargetX High Affinity (15 nM) KinaseZ Kinase Z Cmpd4P->KinaseZ Lower Affinity (950 nM) ReceptorA Receptor A (GPCR) Cmpd4P->ReceptorA Low Affinity (2500 nM) TherapeuticEffect Desired Therapeutic Effect (e.g., Anti-proliferative) TargetX->TherapeuticEffect Inhibition SideEffect1 Potential Side Effect A (e.g., Cardiotoxicity) KinaseZ->SideEffect1 Inhibition SideEffect2 Potential Side Effect B (e.g., CNS effects) ReceptorA->SideEffect2 Antagonism

Sources

Benchmarking a Novel Aldosterone Synthase Inhibitor: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the performance of the novel compound, 2-Methyl-2-(pyridin-4-yl)propan-1-amine, a putative aldosterone synthase inhibitor, against a panel of well-characterized inhibitors. This document is intended for researchers, medicinal chemists, and pharmacologists in the field of drug development, offering both the theoretical underpinning and practical methodologies for a rigorous comparative evaluation.

Introduction: The Rationale for Aldosterone Synthase Inhibition

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance.[1][2] Pathological overactivation of this system, leading to excess aldosterone production, is a key driver of hypertension, cardiovascular remodeling, and renal fibrosis.[3] Aldosterone synthase (encoded by the CYP11B2 gene) is the terminal and sole enzyme responsible for the synthesis of aldosterone.[1][4] Consequently, direct inhibition of this enzyme presents a highly targeted therapeutic strategy to mitigate the deleterious effects of aldosterone excess.[3][5]

A significant challenge in the development of aldosterone synthase inhibitors (ASIs) has been achieving high selectivity for CYP11B2 over the closely homologous (93%) steroid 11β-hydroxylase (CYP11B1), which is essential for cortisol synthesis.[6][7] Lack of selectivity can lead to off-target inhibition of cortisol production, resulting in potential adrenal insufficiency.[8] This guide will therefore emphasize methodologies to ascertain both the potency and selectivity of our lead compound.

The Inhibitors: A Comparative Overview

This guide benchmarks this compound against a selection of first and second-generation aldosterone synthase inhibitors that represent a spectrum of potency and selectivity profiles.

Novel Compound:

  • This compound: A novel investigational compound with a pyridine-based scaffold, hypothesized to interact with the heme iron in the active site of CYP11B2. Its efficacy and selectivity are the primary subjects of this benchmarking study.

Known Inhibitors (Comparators):

  • Fadrozole: An early, non-selective imidazole-based inhibitor, initially developed as an aromatase inhibitor. Its dextroenantiomer, FAD 286 A, shows some selectivity for CYP11B2.[9][10]

  • Osilodrostat (LCI699): The first orally active ASI to be extensively studied in humans. It demonstrates potent inhibition of both CYP11B2 and CYP11B1 and is approved for the treatment of Cushing's disease due to its cortisol-lowering effects.[11][12][13][14]

  • Dexfadrostat Phosphate: The dextro-rotatory stereoisomer of fadrozole, which exhibits greater selectivity for CYP11B2.[15]

  • Baxdrostat: A next-generation, highly selective ASI that has shown significant blood pressure reduction in patients with resistant hypertension with minimal impact on cortisol levels.[16]

  • Lorundrostat: Another highly selective ASI, demonstrating a selectivity ratio of 374:1 for CYP11B2 over CYP11B1, currently in clinical development for uncontrolled hypertension.[17][18][19]

Signaling Pathway: The Renin-Angiotensin-Aldosterone System

Understanding the RAAS pathway is fundamental to appreciating the mechanism of action of aldosterone synthase inhibitors. The following diagram illustrates the key components of this system and the point of intervention for ASIs.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AdrenalCortex Adrenal Cortex (Zona Glomerulosa) AngiotensinII->AdrenalCortex Stimulates Aldosterone Aldosterone AdrenalCortex->Aldosterone via CYP11B2 Kidney Kidney Aldosterone->Kidney Acts on BloodPressure Increased Blood Pressure Kidney->BloodPressure Na+ & H2O Reabsorption Renin Renin (from Kidney) ACE ACE (from Lungs) CYP11B2 Aldosterone Synthase (CYP11B2) Inhibitor ASI Inhibitor->CYP11B2 Inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for Aldosterone Synthase Inhibitors (ASIs).

Experimental Protocols

A rigorous head-to-head comparison requires standardized assays. The following protocols are designed to assess the potency and selectivity of this compound against the comparator inhibitors.

In Vitro Potency and Selectivity Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against human recombinant CYP11B2 and CYP11B1 enzymes.

Methodology: Recombinant Human Enzyme Inhibition Assay [5]

This assay directly measures the enzymatic activity and its inhibition.

in_vitro_workflow start Start prep_reagents Prepare Assay Buffer, NADPH Regenerating System, Recombinant CYP11B2/CYP11B1 start->prep_reagents serial_dilution Prepare Serial Dilutions of Test Compounds prep_reagents->serial_dilution add_inhibitor Add Inhibitors to 96-well Plate serial_dilution->add_inhibitor add_enzyme Add Enzyme Master Mix to each well add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C (10-15 min) add_enzyme->pre_incubate initiate_reaction Initiate Reaction with Substrate (11-deoxycorticosterone) pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate_reaction Terminate Reaction (e.g., with strong acid) incubate->terminate_reaction quantify Quantify Aldosterone (for CYP11B2) or Corticosterone (for CYP11B1) via LC-MS/MS terminate_reaction->quantify analyze Calculate % Inhibition and Determine IC50 quantify->analyze end End analyze->end

Caption: Workflow for the in vitro recombinant enzyme inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare an assay buffer containing a NADPH regenerating system and the recombinant human CYP11B2 or CYP11B1 enzyme.[5]

  • Compound Preparation: Prepare serial dilutions of this compound and the comparator inhibitors in a suitable solvent (e.g., DMSO).

  • Assay Plate Setup: Add the diluted compounds or vehicle control to the wells of a 96-well plate.[5]

  • Enzyme Addition: Add the enzyme master mix to each well.

  • Pre-incubation: Pre-incubate the plate for 10-15 minutes at 37°C to allow for inhibitor-enzyme binding.[5]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate, 11-deoxycorticosterone.[5]

  • Incubation: Incubate the plate for a defined period at 37°C.

  • Reaction Termination: Stop the reaction by adding a quenching solution.[5]

  • Quantification: Measure the concentration of the product (aldosterone for CYP11B2, corticosterone for CYP11B1) using a validated method like LC-MS/MS.[5]

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[5] The selectivity index is calculated as IC50 (CYP11B1) / IC50 (CYP11B2).[20]

In Vivo Target Engagement and Efficacy

Objective: To assess the ability of the test compounds to lower aldosterone levels in a relevant animal model and to evaluate potential effects on cortisol precursors.

Methodology: Spontaneously Hypertensive Rat (SHR) Model [9][21]

The SHR model is a well-established model for hypertension and is responsive to RAAS modulation.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate male spontaneously hypertensive rats to the housing conditions for at least one week.

  • Dietary Manipulation: Place the rats on a low-sodium, high-potassium diet to stimulate the RAAS and induce high baseline aldosterone levels.[9]

  • Compound Administration: Administer this compound and comparator inhibitors orally once daily for a predetermined period (e.g., 7-14 days). Include a vehicle control group.

  • Sample Collection: Collect 24-hour urine samples at baseline and at the end of the treatment period for the measurement of free aldosterone.[9] At the end of the study, collect terminal blood samples for the analysis of plasma aldosterone, corticosterone, 11-deoxycorticosterone, and plasma renin activity.

  • Biochemical Analysis: Analyze hormone and renin concentrations using validated LC-MS/MS or ELISA methods.

  • Data Analysis: Compare the changes in urinary aldosterone and plasma hormone levels between the treatment groups and the vehicle control group.

Data Presentation and Interpretation

The following tables provide a structured format for summarizing and comparing the benchmarking data. Literature-derived values for the known inhibitors are included for reference.

Table 1: In Vitro Potency and Selectivity

CompoundCYP11B2 IC50 (nM)CYP11B1 IC50 (nM)Selectivity Index (CYP11B1/CYP11B2)Reference
This compound (Experimental Data)(Experimental Data)(Calculated)N/A
Fadrozole (FAD 286A)1.69.9~6[10]
Osilodrostat (LCI699)0.72.5~3.6[11][12]
Baxdrostat(Ki) 13>1300>100[7][22]
Lorundrostat(See Reference)(See Reference)374[17][18][19]

Table 2: In Vivo Efficacy in SHR Model (Example Data)

Compound (Dose)% Reduction in Urinary AldosteroneChange in Plasma Renin ActivityChange in Plasma 11-Deoxycorticosterone
This compound (Experimental Data)(Experimental Data)(Experimental Data)
Vehicle Control0%No significant changeNo significant change
Fadrozole (30 mg/kg)~87% (on LS diet)Increased(Data not specified)
Osilodrostat (LCI699)Dose-dependent reductionIncreasedIncreased
BaxdrostatDose-dependent reductionIncreasedNo significant change at therapeutic doses
Lorundrostat~70% reduction (in humans)IncreasedMinimal change

Conclusion

This guide outlines a robust, multi-faceted approach to benchmark the novel compound this compound against established aldosterone synthase inhibitors. By systematically evaluating its in vitro potency and selectivity, and its in vivo efficacy, researchers can generate a comprehensive data package. This will enable a clear, evidence-based assessment of its therapeutic potential and position it within the evolving landscape of treatments for hypertension and cardiorenal diseases. The emphasis on selectivity against CYP11B1 is paramount for a favorable safety profile, a key differentiator for next-generation ASIs.

References

  • PubMed. Investigation of aldosterone-synthase inhibition in rats. [Link]

  • Wikipedia. Renin–angiotensin system. [Link]

  • American Heart Association Journals. Specific Aldosterone Synthase Inhibition. [Link]

  • PubMed Central. Aldosterone and aldosterone synthase inhibitors in cardiorenal disease. [Link]

  • Aldosterone Synthase Structure With Cushing Disease Drug LCI699 Highlights Avenues for Selective CYP11B Drug Design. [Link]

  • PubMed Central. Aldosterone synthase inhibition: cardiorenal protection in animal disease models and translation of hormonal effects to human subjects. [Link]

  • ResearchGate. Investigation of aldosterone-synthase inhibition in rats | Request PDF. [Link]

  • National Institutes of Health. Selectivity of Osilodrostat as an Inhibitor of Human Steroidogenic Cytochromes P450. [Link]

  • PubMed. Aldosterone synthase inhibition: cardiorenal protection in animal disease models and translation of hormonal effects to human subjects. [Link]

  • ResearchGate. Baxdrostat Reduces Plasma Aldosterone Levels in a Dosedependent Manner.... | Download Scientific Diagram. [Link]

  • ACS Publications. Development of Highly Selective Aldosterone Synthase Inhibitors. [Link]

  • ResearchGate. (PDF) Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2). [Link]

  • Selectivity of osilodrostat as an inhibitor of human steroidogenic cytochromes P450. [Link]

  • Study.com. Renin Angiotensin Aldosterone System | RAAS Steps & Effects - Lesson. [Link]

  • PubMed. First-in-human study evaluating safety, pharmacokinetics, and pharmacodynamics of lorundrostat, a novel and highly selective aldosterone synthase inhibitor. [Link]

  • MDPI. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension. [Link]

  • American Journal of Physiology-Heart and Circulatory Physiology. Aldosterone and aldosterone synthase inhibitors in cardiorenal disease. [Link]

  • PubMed Central. Discovery of a Potent Dual Inhibitor of Aromatase and Aldosterone Synthase. [Link]

  • PubMed. Structural and clinical characterization of CYP11B2 inhibition by dexfadrostat phosphate. [Link]

  • Baxendale Group. Discovery of a Potent Dual Inhibitor of Aromatase and Aldosterone Synthase. [Link]

  • National Institutes of Health. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf. [Link]

  • ResearchGate. Structural and Clinical Characterization of CYP11B2 Inhibition by Dexfadrostat Phosphate | Request PDF. [Link]

  • BioSpace. Mineralys Therapeutics Completes Enrollment in Explore-CKD Phase 2 Trial of Lorundrostat for the Treatment of Hypertension in Subjects with Stage 2 to 3b CKD and Albuminuria. [Link]

  • BioSpace. Mineralys Therapeutics Announces Positive Topline Results from Phase 2 Explore-CKD Trial of Lorundrostat for the Treatment of Hypertension in Subjects with CKD and Albuminuria. [Link]

  • National Institutes of Health. Osilodrostat: A Novel Potent Inhibitor of 11-Beta-Hydroxylase for the Treatment of Cushing's Syndrome. [Link]

  • National Institutes of Health. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2). [Link]

  • PubMed Central. Efficacy and Safety of Lorundrostat in Patients With Uncontrolled and Treatment-Resistant Hypertension: A Systematic Review and Meta-Analysis. [Link]

  • Discovery of a Potent Dual Inhibitor of Aromatase and Aldosterone Synthase. [Link]

  • PubMed. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. osilodrostat | Ligand page. [Link]

  • Google Patents. WO2016014736A1 - Aldosterone synthase inhibitors.
  • Google Patents. EP3207039B1 - Aldosterone synthase inhibitors.
  • Google Patents. DE102008022221A1 - Inhibitors of human aldosterone synthase CYP11B2.
  • PubMed Central. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors. [Link]

Sources

Comparative analysis of 2-Methyl-2-(pyridin-4-yl)propan-1-amine synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-2-(pyridin-4-yl)propan-1-amine is a key building block in medicinal chemistry, often incorporated into pharmacologically active molecules due to its unique structural features: a sterically hindered primary amine and a basic pyridine moiety. The presence of a quaternary carbon center adjacent to the aromatic ring presents specific challenges in its synthesis. This guide provides a comparative analysis of the most viable synthetic routes to this compound, offering detailed experimental protocols and insights into the practical considerations for researchers in drug discovery and development. We will focus on two primary strategies: a linear approach involving alkylation followed by reduction, and a convergent approach utilizing nucleophilic addition to a pyridine precursor.

Route 1: The Alkylation-Reduction Pathway

This two-step linear synthesis is arguably the most direct and commonly conceptualized route. It begins with the construction of the quaternary carbon center through the exhaustive methylation of a readily available starting material, 4-pyridylacetonitrile, followed by the reduction of the nitrile group to the desired primary amine.

Diagram of the Alkylation-Reduction Workflow

cluster_0 Step 1: Synthesis of Nitrile Intermediate cluster_1 Step 2: Nitrile Reduction A 4-Pyridylacetonitrile D Reaction Vessel (THF, 0°C to rt) A->D B Sodium Hydride (NaH) B->D C Methyl Iodide (MeI) C->D E 2-Methyl-2-(pyridin-4-yl)propanenitrile D->E Dialkylation F Nitrile Intermediate (from Step 1) I Autoclave (Methanol/Acetic Acid) F->I G Palladium on Carbon (Pd/C) G->I H Hydrogen Gas (H2) H->I J This compound I->J Catalytic Hydrogenation

Caption: Workflow for the Alkylation-Reduction synthesis route.

Step 1: Synthesis of 2-Methyl-2-(pyridin-4-yl)propanenitrile

The key transformation in this step is the creation of the quaternary carbon center by dialkylation of the acidic methylene group of 4-pyridylacetonitrile. The acidity of the α-protons is enhanced by the electron-withdrawing effects of both the nitrile and the pyridine ring, facilitating deprotonation.

Experimental Protocol:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents). Wash the NaH with anhydrous hexane (3x) to remove the oil and suspend the NaH in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve 4-pyridylacetonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the corresponding carbanion is often indicated by a color change.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (2.5 equivalents) dropwise, ensuring the internal temperature does not rise significantly.[1] After the addition is complete, allow the reaction to warm to room temperature and stir overnight. The use of a slight excess of methyl iodide ensures complete dialkylation.[2]

  • Work-up and Purification: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-methyl-2-(pyridin-4-yl)propanenitrile.

Causality and Expertise:

  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base, ideal for irreversibly deprotonating the active methylene compound without competing in the subsequent alkylation.[1] Alternatives like lithium diisopropylamide (LDA) could also be used but require cryogenic temperatures.

  • Solvent: Anhydrous THF is the solvent of choice as it is aprotic and effectively solvates the sodium cation of the resulting anion without interfering with the reaction.

  • Safety: Methyl iodide is volatile and toxic; all manipulations must be performed in a well-ventilated fume hood.[2] Quenching NaH requires extreme caution due to the evolution of flammable hydrogen gas.

Step 2: Reduction of 2-Methyl-2-(pyridin-4-yl)propanenitrile to the Amine

Catalytic hydrogenation is a clean and efficient method for reducing nitriles to primary amines. The choice of catalyst and solvent system is critical to achieve high selectivity and avoid side reactions.

Experimental Protocol:

  • Setup: In a high-pressure hydrogenation vessel (autoclave), dissolve 2-methyl-2-(pyridin-4-yl)propanenitrile (1.0 equivalent) in a mixture of methanol and acetic acid (e.g., 10:1 v/v).

  • Catalyst Addition: Add 10% Palladium on Carbon (10% Pd/C, ~5 mol% Pd) to the solution. The acidic medium helps to prevent the formation of secondary and tertiary amine byproducts by protonating the intermediate imine and the final amine product.[3]

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi). Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until hydrogen uptake ceases (typically 12-24 hours).[4][5]

  • Work-up and Purification: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Concentrate the filtrate under reduced pressure. Dissolve the residue in water and basify with a strong base (e.g., 10 M NaOH) to a pH > 12. Extract the product with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to afford the target amine, this compound.

Causality and Expertise:

  • Catalyst System: Palladium on carbon is a robust and widely used catalyst for nitrile hydrogenation. The addition of acetic acid is a key process parameter; it protonates the intermediate imine, which disfavors its condensation with the product amine, thereby minimizing the formation of secondary amine impurities.[3]

  • Reaction Conditions: The reaction is typically run under pressure to ensure a sufficient concentration of hydrogen in the solution, driving the reaction to completion. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.

Route 2: The Nucleophilic Addition Pathway

This route constructs the carbon framework in a single step by adding an isopropyl nucleophile to the electrophilic carbon of 4-cyanopyridine. This is followed by the reduction of the resulting imine intermediate.

Diagram of the Nucleophilic Addition Workflow

cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Reductive Work-up A 4-Cyanopyridine C Reaction Vessel (Anhydrous Ether/THF) A->C B Isopropylmagnesium Bromide B->C D Intermediate Iminomagnesium Salt C->D Grignard Addition E Iminomagnesium Salt (from Step 1) G Methanol F Sodium Borohydride (NaBH4) F->G H Final Amine Product G->H In situ Reduction

Sources

A Researcher's Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Small Molecule Therapeutics: A Case Study with 2-Methyl-2-(pyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing a robust In Vitro-In Vivo Correlation (IVIVC) for a novel therapeutic candidate, 2-Methyl-2-(pyridin-4-yl)propan-1-amine. In the landscape of drug discovery and development, establishing a predictive mathematical model that links in vitro properties to in vivo performance is a critical milestone.[1][2][3] A validated IVIVC model not only deepens our understanding of a drug's behavior but also streamlines development, reduces the need for extensive clinical trials, and supports regulatory submissions.[2][4][5]

For the purpose of this guide, we will treat this compound as a novel investigational compound. Based on its structural similarity to other known bioactive aminopyridines, such as 2-Amino-4-methylpyridine, we will hypothesize its mechanism of action to be the inhibition of inducible nitric oxide synthase (iNOS).[6] This enzyme, NOS II, is a key mediator in inflammatory processes, making it a valuable therapeutic target. This guide will therefore detail the necessary in vitro and in vivo studies to characterize the compound's activity against iNOS and establish a meaningful correlation between its laboratory performance and its biological effect.

Part 1: In Vitro Characterization – Quantifying Target Engagement

The foundational step in our IVIVC journey is to precisely quantify the compound's activity at its molecular target in a controlled, cell-free environment. This provides the fundamental potency data that will serve as the in vitro component of our correlation.

Causality in Experimental Design: Why an Enzyme Inhibition Assay?

To establish a direct link between the compound and its effect, we must first isolate the interaction with its putative target, the iNOS enzyme. A direct enzyme inhibition assay is the most appropriate starting point as it measures the compound's ability to interfere with the enzyme's catalytic function, independent of cellular uptake, metabolism, or other biological complexities.[7][8] This provides a clean, quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Signaling Pathway: iNOS and Nitric Oxide Production

The following diagram illustrates the inflammatory signaling cascade leading to the production of nitric oxide (NO) by iNOS and the proposed site of inhibition by our test compound.

iNOS_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB Signal Transduction iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene Induces iNOS_Protein iNOS Enzyme iNOS_Gene->iNOS_Protein Translates Citrulline L-Citrulline + NO iNOS_Protein->Citrulline Catalyzes Arginine L-Arginine Arginine->iNOS_Protein Compound 2-Methyl-2-(pyridin-4-yl) propan-1-amine Compound->iNOS_Protein Inhibits

Caption: Proposed inhibitory action of the compound on the iNOS signaling pathway.

Experimental Protocol: In Vitro iNOS Enzyme Inhibition Assay

This protocol is designed to determine the IC50 value of the test compound against purified iNOS.

Materials:

  • Recombinant murine iNOS enzyme

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • Assay buffer (e.g., HEPES buffer, pH 7.4)

  • Greiss Reagent System for nitrite detection

  • Test Compound: this compound

  • Positive Control: Aminoguanidine

  • 96-well microplates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and aminoguanidine in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in the assay buffer.

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing assay buffer, NADPH, and BH4.

  • Inhibitor Addition: Add 2 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.

  • Enzyme Addition: Add the purified iNOS enzyme to all wells except the "no enzyme" blank. Mix gently and incubate for 10 minutes at 37°C to allow for inhibitor binding.

  • Initiate Reaction: Add L-Arginine to all wells to start the enzymatic reaction. Incubate for 30 minutes at 37°C.

  • Measure Product Formation: The activity of iNOS is determined by measuring the accumulation of nitrite, a stable breakdown product of NO. Add the components of the Greiss Reagent System to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from "no enzyme" wells). Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative In Vitro Potency

The results of the enzyme assay should be summarized for clear comparison.

CompoundPutative TargetIC50 (nM) [Hypothetical Data]
This compound iNOS (murine) 45
Aminoguanidine (Comparator)iNOS (murine)1500
L-N⁶-(1-Iminoethyl)lysine (L-NIL) (Comparator)iNOS (murine)30

Part 2: In Vivo Evaluation – Assessing Activity in a Biological System

With a confirmed in vitro potency, the next critical phase is to evaluate the compound's behavior and efficacy within a living organism. This requires two distinct but interconnected studies: a pharmacokinetic (PK) study to understand drug exposure and a pharmacodynamic (PD) or efficacy study to measure the biological response.[9]

Causality in Experimental Design: Why a Rodent Model of Inflammation?

To assess the in vivo activity of an iNOS inhibitor, we need a model where iNOS is upregulated and produces a measurable biomarker. The administration of lipopolysaccharide (LPS) in rodents is a well-established and highly reproducible model for inducing a systemic inflammatory response, which includes robust induction of iNOS and a subsequent surge in circulating nitric oxide.[6] Measuring plasma nitrate/nitrite levels serves as a direct pharmacodynamic biomarker of iNOS activity.

Experimental Workflow: In Vivo Pharmacokinetic and Pharmacodynamic Studies

The following diagram outlines the workflow for conducting parallel PK and PD studies.

InVivo_Workflow cluster_prep Preparation cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Acclimatization Animal Acclimatization (7 days) Grouping Randomization into Groups (n=5 per group/timepoint) Acclimatization->Grouping PK_Dosing Administer Compound (e.g., 10 mg/kg, IV & PO) PD_Dosing Administer Compound (e.g., 10 mg/kg, PO) PK_Sampling Serial Blood Sampling (e.g., 5min to 24h) PK_Dosing->PK_Sampling PK_Analysis LC-MS/MS Analysis of Plasma Concentration PK_Sampling->PK_Analysis LPS_Challenge LPS Injection (1h post-dose) PD_Dosing->LPS_Challenge PD_Sampling Terminal Blood Collection (6h post-LPS) LPS_Challenge->PD_Sampling PD_Analysis Plasma Nitrite/Nitrate (Greiss Assay) PD_Sampling->PD_Analysis

Caption: Workflow for integrated in vivo pharmacokinetic and pharmacodynamic studies.

Protocol 1: Murine Pharmacokinetic (PK) Study

This protocol aims to define the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[10][11]

Animals: Male C57BL/6 mice (8 weeks old). Groups:

  • Intravenous (IV) administration (2 mg/kg)

  • Oral (PO) administration (10 mg/kg)

Procedure:

  • Formulation: Formulate the compound in a suitable vehicle (e.g., 20% Captisol® in saline).

  • Dosing: Administer the compound via tail vein injection (IV) or oral gavage (PO).

  • Blood Sampling: Collect sparse blood samples (approx. 50 µL) from the saphenous vein at predetermined time points (e.g., IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h; PO: 0.25, 0.5, 1, 2, 4, 8, 24h).[12]

  • Plasma Preparation: Process blood by centrifugation to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[12]

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation: Key Pharmacokinetic Parameters
ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Unit
Cmax (Max Concentration)2,5001,800ng/mL
Tmax (Time to Cmax)0.081.0h
AUC(0-inf) (Area Under Curve)4,5009,800h*ng/mL
t1/2 (Half-life)3.54.0h
F% (Oral Bioavailability)-43.5%
(Hypothetical Data)
Protocol 2: LPS-Induced Inflammation Efficacy (PD) Study

This protocol measures the compound's ability to inhibit iNOS activity in vivo.

Animals: Male C57BL/6 mice (8 weeks old). Groups:

  • Vehicle Control + Saline

  • Vehicle Control + LPS (1 mg/kg, IP)

  • Compound (10 mg/kg, PO) + LPS

  • Positive Control (e.g., L-NIL, 10 mg/kg, PO) + LPS

Procedure:

  • Dosing: Administer the vehicle, test compound, or positive control via oral gavage.

  • Inflammatory Challenge: One hour after dosing, administer LPS (or saline for Group 1) via intraperitoneal (IP) injection.

  • Terminal Bleed: Six hours after the LPS challenge, collect blood via cardiac puncture under terminal anesthesia.

  • Biomarker Analysis: Prepare plasma and measure the total concentration of nitrite and nitrate using a colorimetric assay kit (e.g., Cayman Chemical Nitrate/Nitrite Assay).

  • Data Analysis: Calculate the percent reduction in plasma nitrate/nitrite levels in the compound-treated group compared to the LPS-only group.

Data Presentation: In Vivo Pharmacodynamic Effect
Treatment GroupPlasma Nitrate/Nitrite (µM) [Hypothetical Data]% Inhibition of LPS Response
Vehicle + Saline8.5-
Vehicle + LPS150.20% (Reference)
Compound (10 mg/kg) + LPS 64.3 60.4%
L-NIL (10 mg/kg) + LPS55.166.9%

Part 3: Forging the Link – The In Vitro-In Vivo Correlation (IVIVC)

The final step is to integrate our in vitro and in vivo data to build the IVIVC model. A successful correlation allows the in vitro assay to serve as a surrogate for in vivo performance, which is invaluable for future formulation optimization and quality control.[2][4]

Methodology: Establishing a PK/PD Correlation

For a direct-acting enzyme inhibitor, a powerful form of IVIVC is a Pharmacokinetic/Pharmacodynamic (PK/PD) model. This model correlates the drug concentration in the body over time (from the PK study) with the observed biological effect (from the PD study). We can establish a relationship between the Area Under the Curve (AUC) of the plasma concentration and the percent inhibition of the biomarker.

Workflow for IVIVC Model Development

This diagram illustrates the process of combining experimental data to generate and validate a predictive IVIVC model.

IVIVC_Workflow cluster_inputs Data Inputs cluster_process Modeling Process cluster_output Outcome invitro In Vitro Data (IC50) deconvolution Deconvolution & Data Integration invitro->deconvolution invivo In Vivo Data (PK Parameters, PD Effect) invivo->deconvolution model_building Mathematical Modeling (e.g., Sigmoidal Emax Model) deconvolution->model_building model_validation Internal/External Predictability Assessment model_building->model_validation predictive_model Validated IVIVC Model model_validation->predictive_model application Applications: - Set Dissolution Specs - Support Biowaivers - Guide Formulation predictive_model->application

Caption: Conceptual workflow for the development and application of an IVIVC model.

Data Presentation: Correlating In Vitro and In Vivo Activity

To build a robust model, multiple in vivo efficacy studies would be run at different dose levels to generate a dose-response curve. This data can then be correlated with the in vitro potency.

In Vivo Dose (mg/kg)Plasma AUC (h*ng/mL) [Hypothetical]% iNOS Inhibition (In Vivo) [Hypothetical]
198015%
3295035%
10 9800 60%
302900085%

By plotting the plasma AUC against the % inhibition, a sigmoidal Emax model can be fitted. The resulting EC50 (the concentration required for 50% of the maximal effect in vivo) can be directly compared to the in vitro IC50. A strong correlation exists if the EC50 value is reasonably close to the IC50 value, after accounting for factors like plasma protein binding.

Conclusion and Forward Look

This guide has outlined a systematic, hypothesis-driven approach to establishing an in vitro-in vivo correlation for a novel compound, this compound, targeting iNOS. By first quantifying its potency in a clean in vitro system, then characterizing its pharmacokinetic and pharmacodynamic profiles in a relevant in vivo model, we can build a predictive mathematical relationship between these domains.[3]

The strength of this correlation underpins our confidence in the in vitro assays as a reliable surrogate for in vivo performance. This validated IVIVC model becomes an indispensable tool, enabling more efficient formulation development, providing a scientific basis for setting quality control specifications, and ultimately accelerating the journey of a promising molecule from the laboratory to the clinic.[1][5]

References

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025). World Journal of Advanced Research and Reviews.
  • In vitro-In vivo Correlation (IVIVC), a strategic tool in drug development. (2020). PhInc. Modeling.
  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2026). dpart.com.
  • Protocol for enzyme assays. The Royal Society of Chemistry.
  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media.
  • How is in vitro–in vivo correlation (IVIVC) established?. (2025).
  • Step 2: Preclinical Research. (2018). FDA.
  • FDA Requirements for Preclinical Studies. (2009). Karger.
  • Application Notes and Protocols for In Vivo Pharmacokinetic Studies of ML-180. Benchchem.
  • Enzyme assay techniques and protocols. (2019).
  • Murine Pharmacokinetic Studies. Bio-protocol.
  • Preclinical Regulatory Requirements. Social Science Research Institute.
  • Enzyme Assay Protocol. Sandiego.
  • In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech.
  • Murine Pharmacokinetic Studies. (2014). PMC - NIH.
  • Establishment of Level a In Vitro–In Vivo Correlation (IVIVC) via Extended DoE-IVIVC Model: A Donepezil Case Study. (2022). PubMed Central.
  • Enzymatic Assay Protocols.
  • Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals.
  • 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. (1997). PubMed.

Sources

A Researcher's Guide to Navigating the Unseen: A Comparative Framework for Off-Target Profiling of Novel Pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher embarking on the characterization of a novel chemical entity, the path from synthesis to a well-understood pharmacological tool is fraught with challenges. One of the most critical, yet often underestimated, is the characterization of off-target effects. This guide is designed for researchers, scientists, and drug development professionals who are working with novel compounds, such as 2-Methyl-2-(pyridin-4-yl)propan-1-amine, for which public data on biological activity is scarce.

The absence of established pharmacological data for this compound necessitates a proactive and systematic approach to identifying its potential biological interactions, both intended and unintended. Instead of focusing on this single, uncharacterized molecule, we will establish a comprehensive framework for off-target profiling. To anchor our discussion in practical, real-world examples, we will draw comparisons to the well-characterized, structurally related aminopyridine, 4-aminopyridine (4-AP) . This compound serves as an excellent case study, illustrating how a seemingly simple molecule can have a range of on- and off-target effects with significant physiological consequences.

This guide will provide a logical, multi-tiered strategy for de-risking novel compounds, explaining the causality behind experimental choices and providing actionable protocols. Our objective is to empower you with a self-validating system to move your research forward with confidence and scientific integrity.

The Imperative of Off-Target Profiling: Beyond the Primary Target

In the modern era of drug discovery, a "magic bullet" that interacts with a single target is exceedingly rare. Most small molecules exhibit some degree of polypharmacology, binding to multiple targets.[1] While this can sometimes be leveraged for therapeutic benefit, undisclosed off-target interactions are a primary cause of unexpected toxicity and late-stage clinical trial failures.[2] Therefore, a comprehensive off-target assessment early in the development process is not merely a regulatory hurdle but a fundamental component of understanding a compound's true biological impact.[3][4]

Case Study: 4-Aminopyridine (4-AP)

4-Aminopyridine is a prime example of a pyridine-containing compound with a well-defined primary mechanism and known off-target effects.

  • Primary Target: Its primary therapeutic action is the blockade of voltage-gated potassium (K+) channels in neurons.[5][6] In demyelinated axons, as seen in multiple sclerosis (MS), this blockade prolongs the action potential, restoring nerve impulse conduction.[7]

  • Known Off-Target Effects & Consequences: The mechanism of K+ channel blockade is not perfectly selective. 4-AP also enhances the release of various neurotransmitters, including acetylcholine and dopamine, by prolonging the action potential at nerve terminals.[6][7] This can lead to a range of physiological effects, from therapeutic benefits in certain neuromuscular disorders to adverse effects like seizures, agitation, and movement disorders in cases of overdose, reflecting its broad activity within the central and peripheral nervous systems.[6]

The lessons from 4-AP underscore the necessity of a systematic approach for any new pyridine analog, including this compound.

A Systematic Workflow for Off-Target Characterization

We propose a tiered approach, beginning with broad, cost-effective in silico methods and progressing to more specific and physiologically relevant cellular assays. This workflow is designed to efficiently identify and validate potential off-target interactions.

Off_Target_Workflow cluster_0 Tier 1: In Silico & Initial Screening cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Functional & Phenotypic Analysis InSilico In Silico Profiling (Computational Prediction) BroadScreen Broad Panel Screening (e.g., Kinases, GPCRs) InSilico->BroadScreen Prioritize experimental screens CETSA Cellular Target Engagement (e.g., CETSA) BroadScreen->CETSA Validate hits in a cellular context Phenotypic Phenotypic Screening & Mechanism of Action Studies CETSA->Phenotypic Investigate functional consequences

Caption: A tiered workflow for systematic off-target profiling.

Tier 1A: In Silico Profiling (Computational Prediction)

Causality: Before committing to expensive and time-consuming wet-lab experiments, computational methods provide a valuable, cost-effective first pass to predict potential off-target liabilities.[2] These tools leverage vast databases of known drug-target interactions to predict the likelihood of a new molecule binding to a panel of off-targets based on its chemical structure.

Methodologies:

  • Ligand-Based Approaches: These methods, such as chemical similarity searching (e.g., SEA) or pharmacophore modeling, compare the structure of the test compound to a database of molecules with known biological activities.[1] A high degree of similarity to a known kinase inhibitor, for example, would flag the kinase family as a potential off-target.

  • Structure-Based Approaches: If the 3D structures of potential off-target proteins are known, molecular docking can be used to predict the binding affinity of the test compound to the protein's binding site.

Tier 1B: In Vitro Broad Panel Screening

Causality: In silico predictions must be confirmed experimentally. Broad panel screening involves testing the compound against a large, diverse set of purified protein targets to empirically identify interactions. This is the gold standard for initial off-target identification.[3]

Key Experimental Protocols:

1. Kinase Selectivity Profiling

  • Rationale: Protein kinases are one of the largest enzyme families and are common off-targets for many drugs, leading to unexpected toxicities.[10] Screening against a broad kinome panel is a critical step in safety profiling.[11][12]

  • Protocol Outline:

    • Primary Screen: The test compound (e.g., this compound) is screened at a single, high concentration (typically 1-10 µM) against a large panel of purified kinases (e.g., >300 kinases).[11]

    • Assay Format: Kinase activity is typically measured using a radiometric assay (e.g., ³³P-ATP incorporation) or a fluorescence/luminescence-based assay that detects ADP production (e.g., ADP-Glo™).[11][13]

    • Hit Identification: Kinases showing significant inhibition (e.g., >50% at 10 µM) are identified as "hits."

    • Dose-Response: For each hit, a full dose-response curve is generated by testing the compound at multiple concentrations to determine the IC50 value (the concentration required to inhibit 50% of the kinase activity).

2. Receptor (GPCR) Binding Assays

  • Rationale: G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets for a significant percentage of all marketed drugs.[14] Unwanted interactions with GPCRs can lead to a wide range of side effects, from cardiovascular to neurological.

  • Protocol Outline:

    • Assay Principle: This is a competitive binding assay.[15] Cell membranes expressing the receptor of interest are incubated with a known, labeled ligand (radiolabeled or fluorescent) and the test compound.

    • Screening: The test compound is added at a set concentration. If it binds to the receptor, it will displace the labeled ligand, resulting in a decreased signal.

    • Data Analysis: The results are expressed as the percent inhibition of the labeled ligand's binding. Hits are followed up with dose-response curves to determine the Ki (inhibition constant).

    • Service Providers: Numerous contract research organizations (CROs) offer comprehensive GPCR screening panels.[16]

Tier 2: Cellular Target Engagement Assays

Causality: An interaction with a purified protein in a test tube does not guarantee the same interaction will occur within the complex environment of a living cell. Cellular target engagement assays are essential to confirm that the compound can cross the cell membrane and bind to its target in a physiological context.[17]

Key Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Rationale: The principle of CETSA is that when a ligand binds to its target protein, it generally stabilizes the protein's structure. This stabilization makes the protein more resistant to thermal denaturation.[18][19] By heating intact cells treated with a compound and then measuring the amount of soluble (non-denatured) target protein remaining, one can directly assess target engagement.[20]

  • Protocol Outline:

    • Treatment: Culture intact cells and treat one set with the vehicle (e.g., DMSO) and another with the test compound for a defined period.

    • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by cooling.

    • Lysis: Lyse the cells to release their contents.

    • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Detection: Collect the supernatant containing the soluble proteins. Analyze the amount of the specific target protein remaining in the soluble fraction using methods like Western Blot or mass spectrometry.

    • Data Analysis: Plot the amount of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the compound-treated cells compared to the vehicle-treated cells indicates target engagement.

CETSA_Workflow A 1. Treat Cells (Vehicle vs. Compound) B 2. Heat Gradient (Denature Unbound Proteins) A->B C 3. Lyse & Centrifuge (Separate Soluble/Aggregated) B->C D 4. Analyze Supernatant (e.g., Western Blot) C->D E 5. Plot Melt Curve (Assess Thermal Shift) D->E

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Tier 3: Phenotypic Screening and Functional Analysis

Causality: Once off-target binding is confirmed in cells, the final step is to understand the functional consequences of this interaction. Phenotypic screening can uncover unexpected cellular effects, which can then be mechanistically linked back to a specific off-target interaction.

Methodologies:

  • High-Content Imaging: Automated microscopy and image analysis can be used to assess a wide range of cellular parameters (e.g., morphology, organelle health, cell cycle status) in response to compound treatment.

  • Cell Viability and Proliferation Assays: These assays determine if the off-target interaction leads to cytotoxicity in different cell lines.

  • Signaling Pathway Analysis: If the off-target is a known signaling protein (e.g., a kinase), Western blotting or other techniques can be used to measure changes in downstream phosphorylation events to confirm functional modulation of the pathway.

Synthesizing the Data: A Comparative Analysis

To effectively compare a novel compound like this compound against alternatives, data should be summarized in a clear, quantitative format. The table below illustrates a hypothetical comparison, integrating data from the workflow described above.

ParameterThis compound (Hypothetical Data) 4-Aminopyridine (Reference Data) Rationale & Interpretation
Primary Target To Be Determined (TBD)Voltage-gated K+ channels (Kv)[5]The primary goal is to identify the intended target. If unknown, broad screening may reveal it.
In Silico Prediction High similarity to inhibitors of Kinase X, GPCR YPredicted to interact with various ion channelsProvides a starting point for focusing in vitro screening efforts.
Kinase Panel (IC50) Kinase X: 0.5 µMKinase Z: 8.0 µM> 10 µM for most kinasesThe sub-micromolar activity against Kinase X is a significant finding and warrants further investigation.
GPCR Panel (Ki) GPCR Y: 1.2 µMNegligible activity at most GPCRsInteraction with GPCR Y could explain potential side effects related to that receptor's function.
CETSA (Target) Thermal shift observed for Kinase X in cellsThermal shift observed for Kv channelsConfirms that the compound engages Kinase X inside a living cell, validating the in vitro finding.
Cellular Effect Induces apoptosis in Kinase X-dependent cell linesEnhances neuronal excitabilityLinks the molecular off-target interaction to a functional cellular outcome.

Conclusion

While a direct off-target profile for this compound is not publicly available, this guide provides a robust, scientifically-grounded framework for its characterization. By employing a tiered strategy of in silico prediction, broad in vitro screening, and cellular validation, researchers can systematically uncover the full pharmacological profile of any novel compound. The case of 4-aminopyridine serves as a potent reminder that even structurally simple molecules can possess complex polypharmacology. Adhering to this rigorous, self-validating workflow will not only de-risk novel chemical assets but also deepen our fundamental understanding of their biological activity, ultimately accelerating the journey from the lab bench to potential therapeutic application.

References

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Profiling I Pharmaron CRO Services. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]

  • ResearchGate. (n.d.). List of four categories of in silico CRISPR OTS prediction tools benchmarked in our study. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pyridine on key pharmacological parameters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Oxford Academic. (2025). web-based in silico variant-aware potential off-target site identification for genome editing applications. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • Open Access Journals. (2024). A Brief View on Pyridine Compounds. Retrieved from [Link]

  • PubMed Central. (n.d.). In silico off-target profiling for enhanced drug safety assessment. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Receptor Binding Assay. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review. Retrieved from [Link]

  • SpringerLink. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Retrieved from [Link]

  • PubMed Central. (2022). 2-Pyridin-4-yl-methylene-beta-boswellic Acid—A Potential Candidate for Targeting O6-Methylguanine-DNA Methyltransferase Epi-transcriptional Reprogramming in KRAS G13D—Microsatellite Stable, G12V—Microsatellite Instable Mutant Colon Cancer. Retrieved from [Link]

  • gsrs. (n.d.). 4-METHYL-6-(2-METHYLPROP-1-ENYL)PYRIDIN-2-AMINE. Retrieved from [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • PubMed. (2022). Discovery of 2-Methyl-2-(4-(2-methyl-8-(1 H-pyrrolo[2,3- b]pyridin-6-yl)-1 H-naphtho[1,2- d]imidazol-1-yl)phenyl)propanenitrile as a Novel PI3K/mTOR Inhibitor with Enhanced Antitumor Efficacy In Vitro and In Vivo. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal of 2-Methyl-2-(pyridin-4-yl)propan-1-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and other laboratory-intensive work, the safe handling and disposal of chemical reagents are paramount. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for 2-Methyl-2-(pyridin-4-yl)propan-1-amine. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Due to its chemical structure, containing both a pyridine ring and an amine functional group, this compound must be treated as a hazardous substance. Pyridine and its derivatives are known to be flammable, toxic, and irritants.[1][2][3] An isomer, 2-methyl-1-(pyridin-4-yl)propan-1-amine, is classified as harmful if swallowed, capable of causing severe skin burns and eye damage, and may cause respiratory irritation. Therefore, all waste containing this compound must be managed as hazardous chemical waste.

Immediate Safety & Handling Precautions

Before initiating any disposal procedures, it is crucial to consult your institution's specific Safety Data Sheet (SDS) and internal safety guidelines provided by your Environmental Health and Safety (EHS) department.[4]

Personal Protective Equipment (PPE): The foundation of safe handling is appropriate PPE. Always wear:

  • Eye Protection: Chemical splash goggles or safety glasses with side-shields.[3]

  • Hand Protection: Chemical-resistant gloves, such as butyl rubber or nitrile rubber. Always check the manufacturer's glove compatibility chart.[2][5]

  • Body Protection: A fully-buttoned laboratory coat to protect clothing and skin.

Engineering Controls:

  • Ventilation: All handling and preparation of waste containing this substance should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2][4]

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible, within a 10-second travel distance of the work area.[5]

Waste Characterization & Segregation: The First Critical Step

Proper segregation is the most vital step to ensure safe and compliant disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process, increasing costs and environmental risk.

  • Classify as Hazardous Waste: All materials contaminated with this compound must be classified as hazardous waste. This includes:

    • Neat (undiluted) compound

    • Reaction mixtures and solutions

    • Contaminated solvents

    • Spill cleanup materials

    • Contaminated labware (e.g., pipette tips, weighing boats, gloves, paper towels)

  • Segregation Protocol:

    • Solid vs. Liquid: Keep solid waste (e.g., contaminated gloves) separate from liquid waste.[4]

    • Avoid Mixing: Do not mix this compound waste with other waste streams, particularly incompatible materials like strong oxidizers or acids.[5] Many laboratories find it cost-effective and safer to segregate halogenated and non-halogenated solvent wastes.[6]

    • Original Containers: Whenever feasible, unwanted reagents should be segregated for disposal in their original containers, provided the labels are intact and legible.[6]

Waste Accumulation & Containerization Protocol

The integrity and labeling of your waste container are mandated by federal and local regulations to ensure safe handling from the lab to the final disposal facility.

  • Container Selection:

    • Use a dedicated, leak-proof waste container made of a chemically compatible material, such as high-density polyethylene (HDPE) for liquids.[1][4]

    • Ensure the container is in good condition, free from cracks or damage, and has a secure, screw-top lid.[4]

    • Never use metal containers for amine or corrosive materials.[6]

  • Container Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE." [4][7]

    • Identify all contents, listing each chemical component and its approximate percentage or concentration. For example: "this compound Waste (~5%), Methanol (95%)."[4]

    • The label must include the start date of accumulation.

  • Safe Accumulation Practices:

    • Keep the waste container tightly closed at all times, except when adding waste.[2][6][8]

    • Store the container in a designated Satellite Accumulation Area (SAA) near the point of generation.[7]

    • Store away from heat, direct sunlight, and sources of ignition.[1][5]

    • Ensure incompatible waste containers are physically separated.[6]

ParameterGuideline/RegulationSource
Waste Classification Hazardous WasteInferred from pyridine/amine chemistry[1][2]
Container Material High-Density Polyethylene (HDPE) or other compatible material[1]
Required Labeling "HAZARDOUS WASTE," full chemical names, concentrations[4][7]
Max. Satellite Accumulation 55 gallons of hazardous waste or 1 quart of acutely toxic waste[4][7]

Step-by-Step Disposal Workflow

The recommended method for the final disposal of this compound is through a licensed professional waste disposal service, which will typically employ high-temperature incineration.[4][9] Under no circumstances should this chemical or its waste be poured down the drain or disposed of in regular trash. [1]

  • Preparation: Don the required PPE and work within a chemical fume hood.

  • Collection: Carefully transfer waste solutions and contaminated materials into the designated, properly labeled hazardous waste container.

  • Secure & Store: Tightly cap the container and place it in your lab's designated Satellite Accumulation Area.

  • Rinsing "Empty" Containers: The original container of the chemical is not truly empty until properly rinsed. The first rinse of an "empty" container must be collected and treated as hazardous waste.[4] Subsequent rinses may be permissible for sewer disposal depending on institutional policy, but for a hazardous compound like this, collecting all rinsates as hazardous waste is the most prudent practice.

  • Arrange for Pickup: Once the container is full or has been in storage for the maximum allowable time per your institution's policy (typically not exceeding one year), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[4]

Disposal Decision Workflow

The following diagram outlines the critical decision points for the proper disposal of this compound.

DisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_char Phase 2: Characterization & Segregation cluster_contain Phase 3: Containerization & Storage cluster_disp Phase 4: Final Disposal Start Generate Waste Containing This compound ConsultSDS Consult Institutional SDS & EHS Guidelines Start->ConsultSDS DonPPE Don Appropriate PPE: Goggles, Lab Coat, Resistant Gloves ConsultSDS->DonPPE FumeHood Work in Chemical Fume Hood DonPPE->FumeHood Classify Classify as Hazardous Waste FumeHood->Classify Segregate Segregate Waste Streams (Solid vs. Liquid, Incompatibles) Classify->Segregate Drain Drain Disposal Classify->Drain PROHIBITED Trash Regular Trash Classify->Trash PROHIBITED SelectContainer Select Compatible Container (e.g., HDPE) with Secure Lid Segregate->SelectContainer LabelContainer Label: 'HAZARDOUS WASTE' + Contents & Concentrations SelectContainer->LabelContainer Store Store in Designated Satellite Accumulation Area (SAA) LabelContainer->Store EHS_Pickup Arrange Pickup by EHS or Licensed Waste Contractor Store->EHS_Pickup FinalDisp Final Disposal via High-Temperature Incineration EHS_Pickup->FinalDisp

Caption: Disposal workflow for this compound.

Regulatory Framework

In the United States, the management of hazardous waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] These regulations, found in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273, provide a "cradle-to-grave" framework for hazardous waste management.[12][13] Additionally, the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200) requires employers to inform and train employees on the hazards of chemicals in the workplace.[8][14][15]

By adhering to the procedures outlined in this guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.

References

  • Proper Disposal of AF 430 Amine: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18).
  • Hazardous waste. (n.d.). Wikipedia.
  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
  • Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). CDC.
  • In-Laboratory Treatment of Chemical Waste. (n.d.). Safety & Risk Services.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.).
  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
  • In-Lab Disposal Methods: Waste Management Guide. (n.d.). Protect IU - Indiana University.
  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel Resources.
  • Pyridine Standard Operating Procedure. (n.d.). Washington State University.
  • Hazardous Waste. (n.d.). US EPA.
  • Safe Disposal of Pyridin-4-olate: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
  • The Federal EPA Hazardous Waste Regulations Are Found Where? (2024, November 22). CountyOffice.org.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA.
  • Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • SAFETY DATA SHEET - 2-Amino-4-methylpyridine. (n.d.).
  • (3RS)-3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine Safety Data Sheet. (2023, April 3). European Directorate for the Quality of Medicines & Healthcare.
  • SAFETY DATA SHEET - 4-(Pyrrolidin-1-yl)pyridine. (2024, September 7). Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-Methylpyridine. (2008, March 29). Fisher Scientific.
  • Material Safety Data Sheet - Abemaciclib Impurity 1. (n.d.). Chemicea.
  • 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine. (n.d.). Sigma-Aldrich.
  • Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue Engineering.
  • 2-methyl-1-(pyridin-4-yl)propan-1-amine. (n.d.). Sigma-Aldrich.
  • 2-Methyl-1-(pyridin-2-yl)propan-1-amine. (n.d.). BLDpharm.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-2-(pyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 2-Methyl-2-(pyridin-4-yl)propan-1-amine. We will move beyond a simple checklist, delving into the causality behind each personal protective equipment (PPE) recommendation. Our goal is to build a self-validating system of safety in your laboratory, ensuring that every procedure is grounded in a thorough understanding of the material's potential hazards.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a robust safety protocol can be constructed by examining the known hazards of structurally similar pyridine derivatives. This approach allows us to anticipate potential risks and establish a comprehensive PPE strategy.

Hazard Assessment: The Foundation of Your Safety Protocol

Understanding the inherent risks of a chemical is the critical first step in selecting appropriate PPE. The hazards associated with analogous pyridine compounds dictate a multi-faceted approach to protection, addressing risks of toxicity, corrosivity, and irritation.[1][2][3]

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1] Analysis of similar compounds reveals a consistent profile of significant health risks.

Table 1: Summary of Anticipated Hazards

Hazard StatementDescriptionImplication for PPE Selection
H301 / H311 Toxic if swallowed or in contact with skin.[1][3][4]Mandates the use of chemical-resistant gloves and protective clothing to prevent dermal absorption. Strict hygiene practices are essential.
H314 / H315 Causes severe skin burns or irritation.[1][3][4][5]Requires full skin protection, including a lab coat and gloves. For larger quantities, a chemical-resistant apron or suit may be necessary.
H319 Causes serious eye irritation or damage.[1][2][5]Chemical splash goggles are mandatory at a minimum. A face shield should be worn over goggles during procedures with a high risk of splashing.[1][5]
H335 May cause respiratory irritation.[1][3][5]All handling of solids or concentrated solutions should occur in a certified chemical fume hood to minimize inhalation exposure.[6]

Core PPE Requirements: A Multi-Layered Defense

Based on the hazard assessment, a standard set of PPE is required for all routine laboratory operations involving this compound.

Eye and Face Protection

The risk of serious eye damage necessitates robust protection.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum, suitable only for tasks with no splash hazard, such as handling sealed containers in storage.

  • Standard Handling: Chemical splash goggles that form a seal around the eyes are mandatory for all wet chemistry, solution preparation, and transfers.[1][7]

  • High-Risk Operations: A full-face shield must be worn over chemical splash goggles when handling larger volumes (>1L) or during procedures with a significant risk of splashing or energetic reaction, such as line-breaking or material transfers under pressure.[1][8]

Skin and Body Protection

Given the toxicity upon skin contact and potential for severe burns, skin protection is non-negotiable.[1][4]

  • Protective Clothing: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is required. For large-scale work, consider a chemical-resistant apron.[5]

  • Gloves: Double-gloving is recommended. The selection of glove material is critical and must be based on chemical resistance.[8] Always inspect gloves for tears or pinholes before use.

Table 2: Glove Selection Guidance

Glove MaterialRecommended UseKey Considerations
Nitrile Good for incidental contact and splash protection.Standard choice for most laboratory manipulations. Not suitable for prolonged immersion.
Neoprene Excellent resistance to a broad range of chemicals, including acids and bases.A robust choice for extended handling or spill cleanup.
Butyl Rubber Provides superior resistance to permeation by many organic compounds.Recommended for high-risk tasks or when handling concentrated solutions.

Causality: The choice of glove material is determined by its ability to resist permeation by the chemical.[8] Using an inappropriate glove material can create a false sense of security, as the chemical may pass through the glove to the skin. Always consult the glove manufacturer's compatibility charts for specific breakthrough times.

Respiratory Protection

To mitigate respiratory tract irritation, engineering controls are the primary line of defense.

  • Primary Control: All procedures that may generate vapors, mists, or aerosols must be performed in a certified chemical fume hood.[2][6]

  • Secondary Control: If engineering controls are insufficient or during a significant spill, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor cartridges is a typical choice.[9] All personnel requiring respirators must be part of a formal respiratory protection program, including medical clearance and annual fit-testing, as mandated by OSHA (29 CFR 1910.134).[7]

Operational Plans: PPE in Action

Donning and Doffing Procedure

A disciplined approach to putting on and taking off PPE is crucial to prevent cross-contamination.

  • Donning (Putting On):

    • Put on your lab coat and ensure it is fully buttoned.

    • Put on your inner gloves.

    • Put on your chemical splash goggles and/or face shield.

    • Put on your outer gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Doffing (Taking Off):

    • Remove outer gloves, peeling them off without touching the exterior surface. Dispose of them immediately in a designated hazardous waste container.

    • Remove your lab coat, turning it inside out as you remove it to contain contaminants.

    • Remove your face shield and/or goggles.

    • Remove inner gloves.

    • Wash hands and face thoroughly with soap and water.[1][4]

Logistical Plan for Spills and Emergencies

A spill of this compound requires an immediate and decisive response. The level of PPE escalates with the severity of the spill.[1][5]

  • Minor Spill (<100 mL in a fume hood):

    • Alert personnel in the immediate area.

    • Wear your standard core PPE (lab coat, goggles, double nitrile gloves).

    • Absorb the spill with a chemical absorbent material like vermiculite or sand.[6]

    • Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[6]

    • Decontaminate the area and all equipment used for cleanup.[1]

  • Major Spill (>100 mL or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, shut off ignition sources.[1][5]

    • Call your institution's emergency response team.

    • Only trained personnel with appropriate PPE should address the spill. This requires an upgrade in PPE, potentially including a chemical-resistant suit, boots, and a self-contained breathing apparatus (SCBA).[1][9]

The following diagram illustrates the decision-making process for spill response.

SpillResponse cluster_assessment Spill Assessment cluster_response Response Protocol Spill Spill Occurs Assess Assess Spill Volume & Location Spill->Assess Minor < 100 mL Inside Fume Hood Assess->Minor Minor Major > 100 mL OR Outside Hood Assess->Major Major PPE_Minor Action: Standard PPE (Lab Coat, Goggles, Double Gloves) Clean up with absorbent. Minor->PPE_Minor Initiate PPE_Major Action: Enhanced PPE (Chem-Resistant Suit, Boots, SCBA) Evacuate & Call Emergency Response. Major->PPE_Major Initiate

Caption: Decision workflow for spill response protocol.

Decontamination and Disposal Protocol

Proper management of contaminated materials is the final step in ensuring a safe work cycle.

  • Decontamination: Reusable PPE, such as face shields and goggles, should be thoroughly cleaned with soap and water after use.

  • Disposal: All single-use, contaminated PPE (gloves, wipes, absorbent material) must be disposed of as hazardous waste.[4] Place these items in a clearly labeled, sealed waste container. Never mix this waste with regular trash.[4] Follow all local, state, and federal regulations for chemical waste disposal.[1][6]

By integrating these principles of hazard assessment, correct PPE selection, and procedural discipline, you create a robust safety system that protects you and your colleagues, allowing for the confident advancement of your research and development goals.

References

  • Safety Data Sheet - Jubilant Ingrevia. Jubilant Ingrevia.
  • Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health and Human Services.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
  • SAFETY DATA SHEET - Apollo Scientific. Apollo Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich (1). Sigma-Aldrich.
  • 2-(Aminomethyl)pyridine Safety Data Sheet - Jubilant Ingrevia. Jubilant Ingrevia.
  • SAFETY DATA SHEET - Sigma-Aldrich (2). Sigma-Aldrich.
  • 4 - SAFETY D
  • SAFETY DATA SHEET - Sigma-Aldrich (3). Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • (3RS)-3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)
  • Material Safety Data Sheet - 2-Amino-4-picoline, 98%. Cole-Parmer.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-(pyridin-4-yl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
2-Methyl-2-(pyridin-4-yl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.